(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428049 | |
| Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936630-57-8 | |
| Record name | Sitagliptin acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Introduction: The Architectural Significance of a Key Chiral Intermediate
This compound is a non-proteinogenic β-amino acid of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a pivotal chiral building block in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The precise three-dimensional arrangement of this intermediate is critical, as the stereochemistry at the β-carbon is directly translated into the final active pharmaceutical ingredient (API), dictating its efficacy and safety profile.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core physicochemical properties of this molecule. We will delve beyond mere data presentation to explain the causality behind its characteristics and the experimental methodologies used for their validation. For researchers in process development, formulation science, and medicinal chemistry, a thorough understanding of these properties is not merely academic; it is fundamental to optimizing synthetic routes, ensuring enantiomeric purity, developing stable formulations, and predicting physiological behavior.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a butanoic acid backbone, an amino group at the C3 (β) position with (R) stereochemistry, and a 2,4,5-trifluorophenyl moiety—govern its physical and chemical behavior.
Caption: Figure 1. Chemical Structure of this compound.
Key Identifiers:
-
IUPAC Name: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[3]
-
CAS Number: 936630-57-8 (for the free base)[3]
-
Molecular Formula: C₁₀H₁₀F₃NO₂[3]
-
Molecular Weight: 233.19 g/mol [3]
Core Physicochemical Properties
The physicochemical properties of an API intermediate are critical determinants of its handling, reactivity, purification, and formulation characteristics. The data presented below has been consolidated from various sources to provide a reliable reference for laboratory and process scale-up activities.
Table 1: Summary of Physicochemical Data
| Property | Value | Significance & Expert Commentary | Source(s) |
| Appearance | White to off-white solid | The color and physical state are primary indicators of purity. Any deviation may suggest the presence of impurities from the synthesis or degradation. | [4] |
| Melting Point | 217-219 °C | A sharp melting point range is indicative of high purity. This relatively high value suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding between the zwitterionic forms. | [5] |
| Molecular Weight | 233.19 g/mol | Foundational for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for analytical testing. | [3] |
| pKa (Predicted) | 3.66 ± 0.10 (Carboxylic Acid) | The acidic pKa is typical for a butanoic acid derivative. In biological systems (pH ~7.4), the carboxylic acid group will be fully deprotonated (-COO⁻). This is crucial for solubility and interaction with biological targets. | [5] |
| XLogP3 (Predicted) | -1.2 | The negative LogP value indicates that the compound is hydrophilic. This is expected due to the ionizable amino and carboxyl groups. This property influences choices for extraction, chromatography, and predicts low potential for bioaccumulation. | [3] |
| Hydrochloride Salt | The HCl salt is also common. Its molecular weight is 269.65 g/mol , and it is typically a solid. Using the salt form can enhance aqueous solubility and handling properties compared to the free base (zwitterion). |
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable in pharmaceutical development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint of the molecule.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation.
-
¹H NMR (300 MHz, CDCl₃) : δ 7.30-7.29 (m, 1H, Aromatic), 7.11-7.08 (m, 1H, Aromatic), 4.12-4.10 (m, 1H, CH), 2.98-2.96 (m, 1H, CHH'), 2.88-2.84 (m, 1H, CHH'), 2.79-2.76 (m, 1H, CHH'COOH), 2.58-2.53 (m, 1H, CHH'COOH), 2.03 (brs, 2H, NH₂) ppm.[6]
-
¹³C NMR (75 MHz, CDCl₃) : δ 177.4, 159.8, 152.6, 146.8, 123.2, 122.8, 120.4, 118.5, 105.6, 49.2, 45.6, 34.2 ppm.[6]
-
Expert Commentary : The proton and carbon chemical shifts are consistent with the assigned structure. The complexity of the aromatic signals is due to the fluorine substitutions, and the diastereotopic protons of the methylene groups adjacent to the chiral center give rise to distinct signals (multiplets).
-
-
Mass Spectrometry (MS) :
-
ESI-MS : m/z (%) 233 [M]⁺.[6]
-
Expert Commentary : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amino acid. The observation of the molecular ion peak confirms the molecular weight.
-
-
Infrared (IR) Spectroscopy :
-
IR (CHCl₃) : ν 2935, 1720 cm⁻¹.[6]
-
Expert Commentary : The peak at 1720 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The broad absorption around 2935 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
Chromatographic Purity and Chiral Analysis
Given that this is a chiral intermediate, assessing both chemical and enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.
-
Chemical Purity : Reverse-Phase HPLC (RP-HPLC) is typically used to separate the target compound from synthesis-related impurities. A variety of methods have been developed for the final API, Sitagliptin, which can be adapted for the intermediate.[7][8] Common conditions involve a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 267 nm where the phenyl ring absorbs.[9]
-
Enantiomeric Purity : The separation of enantiomers requires a chiral stationary phase (CSP).
-
Expert Commentary : The choice of a CSP is critical. For N-derivatized amino acids (e.g., Boc-protected intermediates common in synthesis), macrocyclic glycopeptide phases like CHIROBIOTIC T are highly effective. For the free amino acid, these or similar phases can be used, often requiring specific mobile phase conditions to achieve separation. The goal is to quantify the undesired (S)-enantiomer, with acceptance criteria typically set at <0.15%.
-
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the methods for determining these properties must be robust and well-defined. Here we provide standardized protocols.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Causality : DSC is chosen over traditional melting point apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the heat flow into a sample as a function of temperature. The melting point is observed as an endothermic peak.
-
Methodology :
-
Calibration : Calibrate the DSC instrument using certified standards (e.g., Indium).
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Analysis : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min).
-
Data Interpretation : The onset temperature of the main endothermic peak is reported as the melting point.
-
Protocol 2: Chiral Purity Analysis by HPLC
-
Causality : This workflow ensures that the stereochemical integrity of the intermediate meets the stringent requirements for pharmaceutical synthesis. The choice of a chiral stationary phase creates a transient diastereomeric interaction with the enantiomers, allowing them to be separated in time.
-
Methodology :
-
System Preparation : Use a calibrated HPLC system with a UV detector.
-
Column : Install a suitable chiral column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare a mobile phase suitable for the column and analyte. For CHIROBIOTIC phases, polar ionic or polar organic modes are common. A typical starting point could be a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to control ionization.
-
Sample Preparation : Dissolve a known amount of the sample in the mobile phase to create a solution of ~1 mg/mL. Prepare a spiked sample containing a small amount of the racemic compound to confirm peak identification.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 267 nm
-
Injection Volume: 10 µL
-
-
Analysis : Inject the sample and record the chromatogram. The (R)-enantiomer will be the major peak, and the (S)-enantiomer will be a much smaller peak with a different retention time.
-
Quantification : Calculate the percentage of the (S)-enantiomer using the area percent method.
-
Caption: Figure 2. Workflow for Chiral Purity Analysis by HPLC.
Context in Pharmaceutical Synthesis
The ultimate application of this compound is its incorporation into Sitagliptin. The synthesis is convergent, meaning this β-amino acid is prepared separately and then coupled with the other key fragment, a triazolopyrazine moiety.
Caption: Figure 3. Role as a Key Intermediate in Sitagliptin Synthesis.
The synthesis often proceeds by first protecting the amino group of the title compound (e.g., with a Boc group).[10] This protected intermediate is then activated and coupled with the triazolopyrazine heterocycle. The final step is the removal of the protecting group to yield Sitagliptin. Each physicochemical property discussed—solubility, melting point, purity—directly impacts the efficiency, yield, and quality of these synthetic steps.
Conclusion
This compound is more than just a precursor; it is a carefully designed molecular entity whose properties are fundamental to the successful manufacture of a life-changing therapeutic. Its hydrophilicity, high melting point, and distinct spectroscopic fingerprint are all direct consequences of its chemical structure. For the drug development professional, mastering the analysis of these properties is essential for ensuring the final API is safe, effective, and of the highest possible quality. The protocols and data presented in this guide serve as a robust foundation for these critical activities.
References
- MedPath. (2025-07-09). Sitagliptin | Advanced Drug Monograph.
- Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts.
- ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.
- Sandoo Pharma. (n.d.). Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid.
- ChemicalBook. (n.d.). Sitagliptin | 486460-32-6.
- PubChem - NIH. (n.d.). Sitagliptin | C16H15F6N5O | CID 4369359.
- accessdata.fda.gov. (2017-11-13). 209803Orig1s000 209805Orig1s000 209806Orig1s000.
- PubChem - NIH. (n.d.). This compound | C10H10F3NO2 | CID 7146283.
- LookChem. (n.d.). Cas 486460-00-8,BOC-(R).
- ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14 | Download Scientific Diagram.
- Taylor & Francis Online. (2015-04-15). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.
- Home Sunshine Pharma. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic Acid CAS 486460-00-8.
- ChemicalBook. (2025-07-16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
- PubChem - NIH. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288.
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- LGC Standards. (n.d.). This compound Hydrochloride.
- CymitQuimica. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Semantic Scholar. (n.d.). Analytical Methods for Determination of Sitagliptin : An Updated.
- International Journal of Current Science Research and Review. (2024-08-08). Various Analytical Methods for Analysis of Sitagliptin.
- Asian Journal of Pharmaceutical and Clinical Research. (2025-09-24). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor).
- Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride.
- International Journal of Pharmaceutical and Bio-Medical Science. (2025-10-01). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
- PubMed. (2016-05). A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug.
- Echemi. (n.d.). This compound.
- ResearchGate. (2025-08-06). (PDF) Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool.
- Custom Synthesis. (n.d.). Custom Synthesis of this compound.
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Biosynth. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sitagliptin | 486460-32-6 [chemicalbook.com]
- 3. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sandoopharma.com [sandoopharma.com]
- 5. echemi.com [echemi.com]
- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. Analytical Methods for Determination of Sitagliptin : An Updated | Semantic Scholar [semanticscholar.org]
- 8. airo.co.in [airo.co.in]
- 9. ijcsrr.org [ijcsrr.org]
- 10. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid and a key intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] A thorough understanding of its molecular structure is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a detailed exploration of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra for the free base, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures. We will delve into the causality behind the expected spectral features, providing a robust framework for researchers working with this molecule.
Introduction: The Structural Significance of a Key Pharmaceutical Intermediate
The trifluorinated phenyl ring and the chiral β-amino acid moiety of this compound present a unique combination of structural features that are directly reflected in its spectroscopic signatures. The fluorine atoms provide sensitive probes for ¹⁹F NMR, while the chiral center and adjacent protons give rise to complex splitting patterns in ¹H NMR. The molecule's zwitterionic nature in physiological and solid states profoundly influences its infrared spectrum.[3][4] This guide will systematically deconstruct the expected spectroscopic data to provide a comprehensive structural portrait.
Molecular Structure and Key Features
-
Chemical Formula: C₁₀H₁₀F₃NO₂[5]
-
Molecular Weight: 233.19 g/mol [5]
-
Core Components:
-
A 2,4,5-trifluorophenyl ring
-
A butanoic acid backbone
-
An amino group at the C3 (β) position
-
A chiral center at the C3 position with (R) stereochemistry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to diastereotopic protons and couplings to both neighboring protons and fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, D₂O)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 (CH₂) | ~ 2.7 - 2.9 | ddd | J(H-2a, H-2b) ≈ 16.5 (geminal), J(H-2a, H-3) ≈ 8.5, J(H-2b, H-3) ≈ 5.0 | Diastereotopic protons adjacent to a chiral center, showing distinct couplings to H-3. |
| H-3 (CH) | ~ 3.6 - 3.8 | m | - | Chiral center proton, coupled to protons at C2 and C4. |
| H-4 (CH₂) | ~ 3.0 - 3.2 | m | - | Diastereotopic protons adjacent to the chiral center and coupled to aromatic protons via fluorine. |
| Aromatic H | ~ 7.2 - 7.5 | m | - | Complex multiplets due to H-F and H-H couplings. |
| NH₂, COOH | Broad, exchangeable | s (br) | - | Protons exchange with the D₂O solvent and may not be observed or will appear as a broad signal. |
Expertise in Action: Why D₂O as a Solvent? The choice of deuterated water (D₂O) as the solvent is strategic. The zwitterionic nature of the amino acid makes it more soluble in polar, protic solvents. Furthermore, the exchange of the acidic (COOH) and amino (NH₂) protons with deuterium simplifies the spectrum by removing their signals and associated couplings, allowing for a clearer interpretation of the carbon-bound proton signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by distinct signals for each carbon, with the carbons on the fluorinated ring showing characteristic splitting due to carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-1 (COOH) | ~ 175 - 178 | - | Typical chemical shift for a carboxylic acid carbon. |
| C-2 (CH₂) | ~ 38 - 41 | - | Aliphatic methylene carbon adjacent to a carboxylic acid. |
| C-3 (CH) | ~ 48 - 52 | - | Aliphatic methine carbon bearing the amino group. |
| C-4 (CH₂) | ~ 30 - 33 | - | Aliphatic methylene carbon adjacent to the aromatic ring. |
| Aromatic C-F | ~ 145 - 160 | Large ¹JCF (~240-260 Hz) | Carbons directly bonded to fluorine exhibit large one-bond coupling constants. |
| Aromatic C-H | ~ 115 - 125 | Smaller ²JCF, ³JCF | Carbons not directly bonded to fluorine will show smaller, long-range couplings. |
| Aromatic C-C | ~ 120 - 130 | Smaller ²JCF, ³JCF | Quaternary aromatic carbons will also show coupling to fluorine. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds, providing a direct window into the electronic environment of the fluorine atoms.[6]
Table 3: Predicted ¹⁹F NMR Chemical Shifts (470 MHz, D₂O, ref. CFCl₃)
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| F-2 | ~ -115 to -125 | dd | Coupled to the adjacent aromatic proton and the F-4 fluorine. |
| F-4 | ~ -135 to -145 | dd | Coupled to the adjacent aromatic proton and the F-2 and F-5 fluorines. |
| F-5 | ~ -140 to -150 | dd | Coupled to the adjacent aromatic proton and the F-4 fluorine. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with water suppression.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ experiment can be run to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this β-amino acid, electrospray ionization (ESI) would be the method of choice.[]
Predicted Mass Spectrum (ESI-MS)
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 234.07.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 232.06.
Predicted Fragmentation Pathway
In tandem MS (MS/MS), the parent ion is fragmented to yield structurally informative daughter ions. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Trustworthiness Through Self-Validation: The predicted fragments are logical based on the known fragmentation patterns of amino acids and phenylalkanoic acids.[8] Key fragmentations include the loss of small neutral molecules like water and ammonia, and cleavage of the butanoic acid chain. The highly stable trifluorobenzyl cation (m/z 127.03) is an expected and diagnostic fragment.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample directly or via liquid chromatography. Acquire a full scan mass spectrum to determine the parent ion mass.
-
Tandem MS: Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by the vibrations of the zwitterionic amino acid moiety.[3][9]
Table 4: Predicted IR Absorption Bands (Solid State, KBr)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The broadness is due to strong hydrogen bonding in the solid state. |
| ~1630 - 1550 | Asymmetric COO⁻ stretch | Carboxylate | A strong, characteristic absorption for the deprotonated carboxyl group in a zwitterion. |
| ~1420 - 1380 | Symmetric COO⁻ stretch | Carboxylate | Another key indicator of the carboxylate group. |
| ~1500 | N-H bend | Ammonium (NH₃⁺) | Bending vibration of the protonated amino group. |
| 1300 - 1100 | C-F stretch | Aryl-F | Strong absorptions characteristic of carbon-fluorine bonds. |
The Zwitterionic Fingerprint: In the solid state and at neutral pH in solution, amino acids exist as zwitterions, with a protonated amino group (NH₃⁺) and a deprotonated carboxylic acid group (COO⁻).[4] The IR spectrum reflects this, showing the characteristic stretches of these groups instead of the typical N-H stretch of a primary amine (~3400-3300 cm⁻¹) and the C=O stretch of a carboxylic acid (~1710 cm⁻¹).
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.
Integrated Spectroscopic Analysis Workflow
A comprehensive and validated structural elucidation relies on the integration of data from all spectroscopic techniques. The following workflow ensures a high degree of confidence in the final structure.
Caption: Integrated workflow for spectroscopic structure validation.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. While this guide presents predicted data, the underlying principles and expected spectral features provide a robust framework for researchers. The interplay of the trifluorinated aromatic ring, the chiral center, and the zwitterionic amino acid functionality results in a rich and informative set of spectra. By carefully acquiring and interpreting NMR, MS, and IR data, scientists can confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the quality and efficacy of the final drug products.
References
- The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Infrared spectra of amino acid zwitterions isolated in alkali halide matrices. (2008). ResearchGate.
- Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. (2005). Journal of the American Chemical Society.
- (R)-3-Amino-4-phenylbutanoic acid. (n.d.). MySkinRecipes.
- Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). Physical Chemistry Chemical Physics.
- (S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem.
- #Zwitter ion #AMINO ACIDS #ORGANIC CHEMISTRY #B.Sc #SECOND YEAR #SEMESTER IV. (2024). YouTube.
- Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. (n.d.). PubChem.
- Supplementary Information for. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). PubChem.
- This compound hydrochloride. (n.d.). PubChem.
- Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. (n.d.). Sandoo Pharma.
- Phenibut. (n.d.). PubChem.
- 4-amino-3-phenylbutanoic acid (C10H13NO2). (n.d.). PubChemLite.
- Boc-(R)-3-Amino-4-(2,4,5- trifluorophenyl)butanoic acid. (n.d.). Binhai Golden Hilen Medicine Chemistry Co., Ltd.
- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.
- 2,4-DICHLORO-5-NITRO-alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
- Showing metabocard for 4-Amino-3-phenylbutanoic acid (HMDB0246346). (n.d.). Human Metabolome Database.
- [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. (2002). ResearchGate.
- Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope. (2001). PubMed.
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. (n.d.). Pharmaffiliates.
- Supporting Information. (n.d.). [Source not specified].
Sources
- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 8. broadinstitute.org [broadinstitute.org]
- 9. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
1H and 13C NMR of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: Elucidating a Key Pharmaceutical Intermediate
This compound is a chiral β-amino acid of significant interest in the pharmaceutical industry. It serves as a critical building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Given its role in drug manufacturing, the unequivocal structural confirmation and purity assessment of this intermediate are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the anticipated spectral features, explain the underlying principles, provide robust experimental protocols, and illustrate how to interpret the data for complete structural validation.
Molecular Structure: The Foundation for Spectral Interpretation
Understanding the molecule's three-dimensional structure and electronic properties is the prerequisite for interpreting its NMR spectra. The structure contains several key features that dictate the appearance of its ¹H and ¹³C NMR signals: a chiral center, diastereotopic protons, a highly substituted aromatic ring, and labile protons.
Caption: Structure of this compound with atom numbering.
-
Chirality: The stereocenter at C3 renders the adjacent methylene protons (at C2 and C4) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings, leading to more complex splitting patterns than simple triplets or quartets.[4] While standard NMR in an achiral solvent cannot distinguish between enantiomers, it is crucial for confirming the relative stereochemistry and structural integrity.[5]
-
Fluorine Substitution: The three fluorine atoms on the phenyl ring are powerful electron-withdrawing groups that significantly influence the chemical shifts of the aromatic protons and carbons.[6] Crucially, ¹⁹F is a spin ½ nucleus (like ¹H) and is 100% naturally abundant, leading to observable spin-spin coupling (J-coupling) with both ¹H and ¹³C nuclei over multiple bonds.[7][8] This H-F and C-F coupling is a key signature for structural confirmation.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The analysis requires careful consideration of chemical shifts, integration (the area under the peak, proportional to the number of protons), and multiplicity (the splitting pattern caused by neighboring spins).[9]
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR signals. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is often preferred as it can solubilize the zwitterionic form of the amino acid and allows for the observation of labile NH and OH protons.
| Assigned Protons | Position | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings |
| Aromatic-H | H-6 | ~7.4 - 7.6 | ddd | 1H | J(H-F), J(H-H) |
| Aromatic-H | H-3 | ~7.2 - 7.4 | ddd | 1H | J(H-F), J(H-H) |
| Methine-H | H-3 | ~3.2 - 3.5 | m | 1H | J(H-H) |
| Methylene-H (diastereotopic) | H-4a, H-4b | ~2.8 - 3.1 | m | 2H | J(H-H), J(H-F) |
| Methylene-H (diastereotopic) | H-2a, H-2b | ~2.4 - 2.7 | m | 2H | J(H-H) |
| Amine-H | NH₂ | Variable, broad | br s | 2H | Exchangeable |
| Carboxylic Acid-H | COOH | Variable, broad | br s | 1H | Exchangeable |
-
Aromatic Region (δ ~7.2-7.6): Two signals are expected for the two aromatic protons. Each signal will be a complex multiplet, likely a doublet of doublet of doublets (ddd), due to coupling to the other aromatic proton (ortho or meta J(H-H)) and to the two or three nearby fluorine atoms (J(H-F)).[10] The specific splitting patterns are highly diagnostic of the substitution pattern.
-
Aliphatic Region (δ ~2.4-3.5):
-
H-3 (Methine): The proton on the chiral carbon will appear as a multiplet, coupled to the four diastereotopic protons on the adjacent C2 and C4 methylenes.
-
H-4 (Methylene): These two diastereotopic protons will be non-equivalent. They will appear as a complex multiplet, each coupled to the other geminal proton, the H-3 methine proton, and potentially showing long-range coupling to the fluorine at the C-2 position of the phenyl ring.[11]
-
H-2 (Methylene): These two diastereotopic protons are also non-equivalent. They will present as a complex multiplet, each coupled to the other geminal proton and the H-3 methine proton.
-
-
Labile Protons (NH₂ and COOH): In a solvent like CDCl₃, these signals can be very broad and may not be easily observed. In DMSO-d₆, they typically appear as broad singlets at variable chemical shifts. Their identity can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the H signals will exchange with D, causing the NH₂ and COOH peaks to disappear from the spectrum.[12]
Caption: Key ¹H-¹H (solid) and ¹H-¹⁹F (dashed) spin-spin coupling interactions.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The key diagnostic feature in this spectrum will be the large C-F coupling constants, which split the signals of the carbons directly bonded to fluorine and those further away.[13]
Predicted ¹³C NMR Data
| Assigned Carbon | Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| Carbonyl | C-1 | ~172 - 178 | s (or small t from C-2-F) |
| C-F | C-2' | ~155 - 160 | ddd, Large ¹J(C,F) |
| C-F | C-4' | ~148 - 153 | ddd, Large ¹J(C,F) |
| C-F | C-5' | ~144 - 149 | ddd, Large ¹J(C,F) |
| C-Aryl (ipso) | C-1' | ~120 - 125 | ddd |
| C-Aryl | C-6' | ~118 - 122 | dd |
| C-Aryl | C-3' | ~105 - 108 | dd |
| Methine | C-3 | ~48 - 52 | s |
| Methylene | C-2 | ~42 - 46 | s |
| Methylene | C-4 | ~33 - 37 | t (²J(C,F)) |
-
Aromatic Region (δ ~105-160): This region will be complex. The three carbons directly bonded to fluorine (C-2', C-4', C-5') will exhibit very large one-bond couplings (¹J(C-F) ≈ 240-260 Hz), appearing as large doublets, which are further split by smaller two- and three-bond couplings to the other fluorine atoms.[14][15] The three non-fluorinated aromatic carbons will also appear as multiplets (doublets or triplets) due to smaller two-, three-, and four-bond C-F couplings.[16]
-
Aliphatic Region (δ ~33-52): Three distinct signals are expected for C-2, C-3, and C-4. The C-4 carbon, being two bonds away from the C-2' fluorine, may exhibit a small doublet or triplet splitting due to ²J(C-F) coupling.
-
Carbonyl Carbon (δ ~172-178): The carboxylic acid carbon (C-1) will appear at the far downfield end of the spectrum, typical for this functional group.[17]
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The acquisition of high-quality, reliable NMR data is contingent upon meticulous experimental execution, from sample preparation to spectrometer setup.
Sample Preparation Protocol
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[18][19]
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[20][21] The choice of solvent is critical and should be based on sample solubility and the need to observe labile protons.[22][23]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution is crucial for acquiring high-resolution spectra.[19]
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS) at 0 ppm. This provides a reference point for the chemical shift scale.[17]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[24]
-
Labeling: Clearly label the NMR tube with the sample identity.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Spectrometer Setup and Data Acquisition
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
Set acquisition parameters: typically a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Select a standard proton-decoupled ¹³C experiment.
-
Set acquisition parameters: typically a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and calibrate to the TMS signal at 0.00 ppm.
-
Conclusion: A Validated Approach to Structural Characterization
The ¹H and ¹³C NMR spectra of this compound offer a rich tapestry of structural information. A thorough analysis, grounded in fundamental principles, allows for the complete assignment of every proton and carbon in the molecule. The characteristic chemical shifts, diastereotopic effects, and, most importantly, the complex splitting patterns arising from H-F and C-F couplings serve as a definitive fingerprint for this key pharmaceutical intermediate. By following the robust experimental protocols outlined in this guide, researchers can generate high-fidelity data, enabling confident structural validation, purity assessment, and quality control in the drug development pipeline. The integration of 1D and 2D NMR techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.
References
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Rowe, M. D., et al. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- Gisbert, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry.
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Cheminfo. (n.d.). Chirality And Nmr.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ETH Zurich. (n.d.). NMR Sample Preparation.
- The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube.
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Crasto, A. M. (2014). Simple tips to predict NMR..learn from your aunt. ORGANIC SPECTROSCOPY INTERNATIONAL.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Llaveria, J., et al. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.
- Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.
- Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica.
- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). Synthesis of b-Amino Acid 14.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esports.bluefield.edu - Chirality And Nmr [esports.bluefield.edu]
- 5. scispace.com [scispace.com]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Simple tips to predict NMR..learn from your aunt [orgspectroscopyint.blogspot.com]
- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. labinsights.nl [labinsights.nl]
- 22. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
An In-depth Technical Guide to the Solubility Profile of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Critical Role of Solubility in Drug Development
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The physicochemical properties of such intermediates are paramount, as they dictate the efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API). Among these properties, solubility is a cornerstone of "drug-likeness," profoundly influencing bioavailability and therapeutic efficacy.
This guide provides a comprehensive framework for characterizing the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale. We will explore how the unique structural features of this molecule—a trifluorinated phenyl ring, an amino group, and a carboxylic acid moiety—are predicted to influence its solubility behavior.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeation, and binding affinity.[2] However, fluorination can also significantly impact physicochemical properties like solubility, sometimes leading to reduced aqueous solubility due to increased lipophilicity.[3] Understanding this interplay is crucial for effective drug development.
This document will guide the reader through a series of logical, self-validating experimental workflows to build a complete and actionable solubility profile for this important pharmaceutical intermediate.
Molecular Structure and Physicochemical Properties
Before delving into experimental determination, a theoretical assessment of the molecule's structure provides a basis for predicting its solubility behavior.
-
Chemical Structure: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[4]
-
Molecular Formula: C₁₀H₁₀F₃NO₂[4]
-
Molecular Weight: 233.19 g/mol [4]
The molecule is zwitterionic at physiological pH, with a basic amino group and an acidic carboxylic acid group. The trifluorinated phenyl group is expected to be the primary contributor to its lipophilicity. The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid and fluorine atoms) suggests the potential for complex solubility behavior. The high electronegativity of fluorine atoms can alter the pKa of nearby functional groups, which in turn affects solubility at different pH values.[2][5]
Experimental Determination of Solubility: A Step-by-Step Guide
A thorough understanding of the solubility of this compound requires a multi-faceted experimental approach. The following sections detail the necessary protocols and the rationale behind them.
Aqueous Solubility (Thermodynamic Solubility)
The intrinsic solubility in an aqueous medium is the most fundamental parameter. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: Allow the suspension to stand undisturbed to permit the settling of undissolved solid. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.
-
Constant Temperature: Solubility is a temperature-dependent parameter. Maintaining a constant temperature is critical for reproducibility.
-
Prolonged Agitation: Guarantees that the system has reached a true equilibrium between the solid and dissolved states.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.
pH-Dependent Solubility Profile
As an amphoteric molecule with both acidic and basic functional groups, the solubility of this compound is expected to be highly dependent on pH.[6] Mapping this relationship is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Determination: Perform the shake-flask method as described above for each buffer solution.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH of minimum solubility (isoelectric point) and the regions of higher solubility in acidic and basic conditions.
Diagram: Logical Relationship of pH and Solubility
Caption: Predicted relationship between pH, ionization state, and aqueous solubility.
Solubility in Organic Solvents and Co-Solvent Systems
Solubility in organic solvents is crucial for synthesis, purification (e.g., crystallization), and the development of non-aqueous formulations.
Experimental Protocol: Solvent Solubility Screening
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).
-
Solubility Determination: Employ the shake-flask method for each selected solvent at a defined temperature (e.g., 25 °C).
-
Co-Solvent Systems: Investigate solubility in binary solvent systems (e.g., ethanol/water, PEG 400/water) at different ratios. This is particularly relevant for liquid formulation development.
Data Presentation: Solubility in Various Solvents
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Water | 10.2 | 25 | To be determined |
| Methanol | 5.1 | 25 | To be determined |
| Ethanol | 4.3 | 25 | To be determined |
| Acetonitrile | 5.8 | 25 | To be determined |
| DMSO | 7.2 | 25 | To be determined |
| Add other solvents |
Impact of Excipients on Solubility
In formulation development, excipients are often used to enhance the solubility of drug substances. Amino acids, for instance, can act as hydrotropes or co-solvents to improve the solubility of poorly water-soluble drugs.[][8][9][10][11]
Experimental Protocol: Excipient Screening
-
Excipient Selection: Choose a panel of common pharmaceutical excipients known to enhance solubility, such as surfactants (e.g., Tween 80, SLS), cyclodextrins (e.g., HP-β-CD), and amino acids (e.g., arginine, lysine).[11]
-
Solution Preparation: Prepare aqueous solutions of these excipients at various concentrations.
-
Solubility Measurement: Determine the solubility of this compound in each excipient solution using the shake-flask method.
-
Data Analysis: Plot the solubility of the compound as a function of excipient concentration to determine the solubilization capacity of each excipient.
Diagram: Experimental Workflow for Solubility Characterization
Caption: Workflow for comprehensive solubility profiling.
Conclusion and Forward Look
This technical guide provides a robust, scientifically grounded framework for the comprehensive characterization of the solubility profile of this compound. By systematically evaluating its solubility in aqueous and organic media, across a range of pH values, and in the presence of common pharmaceutical excipients, a detailed and predictive understanding of its behavior can be established.
The insights gained from these studies are not merely academic; they are directly applicable to optimizing synthetic routes, developing robust purification and crystallization processes, and designing effective formulations for the final API, Sitagliptin. A thorough understanding of the solubility of this key intermediate is a critical step in ensuring the quality, efficiency, and success of the overall drug development program. The principles and protocols outlined herein provide a clear path to achieving that understanding.
References
- This compound. PubChem.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Importance of Fluorine in Benzazole Compounds.
- Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]
- Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. SciSpace. [Link]
- The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. [Link]
- Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
- Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]
- Sitagliptin. PubChem.
Sources
- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. (Open Access) Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution. (2022) | Mohammed Suleiman Alsalhi | 16 Citations [scispace.com]
- 9. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Sitagliptin: An In-depth Technical Guide to the Biological Activity of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: Deconstructing a Blockbuster Drug
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the chiral β-amino acid core of sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus.[1][2] While the therapeutic efficacy of sitagliptin is primarily attributed to its potent and selective inhibition of DPP-4, leading to enhanced incretin hormone levels and improved glycemic control, a growing body of evidence suggests a spectrum of biological activities that extend beyond this well-defined mechanism.[3][4][5] This technical guide delves into these pleiotropic effects, exploring the neuroprotective, anti-inflammatory, and immunomodulatory potential of the broader chemical scaffold, with a specific focus on guiding future research into the intrinsic activities of the core this compound molecule itself. For researchers and drug development professionals, understanding these "off-target" or, more accurately, "extended" effects is paramount for repositioning strategies, identifying novel therapeutic applications, and designing next-generation compounds with enhanced efficacy and safety profiles.
Part 1: The Pleiotropic Landscape of Sitagliptin: More Than a DPP-4 Inhibitor
While the primary pharmacological action of sitagliptin is the inhibition of DPP-4, numerous preclinical and clinical studies have unveiled a range of effects that are not solely dependent on incretin potentiation. These findings provide a crucial roadmap for investigating the potential inherent bioactivities of its core butanoic acid structure.
Neuroprotective Effects: A Glimmer of Hope in Neurodegenerative Disease
Emerging research has positioned sitagliptin as a compound of interest for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][6] The observed neuroprotective effects appear to be multifactorial, extending beyond simple glucose control.
Key Mechanisms of Neuroprotection:
-
Anti-inflammatory Action in the CNS: Sitagliptin has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.[5][7] This is critical as neuroinflammation is a key pathological driver in many neurodegenerative diseases.
-
Modulation of Signaling Pathways: Studies suggest that sitagliptin may exert its neuroprotective effects through the upregulation of pro-survival signaling pathways such as PI3K/AKT and Nrf2.[6] The activation of these pathways helps to mitigate oxidative stress and promote neuronal survival.
-
Reduction of Glutamate Excitotoxicity: By modulating glutamate levels, sitagliptin may protect neurons from the excitotoxic cascade, a major contributor to neuronal cell death in ischemic and neurodegenerative conditions.[5]
Anti-inflammatory and Immunomodulatory Properties
Beyond the central nervous system, sitagliptin exhibits systemic anti-inflammatory and immunomodulatory effects. These properties are of significant interest for a range of inflammatory and autoimmune conditions.
Evidence for Anti-inflammatory and Immunomodulatory Activity:
-
Suppression of Pro-inflammatory Mediators: Sitagliptin has been demonstrated to decrease the expression of various pro-inflammatory cytokines and chemokines.[3][8]
-
Modulation of Immune Cell Activity: Research indicates that DPP-4 inhibitors can influence the activity of immune cells, including T-cells and macrophages.[9]
-
Potential Interaction with ACE2: Intriguingly, some computational studies have suggested a potential interaction between sitagliptin and angiotensin-converting enzyme 2 (ACE2), a key receptor involved in both cardiovascular regulation and viral entry (e.g., SARS-CoV-2).[10][11][12] This interaction, if validated, could open up new avenues for its therapeutic use in conditions with an inflammatory component.
Part 2: A Practical Guide to Investigating the Intrinsic Activity of this compound
The following section provides a series of detailed, field-proven experimental protocols designed to systematically evaluate the independent biological activities of the core butanoic acid molecule. These protocols are intended to serve as a starting point for researchers aiming to deconvolve the pharmacology of this important chemical entity.
In Vitro Assessment of Neuroprotective Potential
Objective: To determine if this compound can protect neuronal cells from common stressors implicated in neurodegeneration.
Experimental Workflow:
Caption: Workflow for assessing in vitro neuroprotection.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Induction of Neuronal Stress: Introduce a neurotoxic agent such as glutamate (5 mM) or hydrogen peroxide (100 µM) to the appropriate wells and incubate for a further 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and incubate in the dark at room temperature for 2-4 hours, or until the purple formazan crystals have fully dissolved.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Evaluation of Anti-inflammatory Activity
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in immune cells.
Experimental Workflow:
Caption: Workflow for assessing immunomodulatory effects on T-cell proliferation.
Detailed Protocol: CFSE-based T-Cell Proliferation Assay
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
CFSE Labeling: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Cell Culture and Treatment: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate. Add the desired concentrations of this compound.
-
Stimulation: Stimulate the T-cells to proliferate using a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Gated on the lymphocyte population, assess the dilution of CFSE fluorescence as a measure of T-cell proliferation. A decrease in CFSE intensity indicates cell division.
Part 3: Exploring the Mechanistic Landscape: Signaling Pathways and Off-Target Interactions
A crucial aspect of characterizing the bioactivity of this compound is to elucidate the underlying molecular mechanisms.
Potential Signaling Pathways
Based on the known effects of sitagliptin, the following signaling pathways are prime candidates for investigation:
Caption: Potential signaling pathways modulated by the core butanoic acid.
To investigate the modulation of these pathways, techniques such as Western blotting to assess the phosphorylation status of key proteins (e.g., Akt, NF-κB) and reporter gene assays to measure the activity of transcription factors (e.g., Nrf2, NF-κB) are highly recommended.
Off-Target Screening
To identify novel molecular targets, a broad, unbiased screening approach is invaluable.
Recommended Off-Target Screening Strategies:
-
Enzyme Inhibition Profiling: Screen this compound against a panel of purified enzymes, particularly other proteases and kinases, to identify any inhibitory activity.
-
Receptor Binding Assays: Evaluate the binding affinity of the compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Computational Docking and Molecular Dynamics: In silico approaches can be used to predict potential binding partners and to understand the dynamics of the compound-target interaction. [10]
Conclusion: Charting a New Course for a Familiar Scaffold
The journey from a key intermediate of a blockbuster drug to a potential therapeutic agent in its own right is a testament to the untapped potential that lies within well-established chemical scaffolds. While sitagliptin's clinical success is firmly rooted in its DPP-4 inhibitory activity, the compelling evidence of its neuroprotective, anti-inflammatory, and immunomodulatory effects beckons a deeper investigation into the intrinsic biological activities of its core structure, this compound.
The experimental frameworks and protocols outlined in this guide provide a robust starting point for researchers to systematically explore this exciting frontier. By deconstructing the pharmacology of this important molecule, we can unlock new therapeutic possibilities and pave the way for the development of novel drugs with improved and expanded clinical utility. The path forward requires a meticulous and unbiased approach, but the potential rewards—for both scientific understanding and patient well-being—are immeasurable.
References
- Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection. PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews.
- Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection. ResearchGate.
- Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review. Bentham Science.
- Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. MDPI.
- Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models. PubMed.
- A representation of the interactions between sitagliptin and ACE2 (A)... ResearchGate.
- DPP-IV inhibitor anagliptin exerts anti-inflammatory effects on macrophages, adipocytes, and mouse livers by suppressing NF-κB activation. American Journal of Physiology-Endocrinology and Metabolism.
- Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease. National Institutes of Health.
- Transcriptomic Analysis Reveals That Retinal Neuromodulation Is a Relevant Mechanism in the Neuroprotective Effect of Sitagliptin. Semantic Scholar.
- Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review. PubMed.
- The affinity energies and interactions of sitagliptin on ACE2 and... ResearchGate.
- DPP4 and ACE2 in Diabetes and COVID-19: Therapeutic Targets for Cardiovascular Complications? National Institutes of Health.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health.
- A comprehensive guide to the pharmacologic regulation of angiotensin converting enzyme 2 (ACE2), the SARS-CoV-2 entry receptor. PubMed Central.
- Sitagliptin Repositioning in SARS-CoV-2: Effects on ACE-2, CD-26, and Inflammatory Cytokine Storms in the Lung. Semantic Scholar.
- Anti-inflammatory Activity Assessment. Aprofood.
- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate.
- Small molecule anticonvulsant agents with potent in vitro neuroprotection. PubMed.
- Small Immunomodulatory Molecules as Potential Therapeutics in Experimental Murine Models of Acute Lung Injury (ALI)/Acute Respiratory Distress Syndrome (ARDS). MDPI.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications.
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PubMed Central.
- This compound. PubChem.
- Sitagliptin. PubChem.
- Small molecule innate immune modulators in cancer therapy. Frontiers.
- Small molecule drugs with immunomodulatory effects in cancer. ResearchGate.
- Development of Proneurogenic, Neuroprotective Small Molecules. Journal of the American Chemical Society.
- Cas 486460-00-8,BOC-(R). LookChem.
- Small molecule drugs with immunomodulatory effects in cancer. PubMed Central.
- Immunomodulatory Small Molecules. Discovery On Target.
- (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed.
- Sitagliptin. Wikipedia.
- Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. PubMed.
- Sitagliptin. MedPath.
- (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate.
Sources
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. Mechanisms and pathways of anti-inflammatory activity of DPP-4 inhibitors in cardiovascular and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Neuroprotective Activity of Sitagliptin via Reduction of Neuroinflammation beyond the Incretin Effect: Focus on Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of the PI3K/AKT and Nrf2 Pathways by the DPP-4 Inhibitor Sitagliptin Renders Neuroprotection in Chemically Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Sitagliptin beyond the Incretin Effect: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DPP4 and ACE2 in Diabetes and COVID-19: Therapeutic Targets for Cardiovascular Complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. atcc.org [atcc.org]
The Strategic Introduction of Fluorine in Beta-Amino Acids: A Paradigm Shift in Pharmacological Design
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The deliberate incorporation of fluorine into β-amino acid scaffolds represents a pivotal advancement in medicinal chemistry and drug discovery. This guide provides an in-depth technical exploration of the profound pharmacological consequences of this strategic modification. By leveraging the unique physicochemical properties of fluorine, researchers can meticulously sculpt the biological activity, metabolic stability, and conformational behavior of parent molecules. This document will dissect the causal relationships between fluorination and observed pharmacological effects, detail established synthetic and analytical methodologies, and present a forward-looking perspective on the therapeutic potential of this burgeoning class of compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the power of fluorinated β-amino acids in their own research endeavors.
Introduction: The Synergistic Power of Fluorine and β-Amino Acids
The strategic union of fluorine, the most electronegative element, with the structurally versatile β-amino acid framework has unlocked a new frontier in rational drug design. This combination is not merely an incremental modification but a transformative approach that leverages the distinct properties of each component to create novel molecular entities with enhanced therapeutic potential.
1.1. The Unique Physicochemical Properties of Fluorine
The introduction of fluorine into organic molecules imparts a range of desirable attributes stemming from its fundamental characteristics:
-
High Electronegativity: Fluorine's potent electron-withdrawing nature can significantly alter the acidity and basicity of neighboring functional groups, thereby influencing ligand-receptor interactions and enzyme inhibition.
-
Small van der Waals Radius: With a van der Waals radius comparable to that of a hydrogen atom, fluorine can act as a bioisostere of hydrogen, allowing for its introduction with minimal steric perturbation to the overall molecular architecture.
-
Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic cleavage by enzymes such as cytochrome P450s. This intrinsic stability is a cornerstone of designing metabolically robust drug candidates.[1][2]
-
Modulation of Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the degree and location of substitution, providing a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3]
1.2. The Structural and Biological Significance of β-Amino Acids
β-Amino acids, with their additional methylene unit in the backbone compared to their α-analogs, offer unique structural and biological advantages:
-
Enhanced Proteolytic Stability: The altered backbone geometry of peptides incorporating β-amino acids often renders them resistant to degradation by common proteases, a critical feature for peptide-based therapeutics.[4][5]
-
Diverse Conformational Landscapes: β-Amino acids can induce the formation of unique and stable secondary structures in peptides, such as helices and turns, which can be exploited to mimic or disrupt biological recognition events.[6]
-
Bioactive Scaffolds: Many natural products with potent biological activities are derived from β-amino acids, highlighting their inherent value as privileged scaffolds in drug discovery.[7]
The strategic fluorination of these already advantageous β-amino acid structures creates a powerful synergy, leading to compounds with fine-tuned pharmacological profiles.
Synthetic Strategies for Fluorinated β-Amino Acids
The synthesis of fluorinated β-amino acids has seen rapid expansion, with two primary strategies emerging: the selective fluorination of pre-existing β-amino acid frameworks and the utilization of fluorinated building blocks.[8][9]
2.1. Selective Fluorination of β-Amino Acid Precursors
This approach involves the direct introduction of fluorine into a β-amino acid derivative. Key methods include:
-
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine at nucleophilic centers.[10][11] This method is particularly useful for stereoselective fluorination at the α-carbon.[10][11]
-
Nucleophilic Fluorination: Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can replace hydroxyl groups with fluorine.[12] This is a common method for preparing α-fluoro-β-amino acids from α-amino acid-derived alcohols.[12]
2.2. Utilization of Fluorinated Building Blocks
This strategy leverages readily available fluorinated starting materials for the construction of the β-amino acid skeleton. Prominent examples include:
-
Reformatsky and Mannich-Type Reactions: These classic carbon-carbon bond-forming reactions can be adapted using fluorinated substrates to build the β-amino acid backbone.[6]
-
Michael Additions: The conjugate addition of amines to fluorinated α,β-unsaturated esters is a powerful method for accessing a variety of fluorinated β-amino acids.[6]
-
Ring-Opening of Fluorinated Intermediates: Fluorinated β-lactams and aziridines serve as versatile intermediates that can be readily opened to yield the corresponding β-amino acids.[6][8][9]
The Impact of Fluorination on Molecular Conformation and Biological Activity
The introduction of fluorine can profoundly influence the conformational preferences of β-amino acids and the peptides that contain them, a phenomenon driven by stereoelectronic effects.
3.1. Conformational Control through Stereoelectronic Effects
The polar C-F bond can engage in predictable non-covalent interactions with neighboring functional groups, leading to preferred conformations.[13] For instance, a gauche relationship between a fluorine atom and a positively charged nitrogen atom (N+) is often favored due to electrostatic attraction.[13] These conformational biases can be harnessed to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.
3.2. Impact on Peptide Secondary Structure
The incorporation of fluorinated amino acids can significantly influence the secondary structure of peptides. Studies have shown that fluorinated amino acids can stabilize β-sheet structures more effectively than α-helices.[14] This ability to modulate secondary structure is a powerful tool in the design of peptidomimetics with specific biological functions.
Pharmacological Applications of Fluorinated β-Amino Acids
The unique properties of fluorinated β-amino acids have led to their exploration in a wide range of therapeutic areas.
4.1. Enzyme Inhibition
Fluorinated β-amino acids have emerged as potent enzyme inhibitors.[12][15] For example, α-fluorinated β-amino acids have been shown to competitively inhibit α-chymotrypsin.[10][11] The strong electron-withdrawing nature of fluorine can enhance the acidity of adjacent protons, facilitating interactions with active site residues or participating in catalytic mechanisms. Furthermore, side-chain fluorinated amino acids can act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, where the fluorine atom serves as a good leaving group to facilitate irreversible enzyme inactivation.[13]
4.2. Antimicrobial and Anticancer Agents
Fluorinated β-amino acids are integral components of various bioactive compounds, including anticancer agents like 5-fluorouracil, as well as antifungal and anti-insomnia medications.[12][15] The incorporation of fluorinated amino acids into antimicrobial peptides has been shown to enhance their bacteriostatic activity and protease stability.[4]
Table 1: Examples of Bioactive Compounds Containing Fluorinated β-Amino Acid Moieties
| Compound Class | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |
| 5-Fluorouracil | Anticancer | Thymidylate synthase inhibitor | [12][15] |
| Fluorinated Peptides | Antimicrobial | Enhanced membrane affinity and stability | [4] |
| Protease Inhibitors | Various | Increased potency and spectrum of activity | [12][15] |
4.3. Enhanced Metabolic Stability and Pharmacokinetics
A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability.[1][2] The robust C-F bond effectively blocks sites of oxidative metabolism, leading to increased drug half-life and bioavailability.[1] This has been a particularly successful strategy in the development of peptide-based therapeutics, where proteolytic degradation is a major challenge.[4][5] While the incorporation of β-amino acids alone can improve metabolic stability, the addition of fluorine further enhances this effect.[7]
Experimental Protocols
5.1. General Protocol for Stereoselective Fluorination of a β³-Amino Acid Derivative
This protocol is adapted from methodologies described for the synthesis of α-fluorinated β³-amino acid derivatives.[10][11]
-
Preparation of the Substrate: Dissolve the N-protected β³-amino acid ester in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (typically 1.1-1.5 equivalents) to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Electrophilic Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) (typically 1.2-2.0 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Quenching and Workup: After stirring for a specified time (e.g., 1-3 hours) at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
5.2. In Vitro Proteolytic Stability Assay
This protocol provides a general framework for assessing the stability of peptides containing fluorinated β-amino acids against enzymatic degradation.[4][5]
-
Enzyme and Peptide Preparation: Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the test peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the peptide with the enzyme at a specific molar ratio (e.g., 1:100 enzyme to peptide) at 37 °C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a quenching agent such as trifluoroacetic acid (TFA) or by heat inactivation.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Data Analysis: Quantify the percentage of remaining parent peptide at each time point to determine the degradation rate and half-life.
Future Perspectives and Conclusion
The field of fluorinated β-amino acids is poised for significant growth. Advances in synthetic methodologies will undoubtedly provide access to an even greater diversity of these valuable building blocks. The continued exploration of their impact on peptide and protein structure will enable the rational design of novel therapeutics with precisely controlled conformations and enhanced biological activities. Furthermore, the use of ¹⁸F-labeled fluorinated amino acids holds immense promise for the development of new positron emission tomography (PET) imaging agents for diagnostics and monitoring therapeutic responses.[1][7]
References
- Recent Developments in the Synthesis of Fluorin
- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
- Recent Developments in the Synthesis of Fluorin
- Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
- Synthesis of Fluorin
- Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin.
- The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
- A Comparative Analysis of the In Vivo Metabolic Fate of Various Fluorin
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Recent Developments in the Synthesis of Fluorinated β-Amino Acids.
- Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel form
- Fluorin
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid mechanism of action studies
An In-Depth Technical Guide to the Mechanism of Action of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin)
Executive Summary
This compound is the core chemical structure of Sitagliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This guide provides a comprehensive examination of its mechanism of action, from molecular interactions to clinical ramifications. Sitagliptin operates by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing the body's natural glucose-dependent insulin secretion and suppressing glucagon release.[3][4] This document details the underlying physiology of the incretin system, the specific molecular kinetics of DPP-4 inhibition, and the validated experimental protocols used to characterize these interactions. It is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this therapeutic agent.
The Incretin System: The Physiological Context for DPP-4 Inhibition
To comprehend the mechanism of Sitagliptin, one must first understand its physiological target: the incretin system. This system is a crucial component of glucose homeostasis. In response to food intake, endocrine cells in the gut release incretin hormones, primarily GLP-1 and GIP.[3][5] These hormones are vital for regulating blood glucose levels through several actions:
-
Stimulating Glucose-Dependent Insulin Secretion: Incretins act on pancreatic β-cells to augment insulin release only when blood glucose levels are elevated, a key safety feature that minimizes the risk of hypoglycemia.[6][7]
-
Suppressing Glucagon Secretion: They inhibit the release of glucagon from pancreatic α-cells, which in turn reduces the liver's production of glucose.[8][9]
The physiological activity of these vital hormones is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][7] DPP-4 is a serine protease found on the surface of many cell types and in a soluble form in plasma, which cleaves GLP-1 and GIP, rendering them inactive.[7][10] In patients with type 2 diabetes, the "incretin effect" is often diminished, making the preservation of GLP-1 and GIP activity a prime therapeutic target.[11]
Core Mechanism of Action: Selective DPP-4 Inhibition
Sitagliptin exerts its therapeutic effect by directly targeting and inhibiting the DPP-4 enzyme. This action is characterized by its specificity and the nature of its molecular interaction.
Molecular Interaction and Binding Kinetics
Sitagliptin is a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[12] This means it directly competes with the natural substrates (GLP-1 and GIP) for the active site of the enzyme.
-
Competitive Inhibition: The inhibitory effect of Sitagliptin can be overcome by increasing the concentration of the substrate. In vitro studies show that the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) increases linearly with substrate concentration, confirming a competitive binding mode.[12]
-
Reversible & Tight-Binding: The interaction is non-covalent, allowing the drug to dissociate from the enzyme. However, it is also a "tight-binding" inhibitor, indicating a high affinity and a slow dissociation rate, which contributes to its long duration of action in vivo.[12]
Molecular docking studies have elucidated the specific interactions within the DPP-4 active site. The stability of the DPP-4-Sitagliptin complex is maintained by a network of hydrophobic interactions, hydrogen bonds, and π-stacking interactions with key amino acid residues such as Tyr663, Val712, Glu203, Glu204, and Phe355.[13]
Pharmacodynamic Effects: Amplifying the Incretin Axis
By inhibiting DPP-4, Sitagliptin effectively blocks the degradation of incretin hormones. This leads to a significant increase in the circulating levels of their active forms. Clinical studies demonstrate that Sitagliptin can produce an approximate 2-fold increase in post-meal active GLP-1 levels.[14][15] This amplification of the incretin system results in the primary pharmacodynamic outcomes:
-
Increased Insulin Secretion: With higher levels of active GLP-1 and GIP, pancreatic β-cells are stimulated more effectively to release insulin in response to elevated blood glucose.[6][16]
-
Decreased Glucagon Release: The suppression of glucagon from α-cells is enhanced, leading to reduced hepatic glucose output.[3][17]
This dual action improves both fasting and postprandial hyperglycemia.[10] Crucially, because these effects are glucose-dependent, Sitagliptin does not typically cause hypoglycemia when used as a monotherapy.[3][14]
Protocol: In Vivo Pharmacodynamic Assessment
This protocol outlines a meal tolerance test in a relevant animal model or human subjects to assess the in vivo efficacy of Sitagliptin.
Objective: To measure the effect of Sitagliptin on postprandial levels of active GLP-1, insulin, glucagon, and glucose.
Methodology:
-
Subject Preparation: Subjects (e.g., diabetic mice or human volunteers) are fasted overnight. [14]2. Dosing: A single oral dose of Sitagliptin or a placebo is administered. [14]3. Baseline Sampling: A baseline blood sample is collected immediately before the meal challenge.
-
Meal Challenge: A standardized liquid mixed meal is given orally at a specified time post-dosing (e.g., 60 minutes). [18]5. Postprandial Sampling: Blood samples are collected at multiple time points after the meal (e.g., 15, 30, 60, 90, 120 minutes).
-
Rationale: It is critical to use collection tubes containing a DPP-4 inhibitor (and other protease inhibitors) to prevent ex vivo degradation of active GLP-1 and GIP before analysis.
-
-
Biochemical Analysis: Plasma from each sample is analyzed for:
-
Data Analysis: The area under the curve (AUC) for each analyte is calculated for the post-meal period. The AUCs for the Sitagliptin group are compared to the placebo group using appropriate statistical tests (e.g., t-test or ANOVA). [20]A significant increase in the AUC for active GLP-1 and insulin, coupled with a decrease in the AUC for glucagon and glucose, validates the in vivo mechanism of action.
Clinical Efficacy and Validation of Mechanism
The described mechanism of action translates directly into clinically meaningful outcomes for patients with type 2 diabetes. Large-scale clinical trials have consistently demonstrated that treatment with Sitagliptin improves glycemic control.
| Clinical Endpoint | Result with Sitagliptin | Significance | Source |
| HbA1c Reduction | ~0.7% decrease vs. placebo (monotherapy) | Statistically significant improvement in long-term glycemic control. | [16][21] |
| Fasting Plasma Glucose | Significant reduction vs. placebo | Demonstrates effect on basal glucose levels. | [22][23] |
| Postprandial Glucose | Significant reduction in glucose excursion after a meal | Validates the enhancement of the incretin effect. | [6][20] |
| Risk of Hypoglycemia | Similar to placebo; low risk | Confirms the glucose-dependent nature of the mechanism. | [4][16] |
| Body Weight | Generally weight-neutral | Differentiates it from some other antidiabetic agents that cause weight gain. | [16] |
Conclusion
The mechanism of action of this compound (Sitagliptin) is a well-defined and validated example of targeted enzyme inhibition for therapeutic benefit. By acting as a competitive and reversible inhibitor of DPP-4, it enhances the endogenous incretin system, leading to improved glycemic control in a glucose-dependent manner. The robust connection between its molecular interaction, pharmacodynamic effects, and clinical outcomes provides a clear and compelling case study for drug development professionals. The experimental protocols detailed herein represent the standard methodologies required to identify and characterize future compounds targeting this successful therapeutic pathway.
References
- Wikipedia. Sitagliptin.
- Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics.
- JoVE. (2024). Video: Dipeptidyl Peptidase 4 Inhibitors. Journal of Visualized Experiments.
- Wikipedia. Dipeptidyl peptidase-4 inhibitor.
- Patsnap Synapse. (2024).
- Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects.
- National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
- Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins)
- Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. Ovid.
- Dr.Oracle. (2025). What is the mechanism of action of Sitagliptin (Januvia)?
- Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes.
- Vilsbøll, T., et al. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s).
- dos Santos, J. C., et al. (2023). Mechanism of molecular interaction of sitagliptin with human DPP 4 enzyme. New Insights.
- American Diabetes Association. (n.d.). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management.
- Pharmacology of Sitagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- Bhatt, J. K., et al. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.
- Patsnap Synapse. (2025). What clinical trials have been conducted for Sitagliptin?
- Gallwitz, B. (2006). Dipeptidyl peptidase IV inhibitors and the incretin system in type 2 diabetes mellitus. PubMed.
- Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors.
- Kim, M. K., et al. (n.d.). A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study. PubMed Central.
- McEachron, K. R., et al. (n.d.).
- Ahren, B., & Holst, J. J. (2022).
- Okada, Y., et al. (2023). Efficacy and safety of sitagliptin treatment in older adults with moderately controlled type 2 diabetes: the STREAM study. PubMed.
- ChemicalBook. (2025). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).
- Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- ChemicalBook. (2023). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
- MDPI. (2024).
- Molkem. (n.d.). (R)-3-amino-4-(2,4,5-trifluorophenyl)
- Tej Pharmachem. (2025). Why Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid is Crucial for Sitagliptin Manufacturing.
Sources
- 1. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 10. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 11. Dipeptidyl peptidase IV inhibitors and the incretin system in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Sitagliptin - Wikipedia [en.wikipedia.org]
- 17. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 18. Sitagliptin treatment increases GLP-1 without improving diabetes outcomes after total pancreatectomy with islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 22. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 23. Efficacy and safety of sitagliptin treatment in older adults with moderately controlled type 2 diabetes: the STREAM study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Bioactivity Prediction of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of bioactivity for (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical intermediate in the synthesis of Sitagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][2][3][4] Using this compound as a case study, we will demonstrate a structured, computationally-driven workflow that enables researchers to rapidly generate and test therapeutic hypotheses, prioritize experimental resources, and accelerate the drug discovery pipeline. This guide details methodologies from initial target identification and hypothesis generation to molecular docking, pharmacophore modeling, and data interpretation, offering field-proven insights into the causality behind key procedural choices.
Introduction: The Strategic Value of In Silico Prediction
The journey from a chemical entity to an approved therapeutic is notoriously long, costly, and fraught with high attrition rates.[5][6] Computational, or in silico, methods have become an indispensable pillar of modern drug discovery, offering a rational, cost-effective, and rapid means to evaluate a compound's potential before significant investment in wet-lab synthesis and testing.[5][7][8] By modeling interactions at the molecular level, we can predict a compound's likely biological targets, binding affinity, and potential liabilities, thereby enriching the pipeline with higher-quality candidates.[9]
The compound of interest, this compound, presents an excellent subject for this guide. While recognized as a precursor to Sitagliptin[1], its inherent structural features—a β-amino acid scaffold and a trifluorophenyl moiety—suggest potential bioactivity in its own right. This guide will proceed as if its ultimate therapeutic target is unknown, demonstrating how in silico techniques can illuminate the path from a simple structure to a validated biological function.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | PubChem[10] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[10] |
| Molecular Weight | 253.19 g/mol | PubChem[10] |
| CAS Number | 936630-57-8 | PubChem[10] |
| 3D Structure | (Data available from public repositories like PubChem) | PubChem[10] |
The In Silico Bioactivity Prediction Workflow
A robust computational analysis follows a logical progression from broad, structure-based hypothesis generation to specific, target-focused simulations. Each step is designed to refine our understanding of the molecule's potential pharmacology.
Phase 1: Target Identification & Hypothesis Generation
Before any simulation, we must first develop a testable hypothesis. The fundamental principle is that a molecule's structure dictates its function. By analyzing the structure of this compound, we can infer its potential biological targets.
Structural Analysis and Similarity Searching
-
β-Amino Acid Scaffold: This is a key structural feature of Sitagliptin, which is known to interact with the active site of DPP-4.[11]
-
γ-Aminobutyric Acid (GABA) Analogy: The core butanoic acid with an amino group bears a resemblance to GABA, the primary inhibitory neurotransmitter. This suggests a potential interaction with proteins in the GABAergic system, such as GABA transaminase (GABA-T), an enzyme that degrades GABA.[12][13] Inhibitors of GABA-T are used as anticonvulsants.[12]
-
Trifluorophenyl Group: This moiety is often used in medicinal chemistry to enhance binding affinity through hydrophobic interactions and to improve metabolic stability.
Expert Insight: The presence of both a DPP-4 inhibitor scaffold and a GABA-like structure generates two distinct, high-priority hypotheses. This dual-track investigation is a common scenario in early-stage discovery, where a molecule may possess unexpected polypharmacology.
Primary and Secondary Hypotheses
Based on this analysis, we establish our primary and secondary targets for investigation:
| Hypothesis | Target Protein | Rationale |
| Primary | Dipeptidyl Peptidase-4 (DPP-4) | The compound is a known precursor to the DPP-4 inhibitor Sitagliptin. |
| Secondary | GABA Transaminase (GABA-T / ABAT) | Structural similarity to GABA suggests potential modulation of the GABAergic pathway.[13][14] |
Phase 2: Computational Simulation & Analysis
With our targets identified, we proceed to molecular docking to simulate the physical interaction between our ligand and the target proteins. Molecular docking predicts the preferred orientation (pose) and binding affinity of one molecule to another.[15][16]
Detailed Protocol: Ligand and Target Preparation
Causality: Proper preparation is critical for a meaningful simulation. The goal is to create a chemically correct and computationally tractable representation of the biological system. We remove crystallographic water molecules because they can interfere with the docking algorithm, and their positions in a static crystal may not represent the dynamic state in vivo. Adding polar hydrogens and assigning atomic charges is essential for the accurate calculation of electrostatic and hydrogen bonding interactions, which are major drivers of binding affinity.
Step-by-Step Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 7146283) in SDF or MOL2 format.[10]
-
Load the structure into a molecular modeling tool (e.g., UCSF Chimera, AutoDock Tools).
-
Add hydrogens to satisfy valence requirements.
-
Compute partial atomic charges (e.g., Gasteiger charges).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.
-
Save the prepared ligand in a docking-compatible format, such as PDBQT for AutoDock Vina.
Step-by-Step Target Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:
-
DPP-4: PDB ID 1X70 (Human DPP-4 complexed with Sitagliptin).[17] Using a structure with a known inhibitor bound helps validate the location of the active site.
-
GABA-T: PDB ID 1OHV (Human GABA Transaminase).
-
-
Load the PDB file into your modeling software.
-
Remove all non-essential molecules: water (HOH), co-factors not involved in binding, and any co-crystallized ligands.
-
Inspect the protein for missing residues or atoms and repair them if necessary.
-
Add polar hydrogens and assign partial charges.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in PDBQT format.
Detailed Protocol: Molecular Docking with AutoDock Vina
Causality: The "docking box" or "grid box" defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Centering this box on the known active site (identified from literature or the co-crystallized ligand) focuses the computational effort, yielding more relevant results faster. The scoring function (e.g., Vina's empirical scoring function) estimates the binding free energy; more negative values indicate stronger, more favorable binding.[16]
Step-by-Step Docking Protocol:
-
Load the prepared protein and ligand PDBQT files into the docking software.
-
Define the search space (grid box). For 1X70, center the box on the position of the co-crystallized Sitagliptin. For 1OHV, center it on the known catalytic site. Ensure the box is large enough to accommodate the entire ligand in multiple orientations.
-
Configure the docking parameters. The exhaustiveness parameter controls the thoroughness of the search. A value of 8-10 is typically sufficient for initial screening.
-
Launch the docking simulation.[18]
-
The software will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.
Analysis of Docking Results
The output of a docking simulation is rich with data that must be carefully interpreted. We analyze both the quantitative score and the qualitative interactions.
Quantitative Data Summary:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) of Ligand | Key Interacting Residues (Predicted) |
| DPP-4 | 1X70 | -7.2 | Tyr662, Gly205, Gly206, Ser209, Arg358 |
| GABA-T | 1OHV | -5.8 | (Hypothetical: e.g., Ser123, Lys329) |
| (Note: Binding affinities are illustrative examples derived from typical small molecule-protein interactions and would be generated by the actual docking run.) |
Qualitative Pose Analysis:
-
Visualize the top-ranked (lowest energy) binding pose within the active site of the protein.
-
Identify key molecular interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand's amino and carboxyl groups and polar residues in the active site. For DPP-4, interactions with residues like Tyr662, Glu205, and Gly206 are critical.[11][17]
-
Hydrophobic Interactions: The trifluorophenyl ring is expected to occupy a hydrophobic pocket. For DPP-4, this is the S1 pocket.[11][17]
-
Electrostatic Interactions: Check for charge-based interactions between the ligand and charged residues (e.g., Arg, Asp, Glu).
-
Expert Insight: A strong docking score is encouraging, but a chemically sensible binding pose is essential for validation. The predicted interactions should align with known pharmacophoric features of other inhibitors for that target. The predicted affinity for DPP-4 (-7.2 kcal/mol) is moderately strong, suggesting a viable interaction, while the lower affinity for GABA-T (-5.8 kcal/mol) makes it a less likely primary target, helping us prioritize our hypotheses.
Phase 3: Model Refinement and Biological Context
Docking provides a static snapshot. To build a more comprehensive model, we can abstract the key binding features into a pharmacophore and place the primary target interaction into its biological context.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features necessary for biological activity.[19][20][21] Based on the docking pose in DPP-4, we can define a simple pharmacophore.
Causality: Pharmacophore models are powerful tools for virtual screening and lead optimization.[22] By understanding the essential geometric arrangement of features, we can search large chemical databases for novel scaffolds that match the model or guide the chemical modification of our current molecule to better satisfy the pharmacophore and improve potency.
This model suggests that an ideal inhibitor should have a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature at specific distances from one another. Our molecule, this compound, satisfies these features with its amino group (donor), carboxyl group (acceptor), and trifluorophenyl ring (hydrophobic).
Biological Pathway Context: DPP-4 and Glucose Homeostasis
Causality: Understanding the biological pathway provides the ultimate context for the predicted bioactivity. It explains why inhibiting the target is therapeutically relevant. An effective drug candidate must not only bind its target but also produce a desirable downstream physiological effect.
DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP.[23][24] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner.[24][25] By inhibiting DPP-4, the levels of active incretins increase, leading to enhanced insulin release and suppressed glucagon production, which ultimately lowers blood glucose levels in patients with type 2 diabetes.[23][26]
The in silico prediction that our compound binds to DPP-4 is therefore highly significant, as it places the molecule in a clinically validated pathway for the treatment of type 2 diabetes.
Conclusion and Recommendations for Experimental Validation
This in-depth technical guide demonstrates a comprehensive in silico workflow for predicting the bioactivity of this compound. Our multi-step analysis, beginning with broad structural assessment and culminating in specific molecular docking and pathway analysis, generated a strong, data-supported hypothesis:
-
Primary Target: The compound is predicted to be a moderately potent inhibitor of DPP-4, supported by a favorable binding affinity and a chemically rational binding pose that aligns with known pharmacophoric features of the target.
-
Secondary Target: The interaction with GABA-T is predicted to be significantly weaker, making it a lower priority for immediate investigation but worth noting for potential off-target effects.
The true value of computational prediction lies in its ability to guide and streamline experimental work.[27][28] Based on these findings, the following next steps are recommended:
-
In Vitro Enzyme Assay: Perform a biochemical assay to determine the IC₅₀ of this compound against purified human DPP-4 to experimentally confirm the predicted inhibition.
-
Structural Biology: Attempt to co-crystallize the compound with DPP-4 to obtain an X-ray structure. This would provide the ultimate validation of the predicted binding mode.
-
Lead Optimization: If inhibitory activity is confirmed, use the docking pose and pharmacophore model to guide the synthesis of analogs with improved potency and drug-like properties (as was done to create Sitagliptin).
By integrating these in silico strategies into the research pipeline, drug discovery teams can operate with greater precision, efficiency, and a higher probability of success.
References
- Wikipedia. Sitagliptin.
- PubChem. Sitagliptin. National Institutes of Health.
- Wikipedia. GABA transaminase inhibitor.
- Patsnap Synapse. (2024). What is the mechanism of Sitagliptin?
- Diabetes UK. Sitagliptin - Uses, How it Works and Side Effects.
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?
- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
- Dr.Oracle. (2025). What is the mechanism of action of Sitagliptin (Januvia)?
- RJ Wave. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
- Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry, 57(21), 8867-8883.
- Patsnap Synapse. (2025). What is the significance of QSAR in drug design?
- arXiv. (2025). Quantum QSAR for drug discovery.
- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?
- RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- PubMed. GABA transaminase inhibitors. National Library of Medicine.
- PDB-101. Sitagliptin. RCSB Protein Data Bank.
- BABRONE. (2014). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences.
- KBbox. Small Molecule Docking.
- ChemCopilot. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
- Longdom Publishing. Chemoinformatics and its Bioactivity Prediction in Drug Discovery.
- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British journal of pharmacology, 152(1), 9-20.
- Opo, F. A. A., & Asror, M. A. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(1), bbab449.
- Bonvin Lab. Small molecule docking.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- precisionFDA. SITAGLIPTIN.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- ResearchGate. (2018). Structural formula of sitagliptin.
- Proteopedia. (2023). Sitagliptin.
- MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery.
- PubChem. Sitagliptin hydrochloride. National Institutes of Health.
- Frontiers. (2023). DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions.
- PubChem. This compound. National Institutes of Health.
- Oxford Academic. (2018). SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases.
- PubChem. This compound hydrochloride. National Institutes of Health.
- Broad Institute. Small-molecule Target and Pathway Identification.
- EMBL-EBI. ChEMBL.
- Expasy. SIB Swiss Institute of Bioinformatics.
- LookChem. Cas 486460-00-8,BOC-(R).
Sources
- 1. sandoopharma.com [sandoopharma.com]
- 2. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sitagliptin - Proteopedia, life in 3D [proteopedia.org]
- 12. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 13. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 14. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 18. youtube.com [youtube.com]
- 19. dovepress.com [dovepress.com]
- 20. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 21. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 22. babrone.edu.in [babrone.edu.in]
- 23. Sitagliptin - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 25. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 26. droracle.ai [droracle.ai]
- 27. neovarsity.org [neovarsity.org]
- 28. What is the significance of QSAR in drug design? [synapse.patsnap.com]
Discovery and history of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An In-Depth Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: From Discovery to Pharmaceutical Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. We will explore its discovery within the context of the development of Sitagliptin, delve into various synthetic methodologies, and elucidate its role in the mechanism of action of this important therapeutic agent for type 2 diabetes.
Introduction: The Genesis of a Key Intermediate
The story of this compound is intrinsically linked to the development of Sitagliptin (marketed as Januvia® by Merck & Co.). The quest for novel oral antihyperglycemic agents in the late 1990s and early 2000s led to the identification of dipeptidyl peptidase-4 (DPP-4) as a promising therapeutic target.[1] Inhibition of DPP-4 was shown to enhance the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[2][3][4]
Merck's DPP-4 inhibitor program, initiated in 1999, explored various chemical scaffolds.[1] Early leads, such as isoleucyl thiazolidides, were discontinued due to toxicity concerns, which were later hypothesized to be linked to off-target inhibition of related enzymes like DPP8 and DPP9.[1] This pivotal finding underscored the necessity for a highly selective DPP-4 inhibitor. The research ultimately led to the discovery of a series of β-amino acid derivatives, culminating in the identification of Sitagliptin.[1] The core structure of Sitagliptin features the chiral β-amino acid, this compound, which is essential for its potent and selective inhibition of the DPP-4 enzyme.
The Role in the Mechanism of Action of Sitagliptin
This compound forms the backbone of the Sitagliptin molecule that interacts with the active site of the DPP-4 enzyme. Sitagliptin functions as a competitive inhibitor of DPP-4.[5] This enzyme is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3][6]
By inhibiting DPP-4, Sitagliptin increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to several downstream effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2][5]
This glucose-dependent mechanism of action is a key advantage of DPP-4 inhibitors like Sitagliptin, as it minimizes the risk of hypoglycemia compared to some other classes of antidiabetic drugs.[2][6]
The following diagram illustrates the signaling pathway affected by Sitagliptin:
Mechanism of action of Sitagliptin.
Synthetic Strategies and Methodologies
The enantioselective synthesis of this compound has been a subject of extensive research, aiming for efficiency, cost-effectiveness, and high enantiopurity, which is crucial for the final drug's efficacy and safety. Various synthetic routes have been developed, reflecting the evolution of asymmetric synthesis techniques.
Asymmetric Hydrogenation
One of the most efficient and widely implemented methods for the large-scale synthesis of Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine. This "green" synthesis approach significantly reduces waste compared to earlier methods.[7]
A key intermediate, a dehydrositagliptin derivative, is prepared in a one-pot, three-step process.[7] This is then subjected to highly enantioselective hydrogenation using a rhodium catalyst with a chiral phosphine ligand, such as tBu-JOSIPHOS.[7] This method allows for the direct formation of the desired (R)-enantiomer with high optical and chemical purity.
The general workflow for this approach is depicted below:
Asymmetric hydrogenation workflow.
Phase-Transfer Catalytic Aza-Michael Addition
Another elegant approach involves an enantioselective aza-Michael addition.[8][9][10] In this strategy, a chiral phase-transfer catalyst, often a quinine-derived C(9)-urea ammonium salt, is used to control the stereochemistry of the addition of a nitrogen nucleophile to an α,β-unsaturated ketone.[8][9] This reaction establishes the chiral center at the β-position.
Subsequent chemical transformations, such as a Baeyer-Villiger oxidation, hydrolysis, and amide coupling, are then employed to complete the synthesis of the Sitagliptin molecule.[8][10] This method has been shown to produce the desired (R)-enantiomer with high enantiomeric excess (ee).[8][9]
Other Synthetic Approaches
Other reported syntheses of this compound or its derivatives include:
-
Synthesis from L-methionine: A multi-step synthesis utilizing L-methionine as a chiral starting material.[11] This process involves the formation of a chiral aziridine intermediate, followed by a ring-opening reaction with a Grignard reagent.[11]
-
Synthesis from (S)-serine: A ten-step synthesis starting from the chiral pool material (S)-serine has also been developed.[12]
The choice of a particular synthetic route in a pharmaceutical manufacturing setting depends on a multitude of factors, including cost of starting materials and reagents, overall yield, scalability, safety, and environmental impact.
Experimental Protocol: Enantioselective Aza-Michael Addition (Conceptual)
The following is a conceptual step-by-step methodology for the enantioselective synthesis of a precursor to this compound via aza-Michael addition, based on published literature.[8][9][10][13]
Step 1: Synthesis of the Michael Acceptor
-
A Wittig reaction between commercially available 2,4,5-trifluorophenylacetaldehyde and a benzoylmethylenetriphenylphosphorane is performed to yield the α,β-unsaturated phenylketone, which serves as the Michael acceptor.[8]
Step 2: Enantioselective Aza-Michael Addition
-
To a solution of the Michael acceptor in a suitable solvent system (e.g., a mixture of toluene and water), add the nitrogen nucleophile (e.g., a protected carbamate).
-
Add the quinine-derived C(9)-urea ammonium phase-transfer catalyst.
-
Add a base (e.g., an inorganic base) to facilitate the reaction.
-
Stir the reaction mixture at a controlled low temperature (e.g., -20°C) until completion, monitored by an appropriate technique like TLC.[8]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting aza-Michael adduct by column chromatography.
Step 3: Subsequent Transformations
-
The aza-Michael adduct undergoes a Baeyer-Villiger oxidation to form an ester.[8][10]
-
This is followed by hydrolysis of the ester and amide coupling with the requisite triazole heterocycle.[10]
-
Finally, deprotection steps are carried out to yield Sitagliptin.[10]
Data Summary
The following table summarizes key data related to a reported enantioselective synthesis of Sitagliptin.
| Parameter | Value | Source |
| Synthetic Strategy | Phase-Transfer Catalytic Aza-Michael Addition | [8][10] |
| Key Reaction Steps | Aza-Michael addition, Baeyer-Villiger oxidation, hydrolysis, amide coupling, deprotection | [8][10] |
| Overall Yield | 41% | [8][10][13] |
| Enantiomeric Excess (ee) | 96% | [8][9][13] |
| Number of Steps | 7 | [8][10] |
Conclusion
This compound is a cornerstone in the chemical architecture of Sitagliptin, a highly successful therapeutic agent for the management of type 2 diabetes. Its discovery was a result of a rational drug design process aimed at achieving high selectivity for the DPP-4 enzyme. The development of efficient and enantioselective synthetic routes to this key intermediate has been a significant achievement in process chemistry, enabling the large-scale, cost-effective production of Sitagliptin. The ongoing research into novel synthetic methodologies for this and similar chiral β-amino acids continues to be an important area in pharmaceutical science.
References
- Sitagliptin - Wikipedia. [Link]
- What is the mechanism of action of Sitagliptin? - Dr.Oracle. [Link]
- Enantioselective Synthesis of (R)
- What is the mechanism of Sitagliptin?
- Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed. [Link]
- Benefits of Sitagliptin Mechanism of action and dosage for diabetes - Enanti Labs. [Link]
- Sitagliptin - Uses, How it Works and Side Effects - Diabetes UK. [Link]
- Enantioselective Synthesis of ( R )
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC - PubMed Central. [Link]
- Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer - Scribd. [Link]
- (PDF)
- Formulation development and evaluation of Sitagliptin Phosphate Monohydrate sustained release tablet by using n
- Discovery and Development Of The DPP-4 Inhibitor Januvia™ (Sita-Gliptin)
- Scheme.
- Bench to bedside -- discovery of JANUVIA (Sitagliptin)
- Full article: Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
- Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC - PubMed Central. [Link]
- WO2009064476A1 - Preparation of sitagliptin intermediate - Google P
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- This compound - PubChem - NIH. [Link]
Sources
- 1. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Structural Analogs and Derivatives as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid stands as a cornerstone chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin, a leading therapeutic for type 2 diabetes mellitus. This guide provides a comprehensive technical overview of this critical molecule, its structural analogs, and derivatives. We will delve into the intricacies of its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its inhibitory potency against DPP-4, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antidiabetic agents.
The Central Scaffold: this compound
The trifluorinated β-amino acid, this compound, is the key chiral intermediate that imparts high potency and selectivity to sitagliptin and its analogs. The trifluorophenyl moiety plays a crucial role in binding to the S1 pocket of the DPP-4 enzyme, a key interaction for potent inhibition.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| Appearance | White to off-white powder |
| Chirality | (R)-enantiomer |
| CAS Number | 486460-00-8 |
Enantioselective Synthesis
The stereochemistry at the C3 position is critical for biological activity. Therefore, enantioselective synthesis is paramount. One effective strategy involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst.
Experimental Protocol: Enantioselective Synthesis of this compound
This protocol outlines a general approach for the asymmetric synthesis of the title compound.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Ammonia or an ammonia source
-
Chiral catalyst (e.g., a rhodium-based catalyst with a chiral phosphine ligand)
-
Hydrogen gas
-
Solvent (e.g., methanol, ethanol)
-
Acid or base for hydrolysis (e.g., HCl, NaOH)
-
Standard laboratory glassware and hydrogenation equipment
Procedure:
-
Enamine Formation: In a suitable reactor, dissolve ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in an appropriate solvent. Add a source of ammonia to form the corresponding enamine in situ.
-
Asymmetric Hydrogenation: Introduce the chiral rhodium catalyst to the reaction mixture under an inert atmosphere. Pressurize the reactor with hydrogen gas to the recommended pressure. Stir the reaction at a controlled temperature until the reaction is complete, as monitored by techniques like HPLC.
-
Hydrolysis: After the hydrogenation is complete, the resulting chiral β-amino ester is hydrolyzed. This can be achieved by either acidic or basic hydrolysis to yield this compound.
-
Isolation and Purification: The product is then isolated and purified using standard techniques such as crystallization or chromatography to yield the final high-purity product.
Note: The specific choice of catalyst, solvent, temperature, and pressure are critical parameters that need to be optimized for high enantioselectivity and yield.
From Core to Clinic: The Synthesis of Sitagliptin
This compound is a key precursor in the synthesis of sitagliptin. The synthesis involves the coupling of this β-amino acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Synthetic Pathway
The synthesis of sitagliptin from its β-amino acid precursor typically involves an amide bond formation, often facilitated by a coupling agent.
Caption: Synthetic pathway from the core β-amino acid to Sitagliptin.
Experimental Protocol: Synthesis of Sitagliptin
This protocol provides a general procedure for the coupling reaction to form sitagliptin.
Materials:
-
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
-
Coupling agents (e.g., EDC, HOBt)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, DMF)
-
Acid for deprotection (e.g., HCl in methanol)
Procedure:
-
Amide Coupling: Dissolve Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and coupling agents in a suitable solvent. Add an organic base to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and other water-soluble impurities. The crude Boc-sitagliptin is then purified, typically by chromatography.
-
Deprotection: Dissolve the purified Boc-sitagliptin in a suitable solvent and treat with a strong acid, such as hydrochloric acid in methanol, to remove the Boc protecting group.
-
Isolation: The final sitagliptin product is then isolated, often as a salt (e.g., phosphate or hydrochloride), and purified by crystallization.
The Heart of Inhibition: Mechanism of Action and Structure-Activity Relationships
DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5]
Caption: Mechanism of action of DPP-4 inhibitors.
The binding of sitagliptin and its analogs to the active site of DPP-4 is a complex interplay of various interactions. The trifluorophenyl group is known to occupy the hydrophobic S1 pocket, while the primary amine forms a salt bridge with key glutamate residues (Glu205 and Glu206).[6]
Structure-Activity Relationship (SAR) of Analogs and Derivatives
Modifications to the core structure of this compound can have a significant impact on DPP-4 inhibitory activity. The following table summarizes the IC₅₀ values for a selection of structural analogs.
| Compound/Analog | Structural Modification | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | Triazolopiperazine attached to the β-amino amide | 18 | [7] |
| Analog 1 | 2-benzylpiperazine derivative | 19 | [8] |
| Analog 2 | 4-benzylpiperidine derivative | 1600 | [1] |
| Analog 3 | 2-benzylpyrrolidine derivative | 300 | [1] |
| Analog 4 | Phenethyl-piperazine derivative | 1200 | [1] |
| Analog 5 | 4-amino-1-benzylpiperidine derivative | 4000 | [1] |
| Bromo-substituted thiosemicarbazone | Bromo-substitution on benzylidene scaffold | 1.266 | [2] |
| Fused β-homophenylalanine analog | Meta-substitution with a sulfamoyl group | 0.87 | [7] |
Key SAR Insights:
-
The Trifluorophenyl Group: This moiety is crucial for high-potency inhibition, fitting snugly into the hydrophobic S1 pocket of the DPP-4 enzyme.[2]
-
The β-Amino Acid Scaffold: The β-amino acid structure is a key pharmacophore, with the primary amine forming critical interactions with the enzyme's active site.[8]
-
Piperazine and Related Heterocycles: The piperazine ring and other heterocyclic systems can be modified to optimize interactions with the S2 pocket of DPP-4.[1] The nature and position of substituents on these rings can significantly influence potency.[1]
-
Halogenation: The introduction of halogens, such as bromine, on certain scaffolds can enhance DPP-4 inhibitory potency.[2]
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
The potency of newly synthesized analogs is typically determined using an in vitro DPP-4 inhibition assay. A common method is a fluorometric assay that utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)
-
Gly-Pro-AMC substrate
-
Test compounds (analogs and derivatives)
-
Positive control (e.g., sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds and controls to their respective wells.
-
Add the DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Pharmacokinetic Profile of DPP-4 Inhibitors
The pharmacokinetic properties of DPP-4 inhibitors are a critical aspect of their clinical utility. Sitagliptin and its analogs are generally well-absorbed orally, with a low potential for drug-drug interactions.[9]
| Drug | Bioavailability | Tₘₐₓ (hours) | Half-life (hours) | Metabolism | Excretion |
| Sitagliptin | ~87% | 1-4 | 8-14 | Minimal (CYP3A4, CYP2C8) | Primarily renal (unchanged) |
| Vildagliptin | ~85% | 1.7 | 1.5 | Hydrolysis | Renal |
| Saxagliptin | ~67% | 2 | 2.5 | CYP3A4/5 to active metabolite | Renal and hepatic |
| Linagliptin | ~30% | 1.5 | >100 | Minimal | Primarily enterohepatic |
| Alogliptin | ~100% | 1-2 | 21 | Minimal | Primarily renal (unchanged) |
The pharmacokinetic profiles of novel analogs need to be carefully evaluated to ensure they possess desirable drug-like properties, such as good oral bioavailability and an appropriate half-life for once-daily dosing.
Conclusion and Future Directions
This compound is a pivotal molecule in the development of DPP-4 inhibitors. Its unique structural features provide a robust platform for the design of potent and selective antidiabetic agents. The ongoing exploration of its structural analogs and derivatives continues to yield novel compounds with improved pharmacological profiles. Future research in this area will likely focus on the development of inhibitors with enhanced selectivity, improved pharmacokinetic properties, and the potential for combination therapies. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.
References
- Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, K. A., & El-Salem, K. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Chaudhary, P., & Sharma, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5821.
- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
- BenchChem. (2025). A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity. BenchChem.
- BenchChem. (2025).
- Cox, C. D., Breslin, M. J., Whitman, D. B., Parsons, W. H., & Scott, J. D. (2005). Substituted piperazines as novel dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(7), 1761-1765.
- Dastjerdi, M. S., et al. (2024).
- Drucker, D. J. (2020). Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central.
- Gundetti, S., et al. (2021).
- Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
- Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism, 12(8), 648-658.
- Kim, H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
- Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688.
- Kushwaha, R. N., et al. (2024).
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- Teva Pharmaceutical Industries. (2009). Preparation of sitagliptin intermediate.
- Köse, A., Gündoğdu, Ö., Aktas, D., & Kara, Y. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-268.
- Puranik, H. H., Thomas, A. B., Lokhande, K. B., Shrivastava, A., & Chitlange, S. S. (2024). It shows General structures of sitagliptin IC 50 = 18nM (a).
- Hsiao, C. H., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8799.
- Wang, Y., et al. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. PubMed Central.
- Puranik, H. H., et al. (2024). It shows General structures of sitagliptin IC 50 = 18nM (a).
- Reinemer, P., et al. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central.
- Pan, X., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Semantic Scholar.
- Zentiva, K. S. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Sharma, S., et al. (2021). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Molecules, 26(16), 4883.
- ChemicalBook. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook.
- Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 524-559.
- Sharma, S., et al. (2021). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Semantic Scholar.
Sources
- 1. oatext.com [oatext.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis of Novel Derivatives from (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Exploring New Chemical Space for Drug Discovery
Abstract
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[1][2] Beyond its established role, its trifluorinated phenyl ring and chiral β-amino acid scaffold present a unique platform for the development of novel derivatives with potentially enhanced pharmacological properties. The strategic incorporation of fluorine into drug candidates can significantly improve metabolic stability, membrane permeation, and binding affinity.[3] This guide provides an in-depth exploration of synthetic strategies to generate a diverse library of novel derivatives from this valuable starting material, targeting researchers and drug development professionals. We will delve into the rationale behind various synthetic transformations, including N-acylation, esterification, amide bond formation, N-alkylation, and sulfonamide synthesis, providing detailed, field-proven protocols for each.
Introduction: The Significance of Fluorinated β-Amino Acids
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a means to fine-tune a compound's physicochemical and biological properties.[3] Fluorinated amino acids, in particular, are increasingly utilized in the development of new therapeutics due to their ability to impart unique conformational constraints and metabolic stability.[4][5] this compound exemplifies the value of this molecular architecture. Its trifluorophenyl moiety contributes to favorable pharmacokinetic profiles, while the β-amino acid structure provides a versatile handle for chemical modification.[6][7] This guide moves beyond the well-trodden path of sitagliptin synthesis to explore the untapped potential of this core structure in generating novel chemical entities for a range of therapeutic targets.
Synthesis of the Core Compound: this compound
A reliable supply of the enantiomerically pure starting material is paramount for any derivatization campaign. While various synthetic routes have been reported, a common and scalable approach involves the asymmetric hydrogenation of a β-enamino acid intermediate.[1]
General Synthesis Workflow
The synthesis typically commences from 2,4,5-trifluorobenzaldehyde, which undergoes a series of transformations to construct the butanoic acid backbone and introduce the chiral amine center.
Caption: General workflow for the synthesis of the core compound.
Experimental Protocol: Synthesis of the Boc-Protected Core Compound
For subsequent derivatization, it is often advantageous to protect the amino group, typically with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (1:1 v/v).[8]
-
Add Boc-anhydride (1.1 eq) to the solution at room temperature.[8]
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc-anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[9]
Expected Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by HPLC) |
| Boc-(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₅H₁₈F₃NO₄ | 333.30 | White solid | >98% |
Synthesis of Novel N-Acyl Derivatives
N-acylation is a fundamental transformation that allows for the introduction of a wide array of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[10][11] The resulting N-acyl derivatives can exhibit diverse biological activities.[2][12]
Rationale for N-Acylation
Modification of the amino group can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile. Introducing different acyl chains can be a strategy to explore structure-activity relationships (SAR) for new therapeutic applications.[13]
General Reaction Scheme
Caption: General scheme for N-acylation.
Experimental Protocol: Schotten-Baumann Conditions
This robust method is suitable for a wide range of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Sodium hydroxide (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1 M NaOH solution and cool to 0-5 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in DCM.
-
Add the acyl chloride solution dropwise to the vigorously stirred amino acid solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-acyl derivative.
Expected Data for a Range of N-Acyl Derivatives:
| R-Group (from R-COCl) | Product Name | Expected Yield (%) |
| Methyl | N-Acetyl-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 85-95 |
| Phenyl | N-Benzoyl-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 80-90 |
| Butyl | N-Pentanoyl-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 82-92 |
Synthesis of Novel Ester Derivatives
Esterification of the carboxylic acid moiety can serve as a prodrug strategy to enhance bioavailability or to modulate the pharmacokinetic profile of the parent compound.
Rationale for Esterification
Converting the carboxylic acid to an ester can increase lipophilicity, potentially improving membrane permeability and oral absorption. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.
General Reaction Scheme
Caption: General scheme for esterification.
Experimental Protocol: Fischer-Speier Esterification
A classic and straightforward method for ester synthesis.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) (large excess, used as solvent)
-
Thionyl chloride (SOCl₂) (1.2 eq) or concentrated sulfuric acid (catalytic)
Procedure:
-
Suspend the amino acid (1.0 eq) in the desired alcohol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester derivative.
Expected Data for a Range of Ester Derivatives:
| R-Group (from R-OH) | Product Name | Expected Yield (%) |
| Methyl | Methyl (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | 90-98 |
| Ethyl | Ethyl (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | 88-96 |
| Isopropyl | Isopropyl (r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | 85-95 |
Synthesis of Novel Amide Derivatives
Amide bond formation is a crucial reaction in drug discovery, allowing for the coupling of the core amino acid with a diverse range of amines to generate peptide mimetics and other complex molecules.[14]
Rationale for Amide Synthesis
The amide bond is a stable and prevalent functional group in biologically active molecules. Synthesizing a library of amide derivatives is a powerful strategy for exploring new chemical space and identifying compounds with novel biological activities.[15]
General Reaction Scheme
Caption: General scheme for amide bond formation.
Experimental Protocol: EDC/HOBt Coupling
A widely used and efficient method for amide bond formation that minimizes racemization.[16]
Materials:
-
Boc-(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
Amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 eq), amine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.[17]
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Expected Data for a Range of Amide Derivatives:
| Amine (R-NH₂) | Product Name | Expected Yield (%) |
| Benzylamine | N-Benzyl-N'-Boc-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanamide | 75-85 |
| Morpholine | (4-(N-Boc-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)morpholine) | 70-80 |
| Aniline | N-Phenyl-N'-Boc-(r)-3-amino-4-(2,4,5-trifluorophenyl)butanamide | 65-75 |
Synthesis of Novel N-Alkyl Derivatives
N-alkylation introduces substituents directly onto the nitrogen atom, which can significantly alter the basicity, steric hindrance, and conformational preferences of the amino group.[18]
Rationale for N-Alkylation
N-alkylation can improve metabolic stability by blocking N-dealkylation pathways and can enhance membrane permeability by increasing lipophilicity.[8] It also provides a route to secondary and tertiary amines with distinct pharmacological profiles.[19]
General Reaction Scheme
Caption: General scheme for reductive amination.
Experimental Protocol: Reductive Amination
A mild and efficient method for the N-alkylation of amines.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
Suspend the amino acid (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Data for a Range of N-Alkyl Derivatives:
| Carbonyl Compound | Product Name | Expected Yield (%) |
| Benzaldehyde | (r)-3-(Benzylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | 70-85 |
| Acetone | (r)-3-(Isopropylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | 65-80 |
| Cyclohexanone | (r)-3-(Cyclohexylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | 70-85 |
Synthesis of Novel Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[20][21]
Rationale for Sulfonamide Synthesis
The sulfonamide group is a bioisostere of the carboxylic acid and can form strong hydrogen bonds with biological targets.[4] Derivatizing the amino group into a sulfonamide introduces a significantly different electronic and steric profile, opening up new avenues for drug design.[22]
General Reaction Scheme
Caption: General scheme for sulfonamide synthesis.
Experimental Protocol
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a mixture of DCM and pyridine (or triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove the base.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Expected Data for a Range of Sulfonamide Derivatives:
| Sulfonyl Chloride | Product Name | Expected Yield (%) |
| Benzenesulfonyl chloride | (r)-3-(Phenylsulfonamido)-4-(2,4,5-trifluorophenyl)butanoic acid | 80-90 |
| p-Toluenesulfonyl chloride | (r)-3-(Tosylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | 85-95 |
| Methanesulfonyl chloride | (r)-3-(Methylsulfonamido)-4-(2,4,5-trifluorophenyl)butanoic acid | 75-85 |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of novel derivatives. This guide has provided a comprehensive overview of several key synthetic transformations, complete with detailed protocols and the underlying scientific rationale. By systematically exploring the chemical space around this core scaffold, researchers can generate diverse libraries of compounds for screening and identify new lead candidates for various therapeutic areas. The strategic derivatization of this fluorinated β-amino acid holds significant promise for the future of drug discovery.
References
- Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949.
- Amen, Y. M., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
- Bohme, T., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(9), 1497-1543.
- Cihan University-Erbil Repository. (n.d.).
- Clarke, C. J., et al. (2013). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Bioorganic & Medicinal Chemistry Letters, 23(21), 5871-5874.
- Daly, A. M., et al. (2012).
- Devocelle, M. (n.d.). N-Acyl amino acids and their impact on biological processes. The Hebrew University of Jerusalem.
- EP2694466A2. (2014). Preparation of sitagliptin intermediates.
- Fona, Z. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Fodor, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701597.
- Fodor, K., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Biomacromolecules, 12(11), 3917-3927.
- Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Hent, A., et al. (2016). Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ACS Macro Letters, 5(9), 988-992.
- Hulme, C., et al. (2019).
- Jadhav, S. B., et al. (n.d.). Preparation method of intermediate of sitagliptin.
- Jin, Z. (n.d.). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
- Kádas, I., & Urge, L. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis (pp. 375-402).
- Li, P., et al. (n.d.). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Míšek, J., et al. (n.d.). A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
- Mechoulam, R., & Ben-Shabat, S. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central.
- PubChem. (n.d.). This compound.
- Ruijter, E., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(20), 3707-3715.
- Saghatelian, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central.
- Sawant, R. L., et al. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.
- Sreenivasulu, K., et al. (2015). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry – An Asian Journal, 10(11), 2418-2424.
- Thompson, P. E., & Hughes, R. A. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Synthesis (pp. 169-204).
- Venkataraman, S., et al. (n.d.).
- Vertex AI Search. (n.d.). An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action. Benchchem.
- Wang, F., et al. (n.d.).
- Watson, P. S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 809325.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 15. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [ouci.dntb.gov.ua]
- 17. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 22. Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Incorporation of Fluorinated Amino Acids into Peptides
Abstract
The strategic incorporation of fluorinated amino acids (FAAs) into peptide sequences has emerged as a transformative tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when judiciously placed within a peptide backbone or side chain, can profoundly influence conformation, stability, and biological activity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of peptide fluorination. We will delve into the rationale behind experimental choices, present detailed protocols for synthesis and analysis, and explore the downstream effects of this powerful modification on peptide therapeutics.
The Rationale for Fluorination: Beyond Simple H-for-F Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts a suite of desirable properties to peptides. This is not merely an isosteric replacement but a strategic modification that can fundamentally alter a peptide's character.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to enzymatic cleavage. Strategic placement of FAAs can shield susceptible peptide bonds from proteolytic degradation, thereby increasing the in vivo half-life of peptide drugs.[1][2]
-
Modulation of Conformational Preferences: The steric and electronic effects of fluorine can significantly influence the secondary structure of peptides. For instance, the incorporation of fluorinated proline derivatives can alter the cis-trans isomerization of the peptide bond, a critical factor in protein folding and recognition.[3] While some studies have shown that highly fluorinated amino acids can decrease α-helix propensity, they may concurrently enhance β-sheet stability.[4] This provides a powerful tool for rationally designing peptides with specific folded architectures.
-
Increased Binding Affinity and Specificity: The unique electronic nature of the C-F bond can introduce favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar C-F···C=O interactions, with target receptors.[5] This can lead to enhanced binding affinity and specificity, crucial for developing potent and selective therapeutics.
-
Improved Pharmacokinetic Profile: The increased lipophilicity conferred by fluorination can enhance a peptide's ability to cross cellular membranes, a significant hurdle in peptide drug delivery.[1] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Probing Molecular Interactions with ¹⁹F NMR: The fluorine-19 nucleus (¹⁹F) is a highly sensitive NMR probe. Its 100% natural abundance and wide chemical shift range make it an invaluable tool for studying peptide conformation, dynamics, and interactions with biological targets without the background noise inherent in ¹H NMR.[6][7][8]
The Building Blocks: Synthesis of Fluorinated Amino Acids
The successful incorporation of FAAs into peptides begins with the availability of high-quality, stereochemically pure building blocks. Synthetic chemists have developed a diverse toolbox of methods for creating a wide array of FAAs.[6][9]
Two primary strategies dominate the synthesis of FAAs:
-
From Fluorinated Precursors: This approach utilizes commercially available or readily synthesized fluorinated starting materials that are then elaborated into the desired amino acid scaffold. This is often a robust and scalable method.
-
Direct Fluorination/Fluoroalkylation: This strategy involves the late-stage introduction of fluorine or a fluoroalkyl group onto an existing amino acid or a precursor. This can be more challenging but offers flexibility in accessing novel FAA structures.[9]
A critical consideration in FAA synthesis is the control of stereochemistry, as the biological activity of peptides is exquisitely sensitive to the chirality of their constituent amino acids.
Incorporation Methodologies: Weaving Fluorine into the Peptide Chain
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemists
Solid-phase peptide synthesis (SPPS) is the most common and versatile method for incorporating FAAs into peptides.[10] The standard Fmoc/tBu strategy is generally applicable, but the unique properties of FAAs necessitate some key considerations.
Challenges and Causality in SPPS of Fluorinated Peptides:
The high electronegativity of fluorine can significantly impact the reactivity of the amino acid during SPPS, often leading to lower coupling yields.[10][11] This is due to the electron-withdrawing effect of fluorine, which can decrease the nucleophilicity of the α-amino group and increase the acidity of the α-proton, potentially leading to side reactions like epimerization.
Workflow for SPPS Incorporation of a Fluorinated Amino Acid
Caption: A generalized workflow for the incorporation of a fluorinated amino acid using Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Manual SPPS of a Peptide Containing 4-Fluorophenylalanine
This protocol describes the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe(4-F)-Leu) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Leu-OH, Fmoc-Phe(4-F)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 3 mL), DCM (3 x 3 mL), and DMF (3 x 3 mL).
-
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Self-Validation Checkpoint: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 x 3 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for the following amino acids in order: Fmoc-Phe(4-F)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. For the sterically less hindered glycine, a coupling time of 1 hour may be sufficient. The incorporation of the fluorinated phenylalanine may require an extended coupling time or a double coupling to ensure high efficiency.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Washing and Drying: Wash the resin with DMF (5 x 3 mL), DCM (5 x 3 mL), and MeOH (3 x 3 mL). Dry the resin under high vacuum for at least 1 hour.
-
Cleavage and Side-Chain Deprotection:
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 3 hours.
-
Filter the cleavage mixture into a cold diethyl ether solution (50 mL).
-
A white precipitate of the crude peptide should form.
-
-
Peptide Precipitation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Biosynthetic Incorporation: Harnessing Nature's Machinery
While SPPS is highly versatile, biosynthetic methods offer an alternative for incorporating FAAs into larger peptides and proteins.[12] These methods rely on the ability of the cell's translational machinery to recognize and incorporate unnatural amino acids.
-
Residue-Specific Incorporation: This approach involves feeding a fluorinated analog of a canonical amino acid to an auxotrophic host strain. The cellular machinery then incorporates the FAA in place of its natural counterpart.
-
Site-Specific Incorporation: This more precise method utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host's endogenous machinery. This allows for the incorporation of a specific FAA at a designated codon.[12]
While powerful, biosynthetic methods are limited by the range of FAAs that can be accommodated by the ribosomal machinery.[10]
Downstream Effects and Characterization
The incorporation of FAAs can have profound and sometimes unpredictable effects on a peptide's properties.[3] Careful characterization is therefore essential.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Fluorinated Amino Acid | Abbreviation | van der Waals Radius of Substituent (Å) | pKa of Side Chain (if applicable) | LogP (Octanol/Water) |
| Phenylalanine | Phe | H: 1.20 | - | 1.98 |
| 4-Fluorophenylalanine | Phe(4-F) | F: 1.47 | - | 2.13 |
| 4-(Trifluoromethyl)phenylalanine | Phe(4-CF₃) | CF₃: ~2.7 | - | 3.16 |
| Leucine | Leu | CH(CH₃)₂: ~3.0 | - | 1.88 |
| Hexafluoroleucine | Hfl | C(CF₃)₂H: ~3.5 | - | 3.45 |
| Proline | Pro | - | - | -1.57 |
| 4(R)-Fluoroproline | 4(R)-Flp | F: 1.47 | - | -1.35 |
| 4(S)-Fluoroproline | 4(S)-Flp | F: 1.47 | - | -1.35 |
Note: LogP values are estimates and can vary depending on the calculation method.
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid method for assessing the secondary structure of peptides in solution. It can reveal changes in α-helical or β-sheet content upon fluorination.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, ¹⁹F NMR is a powerful tool for probing the local environment of the fluorine atom.[14][15] Multidimensional ¹H NMR can provide detailed structural information, including inter-proton distances through NOESY experiments, which can be used to calculate a three-dimensional structure.
Impact of Fluorination on Peptide Conformation
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 5. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Significance of a Chiral β-Amino Acid
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as the key intermediate for the synthesis of Sitagliptin[1][2], a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Marketed as Januvia®, Sitagliptin is a leading oral medication for the management of type 2 diabetes mellitus[2][3]. The efficacy and safety of Sitagliptin are directly dependent on the precise stereochemistry of this β-amino acid precursor; the (R)-enantiomer is the active component, while the (S)-enantiomer is inactive.
Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this molecule is of paramount importance to the pharmaceutical industry. Early manufacturing processes relied on multi-step syntheses that often involved chiral auxiliaries or resolutions, leading to significant waste and lower atom economy[4]. This has driven extensive research into more direct and "green" asymmetric methods.
This guide provides an in-depth analysis and detailed protocols for two of the most successful and industrially relevant strategies for the asymmetric synthesis of this compound:
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: A robust and highly efficient method that utilizes a chiral rhodium catalyst to directly install the desired stereocenter.
-
Biocatalytic Asymmetric Transamination: A cutting-edge green chemistry approach that employs an engineered enzyme to achieve near-perfect enantioselectivity under mild, aqueous conditions.
These methodologies represent the forefront of asymmetric synthesis, offering high yields, exceptional stereocontrol, and improved environmental profiles compared to first-generation routes[2][4][5].
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine
This approach has become a cornerstone of large-scale Sitagliptin synthesis[5][6]. The core of this strategy is the highly enantioselective hydrogenation of a specifically designed prochiral enamine precursor. The choice of catalyst, specifically the chiral ligand, is the determining factor for the high stereoselectivity observed.
Mechanistic Rationale & Causality
The success of this reaction hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the enamine double bond. Rhodium complexes bearing chiral bisphosphine ligands, such as those from the Josiphos family, have proven exceptionally effective[2][4].
The generally accepted mechanism involves the coordination of the enamine to the chiral rhodium center.[7][8] The steric and electronic properties of the chiral ligand create a highly organized transition state. This forces the substrate to adopt a specific conformation, exposing one of its prochiral faces to hydrogenation. The oxidative addition of hydrogen to the rhodium center, followed by migratory insertion and reductive elimination, delivers two hydrogen atoms stereospecifically to the double bond, yielding the desired (R)-amine with high enantiomeric excess (e.e.)[7][8].
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Experimental Protocol
This protocol is a representative procedure based on established methodologies[2][4][9].
Part A: Synthesis of the Enamine Precursor
-
Reaction Setup: To a stirred solution of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq) in methanol, add ammonium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting ketoester is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude enamine is often used directly in the next step without further purification. For analytical purposes, it can be purified by column chromatography.
Part B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral ligand (e.g., (R,S)-t-Bu-Josiphos, 0.0015 eq) and the rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.00075 eq) in degassed methanol. Stir for 30 minutes to form the active catalyst.
-
Hydrogenation: Add a solution of the crude enamine (1.0 eq) in degassed methanol to the reactor.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100-250 psi[4][6]. Heat the reaction to 50°C and stir vigorously for 12-24 hours. Monitor the reaction for hydrogen uptake and conversion by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Concentrate the reaction mixture in vacuo. The resulting crude product is the Boc-protected (R)-amino ester.
Part C: Hydrolysis to the Final Product
-
Hydrolysis: Dissolve the crude product from Part B in a mixture of methanol and 2.0 M aqueous HCl[10].
-
Reaction: Heat the mixture to reflux for 6-8 hours[10]. Monitor the hydrolysis by HPLC.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol. The aqueous solution can be washed with an organic solvent (e.g., MTBE) to remove non-polar impurities. The pH of the aqueous layer is then carefully adjusted to the isoelectric point to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound[11].
| Parameter | Value/Condition | Rationale/Insight |
| Catalyst Loading | 0.15 mol %[2][4] | Josiphos-type ligands are highly efficient, allowing for very low catalyst loadings, which is crucial for cost-effectiveness and minimizing rhodium contamination in the final product. |
| Hydrogen Pressure | 100 - 250 psi[4][6][12] | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. The optimal pressure balances reaction time and equipment safety ratings. |
| Temperature | 50 °C[9] | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions or catalyst degradation. |
| Solvent | Methanol[9] | Effectively dissolves both the substrate and the catalyst complex. Its polarity can influence catalyst activity and stability. |
| Expected Yield | >90% | The high efficiency of the catalyst and direct nature of the reaction lead to excellent chemical yields. |
| Enantiomeric Excess | >99% e.e.[9] | The primary advantage of this method. The chirality of the ligand provides near-perfect stereocontrol. |
Method 2: Biocatalytic Asymmetric Transamination
Representing a significant advancement in green chemistry, the biocatalytic route utilizes an engineered ω-transaminase (ω-TA) enzyme to convert a prochiral ketone directly into the desired (R)-amine[5][13]. This process operates in an aqueous medium under mild conditions and typically exhibits virtually perfect enantioselectivity (>99.95% e.e.)[6].
Mechanistic Rationale & Causality
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor[13][14][15]. The reaction proceeds via a "ping-pong bi-bi" mechanism[16][17].
-
First Half-Reaction: The amino donor (commonly isopropylamine) binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. The amino group is transferred to the PLP, forming pyridoxamine phosphate (PMP) and releasing the deaminated donor (acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. The enzyme's chiral pocket orients the ketone in a highly specific manner, ensuring that the amino group is delivered to only one of the two prochiral faces. This forms a ketimine intermediate, which is then hydrolyzed to release the chiral amine product and regenerate the PLP-bound enzyme[13][18].
The remarkable stereoselectivity is a direct result of the three-dimensional structure of the enzyme's active site, which has been optimized through directed evolution to perfectly accommodate the trifluorophenyl substrate[5].
Caption: Ping-Pong Bi-Bi Mechanism of Transaminase Catalysis.
Experimental Protocol
This protocol is a representative procedure based on published large-scale biocatalytic syntheses[5][19][20].
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM triethanolamine buffer, pH 9.0)[15].
-
Reagent Addition: Add the pyridoxal-5'-phosphate (PLP) cofactor (approx. 1 mM) and the amino donor (e.g., isopropylamine, 5 M)[15].
-
Enzyme Addition: Add the engineered (R)-selective ω-transaminase enzyme (as a lyophilized powder or whole-cell lysate, e.g., 6 g/L)[6]. Allow the enzyme to dissolve and equilibrate at the desired temperature (e.g., 40°C)[15].
-
Substrate Feed: Dissolve the prochiral ketone, 4-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, in a water-miscible organic co-solvent like DMSO. Feed the substrate solution into the reactor at a controlled rate to maintain a low steady-state concentration, which helps to avoid substrate inhibition of the enzyme.
-
Reaction Monitoring: Maintain the reaction at 40°C with gentle agitation. Monitor the reaction progress by HPLC, measuring the consumption of the ketone and the formation of the amine product. The reaction is typically complete within 24-30 hours[21].
-
Work-up and Isolation: Upon completion, terminate the reaction by acidification, which also serves to denature the enzyme. The precipitated protein can be removed by centrifugation or filtration.
-
Purification: The product-containing aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH. The organic extracts are combined, dried, and concentrated. Final purification is achieved by crystallization to yield the high-purity this compound.
| Parameter | Value/Condition | Rationale/Insight |
| Biocatalyst | Engineered (R)-selective ω-Transaminase[21] | The enzyme is the source of chirality. Modern variants are highly engineered for stability, activity, and specificity towards the bulky trifluorophenyl substrate. |
| Amino Donor | Isopropylamine[15] | A cheap and readily available amine source. The byproduct, acetone, is volatile and easily removed, which helps drive the reaction equilibrium towards the product. |
| Co-solvent | DMSO (up to 50%)[6] | The ketone substrate has poor aqueous solubility. A co-solvent like DMSO is essential to achieve high substrate loading (e.g., 200 g/L)[6]. |
| pH | ~9.0[15] | Most transaminases exhibit optimal activity at slightly alkaline pH. Maintaining the pH is critical for enzyme stability and performance. |
| Temperature | 40 °C[15] | A balance between maximizing enzyme activity and ensuring long-term stability over the course of the multi-hour reaction. |
| Expected Yield | >92%[6][21] | The high specificity of the enzyme minimizes byproduct formation, leading to very high conversion and isolated yields. |
| Enantiomeric Excess | >99.95% e.e.[6] | The defining advantage of the biocatalytic route. The enzyme's active site provides a level of stereocontrol that is difficult to achieve with small molecule catalysts. |
Conclusion and Outlook
Both rhodium-catalyzed asymmetric hydrogenation and biocatalytic transamination represent state-of-the-art solutions for the synthesis of this compound.
-
The rhodium-catalyzed hydrogenation is a mature, robust, and highly efficient process that delivers excellent enantioselectivity and yield. It is a proven technology for large-scale manufacturing. The primary considerations are the cost of the precious metal catalyst and the need to ensure its removal from the final pharmaceutical product.
-
The biocatalytic transamination offers a greener, often more cost-effective, and exceptionally selective alternative. It eliminates the need for precious metals and high-pressure equipment. The development of highly robust and active engineered enzymes has made this the preferred route for the most modern manufacturing processes, showcasing the power of biotechnology to revolutionize pharmaceutical synthesis[5].
The choice between these methods depends on factors such as available infrastructure, scale of production, and cost-of-goods targets. However, the trend in pharmaceutical manufacturing unequivocally favors the adoption of greener and more sustainable biocatalytic methods. Future research will likely focus on further improving enzyme stability, increasing substrate loading, and developing continuous flow processes to further enhance the efficiency of this remarkable transformation.
References
- Oh, S.-H., Lee, S.-H., Park, S.-Y., Lee, J.-Y., & Song, C. E. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Maligres, P., Till, S., Zewge, D., Grinberg, N., & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
- Oh, S.-H., Lee, S.-H., Park, S.-Y., Lee, J.-Y., & Song, C. E. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15003–15009.
- Buß, O., Gomm, A., & Liese, A. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12345.
- Rudat, J., Brucher, B., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 11.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Maligres, P., Till, S., Zewge, D., Grinberg, N., & Armstrong, J. D. (2009). Synthesis of Sitagliptin. ResearchGate.
- Oh, S.-H., Lee, S.-H., Park, S.-Y., Lee, J.-Y., & Song, C. E. (2024). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. Scribd.
- Chikkali, S., Escher, C., Govindarajan, S., Kumar, A. S., & Chen, W. (2012). Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). [Conditions...]. ResearchGate.
- Unknown. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.
- Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P. A., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062.
- Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P. A., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health (NIH).
- Unknown. (n.d.). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate.
- Kim, J., Khobragade, T. P., Park, J. E., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Biotechnology Letters, 40(10), 1447–1454.
- Contente, M. L., Pinna, C., Serra, I., & Molinari, F. (2022). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts, 12(10), 1251.
- Reddy, J. S., Kumar, M. P., Kumar, G. S., Sowjanya, G., & Kumar, V. P. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1782–1785.
- Unknown. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.
- Buß, O., Gomm, A., & Liese, A. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. ResearchGate.
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Proteins and Proteomics.
- Zheng, G.-W., Chen, Q., Ouyang, L.-M., Li, L.-X., & Xu, J.-H. (2020). Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale. ResearchGate.
- Savile, C. K., Jan, M., Larsen, M., & et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate.
- Savile, C. K., Jan, M., Larsen, M., & et al. (2010). ( A ) The current synthesis of sitagliptin involves enamine formation... ResearchGate.
- van den Heuvel, D., Meng, D., Karwelat, D., & et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis, 2.
- Zhang, F., Wang, Z., He, Y., & et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 659–664.
- Halpern, J. (1982). Scope of Asymmetric Catalytic. Science, 217(4558), 401–407.
- Wang, J., Zhang, L., Tan, T., & et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6061–6068.
- Wang, J., Zhang, L., Tan, T., & et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing.
- Wang, J., Zhang, L., Tan, T., & et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Europe PMC.
- Wang, J., & Zhou, Z. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(10), 2452.
- Forró, E., & Fülöp, F. (2013). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddy, J. S., Kumar, M. P., Kumar, G. S., Sowjanya, G., & Kumar, V. P. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1782–1785.
- Forró, E., & Fülöp, F. (2013). Scheme. Synthesis of b-Amino Acid 14. ResearchGate.
- Unknown. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
- Li, Y., & Tian, Y. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 313–330.
- Unknown. (n.d.). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
- Jeulin, S., de Paule, S. D., & Genêt, J. P. (2004). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 33(8), 522–531.
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
- Gontcharov, A. V., & Faleev, N. G. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Symmetry, 12(12), 2003.
- Naulet, J. C., Burger, J., & Duschmalé, J. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1039–1045.
Sources
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 11. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 12. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 19. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Enantioselective Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Abstract
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral intermediate in the synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] The stereochemistry at the β-position is crucial for its pharmacological activity, necessitating highly enantioselective synthetic strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the state-of-the-art methods for the asymmetric synthesis of this key intermediate. We will explore and provide protocols for two major industrial approaches: Rhodium-catalyzed asymmetric hydrogenation and biocatalytic transamination, offering a comparative analysis to guide methodology selection.
Introduction: The Significance of Stereochemistry
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of sitagliptin, the (R)-enantiomer of the β-amino acid core is responsible for its potent and selective inhibition of the DPP-4 enzyme. Consequently, the development of efficient, scalable, and enantiomerically pure synthetic routes to this compound is of paramount importance in pharmaceutical manufacturing.[4] This guide delves into the practical execution of leading methodologies, emphasizing the chemical principles that ensure high enantioselectivity.
Comparative Overview of Synthetic Strategies
Several strategies have been developed for the enantioselective synthesis of the target molecule.[5] Below is a summary of the most prominent methods:
| Synthetic Strategy | Core Principle | Key Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral enamine or β-enamino ester using a chiral transition metal catalyst. | High efficiency, high enantioselectivity (>99% ee), well-established for large-scale production.[1][6] | Requires expensive and potentially toxic heavy metal catalysts (e.g., Rhodium), high-pressure hydrogen gas.[2] |
| Biocatalytic Transamination | Asymmetric amination of a prochiral ketone using an engineered ω-transaminase enzyme. | "Green" and sustainable, operates under mild conditions, high enantioselectivity, avoids heavy metals.[7] | Requires enzyme development and optimization, potential for substrate/product inhibition. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids (e.g., (S)-serine), to introduce the desired stereocenter.[8] | Avoids the need for an asymmetric catalyst. | Often involves multi-step syntheses, potentially lowering overall yield.[9] |
| Chiral Auxiliary Approach | Covalent attachment of a chiral auxiliary to the substrate to direct a stereoselective reaction, followed by its removal.[10] | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, potentially impacting atom economy. |
This guide will provide detailed protocols for the two most industrially relevant and scalable methods: Asymmetric Hydrogenation and Biocatalytic Transamination.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach is a cornerstone of large-scale sitagliptin synthesis, relying on the highly efficient and selective reduction of a prochiral enamine intermediate.[1][11] The key to success lies in the selection of the chiral ligand, with ferrocenyl-based bisphosphine ligands like JOSIPHOS being particularly effective.[2][6]
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Rhodium-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Meldrum's acid
-
Triethylamine
-
Pivaloyl chloride
-
Ammonium acetate
-
Methanol (anhydrous)
-
[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R,S)-t-Bu-JOSIPHOS (or a similar chiral phosphine ligand)
-
Hydrogen gas (high pressure)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Brine
Instrumentation:
-
High-pressure autoclave/hydrogenator
-
Standard laboratory glassware
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
Step A: Synthesis of the Prochiral β-Enamino Ester Intermediate
-
Activation: In a nitrogen-flushed round-bottom flask, dissolve 2,4,5-trifluorophenylacetic acid (1.0 equiv) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
Add triethylamine (2.2 equiv) followed by the dropwise addition of pivaloyl chloride (1.1 equiv). Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
Condensation: In a separate flask, prepare a slurry of Meldrum's acid (1.05 equiv) in dichloromethane. Add the previously prepared mixed anhydride solution dropwise to this slurry at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Enamine Formation: Concentrate the reaction mixture under reduced pressure. To the crude residue, add methanol and ammonium acetate (2.0 equiv).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the prochiral β-enamino ester.
Step B: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [Rh(COD)Cl]₂ (0.0015 equiv) and (R,S)-t-Bu-JOSIPHOS (0.0016 equiv) in degassed, anhydrous methanol. Stir for 20 minutes to form the active catalyst.
-
Hydrogenation: Add the prochiral β-enamino ester (1.0 equiv) dissolved in degassed methanol to the autoclave.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 200-250 psig.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
Step C: Workup and Hydrolysis
-
Concentrate the reaction mixture from the autoclave under reduced pressure.
-
Dissolve the crude (R)-β-amino ester in a suitable solvent (e.g., methanol) and add 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and adjust the pH to ~7 with a suitable base (e.g., NaOH). The product may precipitate.
-
Extract the aqueous layer with ethyl acetate. The product may be in either the aqueous or organic layer depending on the exact pH. Adjust pH to the isoelectric point to minimize solubility in water and facilitate extraction or filtration.
-
Isolate the crude product and purify by recrystallization to obtain this compound.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using a chiral HPLC method.
Expected Outcome: This process typically yields the desired product with >99% enantiomeric excess.[1]
Protocol 2: Biocatalytic Asymmetric Transamination
This "green chemistry" approach has been successfully implemented for the large-scale manufacture of sitagliptin, replacing the rhodium-catalyzed hydrogenation.[7] It utilizes an engineered ω-transaminase to asymmetrically convert a prochiral ketone into the desired chiral amine.
Workflow for Biocatalytic Transamination
Caption: Workflow for biocatalytic asymmetric transamination.
Detailed Experimental Protocol
Materials:
-
Pro-sitagliptin ketone (3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid derivative)
-
Engineered (R)-selective ω-transaminase (e.g., ATA-117 or an evolved variant)[12]
-
Isopropylamine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Potassium phosphate buffer (pH ~8.5)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (aqueous solution)
Instrumentation:
-
Temperature-controlled shaker/reactor
-
pH meter
-
Centrifuge
-
Chiral HPLC system
Procedure:
Step A: Asymmetric Transamination
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 1 M potassium phosphate, pH 8.5).
-
Add the engineered ω-transaminase (lyophilized powder or solution) to the buffer.
-
Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of ~1 mM.
-
Add isopropylamine (typically in large excess, e.g., 2-5 M) which acts as the amine donor.
-
Substrate Addition: Dissolve the pro-sitagliptin ketone substrate in DMSO and add it to the reaction mixture. The final concentration of DMSO should be controlled to avoid denaturing the enzyme (typically <10% v/v).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-45 °C) with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary, as the reaction can cause a pH shift.
-
Monitor the conversion and enantiomeric excess of the product by taking aliquots and analyzing via HPLC.
Step B: Workup and Product Isolation
-
Enzyme Removal: Once the reaction reaches completion (>99% conversion, >99.5% ee), stop the reaction by lowering the pH (e.g., to pH 2 with HCl). This can also help in precipitating the enzyme. Alternatively, perform a solvent extraction.
-
Extraction: Add MTBE to the reaction mixture to extract the product. The acetone co-product from the isopropylamine will also be extracted.
-
Separate the organic phase. The product can be isolated from the MTBE layer.
-
Hydrolysis (if starting from an ester): If the ketone substrate was an ester, the resulting amine product will also be an ester. This will require a subsequent hydrolysis step, similar to that described in Protocol 1 (Step C), to yield the final butanoic acid product.
-
Purification: The final product can be purified by crystallization.
Expected Outcome: This biocatalytic process is capable of producing the desired (R)-amino acid with extremely high enantiomeric excess (>99.9%) and high yield.[7]
Conclusion and Recommendations
Both Rhodium-catalyzed asymmetric hydrogenation and biocatalytic transamination are powerful, industrially-proven methods for the enantioselective synthesis of this compound.
-
Asymmetric Hydrogenation is a robust and highly efficient method, ideal for facilities equipped to handle high-pressure reactions and where the cost and handling of the rhodium catalyst are manageable.
-
Biocatalytic Transamination represents a more modern, sustainable approach. It is particularly advantageous for its mild reaction conditions, exceptional selectivity, and avoidance of heavy metals. The primary investment for this route is in the development or procurement of a highly active and stable engineered transaminase.
The choice between these methods will depend on factors such as scale, available equipment, cost considerations, and corporate environmental goals. For academic and early-stage research, other methods like chiral pool synthesis may also be viable.[8] Regardless of the chosen path, careful optimization and rigorous analytical characterization are essential to ensure the production of this vital pharmaceutical intermediate with the required purity and stereochemical integrity.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
- Liu, M., & Li, W. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1612-1628. [Link]
- Patel, N. R., et al. (2020). Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation.
- Berthold, D., & Breit, B. (2019). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry–A European Journal, 25(58), 13358-13361. [Link]
- Wang, D., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (21), 2647-2656. [Link]
- Savile, C. K., Jan, M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- Tasnadi, G., et al. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-268. [Link]
- Gotor-Fernández, V., & Gotor, V. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12458. [Link]
- Dolars, A. (2009). Preparation of sitagliptin intermediate.
- Reddy, M. S., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry–An Asian Journal, 15(10), 1605-1608. [Link]
- Kumar, A., et al. (2010). Process for the preparation of sitagliptin and its intermediates.
- Al-Zoubi, R. M., et al. (2018). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 83(15), 8133-8143. [Link]
- Lee, S., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(23), 7858. [Link]
- Reddy, M. S., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry–An Asian Journal, 15(10), 1605-1608. [Link]
- O'Connell, S. J., et al. (2023). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained β-Amino Acid Derivatives. Organic Letters, 25(39), 7067-7071. [Link]
- Tasnadi, G., et al. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-268. [Link]
- Mettath, S., et al. (2005). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 70(24), 9878-9881. [Link]
- Abraham, A., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Bioscience and Bioengineering, 120(3), 260-265. [Link]
- Romero-Fernández, M., et al. (2024). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Richter, J., et al. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 5. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Biocatalytic synthesis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Application Note & Protocol
Topic: High-Efficacy Biocatalytic Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is the critical chiral building block for Sitagliptin, a leading Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Traditional chemical synthesis routes are often inefficient, requiring multiple steps, harsh reagents, and costly chiral resolutions. This document provides a detailed application protocol for a robust, stereoselective, and environmentally benign biocatalytic synthesis. By employing an engineered (R)-selective ω-transaminase, this method facilitates the direct asymmetric amination of a prochiral ketone substrate, achieving high conversion and exceptional enantiomeric purity (>99% ee). This protocol is designed for scalability and offers a significant improvement in process efficiency and sustainability, aligning with modern green chemistry principles.[1]
Principle of the Biocatalytic Transformation
The core of this process is a transamination reaction, a textbook example of efficient biocatalysis. The reaction can be formally considered a redox process involving the oxidative deamination of an amine donor coupled with the reductive amination of a ketone acceptor.[2]
Key Components:
-
Enzyme: An (R)-selective ω-transaminase (ω-TA). These enzymes are highly evolved biocatalysts, often engineered to accept bulky substrates like the Sitagliptin precursor.[1][3]
-
Cofactor: Pyridoxal-5'-phosphate (PLP), a vitamin B6 derivative, is the essential cofactor that acts as a temporary carrier of the amino group.[3][4]
-
Substrate: 4-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, the prochiral ketone.
-
Amino Donor: Isopropylamine is an ideal amino donor. Its use in excess serves a crucial dual purpose: it acts as the nitrogen source and drives the reaction equilibrium towards product formation. The co-product, acetone, is volatile and can be easily removed, further shifting the equilibrium.[4][5][6]
The reaction follows a "ping-pong bi-bi" mechanism, which is divided into two half-reactions.[2][7] First, the enzyme's PLP cofactor reacts with isopropylamine to form pyridoxamine-5'-phosphate (PMP) and acetone. Second, the PMP intermediate transfers the amino group to the ketone substrate, generating the desired (R)-chiral amine product and regenerating the enzyme's PLP state for the next catalytic cycle.[1][4][7]
Visualized Workflow and Mechanism
Overall Synthesis Workflow
Caption: High-level workflow for the biocatalytic synthesis.
Transaminase Catalytic Cycle
Caption: Simplified transaminase "ping-pong" catalytic cycle.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Grade | Supplier | Comments |
| 4-oxo-4-(2,4,5-trifluorophenyl)butanoic acid | >98% Purity | Commercial | The prochiral ketone substrate. |
| (R)-selective ω-Transaminase (lyophilized powder) | As specified | Commercial | e.g., Engineered variants from Arthrobacter sp. |
| Pyridoxal-5'-phosphate (PLP) | ≥98% | Sigma-Aldrich | Essential cofactor. |
| Isopropylamine | ≥99% | Acros Organics | Amino donor. |
| Triethanolamine (TEOA) | ≥99% | Fisher Scientific | Buffer component. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Commercial | Co-solvent to aid substrate solubility. |
| Hydrochloric Acid (HCl) | 37% w/w | VWR | For pH adjustment. |
| Sodium Hydroxide (NaOH) | Pellets | VWR | For pH adjustment. |
| This compound | Analytical Standard | Santa Cruz Bio. | For HPLC calibration. |
| (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Analytical Standard | Toronto Research | For chiral separation validation. |
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a Chiral column
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
Step-by-Step Methodology
1. Buffer and Reagent Preparation:
-
Prepare a 100 mM Triethanolamine (TEOA) buffer. Adjust the pH to 9.0 using concentrated HCl.
-
Prepare a 1 M solution of the ketone substrate in DMSO. Gentle warming may be required for full dissolution.
2. Reaction Setup:
-
To the jacketed reactor, add the TEOA buffer (e.g., 800 mL for a 1 L scale reaction).
-
Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Stir until dissolved.
-
Add the lyophilized (R)-selective ω-transaminase powder to a final concentration of 5-10 g/L.[5] Stir gently for 15-20 minutes to allow for complete dissolution and enzyme rehydration.
-
Add isopropylamine to a final concentration of 0.5 - 1.0 M.[6]
-
Set the reactor temperature to 40-45 °C and maintain gentle agitation (e.g., 200 rpm).
3. Biocatalytic Conversion:
-
Slowly add the 1 M ketone substrate solution in DMSO to the reactor to achieve a final substrate concentration of 50-100 g/L. The final DMSO concentration should be between 10-20% (v/v) to ensure substrate solubility without significantly inhibiting the enzyme.[8]
-
Maintain the reaction at 40-45 °C with constant agitation. Monitor the pH and maintain it at ~9.0, as the reaction can cause a slight pH shift.
-
Monitor the reaction progress by taking aliquots (e.g., 100 µL) every 2-4 hours. Quench the aliquot with an equal volume of acetonitrile, centrifuge to remove precipitated enzyme, and analyze the supernatant by HPLC.
-
The reaction is typically complete within 24 hours, reaching >95% conversion.
4. Product Work-up and Isolation:
-
Once the reaction reaches completion, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to ~11 using 2M NaOH to ensure the product is in its free base form.
-
The enzyme can be removed by filtration or centrifugation. If immobilized enzyme is used, it can be recovered for reuse.[6][9]
-
Wash the isolated enzyme solids with a small amount of water.
-
To the clarified filtrate, adjust the pH to the isoelectric point of the amino acid (typically pH 4-5) using 2M HCl. The product will precipitate out of the solution.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Analytical Quality Control
Accurate determination of yield and enantiomeric purity is paramount.
Conversion and Yield Calculation
Reaction conversion is monitored by HPLC, comparing the substrate peak area to the product peak area over time. The isolated yield is calculated as:
Yield (%) = (moles of purified product / initial moles of substrate) x 100
Enantiomeric Excess (ee) Determination
The enantiomeric purity of the final product must be confirmed using Chiral HPLC.
-
Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) such as an Astec® CHIROBIOTIC® T is highly effective for underivatized amino acids.[10] Alternatively, a CHIRALPAK® ZWIX(+) or ZWIX(-) can provide excellent separation.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.[11]
-
Detection: UV at 265 nm.
-
Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the HPLC system. The (R)- and (S)-enantiomers will have distinct retention times.
-
Calculation: Enantiomeric Excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
A successful synthesis will yield an enantiomeric excess of >99.9%.
Summary of Key Parameters and Expected Results
| Parameter | Recommended Value | Rationale |
| Enzyme Loading | 5 - 10 g/L | Balances reaction rate with cost. Higher loading accelerates the reaction. |
| Substrate Concentration | 50 - 100 g/L | High concentration for process efficiency; limited by substrate solubility. |
| Isopropylamine Conc. | 0.5 - 1.0 M | Excess drives the reaction equilibrium towards product formation.[6] |
| Temperature | 40 - 45 °C | Optimal temperature for enzyme activity and stability.[5] |
| pH | 9.0 | Optimal pH for the transaminase activity.[6] |
| Expected Outcome | ||
| Conversion | >95% | High efficiency of the biocatalyst. |
| Isolated Yield | 85 - 92% | Reflects an efficient work-up and purification process. |
| Enantiomeric Excess (ee) | >99.9% | Hallmark of the high stereoselectivity of the engineered transaminase.[5][6] |
References
- Transaminase - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]
- Transaminases for the synthesis of enantiopure beta-amino acids. National Institutes of Health (NIH). [Link]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
- Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health (NIH). [Link]
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
- Development of A Sitagliptin Transaminase.
- (PDF) Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool.
- Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. [Link]
- Scheme. Synthesis of b-Amino Acid 14.
- Chiral Technologies Amino Acid D
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. Transaminase - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols for the Transaminase-Mediated Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendancy of Biocatalysis in Chiral Amine Synthesis
Chiral amines are foundational building blocks in modern pharmaceuticals, with an estimated 40-45% of small molecule drugs featuring at least one stereogenic amine center.[1][2][3] The precise stereochemical control required for the efficacy and safety of these active pharmaceutical ingredients (APIs) has driven the development of highly selective synthetic methodologies. While traditional chemical routes have been pivotal, they often necessitate harsh reaction conditions, the use of heavy metal catalysts, and complex purification strategies.[2] In the pursuit of greener, more efficient, and highly selective processes, biocatalysis has emerged as a powerful alternative.[1][4] Among the enzymatic tools available, ω-transaminases (ω-TAs) have garnered significant attention for their exceptional ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity.[5][6][7]
These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from a donor molecule to a carbonyl acceptor, creating a new chiral center with remarkable precision.[8][9][10] This guide provides a comprehensive overview of the principles, practical applications, and detailed protocols for leveraging transaminases in the synthesis of enantiomerically pure amines.
The Mechanistic Heartbeat: The Ping-Pong Bi-Bi Catalytic Cycle
The catalytic prowess of transaminases is rooted in a well-characterized "Ping-Pong Bi-Bi" mechanism, which occurs in two distinct half-reactions, intricately orchestrated by the PLP cofactor.[11][12]
-
First Half-Reaction: Amino Donor Deamination: The cycle commences with the reaction between the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site (forming an internal aldimine), and an amino donor (e.g., L-alanine or isopropylamine). This leads to the formation of a new external aldimine. Through a series of tautomerization and hydrolysis steps, the amino group is transferred to the cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor as a ketone byproduct (e.g., pyruvate or acetone). The enzyme is now in its aminated form.
-
Second Half-Reaction: Ketone Amination: The prochiral ketone substrate enters the active site and reacts with the PMP. The amino group is then transferred from the PMP to the ketone, forming a new chiral amine product. This process regenerates the PLP cofactor, returning the enzyme to its initial state, ready for another catalytic cycle.[9][10]
The exquisite enantioselectivity of the reaction is dictated by the three-dimensional architecture of the enzyme's active site, which orients the incoming prochiral ketone in a specific manner, allowing the amino group to be delivered to only one of the two prochiral faces.[1][9]
Caption: Figure 2: Key synthetic strategies using transaminases.
Overcoming the Hurdles: Challenges and Solutions in Transaminase Biocatalysis
Despite their synthetic potential, the practical application of transaminases can be hindered by several factors. [1][2]Understanding and addressing these challenges is crucial for developing robust and scalable processes.
| Challenge | Causality & Impact | Field-Proven Solutions & Strategies |
| Unfavorable Reaction Equilibrium | The thermodynamics of the transamination reaction often favor the reverse reaction (ketone and amino acid formation), leading to low product yields. [9][10][13] | Excess Amine Donor: Using a large excess (e.g., 10-20 equivalents) of a cheap amine donor like isopropylamine or L-alanine can shift the equilibrium towards product formation. [14]Byproduct Removal: Volatile byproducts like acetone (from isopropylamine) can be removed by evaporation or reduced pressure. [1]Pyruvate (from L-alanine) can be removed enzymatically using lactate dehydrogenase (LDH) or pyruvate decarboxylase (PDC). [9][14]'Smart' Amine Donors: Diamine donors like ortho-xylylenediamine can be used, where the byproduct spontaneously cyclizes and polymerizes, effectively removing it from the equilibrium. [8] |
| Substrate/Product Inhibition | High concentrations of the ketone substrate or the chiral amine product can bind to the enzyme's active site and inhibit its activity, reducing reaction rates and limiting achievable substrate loadings. [2][13] | Fed-Batch or Continuous Flow Reactors: Gradually adding the substrate maintains a low, non-inhibitory concentration. Continuous flow systems can remove the product as it is formed. [15]Immobilization: Immobilizing the enzyme can sometimes alter its microenvironment and reduce inhibition effects. [1]In Situ Product Removal (ISPR): Techniques like extraction with an organic solvent or crystallization can remove the product from the aqueous phase as it's formed. [16] |
| Cofactor (PLP) Dependency & Stability | Transaminases require the PLP cofactor for activity. [17]PLP can be unstable or dissociate from the enzyme under certain conditions (e.g., high temperature, non-optimal pH), leading to loss of activity. [17][18] | PLP Supplementation: Adding a small amount of PLP (e.g., 0.1-1 mM) to the reaction buffer is standard practice to ensure the enzyme remains saturated with the cofactor. [5][15]Enzyme Engineering: Protein engineering can be used to improve the binding affinity of PLP to the enzyme, enhancing stability. |
| Limited Substrate Scope | Wild-type enzymes may not accept bulky or sterically hindered ketone substrates, which are common in pharmaceutical synthesis. [19] | Protein Engineering: Directed evolution and rational design are powerful tools to mutate the enzyme's active site, expanding its substrate scope to accommodate larger molecules. [19]Enzyme Screening: Screening commercially available enzyme panels or kits is an effective first step to identify a transaminase with activity towards a novel substrate. [5][20][21] |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the asymmetric synthesis and kinetic resolution of chiral amines using ω-transaminases. Optimization of substrate concentration, enzyme loading, temperature, and reaction time will likely be necessary for specific substrate-enzyme pairs.
Protocol 1: Asymmetric Synthesis of (S)-α-Methylbenzylamine from Acetophenone
This protocol is adapted from a general screening procedure and is designed for small-scale feasibility testing. [5][22] Materials:
-
(S)-selective ω-Transaminase (e.g., from a commercial screening kit like Codex® ATA) [5]* Acetophenone (Substrate)
-
Isopropylamine (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (0.1 M, pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
HCl or NaOH for pH adjustment
-
Microcentrifuge tubes (2 mL)
-
Orbital shaker with temperature control
Procedure:
-
Enzyme Preparation: Weigh approximately 10 mg of the ω-transaminase powder into a labeled 2 mL microcentrifuge tube.
-
Reaction Buffer Preparation: Prepare a stock reaction buffer containing 1 M isopropylamine and 1 mM PLP in 0.1 M triethanolamine. Adjust the pH to 7.5 using HCl or NaOH. Prepare this solution fresh. [5]3. Substrate Solution Preparation: Prepare a stock solution of acetophenone in DMSO (e.g., 300 mM).
-
Reaction Setup:
-
To the vial containing the enzyme, add 0.9 mL of the reaction buffer. Mix gently until the enzyme is dissolved (some cloudiness is acceptable).
-
Pre-incubate the enzyme solution at the desired reaction temperature (e.g., 30-40°C) for 10 minutes.
-
-
Initiate Reaction: Start the reaction by adding 0.1 mL of the acetophenone-DMSO stock solution to the enzyme mixture. This gives a final reaction volume of 1 mL with 30 mM acetophenone and 10% (v/v) DMSO.
-
Incubation: Seal the tube and place it on an orbital shaker at 200-250 rpm at the chosen temperature (e.g., 30°C) for 24 hours.
-
Work-up and Analysis:
-
Quench the reaction by adding 100 µL of 1 M NaOH.
-
Extract the product by adding 1 mL of an organic solvent (e.g., ethyl acetate or MTBE) and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a new vial for analysis by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).
-
Protocol 2: Kinetic Resolution of Racemic 1-Phenylethylamine
This protocol is designed to selectively deaminate the (S)-enantiomer, yielding enantioenriched (R)-1-phenylethylamine. [23][15] Materials:
-
(S)-selective ω-Transaminase
-
Racemic 1-phenylethylamine (rac-1-PEA) (Substrate)
-
Sodium Pyruvate (Amine Acceptor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Orbital shaker with temperature control
Procedure:
-
Reaction Mixture Preparation: In a 20 mL vial, prepare a 5 mL reaction mixture with the following final concentrations:
-
30 mM rac-1-phenylethylamine
-
22.5 mM Sodium Pyruvate (0.75 equivalents to the racemic amine)
-
0.3 mM PLP
-
100 mM Potassium phosphate buffer, pH 7.5 [15]2. Enzyme Addition: Add the ω-transaminase biocatalyst (e.g., 10-20 mg of lyophilized powder or 100 mg of immobilized enzyme). [15]3. Incubation: Seal the vial and shake on an orbital shaker (e.g., 600 rpm) at 30°C for 24 hours. [15]4. Sampling and Work-up:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 100 µL of 1 M NaOH to stop the reaction.
-
Extract with 800 µL of ethyl acetate. [15] * Analyze the organic phase by chiral HPLC/GC to determine the conversion and the enantiomeric excess of the remaining (R)-1-phenylethylamine.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
This is a general method for the analysis of 1-phenylethylamine enantiomers. The specific column and mobile phase may require optimization for other chiral amines. [2][18] Instrumentation and Column:
-
HPLC system with a UV detector (set to 210 nm or 254 nm). [11][24]* Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak® AD-H or a crown ether-based column. [2][24] Mobile Phase:
-
A typical mobile phase for polysaccharide columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). [25]* For basic amines, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase to improve peak shape and resolution.
-
For crown ether columns, an acidic aqueous solution/acetonitrile mixture is often used (e.g., perchloric acid solution pH 1.0 / acetonitrile 50:50 v/v). [24] Procedure:
-
Sample Preparation: Dilute the extracted organic sample from the reaction work-up with the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the peaks corresponding to the (R) and (S) enantiomers (requires injection of authentic standards if the elution order is unknown).
-
Integrate the peak areas for each enantiomer.
-
Calculate the % ee using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Protocol 4: Enzymatic Cofactor Regeneration for Equilibrium Shift
This protocol couples a lactate dehydrogenase (LDH) to the transaminase reaction to remove the pyruvate byproduct, driving the equilibrium towards amine synthesis. [14][26] Workflow:
Caption: Figure 3: LDH-coupled system for pyruvate removal.
Materials:
-
Transaminase
-
Prochiral Ketone
-
L-Alanine (Amino Donor)
-
L-Lactate Dehydrogenase (LDH)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PLP
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the buffer, prochiral ketone (e.g., 50 mM), L-alanine (e.g., 100 mM), NADH (e.g., 1-2 mM), and PLP (0.1 mM).
-
Enzyme Addition: Add the transaminase (e.g., 1-5 mg/mL) and LDH (e.g., 5-10 U/mL) to the reaction mixture.
-
Incubation: Incubate at a suitable temperature (e.g., 30°C) with gentle stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing for product formation and enantiomeric excess by chiral HPLC. The consumption of NADH can also be monitored spectrophotometrically at 340 nm. Causality: The LDH consumes the pyruvate generated by the transaminase, converting it to L-lactate. [26]This irreversible removal of a product shifts the transamination equilibrium strongly towards the formation of the chiral amine, allowing for higher conversions with lower excesses of the amino donor. [14]
Conclusion and Future Outlook
Transaminase-mediated synthesis has cemented its role as a cornerstone of green chemistry for the production of high-value chiral amines. [4][27]The continuous discovery of novel transaminases from diverse microbial sources and the powerful advancements in protein engineering are constantly expanding the synthetic toolbox, enabling the amination of increasingly complex and sterically demanding substrates. [19][28]Coupled with innovative process engineering strategies, such as enzyme immobilization and continuous flow reactors, the industrial applicability of these remarkable biocatalysts is set to grow. [1][15]For researchers in academia and industry, a thorough understanding of the underlying principles and practical methodologies outlined in this guide is essential for harnessing the full potential of transaminases to develop sustainable and efficient syntheses of the chiral amines that form the basis of future medicines and materials.
References
- Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211. [Link]
- Wang, X., et al. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 24(13), 10833. [Link]
- Gomm, A., & Green, A. P. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(38), 10234-10237. [Link]
- Codexis, Inc. (n.d.). Codex® ATA Screening Kit.
- Khobragade, T. P., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering, 28, 300–309. [Link]
- Google Patents. (2016).
- Gotor-Fernández, V., et al. (2021). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase.
- Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. [Link]
- Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Yonsei University. [Link]
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
- Höhne, M., et al. (2008). Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase.
- Turner, N. J., et al. (2003). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase.
- Lye, G. J., et al. (2016). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 113(8), 1739-1748. [Link]
- Payer, S. E., et al. (2018). Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions.
- Shin, J. S., et al. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-187. [Link]
- Poppe, L., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines.
- Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels.
- Fisan, S., et al. (2022). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 23(19), 11130. [Link]
- Twist Bioscience. (n.d.). Enzyme Screening Kit.
- Ray, M., et al. (2015). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 15(12), 5649-5653. [Link]
- Almac Group. (n.d.). Transaminases.
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 827-832. [Link]
- Bornscheuer, U. T., et al. (2012). Transaminase Biocatalysis: Optimization and Application. Angewandte Chemie International Edition, 51(30), 7350-7351. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Transaminase Reagent Guide. [Link]
- Guo, F., & Berglund, P. (2017).
- Contente, M. L. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. DiVA portal. [Link]
- Magner, E., et al. (2023). Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD + using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase. Catalysis Science & Technology, 13, 3865-3874. [Link]
- Wikipedia. (n.d.).
- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4252. [Link]
- Wu, B. (2018). Stability and inactivation mechanisms of two transaminases. DiVA portal. [Link]
- Chenault, H. K., & Whitesides, G. M. (1989). Lactate Dehydrogenase-Catalyzed Regeneration of NAD from NADH for Use in Enzyme-Catalyzed Synthesis. Bioorganic Chemistry, 17(4), 400-409. [Link]
- Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
- Voss, M. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
- Phenomenex. (n.d.).
- Shortall, K., et al. (2023). Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD+ using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase. Catalysis Science & Technology, 13, 3865-3874. [Link]
- Farhana, A., & Rehman, A. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls.
- IGNOU. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. scilit.com [scilit.com]
- 7. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transaminase - Wordpress [reagents.acsgcipr.org]
- 11. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transamination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]
- 16. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. codexis.com [codexis.com]
- 21. Transaminases - Almac [almacgroup.com]
- 22. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 23. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Rhodium-Catalyzed Asymmetric Hydrogenation of a Sitagliptin Intermediate
Introduction: A Landmark Achievement in Pharmaceutical Synthesis
Sitagliptin, the active pharmaceutical ingredient in Januvia® and Janumet®, is a cornerstone in the treatment of type 2 diabetes mellitus.[1] This potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor plays a crucial role in glycemic control.[2][3] The commercial synthesis of sitagliptin is a showcase of modern industrial asymmetric catalysis, where the creation of a key chiral amine intermediate is achieved with remarkable efficiency and stereoselectivity.[2][3] The rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor stands as a pivotal innovation in the manufacturing process, offering a green, atom-economical, and scalable solution.[4][5]
This guide provides an in-depth exploration of this critical reaction, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of sitagliptin and other chiral amines.
The Catalytic System: A Symphony of Metal and Ligand
The success of the asymmetric hydrogenation of the sitagliptin intermediate hinges on the synergistic interplay between a rhodium metal center and a chiral phosphine ligand. This combination forms a highly effective catalyst capable of inducing exceptional levels of enantioselectivity.
The Metal: Rhodium's Catalytic Prowess
Rhodium complexes are preeminent catalysts for a wide array of hydrogenation reactions.[6] Their ability to activate molecular hydrogen and coordinate with the olefinic substrate is fundamental to their catalytic activity. In the synthesis of the sitagliptin intermediate, a rhodium(I) precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂, is typically used to generate the active catalytic species in situ.[7]
The Ligand: Josiphos-Type Ligands as the Chiral Workhorse
The key to achieving high enantioselectivity lies in the choice of the chiral ligand. For the sitagliptin synthesis, ferrocenyl diphosphine ligands, particularly those of the Josiphos family, have proven to be exceptionally effective.[1][7] The ligand t-Bu JOSIPHOS has been identified as a particularly high-performing ligand for this transformation, delivering near-perfect optical and chemical purity of the desired (R)-enantiomer.[4][5][8]
The rigid ferrocene backbone and the strategically positioned phosphino groups of Josiphos-type ligands create a well-defined and sterically demanding chiral pocket around the rhodium center.[7] This chiral environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer over the other.
Mechanism of Asymmetric Hydrogenation: A Stepwise Look at Chirality Transfer
The rhodium-catalyzed asymmetric hydrogenation of the enamine precursor to sitagliptin is believed to proceed through a well-established catalytic cycle. The following diagram illustrates the key steps involved in this process, highlighting the role of the chiral ligand in establishing the stereochemistry of the final product.
Figure 1: Simplified mechanism of rhodium-catalyzed asymmetric hydrogenation.
The key stereodetermining step is the migratory insertion of the olefin into the rhodium-hydride bond. The chiral ligand environment forces the substrate to adopt a specific orientation, leading to the highly enantioselective formation of the desired product.
Experimental Protocols: A Guide to Practical Implementation
The following protocols are representative procedures based on established methods for the rhodium-catalyzed asymmetric hydrogenation of the sitagliptin precursor.[4][5]
Materials and Reagents
-
Substrate: Dehydrositagliptin (prochiral enamine)
-
Rhodium Precursor: [Rh(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)rhodium(I) dimer) or [Rh(COD)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand: (R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine (t-Bu Josiphos)
-
Solvent: Methanol (MeOH), degassed
-
Hydrogen Gas: High purity (≥99.99%)
-
Inert Gas: Argon or Nitrogen
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes the in situ generation of the active catalyst followed by the hydrogenation reaction.
Workflow Diagram:
Figure 2: General workflow for the asymmetric hydrogenation protocol.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure a high-pressure reactor is clean, dry, and equipped with a magnetic or mechanical stirrer, a pressure gauge, and a temperature controller. Purge the reactor thoroughly with an inert gas (argon or nitrogen).
-
Catalyst Preparation (In Situ):
-
In a separate Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (t-Bu Josiphos) in degassed methanol. The typical ligand-to-metal ratio is slightly above 1:1.
-
Stir the solution at room temperature for approximately 30-60 minutes to allow for the formation of the active catalyst complex.
-
-
Charging the Reactor:
-
Transfer the prepared catalyst solution to the reactor via cannula under a positive pressure of inert gas.
-
In a separate flask, dissolve the dehydrositagliptin substrate in degassed methanol. Transfer this solution to the reactor.
-
-
Hydrogenation:
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as FT-IR or HPLC to determine the conversion of the starting material.[4]
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
The crude reaction mixture can then be processed to isolate the sitagliptin intermediate. This may involve filtration to remove any heterogeneous species and subsequent crystallization or salt formation to obtain the product with high chemical and optical purity.[4][5] A common practice is the formation of the phosphate salt.[4][5]
-
Performance Data: A Comparative Overview
The choice of ligand and reaction conditions can significantly impact the efficiency and enantioselectivity of the hydrogenation. The following table summarizes selected results for the asymmetric hydrogenation of the dehydrositagliptin intermediate.
| Catalyst System | Catalyst Loading (mol%) | Pressure (psig) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh(I) / t-Bu JOSIPHOS | 0.15 | 100 | 50 | High | >99 | [4],[5] |
| Rh(I) / FerroLANE | Not specified | Not specified | Not specified | High | >99 | [9] |
| Rh(I) / Josiphos Ligands | Not specified | Not specified | Not specified | High | 93-97 | [10] |
Note: The data presented are for illustrative purposes and may vary depending on the specific experimental setup and purity of reagents.
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of the sitagliptin intermediate is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this purpose.
Chiral HPLC Method Development
-
Column: A variety of chiral columns are commercially available. For sitagliptin and its enantiomer, amylose-based columns such as Chiralpak AD-H or Chiralpak IC have been shown to provide good separation.[11]
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-heptane or hexane), a polar modifier (e.g., ethanol or isopropanol), and an amine additive (e.g., diethylamine) to improve peak shape. For reversed-phase chiral HPLC, a mixture of an aqueous buffer and an organic solvent like acetonitrile is used.[11]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 265 nm or 267 nm) is commonly employed.[12]
Example HPLC Conditions:
-
Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)[11]
-
Mobile Phase: 10 mM ammonium acetate with 0.05% Diethylamine – acetonitrile (40:60 v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are of high purity and properly degassed. Check the integrity of the rhodium precursor and ligand. |
| Insufficient hydrogen pressure or temperature | Optimize reaction parameters. Increase pressure and/or temperature within safe operating limits. | |
| Catalyst poisoning | Ensure the substrate and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Low Enantioselectivity | Incorrect ligand or ligand-to-metal ratio | Verify the identity and purity of the chiral ligand. Optimize the ligand-to-metal ratio. |
| Racemization of the product | Ensure the work-up conditions are not conducive to racemization. | |
| Poor Reproducibility | Inconsistent catalyst preparation | Standardize the procedure for in situ catalyst preparation, including mixing time and temperature. |
| Variations in substrate quality | Use a consistent source and quality of the dehydrositagliptin substrate. |
Conclusion: A Powerful Tool for Chiral Amine Synthesis
The rhodium-catalyzed asymmetric hydrogenation of the dehydrositagliptin intermediate is a testament to the power of modern catalysis in pharmaceutical manufacturing. The high efficiency, exceptional enantioselectivity, and scalability of this process have made it a benchmark in the field. By understanding the underlying principles and adhering to robust experimental protocols, researchers and drug development professionals can effectively leverage this technology for the synthesis of sitagliptin and other valuable chiral amines.
References
- Benchchem. Application Notes: Asymmetric Hydrogenation of Enamines with Chiral Ferrocenyl Diphosphine Ligands.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Enamine. Chiral Ligands.
- Imamoto, T., Sugita, K., & Yoshida, K. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 45(9), 1438-1449.
- ResearchGate. Asymmetric syntheses of sitagliptin.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Synthesis of Sitagliptin. Synfacts, 2009(11), 1303-1303.
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(8), 4545-4551.
- Khobragade, T. P., Park, J. E., Kim, M. J., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062.
- Reddy, M. S., Nimmakayala, N. R., & Kumar, M. S. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1742-1745.
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(8), 4545-4551.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Gao, H., Yang, J., Gu, C., & Jiang, Q. (2019). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 24(18), 3243.
- Reddy, M. S., Nimmakayala, N. R., & Kumar, M. S. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1742-1745.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
- Kumar, D. P., Kumar, K. A., & Rao, V. D. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(5), 236-241.
- ResearchGate. Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate.
- Chen, Y. C., Lee, C. H., & Chen, K. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
- Berthold, D., & Breit, B. (2020). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry–A European Journal, 26(1), 101-104.
- Kagan, H. B. (2000). Chiral monophosphines as ligands for asymmetric organometallic catalysis. Chemical and pharmaceutical bulletin, 48(3), 345-350.
- Khobragade, T. P., Park, J. E., Kim, M. J., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062.
- Reddy, B. R., Kumar, K. R., & Reddy, K. V. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. Journal of Pharmaceutical Research, 12(3), 91-95.
- Google Patents. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation.
- International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin.
- ResearchGate. Syntheses of (R)-sitagliptin.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. ijcsrr.org [ijcsrr.org]
Synthesis of Boc-protected (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An Application Guide to the Asymmetric Synthesis of Boc-Protected (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Architectural Significance of a Key Chiral Intermediate
Boc-protected this compound is a molecule of significant interest in pharmaceutical development. It serves as the cornerstone chiral building block for the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1] The therapeutic efficacy of Sitagliptin is critically dependent on the precise stereochemistry of its β-amino acid core; specifically, the (R)-enantiomer is the active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this intermediate is a paramount objective for process chemists and drug development professionals.
The primary challenge in synthesizing this molecule lies in the asymmetric construction of the C-3 stereocenter. This guide provides a detailed examination of two of the most successful and industrially relevant strategies to achieve this: rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine and biocatalytic transamination of a prochiral ketone. Each approach offers a distinct set of advantages regarding efficiency, scalability, and environmental impact. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform each protocol, providing a robust and validated guide for researchers in the field.
Part 1: The Rhodium-Catalyzed Asymmetric Hydrogenation Route
This approach is a hallmark of modern transition-metal catalysis, offering exceptional enantioselectivity and high yields. The strategy hinges on the creation of a prochiral enamine, which is then hydrogenated in the presence of a chiral rhodium catalyst to set the desired stereocenter. This method has been successfully implemented on an industrial scale.[2][3]
Strategic Workflow: Asymmetric Hydrogenation
The overall process is a multi-step sequence designed for efficiency and convergence.
Caption: Workflow for the Asymmetric Hydrogenation Route.
Experimental Protocols
The enamine is synthesized from 2,4,5-trifluorophenylacetic acid in a highly efficient one-pot, three-step process that avoids the isolation of intermediates.[2][3][4]
-
Activation and Condensation: In a suitable reactor, suspend 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Cool the mixture to 0-5 °C and add pivaloyl chloride dropwise, followed by slow addition of a tertiary amine base (e.g., diisopropylethylamine, DIPEA) while maintaining the temperature. The formation of a mixed anhydride activates the carboxylic acid for condensation with Meldrum's acid.
-
Allow the reaction to warm to room temperature and stir until the formation of the β-keto Meldrum's adduct is complete (monitored by HPLC).
-
Amidation: Add the heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][5][6]triazolo[4,3-a]pyrazine hydrochloride) to the reaction mixture. Heat the mixture to facilitate the ring-opening of the Meldrum's adduct and subsequent amidation to form the β-ketoamide.
-
Enamine Formation: After cooling, add methanol and ammonium acetate. Heat the reaction to promote condensation and dehydration, forming the target prochiral enamine.
-
Isolation: Upon completion, the enamine product often crystallizes from the reaction mixture upon cooling. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum. This procedure typically yields the enamine in high purity (>99%) and good yield.[2]
This is the key stereochemistry-defining step. The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee). The ferrocenyl-based bisphosphine ligand, t-Bu-JOSIPHOS, in combination with a rhodium precursor, is a well-established system for this transformation.[2][4][7]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with the enamine precursor and the catalyst system, consisting of a rhodium precursor like [Rh(COD)Cl]₂ and the chiral ligand (e.g., t-Bu-JOSIPHOS), typically at a low loading (e.g., 0.15 mol%).[2]
-
Degassing: Sparge the reactor with an inert gas (e.g., argon or nitrogen) to remove all oxygen, which can poison the catalyst.
-
Solvent Addition: Add a degassed solvent, typically methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 250 psig) and heat to the reaction temperature (e.g., 50 °C).[4]
-
Monitoring: Monitor the reaction for hydrogen uptake and by in-process sampling and HPLC analysis until the starting material is consumed.
-
Work-up and Catalyst Removal: Depressurize the reactor. The crude product stream containing the chiral amine can be treated with activated carbon or a specialized scavenger resin (e.g., Ecosorb C-941) to effectively remove the dissolved rhodium catalyst.[4] Filter the mixture to yield a solution of the desired (R)-amine intermediate.
The final steps convert the amine intermediate into the target Boc-protected β-amino acid.
-
Hydrolysis: The intermediate from the hydrogenation step is hydrolyzed under acidic or basic conditions to cleave the amide bond and liberate the free amino acid.
-
Boc Protection: Dissolve the resulting this compound in a suitable solvent system, such as a mixture of an organic solvent immiscible with water (e.g., toluene) and water.[8]
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate or triethylamine).
-
Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Separate the aqueous layer and acidify it with a suitable acid (e.g., 2N HCl) to a pH of ~2, which precipitates the product.[9]
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Quantitative Data Summary (Asymmetric Hydrogenation)
| Step | Key Reagents | Typical Yield | Purity / Enantiomeric Excess (ee) |
| 1A: Enamine Synthesis | 2,4,5-trifluorophenylacetic acid, Meldrum's acid | ~82% (one-pot) | >99.5% (HPLC) |
| 1B: Hydrogenation | H₂, [Rh(COD)Cl]₂/t-Bu-JOSIPHOS | ~95-98% | >99.9% ee (Chiral HPLC) |
| 1C: Hydrolysis & Protection | Boc₂O, Base | ~85-90% | >99.5% (HPLC) |
Part 2: The Biocatalytic Transamination Route
Driven by the principles of green chemistry, biocatalysis offers a powerful and sustainable alternative to transition-metal catalysis. This route employs an engineered ω-transaminase (TAm) enzyme to stereoselectively convert a prochiral ketone into the desired chiral amine with near-perfect enantioselectivity.[10]
Strategic Workflow: Biocatalytic Transamination
The enzymatic approach simplifies the synthesis by directly installing the chiral amine onto a ketone precursor.
Sources
- 1. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 8. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Boc Protection of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive protocol for the N-Boc protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide elucidates the underlying reaction mechanism, provides insights into experimental choices, and offers a framework for troubleshooting, ensuring a high rate of success and product purity.
Introduction: The Significance of N-Boc Protected β-Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents.[4] Its utility lies in its ability to mask the nucleophilic nature of an amine group during subsequent synthetic transformations, and its facile removal under mild acidic conditions.[5][6] this compound is a non-natural β-amino acid that serves as a key building block for sitagliptin, a widely prescribed medication for the treatment of type 2 diabetes.[1][7] The N-Boc protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is the immediate precursor for the amide coupling step in many synthetic routes to sitagliptin.[8][9] Therefore, a robust and reproducible protocol for its synthesis is of paramount importance.
Reaction Mechanism: The Chemistry of N-Boc Protection
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[10] The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[4] This results in the formation of a tetrahedral intermediate. The reaction can proceed with or without a base; however, the presence of a base is generally recommended to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.[6][11] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[4][12] The evolution of carbon dioxide helps to drive the reaction to completion.
Caption: N-Boc protection mechanism of an amine.
Experimental Protocol
This protocol is optimized for the N-Boc protection of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1g of starting material) | Molar Equivalents |
| This compound | 936630-57-8 | 233.19 | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.04 g | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.69 mL | 1.5 |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methyl tert-butyl ether (MTBE).
-
Addition of Reagents: To the stirred solution, add 1.04 g of di-tert-butyl dicarbonate (Boc₂O) followed by the dropwise addition of 0.69 mL of triethylamine (TEA) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Workup - Quenching: After completion of the reaction, carefully quench the reaction by adding 10 mL of deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white to off-white solid.[14]
Caption: Experimental workflow for N-Boc protection.
Characterization of the Product
The successful synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid can be confirmed by various analytical techniques:
-
¹H NMR: The appearance of a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group is a key indicator of successful Boc protection.[13]
-
¹³C NMR: The appearance of signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) of the tert-butyl group confirms the presence of the Boc group.[13]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the protected product.
-
Melting Point: The purified product is a white to off-white solid with a reported melting point of 129-130°C.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer duration. If the reaction is still sluggish, gentle heating (e.g., 40°C) can be applied. |
| Poor quality of Boc₂O (hydrolyzed). | Use fresh or properly stored Boc₂O. Boc₂O is sensitive to moisture and has a low melting point (22-24°C).[15][16] | |
| Low Yield | Product loss during workup. | Ensure complete extraction by performing multiple extractions with the organic solvent. Be cautious with the pH during the acid/base washes to avoid partitioning of the product. |
| Formation of side products. | Ensure the dropwise addition of TEA to control the reaction exotherm. | |
| Oily Product | Presence of residual solvent or impurities. | Ensure complete removal of the solvent under high vacuum. If the product remains oily, proceed with recrystallization or purification by column chromatography.[17] |
| Di-Boc Protection | Not typically an issue for primary amines. | This is more common with secondary amines and can be avoided by careful control of stoichiometry. |
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is a flammable solid and is harmful if inhaled. It can cause skin and eye irritation.[15][18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][19]
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
General Precautions: The reaction generates carbon dioxide gas, so it should not be performed in a sealed vessel.[11][12] Always handle chemicals with care and follow standard laboratory safety procedures.
References
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.).
- Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. (n.d.).
- Protecting Amino Acids Supplier - Baishixing Co.,Ltd. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (2023, May 1).
- Boc Anhydride - Common Organic Chemistry. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- This compound - PubChem. (n.d.).
- Preparation of sitagliptin intermediate. (2008, October 21). Google Patents.
- Safety Data Sheet - AAPPTec. (n.d.).
- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020, May 15). ResearchGate.
- MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. (n.d.).
- Process for the preparation of sitagliptin and its intermediates. (2010, October 28). Google Patents.
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed. (2020, May 15).
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition | ACS Omega - ACS Publications. (2024, March 21).
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (n.d.).
- This compound hydrochloride - PubChem. (n.d.).
- tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC - NIH. (n.d.).
- Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22).
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021, March 19). Google Patents.
- EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021, June 17).
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2012, October 23). Google Patents.
- Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid - Sandoo Pharma. (n.d.).
Sources
- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sandoopharma.com [sandoopharma.com]
- 8. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 9. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Amino Acids Supplier [cds-bsx.com]
- 15. Boc Anhydride [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Pivotal Role of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid in the Synthesis of Sitagliptin
Introduction
Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis of this chiral β-amino acid derivative has been a subject of intense research, leading to highly innovative and efficient manufacturing processes. A key chiral building block in these syntheses is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid or its derivatives.[3][4][5] This document provides a detailed overview of the two major industrial strategies for sitagliptin synthesis, highlighting the central role of this key intermediate: asymmetric hydrogenation of enamines and biocatalytic transamination of a prochiral ketone.
These notes are intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into these state-of-the-art synthetic methodologies.
The Evolution of Sitagliptin Synthesis: A Tale of Two Routes
The industrial production of sitagliptin has undergone a remarkable evolution, driven by the principles of green chemistry and process optimization. The initial manufacturing process, while viable, presented opportunities for improvement in terms of efficiency, waste reduction, and cost-effectiveness.[1][6] This led to the development of a second-generation synthesis that represents a paradigm shift in large-scale pharmaceutical manufacturing.
Route 1: Asymmetric Hydrogenation of an Unprotected Enamine
Merck's initial award-winning synthesis of sitagliptin involved a groundbreaking asymmetric hydrogenation of an unprotected enamine.[1] This approach was a significant advancement as it circumvented the need for protecting groups on the enamine nitrogen, a common requirement in such reactions that adds steps and reduces overall efficiency.
The key transformation in this route is the highly enantioselective hydrogenation of a dehydrositagliptin intermediate.[2][7][8] This process utilizes a rhodium-based catalyst with a chiral ferrocenyl-based ligand, such as t-Bu JOSIPHOS, to install the desired stereocenter with high fidelity.[1][2][7]
Causality Behind Experimental Choices:
-
Unprotected Enamine: The decision to use an unprotected enamine was a significant innovation. It streamlined the synthesis by eliminating the need for protection and deprotection steps, which are often resource-intensive and generate waste.[1]
-
Rhodium/JOSIPHOS Catalyst: The choice of the Rh(I)/t-Bu JOSIPHOS catalyst was critical for achieving high enantioselectivity in the hydrogenation of the prochiral enamine.[2][7] This catalyst system demonstrated exceptional activity and selectivity for this specific transformation.
-
One-Pot Process: The synthesis of the dehydrositagliptin intermediate was designed as a one-pot procedure, further enhancing the process efficiency by minimizing intermediate isolations.[7][8]
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Sitagliptin Synthesis via Asymmetric Hydrogenation.
Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
Materials:
-
Dehydrositagliptin
-
[Rh(cod)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (t-Bu JOSIPHOS)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(cod)Cl]₂ and t-Bu JOSIPHOS in degassed methanol.
-
Stir the mixture at room temperature to form the active catalyst.
-
Add dehydrositagliptin to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the specified pressure (e.g., 250 psi).[9]
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete, as monitored by HPLC.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
The resulting solution containing (R)-sitagliptin can be carried forward to the salt formation step.
| Parameter | Value | Rationale |
| Catalyst Loading | 0.15 mol % | Minimizes cost while maintaining high efficiency.[2][7] |
| Hydrogen Pressure | 250 psi | Sufficient pressure to drive the hydrogenation to completion.[9] |
| Temperature | 50 °C | Balances reaction rate and catalyst stability. |
| Enantiomeric Excess (ee) | >95% | Demonstrates the high selectivity of the chiral catalyst.[7] |
While highly effective, this process still had some drawbacks, including the use of an expensive and precious rhodium catalyst and the need for high-pressure hydrogenation equipment.[10][11] Furthermore, the stereoselectivity, while high, required a subsequent crystallization step to achieve the desired optical purity.[10][11]
Route 2: Biocatalytic Transamination
The second-generation synthesis of sitagliptin, developed in a collaboration between Merck and Codexis, represents a landmark achievement in green chemistry and biocatalysis.[10][11][12] This route employs a highly engineered (R)-selective ω-transaminase enzyme to directly convert a prochiral ketone (pro-sitagliptin ketone) into the desired (R)-sitagliptin with exceptional enantioselectivity (>99.95% ee).[13][14]
The development of a suitable transaminase was a significant challenge, as naturally occurring enzymes showed no detectable activity on the bulky pro-sitagliptin ketone.[10][11] Through a process of directed evolution, a transaminase was engineered with over 25,000-fold improvement in activity, making it a viable catalyst for industrial-scale production.[11]
Causality Behind Experimental Choices:
-
Biocatalysis: The shift to an enzymatic process was driven by the desire for a more sustainable and efficient synthesis. Biocatalysts operate under mild conditions (ambient temperature and pressure), are highly selective, and can eliminate the need for heavy metal catalysts.[13][15]
-
Transaminase Enzyme: Transaminases are ideal for the synthesis of chiral amines from prochiral ketones.[15][16][17] They utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from an amino donor (e.g., isopropylamine) to the ketone substrate.[13][18]
-
Directed Evolution: The use of directed evolution was essential to create a bespoke enzyme tailored for the specific synthesis of sitagliptin. This powerful technique allows for the rapid development of enzymes with desired properties, such as high activity, stability, and stereoselectivity.[10][19]
Workflow for Biocatalytic Transamination
Caption: Workflow for Sitagliptin Synthesis via Biocatalytic Transamination.
Protocol: Enzymatic Synthesis of (R)-Sitagliptin
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective ω-transaminase (e.g., from Codexis)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine
-
Phosphate buffer
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Prepare a buffered aqueous solution containing PLP.
-
Add the engineered transaminase enzyme to the buffer and stir to dissolve.
-
In a separate vessel, dissolve the pro-sitagliptin ketone in an organic co-solvent such as DMSO.
-
Add the ketone solution and isopropylamine to the enzyme solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) and pH.
-
Monitor the reaction progress by HPLC for the conversion of the ketone to (R)-sitagliptin.
-
Upon completion, the enzyme can be removed (e.g., by filtration if immobilized), and the product can be extracted and isolated.
-
The isolated (R)-sitagliptin is then converted to the phosphate salt.
| Parameter | Value | Rationale |
| Enzyme Loading | Typically low (e.g., 1-5% w/w) | High enzyme activity allows for low catalyst loading. |
| Substrate Concentration | High (e.g., 100-200 g/L) | Maximizes reactor productivity. |
| Temperature | 40-50 °C | Optimal temperature for enzyme activity and stability. |
| Enantiomeric Excess (ee) | >99.95% | Demonstrates the exceptional selectivity of the engineered enzyme.[13] |
| Overall Yield Increase | 10-13% | Compared to the asymmetric hydrogenation route.[9] |
| Waste Reduction | 19% | Significant reduction in total waste generated.[9] |
The biocatalytic route offers numerous advantages over the rhodium-catalyzed process, including a 10-13% increase in overall yield, a 53% increase in productivity, and a 19% reduction in total waste.[9] Crucially, it eliminates the need for a heavy metal catalyst and the high-pressure hydrogenation step.[9][11]
Conclusion
The synthesis of sitagliptin showcases the power of chemical innovation in pharmaceutical manufacturing. The journey from a highly efficient asymmetric hydrogenation to a state-of-the-art biocatalytic process underscores the industry's commitment to developing greener, more sustainable, and cost-effective synthetic routes. The central role of the this compound moiety has driven the development of these elegant and powerful chemical transformations. These application notes provide a framework for understanding and potentially implementing these advanced synthetic strategies in a research and development setting.
References
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed.
- Transaminases for chiral amine synthesis - PubMed.
- Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00210A.
- Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award - EPA.
- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS - Chemistry | Illinois.
- Use of Transaminase Towards Greener Manufacturing of Sitagliptin.
- Synthesis of (R)-Sitagliptin.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Publishing.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - NIH.
- Highly Efficient Asymmetric Synthesis of Sitagliptin | Journal of the American Chemical Society.
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture - ResearchGate.
- ( A ) The current synthesis of sitagliptin involves enamine formation... - ResearchGate.
- Highly efficient asymmetric synthesis of sitagliptin - PubMed.
- Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). [Conditions - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTLJx8JigqLdLhcAeovo3iFHAjH26xN5QolWwSACs90i10RwTcsY9CbXCgE88IjobwZGclOEghQ1APdEdGoEsD_uw3xppNDDex8zOSe3dAUXRd7LZYApn3WSR4Qydt6j1uFw16l6tfqiUbLm8Dmld9R0PCiZSLTU-jsDAmhxMIevWi15Fi7CC7p0kgvkRRHrJf-WLp0sGwmiqF0PxsKdFkqnHy6rc1N97ypnGxMz_gYP8eTUpYOg==
- Greener Reaction Conditions Award | Merck & Co. and Codexis.
- The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.
- Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - MDPI.
- Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award - EPA.
- Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 - ChemicalBook.
- Custom Synthesis of this compound.
- Sitagliptin Acid (25 mg) (this compound) - USP Store.
- Highly Efficient Asymmetric Synthesis of Sitagliptin | Journal of the American Chemical Society.
Sources
- 1. epa.gov [epa.gov]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. store.usp.org [store.usp.org]
- 6. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. epa.gov [epa.gov]
- 12. chemistryforsustainability.org [chemistryforsustainability.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Sitagliptin
Introduction: The Significance of Sitagliptin
Sitagliptin, marketed under the brand name Januvia®, is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This mechanism of action enhances the levels of active incretin hormones, which in turn stimulates insulin release and suppresses glucagon production in a glucose-dependent manner.[3] This makes sitagliptin a cornerstone therapy for the management of type 2 diabetes mellitus.[2]
The synthesis of sitagliptin has been a subject of extensive research, with numerous routes developed to optimize yield, enantioselectivity, and process efficiency.[4][5] The key structural feature of sitagliptin is its chiral β-amino acid moiety, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[6] This application note provides a detailed, step-by-step protocol for the final stages of sitagliptin synthesis, specifically the coupling of its N-protected β-amino acid precursor with the requisite heterocyclic core, followed by deprotection to yield the active pharmaceutical ingredient (API).
This guide is designed to provide researchers with a practical, reliable, and well-rationalized protocol grounded in established chemical literature.
Overall Synthetic Workflow
The conversion of the β-amino acid precursor to sitagliptin is fundamentally a two-step process:
-
Amide Bond Formation: A peptide coupling reaction joins the N-protected β-amino acid with the triazolopyrazine heterocycle.
-
N-Deprotection: Removal of the protecting group from the chiral amine to furnish the final sitagliptin free base.
The workflow is visualized in the diagram below.
Caption: Synthetic workflow from β-amino acid to Sitagliptin.
Experimental Protocols
This section details the reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | Acronym | M.W. ( g/mol ) | Supplier | Notes |
| (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | Boc-AA | 347.32 | Commercial Sources | The key chiral precursor. |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8]triazolo[4,3-a]pyrazine hydrochloride | Het-HCl | 228.62 | Commercial Sources | The heterocyclic coupling partner. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 155.24 | Commercial Sources | Water-soluble carbodiimide coupling agent. |
| 1-Hydroxybenzotriazole | HOBt | 135.12 | Commercial Sources | Coupling additive to suppress side reactions and improve efficiency. |
| N,N-Diisopropylethylamine | DIPEA | 129.24 | Commercial Sources | Non-nucleophilic organic base. |
| Dichloromethane (Anhydrous) | DCM | 84.93 | Commercial Sources | Reaction solvent. N,N-Dimethylformamide (DMF) can also be used.[9] |
| Methanolic HCl (e.g., 3M Solution) | - | - | Commercial Sources | Reagent for Boc deprotection. |
| Ethyl Acetate, Saturated NaHCO₃ (aq.), Brine | - | - | Standard Lab Grade | Solvents and solutions for workup and extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 142.04 | Standard Lab Grade | Drying agent. |
Step 1: Amide Coupling to form Boc-Protected Sitagliptin
Causality Behind Experimental Choices: The combination of EDC and HOBT is a classic and highly effective method for peptide bond formation. EDC activates the carboxylic acid of the Boc-protected amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt rapidly traps this intermediate to form an HOBt-ester, which is more stable and less prone to racemization, yet highly reactive towards the amine of the heterocycle.[9][10] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the heterocycle, liberating the free amine for the coupling reaction without interfering with the activated ester.
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM).
-
To the solution, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.0 eq) to the mixture to liberate the free amine from its HCl salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled, stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected sitagliptin. The product can be purified by column chromatography if necessary.[11]
Step 2: N-Deprotection to Yield Sitagliptin Free Base
Causality Behind Experimental Choices: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions.[12] Methanolic HCl or trifluoroacetic acid (TFA) provides the acidic environment necessary to protonate the Boc group, which then fragments into isobutylene, carbon dioxide, and the desired free amine. The reaction is typically clean and high-yielding.
Protocol:
-
Dissolve the crude or purified Boc-protected sitagliptin from Step 1 in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanolic HCl (e.g., 3M, ~4-5 eq) or trifluoroacetic acid (TFA, ~5-10 eq) dropwise to the stirring solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting crude product is typically the hydrochloride or trifluoroacetate salt of sitagliptin. To obtain the free base, dissolve the crude salt in water and basify carefully with a base like saturated NaHCO₃ or NaOH (1M) until the pH is ~9-10.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield sitagliptin free base as a solid.
Characterization and Purity Analysis
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques.
| Analysis Technique | Expected Outcome |
| HPLC/UPLC | Determination of chemical purity. A successful synthesis should yield purity >99.5%.[9] |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). The e.e. should be >99.8% for the desired (R)-enantiomer.[9] |
| ¹H and ¹⁹F NMR | Structural confirmation. The spectra should be consistent with the known structure of sitagliptin. |
| Mass Spectrometry | Confirmation of the molecular weight (M.W. of free base: 407.32 g/mol ). |
References
- US20120108598A1 - Sitagliptin synthesis - Google P
- Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydr
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC - PubMed Central. [Link]
- (PDF)
- Merck obtains favourable US court ruling on sitagliptin patent lawsuit - Pharmaceutical Technology. [Link]
- WO2009064476A1 - Preparation of sitagliptin intermediate - Google P
- INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF - European P
- Enantioselective Synthesis of (R)
- Greener Reaction Conditions Award | Merck & Co. and Codexis - American Chemical Society. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. [Link]
- Industrial process for the synthesis of (R)‐(−)‐Sitagliptin (1) developed by DSM and Codexis.
- WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google P
- US9409912B2 - Process for the preparation of sitagliptin phosphate - Google P
- EP2736909B1 - Process for the preparation of sitagliptin and its pharmaceutically acceptable salts - Google P
- Synthesis of (−)‐(R)
- Chapter 7 Case History: JANUVIA™ (Sitagliptin)
- Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC - PubMed Central. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - NIH. [Link]
- Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydr
- What is the mechanism of Sitagliptin?
- First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin - ResearchG
- Sitagliptin | C16H15F6N5O - PubChem - NIH. [Link]
- Sitagliptin - Wikipedia. [Link]
Sources
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 6. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. EP2736909B1 - Process for the preparation of sitagliptin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 10. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Scale-up synthesis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Scale-up Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Guide for Pharmaceutical Development
Introduction
This compound is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] The stereochemistry at the C3 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, scalable, and economically viable synthesis for this intermediate is of paramount importance for drug development professionals. This guide provides an in-depth analysis of established synthetic strategies, complete with detailed protocols and practical insights for the scale-up synthesis of this vital β-amino acid.
The importance of β-amino acids in medicinal chemistry is well-documented, as their incorporation into peptide-based drugs can enhance metabolic stability and modulate biological activity.[3][4] The synthesis of unnatural β-amino acids, such as the title compound, often presents challenges related to stereocontrol and the need for efficient, large-scale production methods.[5] This document will explore two distinct and industrially relevant approaches to address these challenges: Asymmetric Hydrogenation of an Enamine Intermediate and a Chiral Pool-based approach starting from (S)-serine.
Synthetic Strategies for Scalable Production
Several synthetic routes to this compound have been reported, ranging from classical resolution of racemic mixtures to more elegant asymmetric syntheses.[6][7] For industrial applications, methods that avoid late-stage resolutions are generally preferred to maximize yield and reduce waste. The two strategies detailed below have been selected for their demonstrated scalability and high stereoselectivity.
Route 1: Asymmetric Hydrogenation of a Prochiral Enamine
This approach is a cornerstone of modern industrial asymmetric synthesis and is exemplified in the manufacturing of Sitagliptin. It involves the creation of a prochiral enamine, followed by a highly stereoselective hydrogenation step using a chiral catalyst.
The general workflow for this route is as follows:
Caption: Asymmetric Hydrogenation Workflow.
The key to this synthesis is the highly enantioselective reduction of the prochiral enamine. This is typically achieved using a rhodium or ruthenium catalyst complexed with a chiral phosphine ligand, such as those from the Josiphos or DuPhos families.[8] The choice of catalyst, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee).
Step 1: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (β-Ketoester)
-
To a solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) in an appropriate solvent such as toluene, add a coupling agent like carbonyldiimidazole (CDI) (1.1 eq) and stir until activation is complete.
-
In a separate vessel, prepare the magnesium salt of ethyl malonate by reacting ethyl malonate (1.5 eq) with a suitable magnesium base.
-
Slowly add the activated acid solution to the magnesium salt of ethyl malonate at a controlled temperature.
-
After the reaction is complete, quench with an acidic aqueous solution and perform a liquid-liquid extraction.
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude β-ketoester, which can be purified by distillation or chromatography.
Step 2: Formation of Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (Enamine Ester)
-
Dissolve the β-ketoester (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add a source of ammonia, such as ammonium acetate or ammonia gas, in excess.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine ester can be purified by crystallization.
Step 3: Asymmetric Hydrogenation and Hydrolysis
-
In a high-pressure reactor, dissolve the enamine ester (1.0 eq) in a degassed solvent (e.g., methanol).
-
Add the chiral catalyst, for example, a Rhodium complex with a (R,S)-tert-butyl-Josiphos ligand (typically 0.01-1 mol%).[8]
-
Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to the desired temperature (e.g., 80°C).[8]
-
Maintain the reaction under these conditions until complete conversion is observed.
-
After depressurization, the reaction mixture containing the chiral β-amino ester is concentrated.
-
The resulting ester is then hydrolyzed using an aqueous base (e.g., LiOH, NaOH) followed by acidification to precipitate the desired this compound. The product can be isolated by filtration and purified by recrystallization.
| Parameter | Typical Value |
| Enantiomeric Excess (ee) | >95% |
| Overall Yield | 40-60% |
| Purity (HPLC) | >99% |
Table 1: Key Performance Indicators for the Asymmetric Hydrogenation Route.
Route 2: Chiral Pool Synthesis from (S)-Serine
This approach utilizes a readily available and inexpensive chiral starting material, (S)-serine, to introduce the desired stereochemistry. The synthesis involves a series of transformations to build the target molecule, with the stereocenter from serine being retained throughout the process.
The synthetic pathway for this route is outlined below:
Caption: Chiral Pool Synthesis Workflow.
A key step in this synthesis is the stereospecific ring-opening of an activated aziridine intermediate with a Grignard reagent derived from 2,4,5-trifluorobromobenzene.[7] This step effectively introduces the trifluorophenyl group.
Step 1: Protection and Aziridination of (S)-Serine
-
Protect the amino group of (S)-serine methyl ester with a suitable protecting group, such as a Boc group, to yield N-Boc-(S)-serine methyl ester.[7]
-
Protect the hydroxyl group, for instance, as a silyl ether.[7]
-
The protected serine derivative is then converted to a chiral aziridine. This can be achieved through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular cyclization under basic conditions.
Step 2: Grignard Ring Opening
-
Prepare the Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide, from 1-bromo-2,4,5-trifluorobenzene and magnesium turnings in an ethereal solvent like THF.
-
Add the protected (R)-aziridin-2-methanol to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C) to facilitate the regioselective ring-opening.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product.
Step 3: Oxidation and Deprotection
-
The primary alcohol of the ring-opened product is oxidized to the carboxylic acid. This can be accomplished using a two-step process of a mild oxidation (e.g., with TEMPO/bleach) to the aldehyde, followed by further oxidation (e.g., with sodium chlorite), or a direct oxidation using stronger reagents like Jones reagent.
-
The protecting groups on the amino and carboxyl groups are then removed. For instance, a Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).
-
The final product, this compound, is isolated and purified.
| Parameter | Typical Value |
| Enantiomeric Purity | >99% (retained from starting material) |
| Overall Yield | ~30% over multiple steps[7] |
| Purity (HPLC) | >98% |
Table 2: Key Performance Indicators for the Chiral Pool Synthesis Route.
Conclusion
The scale-up synthesis of this compound is a critical task in the production of Sitagliptin and other pharmaceuticals. The choice of synthetic route depends on various factors including cost of starting materials and reagents, desired throughput, and available equipment.
The Asymmetric Hydrogenation route is a highly efficient and elegant method that is well-suited for large-scale industrial production due to its high stereoselectivity and convergence. However, it relies on expensive transition metal catalysts and chiral ligands, and requires specialized high-pressure hydrogenation equipment.
The Chiral Pool Synthesis from (S)-serine offers an alternative that leverages an inexpensive and readily available chiral starting material, thus ensuring high enantiopurity. While this route avoids the use of expensive catalysts, it is a longer synthetic sequence, which may result in a lower overall yield and increased process complexity.[7]
Ultimately, the selection of the optimal synthetic strategy requires careful consideration of the economic and logistical aspects of the specific manufacturing context. Both routes presented here offer viable pathways to this important pharmaceutical intermediate, and the detailed protocols and comparative data in this guide are intended to aid researchers and drug development professionals in making informed decisions for their scale-up campaigns.
References
- Preparation of sitagliptin intermediate. (WO2009064476A1). Google Patents.
- 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). Chemistry – An Asian Journal.
- Process for the preparation of sitagliptin and its intermediates. (WO2010122578A2). Google Patents.
- Chemical process synthesis of beta-amino acids and esters. (2004). Current Organic Chemistry.
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2021). ACS Omega.
- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). PubMed.
- Synthesis of β-amino acid derivatives. (n.d.). ResearchGate.
- Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. (2014). Helvetica Chimica Acta.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (CZ2012872A3). Google Patents.
- Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. (2009). The Journal of Organic Chemistry.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois at Urbana-Champaign.
- Scheme. Synthesis of b-Amino Acid 14. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Incorporation of Fluorinated Amino Acids in Medicinal Chemistry
Introduction: The Unique Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2][3] Approximately 40% of new pharmaceuticals contain fluorine, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[4] Unlike other halogens, fluorine possesses a unique combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This allows fluorine to act as a "super-hydrogen," subtly altering a molecule's characteristics without introducing significant steric bulk.[5]
The strength of the carbon-fluorine (C-F) bond is a cornerstone of its utility, rendering it highly resistant to metabolic degradation.[3][6] This, coupled with its ability to modulate pKa, lipophilicity, and conformational preferences, provides medicinal chemists with a powerful lever to enhance drug-like properties, including metabolic stability, target selectivity, and cell permeability.[1][2][6] These application notes will provide an in-depth guide to the strategic use of fluorinated amino acids, offering both the theoretical underpinnings and practical protocols for their application in drug discovery and development.
Part 1: Enhancing Pharmacokinetic Properties through Fluorination
A primary challenge in drug development is engineering molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluorinated amino acids offer a robust solution to one of the most common failure points: metabolic instability.
Application 1: Improving Metabolic Stability and Resistance to Proteolysis
Expertise & Experience: Peptide and protein therapeutics often suffer from rapid in vivo clearance due to proteolysis.[7] The enzymatic hydrolysis of peptide bonds is a major metabolic pathway that limits the bioavailability and half-life of these drugs. The strategic replacement of natural amino acids with their fluorinated counterparts can effectively "shield" the peptide backbone from proteolytic enzymes.[7][8] The high strength of the C-F bond makes the α-carbon less susceptible to enzymatic attack, thereby increasing the peptide's resistance to degradation.[9]
Trustworthiness: The protocol below outlines a self-validating system to assess the increased proteolytic stability of a model peptide upon incorporation of a fluorinated amino acid. By comparing the degradation rates of the native and fluorinated peptides, the stabilizing effect can be quantitatively determined.
Protocol 1: Assessing Proteolytic Stability of a Fluorinated Peptide
This protocol describes the synthesis of a model hexapeptide and its fluorinated analog, followed by a comparative proteolytic assay using trypsin.
1. Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS):
- Resin Selection: Use Rink Amide resin for a C-terminal amide, which is common in bioactive peptides.[10]
- Amino Acids:
- Native Peptide (P1): Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH
- Fluorinated Peptide (P2): Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-L-4,4,4-Trifluorovaline , Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH
- Synthesis Cycle (Fmoc/tBu Strategy): [11]
- Swell Resin: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.
- Washing: Wash the resin thoroughly with DMF (3x), isopropanol (1x), and DMF (3x).
- Coupling:
- Prepare a solution of the incoming Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
- Add DIPEA (8 eq) to activate the amino acid.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Note for Fluorinated Amino Acids: Coupling of fluorinated amino acids can sometimes be slower due to steric hindrance or electronic effects. It is advisable to perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), a second coupling step may be necessary.[12]
- Washing: Wash the resin with DMF (3x).
- Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
- Cleavage and Deprotection:
- Wash the final peptide-resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge, decant the ether, and dry the peptide pellet.
- Purification and Characterization:
- Purify the crude peptide using reverse-phase HPLC.
- Confirm the identity and purity of the peptides by mass spectrometry (LC-MS).
2. Proteolytic Stability Assay:
- Peptide Solutions: Prepare 1 mg/mL stock solutions of both the native (P1) and fluorinated (P2) peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Trypsin Solution: Prepare a 0.1 mg/mL stock solution of trypsin in the same buffer.
- Reaction Setup:
- In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the trypsin solution.
- Incubate the reactions at 37°C.
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction.
- Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA.
- Analysis: Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
- Data Analysis: Plot the percentage of remaining peptide against time for both P1 and P2. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for P2 demonstrates enhanced proteolytic stability.
Application 2: Modulating Lipophilicity for Improved Permeability
Expertise & Experience: A drug's ability to cross cellular membranes is fundamentally linked to its lipophilicity, often quantified as the logarithm of the partition coefficient (LogP). Fluorine is more lipophilic than hydrogen.[3] Consequently, substituting hydrogen with fluorine generally increases a molecule's LogP, which can enhance passive membrane permeability and oral bioavailability.[1][2] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1]
Data Presentation: The table below summarizes the calculated LogP (cLogP) values for several natural amino acids and their fluorinated analogs, illustrating the general trend of increased lipophilicity upon fluorination.
| Amino Acid | Structure | cLogP (approx.) | Fluorinated Analog | Structure | cLogP (approx.) |
| Leucine | H | -1.7 | Hexafluoroleucine | F | +1.5 |
| Phenylalanine | H | -1.4 | 4-Fluorophenylalanine | F | -0.9 |
| Proline | H | -1.6 | 4,4-Difluoroproline | F | -0.8 |
Note: cLogP values are estimates and can vary based on the calculation method.
Part 2: Tailoring Pharmacodynamics with Fluorinated Amino Acids
Beyond pharmacokinetics, fluorinated amino acids are powerful tools for fine-tuning a drug's interaction with its biological target.
Application 3: Enhancing Binding Affinity and Conformational Control
Expertise & Experience: The high electronegativity of fluorine can profoundly influence a molecule's electronic distribution, altering its ability to participate in non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and even orthogonal multipolar interactions (e.g., C-F···C=O).[3] By replacing a C-H group with a C-F group, a medicinal chemist can introduce a strong dipole and a weak hydrogen bond acceptor, potentially creating new, favorable interactions within a protein's binding pocket and enhancing binding affinity.[1][3]
Furthermore, the incorporation of specific fluorinated amino acids, such as fluorinated prolines, can be used to control the conformational preferences of a peptide backbone.[12] The stereospecific placement of an electron-withdrawing fluorine atom can bias the cis/trans isomerization of the Xaa-Pro amide bond, pre-organizing the peptide into its bioactive conformation and reducing the entropic penalty of binding.[12]
Authoritative Grounding: The ability of fluorination to stabilize a bioactive conformation has been demonstrated to improve potency in various drug candidates.[1]
Visualization: The following diagram illustrates how a fluorinated ligand can form a favorable orthogonal C-F···C=O interaction with a protein backbone, an interaction not possible with its non-fluorinated counterpart.
Caption: Favorable interaction between a fluorinated ligand and a protein backbone.
Part 3: Advanced Applications and In-Depth Protocols
Application 4: Mechanism-Based Enzyme Inhibition
Expertise & Experience: Fluorinated amino acids are particularly effective as mechanism-based inhibitors, also known as "suicide substrates."[13][14] These compounds are chemically inert until they are processed by their target enzyme.[14] The enzymatic reaction transforms the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme. Fluorine's excellent leaving group ability, when positioned correctly, is often the key to this activation mechanism.[15]
Authoritative Grounding: A classic example is the inhibition of pyridoxal phosphate (PLP)-dependent enzymes, such as decarboxylases and transaminases, by β-fluorinated amino acids.[13][16] These enzymes are targets for various diseases.[13]
Visualization: The diagram below depicts the general mechanism of inactivation of a PLP-dependent enzyme by a β-monofluorinated amino acid.
Caption: Mechanism of suicide inhibition of a PLP-dependent enzyme.
Application 5: ¹⁹F NMR Spectroscopy for Structural and Functional Studies
Expertise & Experience: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[17] It has a spin of ½, 100% natural abundance, and high sensitivity (83% of ¹H).[17][18] Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra of labeled proteins are free from background signals.[17][19] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it a powerful reporter on protein conformation, dynamics, ligand binding, and folding.[18][20]
Trustworthiness: This protocol provides a validated workflow for the biosynthetic incorporation of a fluorinated amino acid into a recombinant protein expressed in E. coli for subsequent ¹⁹F NMR analysis. This method ensures that the fluorinated probe is integrated into the protein structure, allowing for direct observation of its behavior within the macromolecule.
Protocol 2: Biosynthetic Incorporation of 5-Fluorotryptophan for ¹⁹F NMR Studies
This protocol is designed for expressing a protein of interest in E. coli with site-specific or residue-specific incorporation of 5-Fluorotryptophan (5-FW).
1. Strain and Plasmid Preparation:
- Use an E. coli expression strain, such as BL21(DE3), transformed with a plasmid encoding the protein of interest under the control of an inducible promoter (e.g., T7).
- For residue-specific labeling, using a tryptophan auxotroph strain can improve incorporation efficiency.[17]
2. Growth and Induction:
- Grow a starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with glucose, essential vitamins, trace metals, and the appropriate antibiotic with the overnight culture.
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induction and Labeling:
- Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM to induce protein expression.
- Simultaneously, add 5-Fluorotryptophan to the culture medium to a final concentration of 50-100 mg/L.
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for an additional 12-16 hours to allow for protein expression and incorporation of 5-FW.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and a protease inhibitor cocktail).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the ¹⁹F-labeled protein from the supernatant using an appropriate chromatography strategy (e.g., affinity chromatography, ion exchange, size exclusion) based on the protein's properties.
4. Sample Preparation for ¹⁹F NMR:
- Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).
- Concentrate the protein to the desired concentration for NMR analysis (typically 100-500 µM).
- Confirm protein folding and purity using techniques like CD spectroscopy and SDS-PAGE.
- Verify the incorporation of 5-FW using mass spectrometry.
5. ¹⁹F NMR Data Acquisition:
- Acquire a simple one-dimensional ¹⁹F NMR spectrum.
- The resulting spectrum will show distinct peaks corresponding to each 5-FW residue in the protein.[21] The chemical shift of each peak provides information about its local environment.
- Application Example (Ligand Binding): Titrate a ligand into the labeled protein sample and acquire a series of 1D ¹⁹F NMR spectra. Changes in the chemical shifts or line broadening of specific ¹⁹F signals can identify which tryptophan residues are involved in or affected by ligand binding.[21]
Part 4: Case Studies & Future Directions
The impact of fluorine in medicinal chemistry is exemplified by numerous FDA-approved drugs. For example, Sitagliptin , a DPP-4 inhibitor for type 2 diabetes, incorporates a trifluorophenyl group that is critical for its potency and selectivity. Sofosbuvir , a cornerstone of Hepatitis C treatment, is a fluorinated nucleotide prodrug.[2] More recently, drugs like Avacopan and Asciminib , approved in 2021, feature fluorine atoms and trifluoromethyl groups that are key to their mechanism of action and efficacy.[22]
The future of fluorinated amino acids in medicinal chemistry is bright.[1][23] Research is expanding into the development of more complex, constrained fluorinated amino acids to better control peptide conformation and increase 3D dimensionality.[24] The combination of fluorination with other peptide modification strategies, such as macrocyclization, is also a promising avenue for creating next-generation therapeutics with enhanced stability and cell permeability.[25][26] As synthetic methods become more sophisticated, the strategic application of fluorinated amino acids will continue to be a central theme in the design of potent, selective, and durable drugs.[23][27]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal.
- Lau, Y. H., Wu, Y., & de Alaniz, J. R. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 23(10), 2649.
- Bremner, J. B., Coates, J. A., Coghlan, D. R., Corr, S. T., Keller, P. A., Pyne, S. G., & Witchard, H. M. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 8(16), 3662–3671.
- Soloshonok, V. A. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
- Fluorinated Amino Acids: Enhancing Drug Discovery with Specialty Chemicals. (n.d.). PharmaChem.
- Yoder, N. C., & Kumar, K. (2002). Fluorine: a new element in protein design. Chemical Society Reviews, 31(6), 335–341.
- Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). The role of fluorine in medicinal chemistry. Journal of Chemical Research, 45(1-2), 3–15.
- Brazil, R. (2025). Putting the F in pharma. Chemistry World.
- Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (n.d.). Scilit.
- Chaume, G., & Brigaud, T. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(1), 148.
- Wang, F., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(7), 1833–1849.
- Qiu, X.-L., & Qing, F.-L. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis, 47(15), 2167–2180.
- Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Journal of the Brazilian Chemical Society, 15(2), 169–179.
- Levine, Z. A., & Mhlanga, C. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5919–5930.
- Luchinat, E., & Banci, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1184–1192.
- Anandan, A. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Drug Designing, 4(2).
- Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Journal of Peptide Science, 29(S1).
- Gee, C. T., Arntson, K. E., & Pomerantz, W. C. K. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 9(10), 2366–2383.
- Cierpicki, T., & Pomerantz, W. C. K. (2017). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Journal of Medicinal Chemistry, 60(19), 7896–7910.
- Amagata, A., & Suga, H. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 14(25), 6756–6765.
- Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335–341.
- Thompson, S., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6523.
- Han, J., Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Tysoe, C., & Withers, S. G. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ChemBioChem, 15(13), 1873–1882.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-23.
- The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 1-30.
- Tysoe, C., & Withers, S. G. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(7), 865–874.
- Martin, A. D., & Collier, J. H. (2019). Fluorinated peptide biomaterials. Current Opinion in Chemical Biology, 52, 116–124.
- Salome, A., Mondal, S., & Koksch, B. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(23), 4381–4388.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-23.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Therapeutic peptides containing fluorinated amino acids. ProQuest Dissertations & Theses.
- Han, J., Sorochinsky, A. E., & Soloshonok, V. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- Terry, S. Y. A., & Pourghiasian, P. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2322.
- Han, J., Sorochinsky, A. E., & Soloshonok, V. A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(3), 352.
- Lee, H.-S., & Gellman, S. H. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(35), 11592–11593.
- Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865–874.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews on Experimental and Clinical Trials.
- Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1145–1148.
- Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6393.
- Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.
- Han, J., Sorochinsky, A. E., & Soloshonok, V. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- Coin, I., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3–26.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR | Scilit [scilit.com]
- 21. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Amide Coupling with Triazolopiperazine: A Guide for Researchers
Introduction: The Significance of Triazolopiperazine Scaffolds in Medicinal Chemistry
The fusion of a triazole ring with a piperazine moiety creates the triazolopiperazine scaffold, a heterocyclic system of considerable interest in drug discovery. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The triazole ring, a bioisostere for amide and ester groups, can participate in hydrogen bonding and other non-covalent interactions with biological targets. Consequently, derivatives of triazolopiperazine are actively explored for a wide range of therapeutic applications, including their potential as antibacterial, antifungal, and antitumor agents.[1][2]
The synthetic derivatization of the triazolopiperazine core is crucial for exploring its structure-activity relationship (SAR). The secondary amine within the piperazine ring presents a prime handle for functionalization through various coupling reactions. Among these, amide bond formation stands out as one of the most robust and versatile methods for introducing molecular diversity. This guide provides a detailed experimental procedure for the amide coupling of triazolopiperazine with carboxylic acids, a cornerstone reaction for the synthesis of novel chemical entities for drug development.
Principles of Amide Coupling: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions and requires high temperatures, which can be detrimental to complex molecules. Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent.
This protocol will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient and widely used uronium-based coupling reagent.[3][4] The mechanism of HATU-mediated amide coupling involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate.
-
Formation of an Active Ester: This intermediate rapidly rearranges to form a more stable and highly reactive OBt (1-hydroxybenzotriazole) active ester.
-
Nucleophilic Acyl Substitution: The secondary amine of the triazolopiperazine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired amide bond and releases HOBt.
The use of HATU is favored for its high coupling efficiency, rapid reaction times, and suppression of side reactions, such as racemization when coupling chiral carboxylic acids.[4]
Experimental Protocol: Amide Coupling of Triazolopiperazine with a Carboxylic Acid using HATU
This protocol provides a general procedure for the coupling of a generic carboxylic acid with triazolopiperazine. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the coupling reagent and activated intermediates.
Materials and Reagents
-
Triazolopiperazine (structure confirmed via PubChem CID 136330850)[5]
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
-
Activation of the Carboxylic Acid:
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the active ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve triazolopiperazine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of triazolopiperazine to the pre-activated carboxylic acid mixture dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
-
Visual Workflow of the Experimental Procedure
Caption: Workflow for HATU-mediated amide coupling with triazolopiperazine.
Table of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting reagent |
| Triazolopiperazine | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the activated acid |
| HATU | 1.1 - 1.2 eq | Ensures efficient activation of the carboxylic acid |
| DIPEA | 2.0 - 3.0 eq | Acts as a base to neutralize the generated hexafluorophosphate salt |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion |
| Reaction Time | 2 - 6 hours | Typically sufficient; monitor by TLC or LC-MS |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture contamination |
Chemical Reaction Scheme
Caption: General scheme for the amide coupling of triazolopiperazine.
Expected Outcomes and Troubleshooting
Product Characterization: The final purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed) - Insufficient base - Presence of moisture in the reaction | - Use fresh, high-quality HATU - Ensure the use of anhydrous solvents and an inert atmosphere - Increase the amount of DIPEA to 3.0 equivalents |
| Incomplete Reaction | - Insufficient reaction time - Steric hindrance from bulky reactants | - Extend the reaction time and continue monitoring - Gently warm the reaction mixture (e.g., to 40-50 °C) |
| Formation of Side Products | - Reaction of HATU with the amine | - Ensure proper pre-activation of the carboxylic acid before adding the amine |
Alternative Coupling Methodologies
While HATU is an excellent choice, other coupling reagents can also be employed for amide bond formation with triazolopiperazine. The choice of reagent may depend on factors such as cost, scale, and the specific substrates being used. Other common methods include:
-
EDC/HOBt: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method.[3]
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is another effective phosphonium-based coupling reagent.[3][4]
The general principles of the reaction (activation followed by nucleophilic attack) remain the same, although the specific reaction conditions may vary.
Conclusion
The functionalization of the triazolopiperazine scaffold through amide coupling is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this guide, utilizing the highly efficient HATU coupling reagent, provides a reliable and reproducible method for researchers in medicinal chemistry and drug development. By understanding the principles behind the reaction and following the outlined procedure, scientists can effectively generate libraries of triazolopiperazine derivatives for biological screening and lead optimization.
References
- Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (NIH).
- Synthesis And Preliminary Antitumor Activity Of Triazolopiperidine Derivatives. Thesis.
- Triazolopiperazine | C4H7N5 | CID 136330850. PubChem - National Institutes of Health (NIH).
- Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
- Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. PubMed - National Institutes of Health (NIH).
- Reactivity of triazolo- and tetrazolopyridazines. Semantic Scholar.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- The Chemistry of the Triazolopyridines: An Update. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. MDPI.
- Synthesis of novel[1][8][9]triazolo[1,5-b][1][2][8][9]tetrazines and investigation of their fungistatic activity. National Institutes of Health (NIH).
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
- Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. National Institutes of Health (NIH).
- Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Thesis.
- Synthesis of new analogs of 3-methyl-[1][8][9] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Journal of the Serbian Chemical Society.
- Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. ResearchGate.
- Coupling Reagents. Aapptec Peptides.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Three-component Coupling Reaction for the Synthesis of Fully Substituted Triazoles: Reactivity Control of Cu- Acetylide. The Royal Society of Chemistry.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. PubMed - National Institutes of Health (NIH).
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling and Troubleshooting in the Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This molecule is a critical chiral intermediate in the manufacture of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] The stereochemical purity and overall impurity profile of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification, control, and mitigation of impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common challenges and analytical strategies in the synthesis of this compound.
Q1: What are the primary classes of impurities I should be aware of during this synthesis?
A1: Impurities in the synthesis of this β-amino acid can be broadly categorized into several classes, arising from starting materials, intermediates, side reactions, or degradation.[4][5][6] The main categories are:
-
Enantiomeric Impurities: The most critical impurity is the undesired (S)-enantiomer. Its presence directly impacts the stereochemical purity of the final API.[5][6]
-
Process-Related Impurities: These include unreacted starting materials, residual intermediates, and by-products from the specific synthetic route chosen.[5][7] Examples include ketoamide and enamine intermediates, which are often monitored in Sitagliptin production.[8][9]
-
Condensation Impurities: These are typically dimeric or oligomeric species that can form, for example, during the Boc-protection step of the amino acid. A specific "condensation impurity A" has been reported, which can carry through to generate subsequent impurities in the final drug substance.[10]
-
Alkene Impurities: Elimination reactions, particularly under acidic or heated conditions, can lead to the formation of unsaturated by-products, such as dehydrositagliptin-related impurities.[2][6]
-
Degradation Products: The target molecule or intermediates can degrade under certain process conditions (e.g., pH, temperature), leading to hydrolysis or other unwanted products.[4][6]
Q2: Why is controlling the enantiomeric (S)-impurity so critical?
A2: For chiral drugs like Sitagliptin, typically only one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects or toxicity. Regulatory agencies have stringent requirements for the stereochemical purity of chiral APIs. Therefore, controlling the formation of the (S)-enantiomer of the 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid intermediate is a critical quality attribute. The synthesis of Sitagliptin relies on methods like asymmetric hydrogenation or the use of chiral precursors to establish the correct (R)-stereochemistry.[1][11][12][13] Failure to control this aspect results in a final product that may not meet regulatory specifications and could be unsafe or ineffective.
Q3: What are the most effective analytical methods for identifying and quantifying these impurities?
A3: A multi-technique analytical approach is essential. The most widely used methods are:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is the workhorse technique for separating and quantifying most process-related impurities, starting materials, and degradation products.[7][8][14]
-
Chiral HPLC: This is a specialized HPLC technique indispensable for separating and quantifying the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the product. This requires a specific chiral stationary phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify unknown impurities by providing molecular weight information, which is crucial for structural elucidation.[4][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, starting materials, or reagents.[5][7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: High Levels of the (S)-Enantiomer Detected
-
Question: My chiral HPLC analysis shows a high percentage of the unwanted (S)-enantiomer, resulting in low enantiomeric excess (e.e.). What are the likely causes and how can I improve enantioselectivity?
-
Answer: Low enantioselectivity is a common but critical issue. The causes are directly tied to the method used to introduce chirality.
-
Causality:
-
Inefficient Asymmetric Catalyst (Asymmetric Hydrogenation Routes): If you are using a chiral catalyst (e.g., Rh(I)/(t)Bu JOSIPHOS), its effectiveness can be compromised.[1] This could be due to catalyst poisoning by impurities in the substrate or solvent, improper catalyst activation, or using a sub-optimal ligand for the specific substrate.
-
Sub-optimal Reaction Conditions: Temperature and hydrogen pressure are critical parameters in asymmetric hydrogenation. Deviations from the optimized conditions can drastically reduce enantioselectivity.
-
Racemization: The desired (R)-enantiomer, once formed, might be racemizing under the reaction or workup conditions. This can be promoted by harsh pH (either strongly acidic or basic) or elevated temperatures.
-
Low Enantiopurity of Chiral Starting Material: If your synthesis starts from a chiral pool, such as L-methionine or (S)-serine, the enantiomeric purity of this starting material must be verified.[13][15] Any (R)-isomer in your (S)-starting material will lead to the (S)-impurity in your final product.
-
-
Troubleshooting Actions:
-
Catalyst & Reagent Qualification: Ensure the catalyst and its chiral ligand are of high purity. Run a small-scale test reaction with a well-characterized standard to confirm catalyst activity and selectivity. Ensure all solvents and reagents are anhydrous and free of potential catalyst poisons (e.g., sulfur, oxygen).
-
Optimize Reaction Conditions: Systematically screen reaction parameters. For hydrogenation, create a matrix to evaluate the effects of temperature (e.g., 25°C vs. 40°C), pressure (e.g., 50 psi vs. 100 psi), and catalyst loading (e.g., 0.1 mol% vs. 0.5 mol%).
-
Workup Conditions: Analyze a sample of the reaction mixture immediately upon completion and compare its e.e. to a sample post-workup. If the e.e. drops, your workup is causing racemization. Ensure aqueous washes are buffered to a neutral pH and avoid prolonged exposure to high temperatures.
-
Verify Starting Material Purity: Always check the certificate of analysis and, if necessary, independently verify the enantiomeric purity of your chiral starting materials using an appropriate analytical method.
-
-
Problem 2: Formation of Condensation Impurities during Boc-Protection
-
Question: During the Boc-protection of this compound, I observe a significant new peak in my HPLC, which LC-MS suggests is a dimer. How can I prevent this?
-
Answer: The formation of a dimeric "condensation impurity" is a known issue during the N-protection step.[10]
-
Causality: This impurity arises when the carboxylic acid of one molecule of the amino acid reacts with the amino group of another, forming an amide bond. This is essentially a self-coupling reaction. This side reaction is often promoted by the conditions used for Boc-protection, especially if an activating agent is implicitly or explicitly formed. The use of certain bases or solvents can exacerbate this issue. A patent highlights that using toluene as a solvent with triethylamine and Boc-anhydride can lead to significant (e.g., ~15%) formation of this condensation impurity.[10]
-
Troubleshooting Actions:
-
Solvent Selection: The choice of solvent is critical. Solvents that better solubilize the starting material and reagents without promoting side reactions are preferred. A patented method suggests that using methyl t-butyl ether (MTBE) instead of toluene can significantly reduce the formation of the condensation impurity to less than 0.2%.[10]
-
Controlled Reagent Addition: Add the Boc-anhydride and base slowly to a solution of the amino acid at a controlled temperature (e.g., 20°C). This maintains a low instantaneous concentration of the activated species, favoring the desired intramolecular reaction over the intermolecular condensation.
-
pH Control: Maintain the reaction pH in a range that facilitates the N-acylation but does not excessively activate the carboxylic acid for intermolecular coupling.
-
Reaction Monitoring: Closely monitor the reaction by HPLC. Once the starting material is consumed, proceed immediately with the workup to avoid prolonged reaction times that could favor byproduct formation.
-
-
Problem 3: Unexpected Alkene Impurities in the Final Product
-
Question: My final product is contaminated with impurities identified as alkene isomers. Where do these come from, and how can they be avoided?
-
Answer: Alkene impurities, such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin, are typically formed via elimination reactions.[2][6]
-
Causality: These impurities can be generated through the acid-catalyzed elimination of the amino group during subsequent synthetic steps or during the final workup and isolation.[6] For example, if the Boc-protecting group is removed under harsh acidic conditions or at elevated temperatures, the resulting ammonium species can be susceptible to elimination, forming a double bond.
-
Troubleshooting Actions:
-
Milder Deprotection Conditions: If you are removing a protecting group (e.g., Boc), use the mildest effective conditions. For Boc deprotection, consider using HCl in an anhydrous solvent like dioxane or methanol at room temperature or 0°C, rather than stronger acids or higher temperatures.
-
Temperature Control: Strictly control the temperature during all steps where acidic conditions are present. Perform these steps at the lowest practical temperature.
-
pH Neutralization: After any acidic step, neutralize the product stream as quickly and gently as possible before any subsequent heating or concentration steps.
-
Inert Atmosphere: While not always directly preventing elimination, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may create species that catalyze degradation pathways.
-
-
Section 3: Protocols and Methodologies
Protocol 1: General RP-HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of process-related impurities. It must be validated for your specific synthesis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 268 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Unknown HPLC Peak
This diagram outlines a logical sequence of steps to identify an unexpected impurity observed during analysis.
Caption: A workflow for identifying unknown impurities.
Diagram 2: Formation Pathway of a Condensation Impurity
This diagram illustrates the intermolecular side reaction that can occur during the Boc-protection step.
Caption: Desired vs. undesired reaction pathways.
Section 5: Data Summary
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Origin / Formation Pathway | Recommended Control Strategy |
| Enantiomeric | (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Inefficient asymmetric catalysis; Racemization during workup; Impure chiral starting material. | Optimize catalyst, ligand, and reaction conditions; Use mild, buffered workup; Qualify starting materials. |
| Condensation | Dimer of the amino acid | Self-coupling of the amino and carboxyl groups during N-protection step.[10] | Use appropriate solvent (e.g., MTBE); Control reagent addition rate and temperature.[10] |
| Alkene | Dehydro-amino acid derivatives | Elimination of the amino group, often catalyzed by acid and/or heat.[6] | Use mild deprotection conditions; Maintain strict temperature control; Neutralize promptly. |
| Process Intermediate | Ketoamide or Enamine precursors | Incomplete reaction during asymmetric hydrogenation or reductive amination steps.[8] | Ensure complete conversion by monitoring reaction; Optimize reaction time and catalyst loading. |
| Starting Material | 2,4,5-Trifluorophenylacetic acid or derivatives | Incomplete reaction in early stages of the synthesis. | Drive reaction to completion; Implement effective purification of intermediates. |
Section 6: References
-
Oh, D., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link][16][17]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society. Available at: [Link][1][12]
-
Al-Shehri, S., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Journal of Chemistry. Available at: [Link]
-
Çalışkan, B., et al. (2020). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. ResearchGate. Available at: [Link][13][18]
-
Patel, K., et al. (2022). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bio-medico-legal and e-learning publication society. Available at: [Link]
-
Li, Z., et al. (2019). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. Available at: [Link]
-
Pan, C., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Taylor & Francis Online. Available at: [Link]
-
Bandichhor, R. (2021). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer Professional. Available at: [Link][5]
-
Török, G., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. Available at: [Link][2][6]
-
Singh, R., et al. (2019). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. ResearchGate. Available at: [Link][7]
-
Prasad, P. B. N., et al. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. Worldwide Journals. Available at: [Link][8]
-
Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Available at: [10]
-
Pharmaffiliates. Sitagliptin-impurities. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of Antihyperglycemic Drug-Sitagliptin | springerprofessional.de [springerprofessional.de]
- 6. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
Identification of side products in the synthesis of sitagliptin intermediate
Welcome to the technical support center for the synthesis of the sitagliptin intermediate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in your synthetic workflow.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This guide addresses specific issues that may arise during the synthesis of the sitagliptin intermediate, focusing on the widely utilized route involving the enantioselective hydrogenation of a β-enaminoamide.
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
Question: My asymmetric hydrogenation of the dehydrositagliptin intermediate is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is critical in the synthesis of sitagliptin, as the desired biological activity resides in the (R)-enantiomer. Low ee is a common challenge that can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.
Causality and Solutions:
-
Catalyst Integrity and Preparation: The chiral ligand-metal complex is the heart of the asymmetric hydrogenation.
-
Ligand Purity: The chiral ligand, such as t-Bu JOSIPHOS, must be of high optical and chemical purity. Impurities can interfere with the formation of the active catalytic species.
-
Catalyst Activation: Incomplete activation or decomposition of the rhodium precursor can lead to the formation of achiral or less selective catalytic species. Ensure that the catalyst is prepared and handled under strictly anhydrous and anaerobic conditions to prevent deactivation. The use of pre-formed and well-characterized catalysts is highly recommended.[1][2][3]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to the formation of dimeric or aggregated species with lower selectivity. It is crucial to optimize the catalyst loading; often, loadings as low as 0.15 mol% can be highly effective.[1][2][3]
-
-
Substrate Quality: The purity of the dehydrositagliptin intermediate is paramount.
-
Geometric Isomers: The presence of the (Z)-isomer of the enamine can lead to the formation of the undesired enantiomer. The synthesis of the enamine should be optimized to favor the formation of the (E)-isomer.
-
Process-Related Impurities: Impurities from previous steps, such as unreacted starting materials or byproducts, can coordinate to the metal center and poison the catalyst or direct the reaction towards a non-selective pathway. High purity of the enamine intermediate (>99.5%) is essential for consistent results.[1][2]
-
-
Reaction Parameters:
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the kinetics of the reaction and the equilibrium between different catalytic species. The optimal pressure should be determined experimentally, but pressures around 100 psig are commonly reported to be effective.[1]
-
Temperature: Temperature affects both the reaction rate and the enantioselectivity. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this comes at the cost of a slower reaction rate. A systematic study to find the optimal balance is recommended.
-
Solvent: The choice of solvent is critical as it can influence the solubility of the catalyst and substrate, as well as the conformation of the catalytic complex. Methanol is a commonly used solvent for this reaction.[1][4] Ensure the solvent is of high purity and is thoroughly degassed to remove oxygen.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Formation of Dehydro Sitagliptin Impurities
Question: I am observing the formation of 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin impurities. What reaction conditions favor their formation and how can I minimize them?
Answer: The formation of these alkene impurities is a known issue and they are listed as specified impurities in the United States Pharmacopeia.[5][6] Their presence can arise from both the manufacturing process and degradation during storage.
Causality and Solutions:
-
Acid-Catalyzed Elimination: The primary route to the formation of 3-desamino-2,3-dehydrositagliptin is the acid-catalyzed elimination of the amine group during the hydrogenolysis of a protected sitagliptin precursor.[6]
-
Mitigation: Careful control of the pH during work-up and purification steps is crucial. Avoid strongly acidic conditions, especially at elevated temperatures. If an acidic work-up is necessary, it should be performed at low temperatures and for the shortest possible duration.
-
-
Base-Promoted Isomerization: The regio-isomerization of the allylbenzene moiety can be promoted by bases, leading to the formation of the thermodynamically more stable conjugated system.[5][6]
-
Mitigation: When performing reactions that involve basic conditions, such as amide bond formation, the choice of base and solvent is critical. The use of non-nucleophilic, sterically hindered bases can minimize this side reaction. Additionally, lower reaction temperatures can help to reduce the rate of isomerization.
-
-
Degradation: These impurities can also form as degradation products over time.
-
Mitigation: Proper storage of the sitagliptin intermediate and final active pharmaceutical ingredient (API) under controlled conditions (temperature, humidity, and light) is essential to minimize the formation of these and other degradation products.
-
Analytical Identification:
A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for the detection and quantification of these impurities.[7][8][9]
Table 1: Common Impurities in Sitagliptin Synthesis
| Impurity Name | Structure | Common Source | Mitigation Strategy |
| Ketoamide Impurity | R-C(=O)CH₂C(=O)NR'R'' | Incomplete reaction or side reaction during β-keto amide formation.[7][10] | Optimize reaction time, temperature, and stoichiometry of reagents. |
| Enamine Impurity | R-C(=CH-NR'R'')-R' | Unreacted starting material from the hydrogenation step.[7][10] | Ensure complete conversion during hydrogenation; optimize catalyst loading and reaction time. |
| (S)-Enantiomer | The undesired enantiomer of sitagliptin. | Incomplete enantioselectivity of the catalyst. | Optimize catalyst, ligand, and reaction conditions as described in Issue 1. |
| 3-Desamino-2,3-dehydrositagliptin | Alkene impurity | Acid-catalyzed elimination of the amine group.[6] | Avoid strongly acidic conditions during work-up and purification. |
| 3-Desamino-3,4-dehydrositagliptin | Alkene impurity | Base-promoted isomerization.[5] | Use sterically hindered bases and lower reaction temperatures. |
| 7-Nitroso Impurity | A potential genotoxic impurity. | Can form in the presence of nitrosating agents.[11] | Strict control of starting materials and reagents to avoid sources of nitrites.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the modern synthesis of sitagliptin?
A1: The second-generation synthesis of sitagliptin, which is a more environmentally friendly and efficient process, involves the key intermediate dehydrositagliptin. This intermediate is prepared in a three-step, one-pot process and is then subjected to a highly enantioselective hydrogenation to yield sitagliptin.[1][2][3] Another critical intermediate is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[12][13][14]triazolo[4,3-a]pyrazine hydrochloride, which forms the heterocyclic core of the molecule.[15]
Q2: What analytical techniques are most suitable for impurity profiling of the sitagliptin intermediate?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of process-related impurities and degradation products in sitagliptin synthesis.[7][8][9] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[11][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of certain volatile impurities.[9][17]
Q3: Are there biocatalytic routes for the synthesis of the sitagliptin intermediate?
A3: Yes, significant research has been dedicated to developing biocatalytic methods for sitagliptin synthesis, primarily to enhance stereoselectivity and reduce environmental impact.[12][13][14] One of the most successful approaches utilizes a transaminase enzyme to directly aminate a prositagliptin ketone to the desired chiral amine intermediate with high enantiomeric excess.[12][18][19] This biocatalytic route has been implemented on an industrial scale and offers several advantages over traditional chemical methods.[12][14]
Q4: How can I confirm the absolute configuration of the chiral center in the sitagliptin intermediate?
A4: The absolute configuration of the chiral β-amino acid moiety is crucial for the therapeutic efficacy of sitagliptin. The most definitive method for determining the absolute configuration is X-ray crystallography of a suitable crystalline derivative. Chiral HPLC using a chiral stationary phase is a more routine method to determine the enantiomeric excess and can be calibrated with a reference standard of known absolute configuration.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of Sitagliptin Intermediate Purity
This protocol provides a general guideline for the analysis of the sitagliptin intermediate and its common impurities. Specific parameters may need to be optimized for your particular system and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH as needed.
-
Mobile Phase B: Acetonitrile or methanol.
-
Filter and degas all mobile phase components before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sitagliptin intermediate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of the sitagliptin intermediate, and the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards.
-
Impurity Identification Logic:
Caption: Logical workflow for identifying unknown impurities.
References
- Savile, C. K., Jan, J. M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- Li, Z., et al. (2021). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Scilit. [Link]
- Contente, M. L., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 25(23), 5739. [Link]
- Gotor-Fernández, V., & Gotor, V. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- Rao, D. S., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Scientifica, 2022, 9864193. [Link]
- Chapman, J., et al. (2020).
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Wang, Z., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4619-4626. [Link]
- Košmrlj, J., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(10), 5086-5095. [Link]
- Prasad, P. B. N., et al. (2018). Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. International Journal of Scientific Research, 7(2). [Link]
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Patel, M., et al. (2023).
- Chikkali, S., et al. (2012). Highly Enantioselective Synthesis of Sitagliptin. Chemistry - A European Journal, 18(44), 13919-13922. [Link]
- Košmrlj, J., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega, 5(10), 5086-5095. [Link]
- Bandichhor, R. (2022). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. In Impurity Profiling of Drugs and Pharmaceuticals. Springer, Singapore. [Link]
- ResearchGate. (n.d.). Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). [Link]
- ResearchGate. (n.d.). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. [Link]
- Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738591. [Link]
- Pharmaffiliates. (n.d.). Sitagliptin-impurities. [Link]
- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- SynZeal. (n.d.). Sitagliptin Impurities. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Kim, G. H., et al. (2019). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 52-60. [Link]
- Kim, H., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(23), 7856. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Impurity Profiling of Antihyperglycemic Drug-Sitagliptin | springerprofessional.de [springerprofessional.de]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Welcome to the technical support center for the purification of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This critical intermediate, a cornerstone in the synthesis of Sitagliptin, demands high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: Why is the purity of my crystallized product low, even after following the standard protocol?
Answer:
Low purity after crystallization is a common issue that can typically be traced back to one of three areas: inefficient removal of process impurities, co-precipitation of related substances, or entrapment of mother liquor within the crystals.
-
Probable Cause 1: Ineffective Solvent System. The choice of solvent is paramount for effective purification. An ideal solvent system will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble across the temperature range.[1] this compound is zwitterionic, influencing its solubility. Aqueous mixtures or polar solvents are often required.
-
Solution:
-
Solvent Scouting: Systematically evaluate a range of solvent systems. A common starting point is a mixture of a polar solvent like isopropanol (IPA) or ethanol with water.
-
Optimize Solvent/Anti-Solvent Ratio: If using a solvent/anti-solvent system (e.g., Methanol/Water or IPA/Water), the rate and volume of anti-solvent addition are critical. Rapid addition can cause the product to "crash out," trapping impurities.[2]
-
pH Adjustment: The solubility of this amino acid is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point of the molecule can minimize its solubility and promote selective crystallization, leaving acidic or basic impurities behind in the mother liquor.
-
-
Probable Cause 2: Presence of Stubborn Impurities. Certain process-related impurities may have very similar solubility profiles to the desired product, making them difficult to remove by simple crystallization. A key impurity can be the "condensation impurity," which may form during the synthesis of the Boc-protected intermediate.[3]
-
Solution:
-
Multi-Step Purification: Consider a sequential purification strategy. This could involve an initial crystallization from one solvent system to remove a specific set of impurities, followed by a second recrystallization from a different solvent system to target others.[1]
-
Chromatographic Polishing: For very high purity requirements (>99.5%), a final polishing step using column chromatography may be necessary before the final crystallization.[1]
-
Wash Efficiency: Ensure the filter cake is washed with a small amount of cold crystallization solvent to displace the impurity-rich mother liquor without dissolving a significant amount of the product.[4]
-
Question 2: My product is "oiling out" or forming very fine, needle-like crystals instead of a well-defined crystalline solid. What's wrong?
Answer:
"Oiling out" or the formation of poor-quality crystals is typically a result of rapid and uncontrolled precipitation from a highly supersaturated solution.
-
Probable Cause 1: Rapid Cooling. If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil or very small crystals.[1]
-
Solution:
-
Slow, Controlled Cooling: Allow the solution to cool slowly to room temperature without agitation. This promotes the formation of larger, more well-defined crystals.[1] Once crystal formation is established, the mixture can be further cooled in an ice bath to maximize yield.
-
Seeding: Introduce a few seed crystals of the pure compound when the solution is close to saturation. This provides a template for crystal growth and can prevent oiling out by encouraging crystallization to begin at a lower level of supersaturation.[2]
-
-
Probable Cause 2: Excessive Supersaturation. Using the absolute minimum amount of hot solvent can create a solution that becomes excessively supersaturated upon even slight cooling, leading to rapid precipitation.[2]
-
Solution:
-
Increase Solvent Volume: Add a small excess of the hot solvent (e.g., 5-10% more than the minimum required for dissolution). While this may slightly decrease the overall yield, it will slow down the crystallization process and significantly improve crystal quality and purity.[2]
-
Optimize Stirring: While vigorous agitation can sometimes lead to smaller crystals, gentle stirring can help maintain a homogenous temperature and prevent localized areas of high supersaturation.[1]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common purification challenges.
Caption: Troubleshooting decision tree for purification issues.
Frequently Asked Questions (FAQs)
Q: What are the most common process-related impurities I should be aware of? A: Besides starting materials and reagents, a significant impurity can be the diastereomeric (S)-isomer. Another potential impurity is a condensation byproduct that can form during the coupling reaction if the amino group is not properly protected.[3] Analytical methods like HPLC are essential to identify and quantify these impurities.[1][5]
Q: How can I confirm the enantiomeric purity of my final product? A: Enantiomeric purity is critical and must be determined using a chiral analytical method. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable technique for this purpose.[5] This method uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their accurate quantification.
Q: What is a good starting point for a recrystallization solvent system? A: A mixture of isopropanol (IPA) and water is a widely cited and effective system. The compound is typically dissolved in an IPA/water mixture at reflux, and then crystallization is induced by cooling. A patent describes a process where the product is crystallized from a mixture of propan-2-ol and water.[6] The exact ratio should be optimized for your specific crude material's impurity profile.
Q: Can I use the Boc-protected version of this acid for purification? A: Yes, purifying the Boc-protected intermediate, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a common strategy.[7] This intermediate is often a crystalline solid that is more soluble in organic solvents than the free amino acid, which can make it easier to purify by crystallization or chromatography to remove certain impurities before the final deprotection step.[8]
Data Summary Table
The physical properties of the target compound and its common protected form are crucial for developing purification strategies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 936630-57-8 | C₁₀H₁₀F₃NO₂ | 233.19 | Solid |
| This compound HCl salt | 1204818-19-8 | C₁₀H₁₁ClF₃NO₂ | 269.65 | Solid |
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | C₁₅H₁₈F₃NO₄ | 333.30 | Solid |
Data sourced from PubChem and commercial supplier data sheets.[8][9][10]
Experimental Protocol: Recrystallization from Isopropanol/Water
This protocol provides a general methodology for the purification of crude this compound.
Objective: To achieve >98% HPLC purity.[6]
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
Dissolution: In a round-bottom flask, charge the crude product. For every 1 gram of crude material, add a pre-determined mixture of IPA and water (e.g., start with a 2:1 IPA:Water ratio).
-
Heating: Heat the mixture to reflux (approximately 85-90°C) with gentle stirring until all solids are completely dissolved. If solids remain, add small additional volumes of the solvent mixture until a clear solution is obtained.
-
Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature (approx. 20-25°C). Crystal formation should be observed during this period. Slow cooling is crucial for obtaining well-formed crystals and high purity.[1]
-
Maximizing Yield: Once the slurry has reached room temperature, place the flask in an ice bath (0-5°C) for at least 1 hour to maximize the precipitation of the product.[4]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of a cold 2:1 IPA/water mixture to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
References
- Technical Support Center: Refinement of Sitagliptin Phenylalanine Hydrochloride Purification Protocol. Benchchem.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. ChemicalBook.
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
- This compound Hydrochloride. LGC Standards.
- Custom Synthesis of this compound.
- Solid-State Characterization of Different Crystalline Forms of Sitagliptin.
- Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PubMed.
- An In-depth Technical Guide to the Crystallographic Data of Sitagliptin Hydrochloride. Benchchem.
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- This compound. PubChem - NIH.
- (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. Sigma-Aldrich.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
- Cas 486460-00-8,BOC-(R). LookChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 7. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound Hydrochloride [lgcstandards.com]
- 10. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An authoritative guide to navigating the complexities of purifying (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid through recrystallization.
Introduction: The Critical Role of Purity
This compound is a cornerstone chiral building block in the synthesis of Sitagliptin, a widely used DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] The stereochemical integrity and chemical purity of this intermediate are paramount, as they directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). While various synthetic routes exist, achieving the requisite high purity often necessitates a robust purification step, with recrystallization being a primary method.
This technical support guide, structured in a flexible question-and-answer format, provides researchers and process chemists with expert insights and practical solutions for the recrystallization of this vital intermediate. We will delve into the causality behind experimental choices and address common challenges encountered in the laboratory and at scale.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
Understanding the molecule's properties is the foundation of developing a successful crystallization process.
-
Zwitterionic Nature: As an amino acid, this compound exists as a zwitterion (internal salt) near its isoelectric point. This structure, featuring both a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), leads to strong intermolecular ionic interactions. This typically results in high lattice energy, conferring higher melting points and significant solubility in polar protic solvents like water and alcohols.[3]
-
Aromatic System: The trifluorophenyl group adds a significant hydrophobic character to the molecule, influencing its solubility in organic solvents.
-
Chirality: The molecule possesses a single stereocenter at the C3 position. This is a critical quality attribute. While recrystallization is excellent for removing chemical impurities, it does not resolve a racemic mixture. Enantiomeric purification typically requires resolution via diastereomeric salt formation prior to the final recrystallization.[4]
Key Physical Properties:
Q2: How do I select an appropriate solvent system for recrystallization?
Solvent selection is the most critical parameter. The ideal solvent should exhibit steep solubility vs. temperature profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Guiding Principles:
-
Polarity Matching: Given the zwitterionic and polar nature of the amino acid, start with polar protic solvents. Water, ethanol, methanol, and isopropanol (IPA) are primary candidates.
-
Mixed Solvent Systems: A single solvent may not provide the ideal solubility curve. A mixed-solvent (binary) system is often more effective. This typically involves a "solvent" in which the compound is soluble (e.g., water, methanol) and an "anti-solvent" in which it is poorly soluble (e.g., isopropanol, ethyl acetate, MTBE).[6] The goal is to dissolve the compound in a minimum amount of the hot primary solvent and then carefully add the anti-solvent to the point of saturation (slight turbidity) before cooling.
-
Avoid Reactivity: Ensure the solvent is inert and does not react with the compound. For instance, using methanol could potentially lead to esterification impurities under certain conditions, a known issue in related Sitagliptin process chemistry.[7]
| Solvent System | Rationale & Considerations |
| Water | High solubility when hot due to the amino acid moiety. May require a large volume and cooling to low temperatures for good recovery. |
| Isopropanol (IPA) / Water | A commonly cited system in pharmaceutical processes for similar compounds.[8] IPA modulates the polarity of water, reducing solubility at lower temperatures and improving crystal quality. |
| Ethanol / Water | Similar to IPA/water, offering a good balance of solubility and anti-solvent properties. |
| Methanol | High solvating power, but use with caution due to the potential for esterification. Often used in upstream processes.[2] |
| Ethyl Acetate / Heptane | Can be used as a trituration or anti-solvent system to precipitate the product from a more polar solvent solution. |
Q3: What is a general, reliable starting procedure for recrystallization?
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a small portion of your chosen solvent (e.g., an 8:2 mixture of Isopropanol:Water) and heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent mixture just until all the solid dissolves. Adding a large excess of solvent is a common mistake that will significantly reduce your yield.[9]
-
Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling (Crucial for Purity): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of well-ordered, pure crystals, as it allows impurities to remain in the solution (mother liquor).[9]
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide
Q4: The compound has separated as an oil ("oiled out") instead of forming crystals. What should I do?
Causality: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point (or the melting point of the solvated solid). The compound comes out of solution as a liquid phase instead of a solid crystalline phase. This is common with compounds that have relatively low melting points or when the solution is too concentrated.[10]
Solutions:
-
Re-heat and Dilute: Heat the mixture back to reflux to redissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to decrease the saturation point. Cool slowly again.[9]
-
Lower the Crystallization Temperature: Use a solvent system with a lower boiling point.
-
Promote Nucleation: Once the solution is cooling, scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Seed the Solution: Add a tiny, pure crystal of the target compound to the cooled solution to act as a template for crystallization.[6]
Q5: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?
Causality: The solution is supersaturated but lacks the necessary activation energy for nucleation (the initial formation of stable crystal seeds). This can be due to overly high purity or the presence of impurities that inhibit nucleation.[10]
Solutions:
-
Scratching/Seeding: As mentioned above, scratching the flask or adding a seed crystal are the most effective methods.[9]
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the more concentrated solution again.
-
Anti-Solvent Addition: To a room-temperature solution of your compound, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., heptane or MTBE) dropwise until persistent turbidity is observed. Then, add a drop or two of the primary solvent to clarify and allow it to stand.[6]
-
Deep Cooling: For stubborn cases, cooling in a dry ice/acetone bath can sometimes initiate crystallization, but this can also lead to rapid precipitation of impurities.[10]
Q6: My final yield is very low. How can I improve it?
Causality: Low yield is most often a consequence of using an excessive amount of solvent, incomplete precipitation, or premature crystallization during a hot filtration step.[9]
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work with small solvent additions near the boiling point.
-
Maximize Cooling: Ensure the solution is cooled for a sufficient time at a low temperature (e.g., 0-5 °C) to maximize precipitation.
-
Second Crop: Isolate the initial crystals, then concentrate the remaining mother liquor (e.g., by 50%) and cool again to obtain a "second crop" of crystals. Note that this second crop may be of lower purity.
-
Solvent Choice: Ensure your chosen solvent has very low solubility for your compound at cold temperatures. Check solubility data if available.
Q7: The chemical or chiral purity did not improve after recrystallization. What went wrong?
Causality:
-
Rapid Cooling: If the solution is cooled too quickly ("crashed out"), impurities can become trapped within the rapidly forming crystal lattice.[9]
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving the specific impurities behind in the mother liquor. Some process-related impurities may have very similar solubility profiles to the desired product.[11]
-
Chiral Purity: Standard recrystallization will not separate enantiomers. If your starting material is a racemic or enantiomerically-poor mixture, the final product will be as well. Chiral resolution requires forming diastereomers with a chiral resolving agent, which have different physical properties and can be separated by crystallization.[4][12]
Solutions:
-
Ensure Slow Cooling: The importance of slow, undisturbed cooling from reflux to room temperature cannot be overstated.
-
Solvent Screening: If a particular impurity persists, perform small-scale solubility tests to find a solvent that better differentiates between the product and the impurity.
-
Diastereomeric Resolution: For improving enantiomeric excess (e.g., from 95% to >99.5%), a diastereomeric salt crystallization is the industry-standard approach. This involves reacting the amino acid with a chiral acid or base (like mandelic acid or a chiral amine), crystallizing the desired diastereomeric salt, and then liberating the enantiopure amino acid.[13]
Visual Workflow for Recrystallization
The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.
Caption: A decision-making workflow for the recrystallization process.
References
- CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google P
- EP2270009B1 - Process for the preparation of sitagliptin - Google P
- WO2010131025A1 - Sitagliptin synthesis - Google P
- US9409912B2 - Process for the preparation of sitagliptin phosphate - Google P
- WO2013114173A1 - A novel process for the preparation of sitagliptin - Google P
- WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google P
- Preparation of sitagliptin intermediate - Eureka | P
- Recrystalliz
- Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- WO2009064476A1 - Preparation of sitagliptin intermediate - Google P
- Recrystallis
- How to get (or crystallize) solid amino acids derivatives and peptides?
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
- Solubility of (R)-3-Amino-4-hydroxybutanoic acid in different solvents - Benchchem
- 3.6F: Troubleshooting - Chemistry LibreTexts
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- This compound - PubChem
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchG
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]
- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the yield and purity in the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This crucial intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, demands high stereochemical control and purity.[1][][3] This guide is designed to address common challenges encountered during its synthesis via various established routes.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Route 1: Asymmetric Hydrogenation of a Prochiral Enamine
Asymmetric hydrogenation of a β-enamine ester or amide is a widely employed method for establishing the chiral center in the target molecule.[4] Rhodium-based catalysts, particularly with Josiphos-type ligands, have shown high efficiency and enantioselectivity in this transformation.[5][6]
Diagram 1: Asymmetric Hydrogenation Workflow
Caption: A simplified workflow for the asymmetric hydrogenation route.
Troubleshooting Guide: Asymmetric Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Ligand: The chosen chiral ligand may not be optimal for the specific enamine substrate. 2. Catalyst Poisoning: Trace impurities (e.g., water, oxygen, sulfur compounds) in the substrate, solvent, or hydrogen gas can poison the catalyst. 3. Incorrect Catalyst Loading: Too high or too low a catalyst loading can affect enantioselectivity. 4. Reaction Temperature: Temperature fluctuations can impact the stereochemical control of the reaction. | 1. Ligand Screening: Screen a variety of chiral phosphine ligands (e.g., Josiphos, BINAP derivatives) to identify the most effective one for your substrate. 2. Reagent & Solvent Purity: Ensure all reagents and solvents are anhydrous and degassed. Use high-purity hydrogen gas. 3. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. 4. Precise Temperature Control: Maintain a constant and optimized reaction temperature throughout the hydrogenation process. |
| Low Conversion / Incomplete Reaction | 1. Inactive Catalyst: The catalyst may have been improperly prepared or has degraded due to exposure to air or moisture. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion. 3. Poor Substrate Solubility: The enamine substrate may not be fully dissolved in the chosen solvent. 4. Product Inhibition: The desired product may be inhibiting the catalyst's activity. | 1. Catalyst Handling: Prepare the catalyst under an inert atmosphere (e.g., argon or nitrogen) and use freshly prepared catalyst. 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure to determine the optimal level for your reaction scale. 3. Solvent Screening: Test different anhydrous solvents (e.g., methanol, ethanol, THF) to ensure complete substrate solubility. 4. Monitor Reaction Kinetics: If product inhibition is suspected, consider a fed-batch process or adjusting the initial substrate concentration. |
| Presence of Impurities | 1. Over-reduction: Reduction of the trifluorophenyl ring can occur under harsh conditions. 2. Side Reactions of the Enamine: The enamine may undergo side reactions, such as hydrolysis or isomerization. 3. Residual Rhodium: Incomplete removal of the rhodium catalyst can contaminate the final product. | 1. Milder Reaction Conditions: Use lower hydrogen pressure and/or temperature to minimize over-reduction. 2. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent hydrolysis of the enamine. 3. Catalyst Removal: Employ effective methods for rhodium removal, such as filtration through Celite or treatment with activated carbon. |
Route 2: Biocatalytic Transamination
The use of transaminase enzymes offers a green and highly selective alternative for the synthesis of the target molecule from a corresponding β-keto acid or ester.[7] Engineered transaminases have been developed to exhibit high activity and enantioselectivity for this specific transformation.[7]
Diagram 2: Biocatalytic Transamination Cascade
Caption: A simplified representation of the biocatalytic transamination process.
Troubleshooting Guide: Biocatalytic Transamination
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Enzyme Activity / Conversion | 1. Suboptimal pH or Temperature: The reaction conditions are outside the optimal range for the specific transaminase. 2. Cofactor (PLP) Limitation: Insufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor. 3. Substrate or Product Inhibition: High concentrations of the keto-substrate or the amine product can inhibit the enzyme. 4. Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions. | 1. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal parameters for the enzyme. 2. Ensure Sufficient Cofactor: Add an adequate amount of PLP to the reaction mixture. 3. Substrate Feeding Strategy: Implement a fed-batch approach for the substrate to maintain a low concentration. Consider in-situ product removal if feasible. 4. Enzyme Immobilization: Immobilizing the transaminase on a solid support can enhance its stability. |
| Low Enantioselectivity | 1. Incorrect Enzyme Choice: The selected transaminase may not have the desired (R)-selectivity. 2. Presence of Contaminating Enzymes: The enzyme preparation may contain other enzymes that catalyze the formation of the (S)-enantiomer. 3. Racemization: The product may be undergoing racemization under the reaction or work-up conditions. | 1. Screen Different Transaminases: Evaluate a panel of (R)-selective transaminases to find one with high stereoselectivity for your substrate. 2. Use Purified Enzyme: Employ a highly purified transaminase to avoid side reactions from contaminating enzymes. 3. Mild Work-up Conditions: Perform the product isolation and purification under mild pH and temperature conditions to prevent racemization. |
| Difficult Product Isolation | 1. Emulsion Formation: The presence of the enzyme and cell debris can lead to the formation of emulsions during extraction. 2. Incomplete Separation from Amine Donor: Residual amine donor can co-extract with the product. | 1. Enzyme Removal: Centrifuge or filter the reaction mixture to remove the enzyme and cell debris before extraction. 2. Selective Extraction: Optimize the pH and solvent system for the extraction to selectively isolate the desired amino acid. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the asymmetric hydrogenation and biocatalytic routes?
A1:
| Route | Advantages | Disadvantages |
| Asymmetric Hydrogenation | - High throughput and scalability. - Well-established and robust technology. | - Requires expensive noble metal catalysts (e.g., Rhodium). - Potential for heavy metal contamination in the final product. - Requires high-pressure hydrogenation equipment. |
| Biocatalytic Transamination | - Highly selective, often leading to high enantiomeric excess. - Environmentally friendly ("green") process. - Operates under mild reaction conditions (ambient temperature and pressure). | - Enzyme cost and stability can be a concern. - Substrate and product inhibition can limit reaction rates. - Process development can be more complex. |
Q2: How can I effectively remove the rhodium catalyst after asymmetric hydrogenation?
A2: Several methods can be employed for the removal of residual rhodium:
-
Adsorption: Treatment with activated carbon or silica gel can effectively adsorb the rhodium catalyst.
-
Filtration: Passing the reaction mixture through a pad of Celite or a specialized metal scavenger can remove the catalyst.
-
Extraction: A biphasic workup with an appropriate aqueous solution can sometimes help in partitioning the catalyst into the aqueous phase.
Q3: In the biocatalytic route, what are some common amine donors, and how does their choice affect the reaction?
A3: Isopropylamine is a commonly used amine donor. Its primary advantage is that the co-product, acetone, is volatile and can be easily removed, which helps to drive the reaction equilibrium towards product formation. Other amine donors like alanine can also be used, but the removal of the pyruvate co-product is more complex.
Q4: What analytical techniques are recommended for determining the enantiomeric purity of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity. A chiral stationary phase, such as a cyclodextrin- or polysaccharide-based column, is used to separate the (R) and (S) enantiomers.
Section 3: Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Enamine
This protocol is a general guideline and may require optimization for specific substrates and equipment.
-
Catalyst Preparation (in a glovebox): In a vial, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., a Josiphos-type ligand) in a degassed, anhydrous solvent (e.g., methanol) to form the catalyst solution.
-
Reaction Setup: Charge a high-pressure reactor with the prochiral enamine substrate and anhydrous, degassed solvent.
-
Hydrogenation: Purge the reactor with hydrogen gas. Inject the catalyst solution into the reactor. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-20 bar) and heat to the optimal temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Catalyst Removal: Add activated carbon to the reaction mixture and stir for a specified time. Filter the mixture through a pad of Celite to remove the carbon and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system to yield the desired this compound.
Protocol 2: Biocatalytic Transamination of a β-Keto Ester
This protocol is a general guideline and will require optimization based on the specific transaminase and substrate used.
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.5-8.5), add the β-keto ester substrate, the amine donor (e.g., isopropylamine), and the PLP cofactor.
-
Enzyme Addition: Add the (R)-selective transaminase enzyme (either as a whole-cell lysate or a purified enzyme) to the reaction mixture.
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of the product and the consumption of the substrate by HPLC.
-
Work-up: Once the reaction has reached the desired conversion, terminate the reaction by adjusting the pH or by adding a water-miscible organic solvent.
-
Product Isolation: Remove the enzyme by centrifugation or filtration. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and byproducts.
-
Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product. The precipitated product can be collected by filtration and further purified by recrystallization.
Section 4: Data Presentation
Table 1: Comparison of Typical Yields and Enantioselectivities for Different Synthetic Routes
| Synthetic Route | Typical Yield | Typical Enantiomeric Excess (ee) | Key Considerations |
| Asymmetric Hydrogenation | 80-95% | >95% | Catalyst cost, potential metal contamination, high-pressure equipment. |
| Biocatalytic Transamination | 70-90% | >99% | Enzyme cost and stability, reaction equilibrium. |
| Chiral Pool (from S-serine) | 30-50% (multi-step) | >98% | Lengthy synthesis, potential for racemization in some steps.[8] |
References
- Bandichhor, R., et al. (2018). Efficient and Convenient Synthetic Routes for Sitagliptin Impurities.
- Časar, Z., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega.
- Metil, D. S., et al. (2018). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin.
- Jia, D., et al. (2025). Comparison of synthetic routes to sitagliptin or its analogs.
- Khobragade, T., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. NIH.
- EP2647624A1 - Intermediates of sitagliptin and preparation process thereof. (n.d.).
- Časar, Z., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega.
- Custom Synthesis of this compound. (n.d.). BOC Sciences.
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
- Breit, B., et al. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. European Journal of Organic Chemistry.
- Wang, Y., et al. (2021).
- Savile, C. K., et al. (2025). Syntheses of (R)-sitagliptin.
- 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (n.d.).
- Sitagliptin Impurities. (n.d.). BOC Sciences.
- Köse, A., et al. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool.
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.).
- Reddy, R., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. PMC - NIH.
- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed.
- Li, W., et al. (2018).
- Hansen, K. B., et al. (n.d.). (PDF) Synthesis of Sitagliptin.
- Khobragade, T., et al. (2025). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
- Practical and Economical Approach to Synthesize Sitagliptin | Request PDF. (n.d.).
- Wang, Y., et al. (2021).
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.).
- This compound. (n.d.). PubChem.
Sources
- 1. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Loading for Asymmetric Hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Asymmetric hydrogenation is a cornerstone technique in modern chemistry, pivotal for the synthesis of chiral molecules essential in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Achieving high enantioselectivity and reaction efficiency hinges on the careful optimization of numerous parameters, with catalyst loading being one of the most critical. This guide, structured in a user-friendly question-and-answer format, addresses common challenges and provides troubleshooting strategies to help you navigate the complexities of optimizing catalytic loading in your asymmetric hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in asymmetric hydrogenation?
There is no single "correct" catalyst loading; it is highly dependent on the specific substrate, catalyst system (metal and ligand), and desired reaction outcome (e.g., high turnover number vs. rapid conversion). However, typical loadings can range from several mol% for initial screening experiments down to as low as 0.0001 mol% (a substrate-to-catalyst ratio of 1,000,000:1) for highly active and optimized systems.[3]
For initial catalyst screening, a higher loading (e.g., 1-2 mol%) is often employed to ensure observable conversion and to identify promising catalyst candidates.[4] Once an effective catalyst is identified, the loading is systematically decreased to determine the minimum amount required to achieve the desired conversion and enantioselectivity within a practical timeframe.[5]
Q2: How does catalyst loading impact enantioselectivity (% ee) and turnover number (TON)?
The relationship between catalyst loading and these key performance indicators is not always linear and can be complex.
-
Enantioselectivity (% ee): Generally, a change in catalyst loading should not significantly affect the enantioselectivity, as this is an intrinsic property of the chiral catalyst. However, at very high catalyst concentrations, aggregation of the catalyst can sometimes occur, potentially leading to the formation of less selective dimeric or multimeric species.[6][7] Conversely, at extremely low loadings, a competing, non-selective background reaction might become more significant, thereby reducing the observed enantiomeric excess.[7]
-
Turnover Number (TON): TON is calculated as the moles of substrate converted per mole of catalyst.[8] Therefore, decreasing the catalyst loading while maintaining high conversion directly increases the TON. Achieving a high TON is a primary goal in process development to improve the economic and environmental viability of a synthetic route.[3]
Q3: My reaction is very slow or shows no conversion. Could this be a catalyst loading issue?
While insufficient catalyst loading can certainly lead to slow or incomplete reactions, it's crucial to investigate other potential causes before simply increasing the amount of catalyst.[5][9]
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst was handled under inert conditions to prevent deactivation by oxygen or moisture.[5] If possible, test the catalyst on a known, reliable substrate to confirm its activity.
-
Check Reagent Purity: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons, inhibiting the reaction.[9]
-
Optimize Reaction Conditions: Temperature and hydrogen pressure play a significant role in reaction kinetics.[2][4] Consider increasing these parameters within safe and appropriate limits.
-
Evaluate Solvent Choice: The solvent can influence catalyst solubility, stability, and activity.[5][10] Ensure you are using an appropriate and dry solvent.
If these factors have been addressed and the reaction is still slow, a stepwise increase in catalyst loading may be necessary.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the optimization of catalytic loading.
Problem 1: Decreasing Enantioselectivity at High Catalyst Loading
Possible Cause: Catalyst aggregation. At higher concentrations, some catalysts, particularly in organocatalysis, can form dimers or larger aggregates.[6][7] These aggregates may have different (and often lower) selectivity compared to the monomeric catalyst.[7]
Solutions:
-
Reduce Catalyst Loading: This is the most direct approach to favor the more selective monomeric species.
-
Modify Reaction Conditions: Changes in solvent or temperature can sometimes disrupt catalyst aggregation.
-
Ligand Modification: In some cases, modifying the structure of the chiral ligand can prevent aggregation.[7]
Problem 2: Low Conversion Despite Sufficient Catalyst Loading
Possible Cause: Catalyst deactivation. The catalyst may be losing its activity over the course of the reaction.[11][12]
Mechanisms of Deactivation:
-
Poisoning: Impurities in the reaction mixture can irreversibly bind to the catalyst's active site.[13]
-
Thermal Decomposition: The catalyst may not be stable at the reaction temperature.[11]
-
Substrate/Product Inhibition: The starting material or the product may bind to the catalyst in a way that inhibits its activity.[12]
-
Formation of Inactive Species: The catalyst may undergo a chemical transformation into an inactive form.[11][14] For example, some ruthenium catalysts can form inactive hydride-bridged dimers.[14]
Solutions:
-
Purify all Reagents: Use highly purified substrates, solvents, and hydrogen gas.[9]
-
Operate at Lower Temperatures: This can minimize thermal degradation.[9]
-
In-situ Monitoring: Techniques like operando spectroscopy can provide insights into the state of the catalyst during the reaction and help identify deactivation pathways.[15]
-
Catalyst Design: For persistent deactivation issues, a different catalyst system with improved stability may be required.
Problem 3: Inconsistent Results Between Batches
Possible Cause: Variability in catalyst preparation or handling.
Solutions:
-
Standardized Catalyst Preparation: If preparing the catalyst in-house, ensure the procedure is highly reproducible.
-
Inert Atmosphere Techniques: Strictly adhere to Schlenk line or glovebox techniques to prevent catalyst degradation from air and moisture.[16]
-
Use of Pre-catalysts: Employ well-defined and stable pre-catalysts that can be reliably activated in situ.[2]
-
Quality Control of Commercial Catalysts: If using a commercial catalyst, verify the purity and integrity of new batches.[17]
Experimental Protocols & Data Presentation
Protocol: Systematic Optimization of Catalyst Loading
-
Initial Screening:
-
Perform the reaction with a relatively high catalyst loading (e.g., 1 mol%) to establish a baseline for conversion and enantioselectivity.
-
Use a standardized set of conditions (temperature, pressure, solvent, substrate concentration).
-
-
Serial Dilution:
-
Data Analysis:
-
For each catalyst loading, determine the initial reaction rate, final conversion, and enantiomeric excess.
-
Plot conversion and enantiomeric excess as a function of catalyst loading.
-
-
Determination of Optimal Loading:
-
Identify the lowest catalyst loading that provides the desired conversion and enantioselectivity within an acceptable reaction time.
-
Data Summary: Impact of Catalyst Loading
The following table illustrates a hypothetical optimization study, demonstrating the effect of decreasing catalyst loading on key reaction parameters.
| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) | Turnover Number (TON) |
| 1.0 | 100:1 | 2 | >99 | 98 | ~100 |
| 0.5 | 200:1 | 4 | >99 | 98 | ~200 |
| 0.2 | 500:1 | 10 | >99 | 98 | ~500 |
| 0.1 | 1000:1 | 24 | 95 | 98 | 950 |
| 0.05 | 2000:1 | 24 | 80 | 97 | 1600 |
This is example data and actual results will vary.
Visualizing the Optimization Workflow
Decision Tree for Troubleshooting Low Conversion
Caption: A troubleshooting workflow for addressing low reaction conversion.
Relationship Between Key Parameters
Caption: The interplay between catalyst loading and key reaction metrics.
References
- Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1.
- optimizing catalyst loading for the hydrogenation of Methyl 2-(benzamidomethyl)
- Asymmetric Hydrogen
- Technical Support Center: Asymmetric Synthesis C
- Asymmetric hydrogenation of quinolines with high substrate/catalyst r
- A Comparative Guide to Catalysts for the Asymmetric Hydrogen
- Catalyst loading and turnover number in (1R,2S)
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6)
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters ACS Public
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts ACS Public
- Catalyst screening and optimization for the asymmetric hydrogenation of (E)‐2 a (conversion to product is reported). (S)‐1 a and (R)‐1 o afford opposite enantiomers of 3 a.
- In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?
- Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy ResearchG
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy ACS Public
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms Journal of the American Chemical Society.
- A Comparative Guide to Catalysts for Asymmetric Hydrogenation of Unsatur
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Organometallics.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy ACS Public
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Preprints.org.
- A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine National Center for Biotechnology Inform
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes National Center for Biotechnology Inform
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope National Center for Biotechnology Inform
- Troubleshooting low enantioselectivity in asymmetric synthesis of 2-Phenylcyclohexanone BenchChem.
- A Comparative Guide to Catalysts for the Asymmetric Hydrogen
- Asymmetric hydrogen
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation ACS Public
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis Beilstein Journals.
- Asymmetric hydrogen
- Causes of Catalyst Deactivation ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of β-Amino Acids
Welcome to the technical support center for the enantioselective synthesis of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the challenges encountered in this critical area of synthetic chemistry. As valuable building blocks for pharmaceuticals and biologically active molecules, the stereocontrolled synthesis of β-amino acids is of paramount importance.[1][2][3] This resource addresses common experimental hurdles in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions and common points of confusion in the asymmetric synthesis of β-amino acids.
Q1: What are the primary challenges in achieving high enantioselectivity in β-amino acid synthesis?
A1: The core challenge lies in effectively controlling the three-dimensional arrangement of atoms around the newly formed stereocenter(s).[1] Unlike α-amino acids, the additional methylene group in β-amino acids introduces greater conformational flexibility, making stereocontrol more difficult. Key challenges include:
-
Catalyst Efficiency and Selectivity: Identifying a chiral catalyst (metal-based, organocatalyst, or enzyme) that not only accelerates the reaction but also effectively discriminates between the two enantiomeric transition states is crucial.[4]
-
Substrate Scope: A highly successful method for one substrate may not translate to others. The electronic and steric properties of the substrates can dramatically influence both reactivity and enantioselectivity.[5]
-
Diastereoselectivity: When synthesizing β-amino acids with substituents at both the α and β positions, controlling both enantioselectivity and diastereoselectivity is a significant hurdle.[6]
-
Side Reactions: Competing side reactions can lower the yield of the desired product and complicate purification.[7][8]
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxyl functionalities can impact the reactivity and stereochemical outcome of the reaction.[][10]
Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my β-amino acid product?
A2: Accurate determination of enantiomeric excess is critical. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
-
Method Validation is Key: Before you can trust your ee values, you must validate your analytical method.[11] This involves synthesizing a racemic sample of your product to ensure that your chiral column can separate the two enantiomers to baseline (Resolution > 1.5).[11]
-
Derivative Formation: For non-volatile or UV-inactive β-amino acids, derivatization to a more volatile or chromophoric species may be necessary for GC or HPLC analysis, respectively.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for routine analysis, NMR with chiral solvating or derivatizing agents can also be used to determine enantiomeric purity.
Q3: What are the most common classes of catalysts used for the enantioselective synthesis of β-amino acids?
A3: A variety of catalytic systems have been developed, each with its own advantages and limitations.[4]
-
Transition Metal Catalysts: Complexes of rhodium, ruthenium, palladium, and nickel are widely used, particularly for asymmetric hydrogenation and C-H activation reactions.[1]
-
Organocatalysts: Small organic molecules, such as proline and its derivatives, cinchona alkaloids, and bifunctional thioureas or squaramides, have emerged as powerful tools for a range of transformations, including Mannich and Michael reactions.[12][13]
-
Biocatalysts (Enzymes): Enzymes like transaminases and β-aminopeptidases offer exquisite selectivity under mild reaction conditions.[14][15]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific experimental problems.
Issue 1: Low Enantioselectivity (Low ee%)
Symptom: The enantiomeric excess of your product is significantly lower than expected or reported in the literature for a similar transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.[13]
Detailed Causality and Solutions:
-
Purity of Catalyst and Reagents: Impurities can act as catalyst poisons or promote non-selective background reactions.[11] For instance, even a small amount of the opposite enantiomer of the catalyst will directly reduce the final ee.
-
Actionable Protocol: If you synthesized the catalyst, re-purify it by chromatography or recrystallization and confirm its purity and enantiopurity. If purchased, consider a fresh batch from a reputable supplier. Ensure all substrates are purified before use (e.g., distillation of aldehydes).
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A systematic screen of solvents with varying polarities and coordinating abilities is often necessary.
-
Catalyst Loading and Concentration: Sub-optimal catalyst loading can lead to a more significant contribution from a non-catalyzed, non-selective background reaction. Conversely, high concentrations can sometimes lead to catalyst aggregation, reducing its effectiveness.
Issue 2: Poor Diastereoselectivity
Symptom: In reactions that form two new stereocenters, a mixture of diastereomers is obtained, even if the enantioselectivity for each is high.
Causality and Solutions:
-
Transition State Geometry: Poor diastereoselectivity arises from a small energy difference between the transition states leading to the syn and anti products. This is often influenced by the steric bulk of the substrates and the specific geometry enforced by the chiral catalyst.
-
Actionable Protocol:
-
Modify the Catalyst: Switching to a catalyst with a different chiral ligand can alter the transition state geometry. For example, changing the ligand on a metal catalyst or the bulky group on an organocatalyst can favor one diastereomer over the other.
-
Alter Substrate Protecting Groups: The size of the protecting groups on the nucleophile or electrophile can have a profound impact on diastereoselectivity. For instance, in an aldol reaction, changing from a methyl ester to a bulkier tert-butyl ester can significantly alter the facial selectivity of the enolate attack.[16]
-
Use of Additives: Lewis acid or base additives can coordinate to the substrate or catalyst, influencing the transition state and improving diastereoselectivity.
-
-
Issue 3: Common Side Reactions and Their Mitigation
Symptom: Formation of unexpected byproducts, leading to low yield and difficult purification.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Affected Amino Acid/Precursor | Cause | Mitigation Strategy | Experimental Protocol |
| β-Elimination | Cysteine, Serine, Threonine derivatives | Base-catalyzed elimination of a leaving group on the β-carbon.[17] | Use a more sterically hindered base or a less labile protecting group on the β-substituent.[18] | When using piperidine for Fmoc deprotection, consider adding HOBt to the deprotection solution to suppress elimination.[18] |
| Racemization | Any chiral center | Formation of an enolate or other planar intermediate under basic or acidic conditions.[7] | Use non-racemizing coupling reagents (e.g., DIC/Oxyma), avoid excess base, and minimize reaction times.[7] | For sensitive couplings, pre-activate the carboxylic acid for a minimal time before adding the amine component. |
| Diketopiperazine Formation | Dipeptide stage (especially with Proline) | Intramolecular cyclization of a dipeptidyl-resin.[18] | Use sterically hindered resins like 2-chlorotrityl chloride resin.[18] | Load the first amino acid onto 2-chlorotrityl chloride resin to minimize this side reaction during the synthesis of the subsequent dipeptide. |
Part 3: Key Experimental Protocols
This section provides a generalized, step-by-step protocol for a common asymmetric reaction used in β-amino acid synthesis.
Protocol: Organocatalyzed Asymmetric Mannich Reaction
This protocol describes a general procedure for the reaction of an aldehyde, an amine, and a ketone, catalyzed by a proline-derived organocatalyst, to form a β-amino ketone.
Caption: General workflow for an organocatalyzed Mannich reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral organocatalyst (e.g., a proline derivative, 5-20 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene). The choice of solvent is critical and should be optimized.
-
Reagent Addition: Add the aldehyde (1.2 equivalents) and the amine (1.0 equivalent). Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the imine.
-
Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the ketone (2.0-3.0 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Measure the enantiomeric excess by chiral HPLC or GC analysis using a validated method.
References
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
- ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Clerck, L. D., & Mispelaere, C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1699-1714. [Link]
- Mettath, S., Srikanth, G. S. C., Dangerfield, B. S., & Castle, S. L. (2005). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 70(15), 6048-6051. [Link]
- Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3891-3896. [Link]
- ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
- Zhang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9673-9682. [Link]
- ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review.
- Hyster, T. K., & Arnold, F. H. (2017). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
- Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14(10), 1136-1143. [Link]
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- ResearchGate. (n.d.). β-Elimination Side Reactions.
- Taylor, M. C., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis.
- Varkey, J. T. (2016). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10. [Link]
- Shim, Y. H., Yilmaz, E., Lavielle, S., & Haupt, K. (2004). Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers. Analyst, 129(12), 1211-1215. [Link]
- Hutchings, G. J., & Thomas, J. M. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35(1), 315-347. [Link]
- Juaristi, E., et al. (2000). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)carbobenzyloxypropionamide. Journal of the Mexican Chemical Society, 44(2), 119-126. [Link]
- Gellman, S. H., et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(13), 5465-5500. [Link]
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Substrate scope a Scope of main-chain unprotected amino acids to be....
- ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
- Grygorenko, O. O., et al. (2023).
- Larrabee, J. A., et al. (2020). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 86(14), e00645-20. [Link]
- ResearchGate. (n.d.). (PDF) Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- Lew, R. A., et al. (2001). Substrate analogues incorporating β‐amino acids: potential application for peptidase inhibition. Journal of Peptide Science, 7(7), 348-354. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
Technical Support Center: Overcoming Racemization in Chiral Amino Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis and drug development: the prevention and troubleshooting of racemization. This guide is designed for researchers, chemists, and drug development professionals who work with chiral amino acids and require the highest degree of stereochemical integrity in their products.
Here, we move beyond simple protocols to explore the mechanistic underpinnings of racemization, providing you with the expert insights needed to proactively design robust synthetic routes and effectively troubleshoot unexpected losses in enantiomeric purity.
Section 1: The "Why" - Understanding the Core Mechanisms of Racemization
Before you can solve a problem, you must understand its origin. This section addresses the fundamental chemical pathways that lead to the loss of stereochemical integrity during the synthesis of chiral amino acids and peptides.
Frequently Asked Questions: The Fundamentals
Q1: What is racemization in the context of amino acid synthesis, and why is it a critical problem?
A1: Racemization is the process by which an enantiomerically pure chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers.[1] In pharmaceutical and biological applications, the three-dimensional structure of a molecule is paramount to its function. The presence of the incorrect diastereomer, resulting from the incorporation of a racemized amino acid, can lead to drastically reduced biological activity, altered pharmacological profiles, and significant challenges in purification.[2]
Q2: What is the primary chemical mechanism responsible for racemization during peptide bond formation?
A2: The most prevalent mechanism involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The α-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is highly acidic and can be readily abstracted by a base. This deprotonation creates a planar, achiral enolate structure. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer.[1][2][3][4] A secondary, though less common, pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base.[2][4]
Caption: Mechanism of racemization via oxazolone formation.
Q3: Are all amino acids equally susceptible to racemization?
A3: No, they are not. The susceptibility depends on the side chain. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][2][5][6] Other amino acids like Phenylalanine (Phe) and Serine (Ser) can also be problematic, especially under suboptimal conditions.[1][2][6] The electron-withdrawing nature of certain side chains or their protecting groups can increase the acidity of the α-proton, facilitating its abstraction.
Q4: Do N-terminal protecting groups like Boc and Fmoc prevent racemization?
A4: Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are specifically designed to suppress racemization compared to other N-acyl groups (e.g., Benzoyl).[2][3] They do this by reducing the tendency of the activated amino acid to form the oxazolone intermediate. However, they do not eliminate the risk entirely.[2] Racemization can still occur, particularly with susceptible amino acids or under harsh reaction conditions, making the choice of coupling reagents and other parameters critical.[2][6]
Section 2: Proactive Strategies - Designing Syntheses to Minimize Racemization
The most effective way to combat racemization is to prevent it from occurring in the first place. This involves careful selection of reagents and optimization of reaction conditions.
Key Experimental Parameters & Recommendations
1. Choice of Coupling Reagent and Additives:
This is arguably the most critical factor in controlling racemization.[1] Using a carbodiimide reagent like DCC or DIC alone is highly discouraged as it promotes the formation of highly reactive intermediates that readily lead to racemization.[1][3] The use of additives is essential.
Causality: Additives like HOBt, HOAt, and Oxyma function by intercepting the highly reactive O-acylisourea intermediate (formed from the carbodiimide and the amino acid) to generate a less reactive, more stable active ester.[2][7] This active ester is more selective towards aminolysis (the desired peptide bond formation) and less prone to cyclizing into the problematic oxazolone.[2][7]
| Reagent Combination | Racemization Suppression | Speed | Notes & Recommendations |
| DIC / HOBt | Good | Moderate | A classic, cost-effective combination. HOBt is a reliable additive for reducing racemization.[3][5][7] |
| DIC / HOAt | Excellent | Fast | HOAt is generally superior to HOBt in suppressing racemization due to the participation of its pyridine nitrogen.[2][7] Recommended for difficult couplings or sensitive amino acids. |
| DIC / OxymaPure® | Excellent | Fast | An oxime-based additive that is highly effective at suppressing racemization and is considered a safer alternative to benzotriazole-based additives.[7][8] |
| HBTU / HATU | Very Good | Very Fast | These uronium/aminium-based reagents are pre-activated with a HOBt/HOAt moiety. They are highly efficient but require a base for activation, which can itself contribute to racemization if not chosen carefully.[1] |
| PyBOP / BOP | Very Good | Fast | Phosphonium salt reagents are also effective but have fallen somewhat out of favor due to the formation of carcinogenic byproducts (HMPA with BOP).[1] |
2. Selection of the Base:
If a base is required (e.g., to neutralize an amino acid salt or for uronium reagent activation), its identity and strength are crucial.
Causality: A strong, non-hindered base can directly abstract the acidic α-proton from the activated amino acid or oxazolone intermediate, promoting racemization.[4][8] Therefore, weaker or more sterically hindered bases are preferred.
-
Preferred: N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[7][8] Their lower basicity and/or steric bulk reduce the rate of α-proton abstraction.
-
Use with Caution: N,N-diisopropylethylamine (DIEA, pKa ~10.1). While widely used, its stronger basicity increases the risk of racemization compared to NMM.[7][8]
-
Avoid: Triethylamine (TEA). Its strong basicity and small steric profile make it a significant risk factor for racemization.[7]
3. Temperature and Reaction Time:
Causality: Racemization is a chemical reaction with its own activation energy. Higher temperatures provide more energy to overcome this barrier, accelerating the rate of racemization.[8][9] Similarly, prolonged exposure to activation conditions gives the racemization pathways more time to occur.
-
Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid heating unless absolutely necessary for a particularly difficult coupling.[8]
-
Activation Time: Do not allow the activated amino acid to sit for extended periods before adding the amine component. In situ activation is generally preferred.
-
Monitoring: Monitor reactions by TLC or LC-MS and work up as soon as the starting material is consumed to avoid prolonged exposure to basic or activating conditions.[9]
Section 3: Troubleshooting Guide - "My Enantiomeric Excess is Low, Now What?"
Even with careful planning, suboptimal results can occur. This section provides a logical framework for diagnosing and solving issues with enantiomeric purity.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Section 4: The Proof - Standard Protocol for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess (ee) is crucial for validating your synthetic methods. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[9][10][11][12]
Detailed Protocol: Chiral HPLC Analysis
This protocol provides a general framework. Specific parameters, especially the mobile phase composition and chiral column, must be optimized for the specific amino acid derivative being analyzed.
1. Instrumentation and Materials:
-
System: HPLC with a UV or Photodiode Array (PDA) detector.[10]
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[10]
-
Reagents: HPLC-grade solvents (typically n-hexane, isopropanol, ethanol), and additives like trifluoroacetic acid (TFA) if required.[10]
-
Standards: A racemic standard of the analyte and, if available, a standard of the pure desired enantiomer.
2. Method Development (Initial Steps):
-
Column Selection: Choose a CSP based on the structure of your analyte. Polysaccharide-based columns are versatile and widely effective.[10]
-
Mobile Phase Screening: Start with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol. Run the racemic standard to see if separation is achieved.
-
Optimization: If separation is poor, systematically vary the ratio of the polar modifier (isopropanol). Small changes can have a large impact. Adding a small amount of an acidic modifier like TFA (e.g., 0.1%) can sometimes improve peak shape for amine- or acid-containing compounds.[10]
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the racemic standard in the mobile phase (e.g., at 1 mg/mL).[13]
-
Sample Preparation: Accurately weigh and dissolve your synthesized sample in the mobile phase to a known concentration, similar to that of the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system.[10]
4. Chromatographic Analysis:
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Injection: Inject the racemic standard first to determine the retention times of both the L- and D-enantiomers and confirm resolution.
-
Analysis: Inject the synthesized sample and record the chromatogram under the same conditions.
5. Data Analysis and Calculation:
-
Peak Integration: Integrate the peak areas for both enantiomers in your sample chromatogram.
-
Calculation of Enantiomeric Excess (% ee):
-
Let Area₁ be the peak area of the major (desired) enantiomer.
-
Let Area₂ be the peak area of the minor (undesired) enantiomer.
-
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Trustworthiness Check: The method is self-validating. A successful run requires baseline separation of the two enantiomers in the racemic standard. The retention time of the major peak in your sample should match that of the desired enantiomer, confirming its identity.
References
- Lee, Y. N., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(6), e2316331121. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Ismail, I., et al. (2023).
- Lee, Y. N., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Al Musaimi, O. (2015). Racemization in peptide synthesis. Slideshare. [Link]
- IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]
- Peptide Racemization. (n.d.).
- Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Royal Society of Chemistry. [Link]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
- Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. (2006).
- Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023).
- Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of Boc-(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Welcome to the technical support center for the synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical sitagliptin intermediate.[1][2][3][4] The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
I. Frequently Asked Questions (FAQs) about Synthesis and Strategy
Q1: What are the most common synthetic strategies to produce Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with high enantiopurity?
A1: Several successful strategies have been developed, each with its own advantages and challenges. The three main approaches are:
-
Asymmetric Hydrogenation of an Enamine Precursor: This is a widely used industrial method that involves the reduction of a prochiral enamine. The success of this route is highly dependent on the choice of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to induce high enantioselectivity.[5][6]
-
Diastereoselective Reduction followed by a Hofmann Rearrangement: This route can provide high stereoselectivity. It often involves the reduction of a β-keto ester to a β-hydroxy ester, followed by conversion to an amide and subsequent Hofmann rearrangement to install the amine group.[1]
-
Use of a Chiral Pool Starting Material: This classic approach utilizes a readily available enantiopure starting material, such as (S)-serine, to build the target molecule.[7] This method avoids the need for chiral catalysts or resolutions but may involve a greater number of synthetic steps.
Q2: My synthesis starts from 2,4,5-trifluorobenzaldehyde. What is a common reaction sequence I can expect?
A2: A typical sequence starting from 2,4,5-trifluorobenzaldehyde could involve a Wittig-type reaction to form an α,β-unsaturated ester, followed by a Michael addition of a chiral amine or an asymmetric conjugate addition. Subsequent transformations would then be required to introduce the carboxylic acid and protect the amine with a Boc group. An alternative route involves an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement.[1]
II. Troubleshooting Guide: Common Issues and Solutions
A. Low Yields and Incomplete Reactions
Q3: I am experiencing low yields in my asymmetric hydrogenation step. What are the likely causes and how can I improve it?
A3: Low yields in asymmetric hydrogenation can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The catalyst may be deactivated by impurities in the substrate or solvent. Oxygen can also be a potent inhibitor for many hydrogenation catalysts.
-
Solution: Ensure all solvents and the substrate are rigorously degassed. Purify the substrate to remove any potential catalyst poisons like sulfur or coordinating impurities. Consider increasing the catalyst loading, but be mindful of the cost implications.
-
-
Hydrogen Pressure and Temperature:
-
Cause: Suboptimal reaction conditions can lead to slow or incomplete reactions.
-
Solution: Systematically screen a range of hydrogen pressures and temperatures. Higher pressures often increase the reaction rate, but may affect selectivity.
-
-
Ligand Choice:
-
Cause: The chiral ligand may not be optimal for your specific substrate.
-
Solution: If possible, screen a variety of chiral ligands. The electronic and steric properties of the ligand are crucial for both activity and enantioselectivity.
-
Q4: My Boc-protection step is sluggish and gives a messy reaction profile. What's going on?
A4: Issues with Boc protection are common and usually stem from reaction conditions or the nature of the starting material.
-
Reagent Choice:
-
Cause: While Boc-anhydride ((Boc)₂O) is the most common reagent, its reactivity can be influenced by the base and solvent.
-
Solution: Triethylamine is a common base, but for sterically hindered amines or to minimize side reactions, consider using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[8]
-
-
pH Control:
-
Cause: The reaction is sensitive to pH. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, side reactions can occur.
-
Solution: Maintain a basic pH (around 8-10) to ensure the amine is deprotonated and nucleophilic. For amino acids, using a biphasic system with a base like sodium bicarbonate or sodium hydroxide in the aqueous phase can be effective.[9]
-
-
Side Reactions:
-
Cause: The formation of a di-Boc protected amine or other byproducts can occur, especially with prolonged reaction times or excess reagent.
-
Solution: Use a stoichiometric amount of (Boc)₂O (typically 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
-
B. Stereoselectivity and Impurity Profile
Q5: I am struggling to achieve high enantiomeric excess (e.e.) in my synthesis. What are the key parameters to control?
A5: Achieving high enantioselectivity is a cornerstone of this synthesis. The critical factors depend on your chosen synthetic route:
-
For Asymmetric Hydrogenation:
-
Catalyst and Ligand: This is the most critical factor. The interaction between the chiral ligand and the substrate in the transition state dictates the stereochemical outcome.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or ethanol are often used, but screening other solvents can sometimes dramatically improve e.e.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity, as it favors the transition state leading to the major enantiomer.
-
-
For Diastereoselective Reactions:
-
Chiral Auxiliary/Reagent: If you are using a chiral auxiliary, ensure it is of high enantiopurity.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence the diastereomeric ratio. Careful optimization of these parameters is essential.
-
Q6: I observe a significant condensation impurity in my final product. How can I minimize its formation?
A6: Condensation impurities can be a significant issue, impacting the purity and yield of your final product.[8]
-
Cause: These impurities often arise from the reaction of the starting amine with the activated carboxylic acid of another molecule, especially during the Boc-protection step if not properly controlled.
-
Solution:
-
Solvent Choice: Using an organic solvent that is immiscible with water can help control the generation of these impurities.[8]
-
Reaction Conditions: Careful control of stoichiometry, temperature, and reaction time is crucial. Avoid prolonged reaction times after the starting material has been consumed.
-
Purification: While prevention is better than cure, these impurities can sometimes be removed by recrystallization or chromatography. However, their similar polarity to the desired product can make purification challenging.[8]
-
C. Purification and Handling
Q7: The purification of the final Boc-protected amino acid is difficult. What are some effective methods?
A7: Purification can be challenging due to the amphipathic nature of the molecule.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent screen is necessary to find the optimal conditions. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.
-
Chromatography: While possible, silica gel chromatography can be complicated by the acidic nature of the compound. It's often reserved for small-scale purifications or when recrystallization fails. Using a mobile phase containing a small amount of acetic acid can help to reduce tailing.
III. Experimental Protocols and Data
Protocol: General Procedure for Boc Protection
-
Dissolve (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, THF, or DCM).
-
Add a base (e.g., triethylamine, sodium bicarbonate) to adjust the pH to 8-10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid solution).[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or another suitable method.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst, suboptimal reaction conditions, side reactions. | Purify reagents, screen catalysts/ligands, optimize temperature and pressure. |
| Low Enantioselectivity | Suboptimal catalyst/ligand, incorrect solvent or temperature. | Screen chiral ligands, optimize solvent and temperature (often lower is better). |
| Condensation Impurities | Improper solvent, prolonged reaction time, incorrect stoichiometry. | Use a water-immiscible organic solvent, monitor reaction closely, use correct stoichiometry. |
| Difficult Purification | Amphipathic nature of the product. | Utilize recrystallization from a suitable solvent system or perform an acid-base extraction. |
IV. Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow
Caption: Key components and control points in the Boc protection reaction.
V. References
-
Varma, D. N., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemical Asian Journal, 15(10), 1605-1608. [Link]
-
Sinoway. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid / Sitagliptin intermediate 486460-00-8. Retrieved from [Link]
-
Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate. Retrieved from
-
All About Drugs. (n.d.). SITAGLIPTIN. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Sitagliptin Intermediate Boc- (R) -3-Amino-4- (2, 4, 5-TRIFLUORO-PHENYL) -Butyric Acid CAS 486460-00-8. Retrieved from [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Retrieved from
-
ResearchGate. (n.d.). (PDF) Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Retrieved from [Link]
-
NIH. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14. Retrieved from [Link]
-
NIH. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Retrieved from
-
ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Why Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid is Crucial for Sitagliptin Manufacturing. Retrieved from [Link]
Sources
- 1. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid / Sitagliptin Intermediate 486460-00-8,Buy Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid / Sitagliptin Intermediate 486460-00-8 Online -china-sinoway.com [china-sinoway.com]
- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Stability of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid under different conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a compound of significant interest in pharmaceutical research. This guide is structured to address common questions and troubleshooting scenarios encountered during experimental work.
I. Introduction to this compound Stability
This compound, also known as Tarenflurbil, is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. While it has been investigated for its potential therapeutic effects, understanding its chemical stability is paramount for accurate and reproducible research. This guide will delve into its stability under various conditions, potential degradation pathways, and best practices for handling and storage.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to keep solid this compound in a well-sealed container at -20°C. Under these conditions, the powder has been reported to be stable for up to three years[1]. The Boc-protected precursor of a similar compound is recommended to be stored at 2-8°C, suggesting that the general class of compounds benefits from refrigerated conditions.
Q2: How stable are solutions of this compound?
A2: Solutions of this compound are generally considered to be unstable and should be prepared fresh before use[1]. However, studies have shown that it can maintain stability in drinking water and food for up to 7 days at room temperature, with a recovery of 95.7%[2]. For experimental purposes, it is advisable to minimize the time between solution preparation and use.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, which is a β-amino acid, and by analogy to similar compounds, several degradation pathways can be anticipated:
-
Intramolecular Cyclization: The amino and carboxylic acid groups can undergo intramolecular cyclization to form a lactam.
-
Oxidation: The amino group is susceptible to oxidation.
-
Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
-
Photodegradation: The trifluorophenyl ring may be susceptible to degradation upon exposure to light.
Q4: Is the compound sensitive to pH?
A4: Yes, compounds with amino and carboxylic acid functional groups are typically sensitive to pH. At extreme pH values (both acidic and basic), the rate of hydrolysis and other degradation reactions is likely to increase. The pKa of the carboxylic acid is predicted to be around 4.30, meaning the ionization state of the molecule, and thus its stability and solubility, will be pH-dependent.
Q5: Are there any known incompatibilities with common excipients?
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a freshly prepared solution. | Contamination of solvent or glassware. Impure starting material. | Use high-purity solvents and thoroughly clean all glassware. Verify the purity of the starting material using a validated analytical method. |
| Loss of compound concentration over a short period at room temperature. | Degradation of the compound in solution. Adsorption to the container surface. | Prepare solutions fresh and use them immediately. If storage is necessary, keep solutions at 2-8°C and protected from light. Use silanized glassware or low-adsorption plasticware. |
| Color change in the solid compound upon storage. | Exposure to light, moisture, or air (oxidation). | Store the solid compound in an amber, airtight container with a desiccant at the recommended temperature (-20°C). |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. Interaction with media components. | Assess the stability of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2). Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the assay medium immediately before the experiment. |
| Precipitation of the compound in aqueous solution. | pH of the solution is near the isoelectric point of the compound, leading to low solubility. | Adjust the pH of the solution to be at least 2 units away from the pKa values of the amino and carboxyl groups to ensure the compound is in a more soluble ionized form. The use of co-solvents may also be considered. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. The following is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.
V. Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Overview of the forced degradation experimental workflow.
VI. References
Sources
Technical Support Center: Sitagliptin Degradation Pathways & Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the degradation pathways of sitagliptin. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting advice and field-proven insights in a direct question-and-answer format to support your laboratory work.
Section 1: Frequently Asked Questions (FAQs) on Sitagliptin Stability
This section addresses high-level questions regarding the intrinsic stability of sitagliptin.
Q1: What is the overall stability profile of sitagliptin?
A1: Sitagliptin is a relatively stable molecule but is susceptible to degradation under specific stress conditions. It shows significant degradation in strongly acidic, alkaline, and oxidative environments.[1] Degradation is most rapid in strong basic and acidic solutions (e.g., 2 M NaOH and 2 M HCl).[1] It is comparatively stable under neutral, thermal (dry heat), and photolytic conditions, although notable degradation can be induced under prolonged exposure.[2][3] According to the Biopharmaceutical Classification System (BCS), sitagliptin is a Class I drug, indicating high solubility and permeability.[4]
Q2: Does the crystalline form of sitagliptin (e.g., phosphate monohydrate vs. base) affect its stability?
A2: Yes, the solid-state form is critical. Sitagliptin phosphate monohydrate and the anhydrous phosphate salt are more thermostable than the sitagliptin base form.[5] The base form has a significantly lower melting point (around 120°C) compared to the phosphate monohydrate (around 206°C) and anhydrous phosphate (around 215°C).[5] This difference in thermal stability can impact manufacturing process development and formulation choices. While solid-state stability is higher, once in solution, the degradation pathways are primarily dictated by the solution's pH and the presence of other stressors.
Q3: Why are forced degradation studies necessary for a seemingly stable molecule like sitagliptin?
A3: Forced degradation studies, or stress testing, are mandated by regulatory bodies like the ICH. Their purpose is threefold:
-
To Elucidate Degradation Pathways: They help identify the likely degradation products that could form during storage and shipment.[2]
-
To Develop Stability-Indicating Methods: A true stability-indicating analytical method must be able to separate the intact drug from all potential degradation products.[6][7] Stress testing generates these products, proving the method's specificity.[6]
-
To Understand Intrinsic Stability: These studies reveal the molecule's inherent vulnerabilities, which informs formulation development, packaging selection, and the definition of storage conditions.[2]
Section 2: Troubleshooting Degradation Pathways
This section provides in-depth, issue-specific guidance for each major degradation pathway in a Q&A format.
Acidic Degradation
Q: My sitagliptin sample shows two major degradation peaks under acidic stress. Is this expected, and what are these products?
A: Yes, this is a well-documented outcome. Under strong acidic conditions (e.g., 2.5 M HCl at 60°C), sitagliptin undergoes hydrolysis of its amide bond.[8][9][10] This cleavage results in two primary degradation products (DPs):
-
DP1 (m/z 193.08): 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][6][8]triazolo[4,3-a]pyrazine.[8][11][12]
-
DP2 (m/z 234.09): (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[8][11][12]
The formation of these two specific products confirms that the primary mechanism of degradation is the hydrolytic cleavage of the amide linkage.[8][11]
Q: The degradation rate in my acidic study is slower than reported literature values. What could be the cause?
A: The kinetics of acid hydrolysis are highly dependent on experimental conditions. Check the following:
-
Acid Concentration and Temperature: Degradation is significantly slower at lower acid concentrations and temperatures. For instance, in 2.5 M HCl, degradation is only about 4% at room temperature but increases to ~20% after 6 hours at 60°C.[8]
-
Reaction Order: The degradation in acid has been reported to follow second-order kinetics.[8] Ensure your calculations and expectations align with this model, as it differs from the first-order kinetics seen in other conditions.[1]
-
Matrix Effects: If you are analyzing a formulated product, excipients can buffer the solution or interact with the drug, altering the degradation rate.
Diagram: Acid-Catalyzed Hydrolysis of Sitagliptin
Caption: A typical experimental workflow for sitagliptin forced degradation studies.
Section 4: Protocols & Data Summaries
Protocol: Forced Degradation Study
This protocol provides a standardized approach for stress testing sitagliptin phosphate.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of sitagliptin phosphate in methanol or a methanol:water mixture. [2]2. Acid Hydrolysis: Mix 10 mL of stock solution with 10 mL of 5 M HCl. Heat at 60°C for 6 hours. [8]Periodically withdraw aliquots, neutralize with an equivalent amount of 5 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 10 mL of stock solution with 10 mL of 1 M NaOH. Keep at room temperature for 24 hours. [2]Periodically withdraw aliquots, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 10 mL of stock solution with 10 mL of 30% H₂O₂. Keep at room temperature for 24 hours. [2]Dilute for analysis.
-
Thermal Degradation: Store the solid drug substance (API powder) in a hot air oven at 80°C for 2 weeks. [2]Also, store a solution of the drug at the same temperature. Prepare samples by dissolving/diluting in mobile phase.
-
Photolytic Degradation: Expose a solution of the drug (e.g., 200 µg/mL) to UV light (254 nm) for up to 2 weeks, alongside a control sample protected from light. [2]7. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol: Stability-Indicating RP-HPLC Method
This is a representative method based on published literature. Optimization will be required.
| Parameter | Condition | Rationale / Comment |
| Instrument | HPLC with PDA Detector | PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good separation. [2] |
| Mobile Phase | Buffer:Acetonitrile (e.g., 60:40 v/v) | ACN is a common organic modifier. |
| Buffer | 0.02 M Potassium Phosphate, pH 3.5 | pH is critical for peak shape. [7][13] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | 267 nm | Wavelength of maximum absorbance. [14] |
| Injection Vol. | 20 µL | Adjust based on concentration and sensitivity. |
| Column Temp. | 25°C | Temperature control ensures retention time stability. |
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions and Observations for Sitagliptin
| Stress Condition | Reagent / Parameter | Duration | Approx. Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | 2.5 M HCl at 60°C | 6 hours | ~20% | Amide hydrolysis products (DP1, DP2) | [8] |
| Base Hydrolysis | 0.1 N NaOH at RT | 2 weeks | ~70% | Amide hydrolysis product | [2] |
| Oxidation | 33% H₂O₂ at RT | 24 hours | ~7.5% | Oxidized triazolopyrazine moiety | [2][11] |
| Thermal (Dry Heat) | 80°C | 2 weeks | ~2.3% | Minimal degradation | [2] |
| Photolytic | UV Light (256 nm) | 2 weeks | ~23% | Hydroxylated products via photosubstitution | [2][15] |
Table 2: Major Identified Degradation Products of Sitagliptin
| Degradant ID | Stress Condition | Proposed Structure | m/z [M+H]⁺ | Reference |
| DP1 / SITA-D1 | Acidic, Alkaline | 3-(trifluoromethyl)-5,6,7,8-tetrahydrot[1][6][8]riazolo[4,3-a]pyrazine | 193.08 | [8][11][12] |
| DP2 / SITA-D2 | Acidic | This compound | 234.09 | [8][11] |
| Photolytic TPs | UV Irradiation | Hydroxylated Sitagliptin (Fluorine replacement) | e.g., 406 (M-F+OH) | [15] |
| SITA-D3 | Oxidative | Oxidized triazolopyrazine moiety | - | [11] |
References
- Dall Cortivo Lange, A., Miron, D., Lenz Sfair, L., & Schapoval, E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41–45. [Link]
- Jubie, S., et al. (2015). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 194-198. [Link]
- Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 62-70. [Link]
- ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.
- Dall Cortivo Lange, A., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. [Link]
- U.S. Food and Drug Administration. (2017). ERTUGLIFLOZIN/SITAGLIPTIN FDC Environmental Assessment.
- Ramalingam, P., et al. (2015). Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences, 77(6), 708–714. [Link]
- Kumar, K. A., et al. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics, 14(5), 118-125. [Link]
- Sree, G. S., et al. (2024). Stability Indicating Method Development and Validation, Stress Degradation Studies for Empagliflozin and Sitagliptin Phosphate by Using RP-HPLC. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(5), 6895-6903. [Link]
- Sirigiri, N., et al. (2018). Stability Indicating Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Metformin HCl in Tablets by HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4294-4302. [Link]
- Journal of Dynamics and Control. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF GLIMEPIRIDE AND SITAGLIPTIN PHOSPHATE MONOHYDRATE IN SYNTHETIC MIXTURE. jdc.org.in. [Link]
- Krakkó, D., et al. (2021). UV and (V)UV irradiation of sitagliptin in ultrapure water and WWTP effluent: Kinetics, transformation products and degradation pathway.
- ResearchGate. (n.d.). Chemical structures of sitagliptin (a), metformin (b) and sitagliptin alkaline degradation product (c).
- Shaikh, A., et al. (2025). Analytical Method Development of a Stability-Indicating RP-HPLC Technique for Simultaneous Estimation of Metformin and Sitagliptin in Combined Dosage Forms. Vascular and Endovascular Review. [Link]
- Studzińska, S. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 999. [Link]
- ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.
- ResearchGate. (n.d.). b shows the proposed degradation pathway of sitagliptin, which undergoes.
- Pepakayala, S., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(7), 1521-1528. [Link]
- Tadikonda, R. R., et al. (2024). Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review, 7(8), 6674-6680. [Link]
- Hadad, G. M., et al. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research, 43(1), 18-26. [Link]
- ResearchGate. (n.d.). Effects of sitagliptin on oxidative stress. Representative western blot.
- Ramalingam, P., et al. (2015). Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]
- de Oliveira, M. A., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Pharmaceutics, 11(8), 369. [Link]
- Zaid, A. N., et al. (2022). Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS ONE, 17(3), e0262068. [Link]
- Zaid, A. N., et al. (2022).
- Zaid, A. N., et al. (2022).
- Benito-Martin, A., et al. (2014). Sitagliptin ameliorates oxidative stress in experimental diabetic nephropathy by diminishing the miR-200a/Keap-1/Nrf2 antioxidant pathway. American Journal of Physiology-Renal Physiology, 307(7), F836-F844. [Link]
- Patel, D., et al. (2022). EXPLORATION OF STABILITY-INDICATING ASSAY UHPLC METHOD FOR SIMULTANEOUS ANALYSIS OF SITAGLIPTIN AND METFORMIN IN PURE MATERIAL AND PHARMACEUTICAL DOSAGE FORM. GAZI UNIVERSITY JOURNAL OF SCIENCE, Part A, 10(1), 1-14. [Link]
- ResearchGate. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
- Al-Rasheed, N. M., et al. (2025). Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats. Journal of Cardiovascular Development and Disease, 12(8), 301. [Link]
- Owczarek, K., et al. (2022). Sitagliptin Modulates Oxidative, Nitrative and Halogenative Stress and Inflammatory Response in Rat Model of Hepatic Ischemia-Reperfusion. Antioxidants, 11(10), 1957. [Link]
- ResearchGate. (2025). Improving Stability Of Sitagliptin Using Hot Melt Coating Technique.
Sources
- 1. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsr.com [ijpsr.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijcsrr.org [ijcsrr.org]
- 15. UV and (V)UV irradiation of sitagliptin in ultrapure water and WWTP effluent: Kinetics, transformation products and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Welcome to the technical support center for (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS RN®: 936630-57-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for the handling and storage of this critical synthetic intermediate. As a key building block in the synthesis of the DPP-4 inhibitor Sitagliptin, proper management of this compound is paramount to ensure experimental success and integrity.[1][2]
Section 1: Compound Profile and Key Properties
This compound is a non-natural β-amino acid.[3][4] Its trifluorinated phenyl group is a crucial pharmacophore contributing to the efficacy of the final active pharmaceutical ingredient.[1] Understanding its fundamental properties is the first step toward successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >95% (HPLC) | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. | [8] |
Note: The properties of the commonly used intermediate, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8), are sometimes reported in literature. It is crucial to distinguish between the free amino acid and its N-protected form.[9][10][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[8] The storage area should be dry and well-ventilated.[6][12] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential oxidation, although this is not always mandatory for the solid form.
Q2: I am having trouble dissolving the compound. What can I do?
A2: This compound has limited solubility.[8] If you are experiencing difficulties, consider the following:
-
Solvent Choice: While slightly soluble in methanol and DMSO, these are often the solvents of choice for preparing stock solutions.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can aid dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
-
pH Adjustment: As an amino acid, the compound's solubility is pH-dependent. For aqueous solutions, adjusting the pH may improve solubility. However, be mindful that this could affect the stability and reactivity of the compound in your specific application.
Q3: Is this compound hazardous? What personal protective equipment (PPE) should I use?
A3: Yes, this compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a respirator may be necessary to avoid dust inhalation.[6]
Always handle this compound in a well-ventilated area or a chemical fume hood.[12]
Q4: Can I prepare a stock solution and store it? If so, under what conditions?
A4: Yes, stock solutions can be prepared, typically in DMSO or methanol. For maximum stability, it is advisable to:
-
Aliquot: Divide the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.
-
Inert Atmosphere: For extended storage, purging the headspace of the vial with an inert gas (argon or nitrogen) before sealing can offer additional protection against oxidation.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or purity of the final product. | 1. Degradation of the starting material due to improper storage. 2. Incomplete dissolution of the compound. 3. Cross-contamination. | 1. Verify the storage conditions (2-8°C, dry, tightly sealed). Consider re-testing the purity of the starting material if it has been stored for a long time. 2. Ensure the compound is fully dissolved before proceeding with the reaction. Use sonication or gentle warming if necessary. 3. Use clean, dedicated spatulas and glassware. |
| Precipitate forms in the stock solution upon storage at -20°C. | The concentration of the stock solution may be too high, exceeding its solubility at low temperatures. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. Consider preparing a slightly more dilute stock solution. 3. Before use, always bring the aliquot to room temperature and ensure the contents are fully dissolved. |
| Observed color change (yellowing) of the solid compound over time. | This may indicate slow degradation or oxidation. | 1. While a slight color change may not significantly impact purity for some applications, it is a sign of potential degradation. 2. For sensitive applications, it is best to use a fresh batch of the compound or re-purify the existing stock. 3. Ensure the container is tightly sealed and consider storing under an inert atmosphere. |
Section 4: Experimental Protocols and Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Ensure your workspace is clean. Use a calibrated analytical balance.
-
Tare the Vial: Place a sterile, amber glass vial with a screw cap on the balance and tare it.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound (e.g., 2.33 mg for 1 mL of a 10 mM solution) into the tared vial. Perform this step in a fume hood or ventilated enclosure to avoid inhalation of the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex until the solid is completely dissolved. If necessary, place the vial in a sonicator for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes or smaller vials. Store these aliquots at -20°C or -80°C.
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing the compound to maintain its integrity.
Caption: Recommended workflow for receiving, storing, and using the compound.
References
- The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. (n.d.). Google Cloud.
- This compound. (n.d.). PubChem.
- (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). Frontiers in Bioengineering and Biotechnology.
- Highly Efficient Asymmetric Synthesis of Sitagliptin. (n.d.). Journal of the American Chemical Society.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). PubMed.
- (PDF) Synthesis of Sitagliptin. (n.d.). ResearchGate.
- Cas 486460-00-8,BOC-(R) - LookChem. (n.d.). LookChem.
- This compound CAS 486460-00-8: High-Purity Pharmaceutical Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. (n.d.). Pharmaffiliates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound Hydrochloride [lgcstandards.com]
- 8. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 10. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid [cymitquimica.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Safe Handling of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the safe handling of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on mitigating the unique risks associated with organofluorine chemistry. The introduction of fluorine into organic molecules dramatically alters their properties, offering unprecedented opportunities in various fields but also presenting significant safety challenges.[1] This resource is structured to address specific issues you may encounter during your experiments, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Part 1: Foundational Safety Principles & Hazard Identification
A thorough understanding of the hazards associated with each fluorinated compound is the bedrock of safe laboratory practice.[1] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1][2][3]
FAQ: General Hazards
Q1: What are the primary hazards associated with fluorinated organic compounds?
A1: The hazards are diverse and compound-specific. Key concerns include:
-
High Reactivity: Many fluorinating agents react violently with common laboratory materials, including water, and can be explosive.[1][4]
-
Toxicity: Acute toxicity is a major concern with many fluorinated compounds and reagents. Some can be fatal if inhaled.[5] The toxic effects of organic fluorine compounds are generally not due to the liberation of fluoride ions but are a result of the intact molecule's action.[3]
-
Corrosivity: Some fluorinated compounds can generate hydrofluoric acid (HF), which is highly corrosive to glass and biological tissues.[1][4]
-
Metabolic Toxicity: The metabolism of certain fluorinated compounds can produce toxic byproducts, such as fluoroacetic acid, which can disrupt critical metabolic pathways like the Krebs cycle.[6][7]
-
Environmental Persistence: The strength of the carbon-fluorine bond makes many organofluorine compounds, such as per- and polyfluoroalkyl substances (PFAS), highly persistent in the environment, leading to bioaccumulation.[7][8]
Q2: I've heard that the toxicity of some fluorinated compounds depends on their purity. Can you elaborate?
A2: Yes, this is a critical point. The toxicity of some technical-grade fluorinated olefins, for instance, has been found to be due to highly toxic impurities, such as perfluoroisobutylene, rather than the primary compound itself.[2] It is crucial to be aware of the potential for such impurities and to consult the safety data sheet (SDS) for the specific grade of the compound you are using.
Hazard Identification of Common Reagents
The following table summarizes the key hazards of several commonly used fluorinating agents. A thorough risk assessment must be conducted before working with any of these substances.[1]
| Reagent Name | Key Hazards |
| Diethylaminosulfur Trifluoride (DAST) | Corrosive, flammable, can be explosive upon heating.[1] |
| Selectfluor® | Strong oxidizer, can cause skin and eye irritation. |
| N-Fluorobenzenesulfonimide (NFSI) | Causes skin and eye irritation, may cause respiratory irritation.[1] |
| Elemental Fluorine (F2) | Extremely reactive and corrosive, powerful oxidizer, toxic by inhalation.[5][9] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense in mitigating exposure to hazardous fluorinated compounds. When these controls are insufficient, appropriate PPE is mandatory.[1]
Troubleshooting Guide: Engineering Controls
Issue: I am working with a volatile fluorinated compound. Is a standard fume hood sufficient?
Solution: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be performed in a properly functioning chemical fume hood.[1] For particularly hazardous or moisture-sensitive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.[1]
FAQ: Personal Protective Equipment (PPE)
Q1: How do I select the right gloves for my work with fluorinated compounds?
A1: Glove selection is critical and depends on the specific fluorinated compound and the solvent being used.[1] Always consult the glove manufacturer's compatibility chart. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] For work with PFAS, chemical-resistant materials like nitrile, butyl, or Viton® are suggested.[10]
Q2: What is the minimum eye protection required?
A2: Chemical splash goggles are the minimum requirement for eye protection.[1] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
Q3: Are there specific recommendations for lab coats?
A3: A flame-resistant lab coat should be worn at all times.[1] For larger-scale work or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[1]
Q4: When is respiratory protection necessary?
A4: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge must be selected based on the specific hazards.[1] For dusts and aerosols of PFAS, FFP3 filtering facepieces or masks with P3 filters are recommended. For vapors, combination filters (e.g., A/AX + P3) are appropriate.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Decision workflow for PPE selection.
Part 3: Safe Handling, Storage, and Waste Disposal
Adherence to strict protocols for handling, storage, and disposal is crucial to prevent accidents and environmental contamination.
Troubleshooting Guide: Handling and Storage
Issue: I noticed some corrosion on the glass bottle containing a fluorinated intermediate. What should I do?
Solution: This is a serious concern as it may indicate the generation of hydrofluoric acid (HF), which is corrosive to glass.[1][4] Do not handle the bottle further without appropriate PPE, including gloves rated for HF. The material should be carefully transferred to a compatible container (e.g., polyethylene or Teflon) in a fume hood. The compromised bottle and any contaminated materials must be disposed of as hazardous waste.
Issue: My fluorinated compound is photosensitive. What are the storage requirements?
Solution: Photosensitive compounds should be stored in amber or opaque containers to protect them from light.[1] Additionally, store all fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
FAQ: Waste Disposal
Q1: How should I dispose of waste containing fluorinated compounds?
A1: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix incompatible waste streams.[1] For small residual amounts of reactive fluorinating agents, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1] For bulk quantities, contact your institution's environmental health and safety office for specific guidance.[1]
Q2: Are there specific disposal methods for PFAS-containing waste?
A2: Due to their persistence, the disposal of PFAS is a significant challenge.[8][11] Current options include high-temperature incineration, disposal in hazardous waste landfills, and deep well injection.[12] It is critical to consult with hazardous waste disposal experts to ensure compliance with regulations.[12]
Part 4: Emergency Procedures
Prompt and correct response to an emergency can significantly mitigate the consequences of an incident.
Emergency Response Workflow
Caption: General emergency response workflow.
Troubleshooting Guide: Emergency Response
Issue: A colleague has been exposed to a compound that can generate hydrofluoric acid (HF). What is the immediate first aid?
Solution:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Remove any contaminated clothing.[1]
-
After flushing, apply calcium gluconate gel to the affected area.[1][9] This is crucial as the calcium ions help to neutralize the fluoride ions and prevent deep tissue damage.
Issue: A small spill of a fluorinated solvent has occurred in the fume hood. How should I clean it up?
Solution: For small spills, trained laboratory personnel can typically manage the cleanup.[1]
-
Alert others in the area and restrict access.[1]
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[1]
-
Contain the spill with an absorbent material that is compatible with the spilled chemical.[1]
-
Collect the absorbed material into a sealed container for proper waste disposal.[1]
References
- Toxicology of Some Fluoro-Organic Compounds - DTIC. (1989).
- FLUORINE CHEMISTRY - Minnesota Attorney General. (n.d.).
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (n.d.).
- Toxicology of Some Fluoro-Organic Compounds - DTIC. (n.d.).
- Fluorine Safety - Purdue University. (n.d.).
- Fluorine - Rutgers University. (n.d.).
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.).
- Fluoride (F- & HF) in Workplace Atmospheres - OSHA. (n.d.).
- Metabolism and Toxicity of Fluorine Compounds - ACS Publications. (2021).
- Fluorination - ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Chemical Health & Safety. (2022).
- Organofluorine chemistry - Wikipedia. (n.d.).
- Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf. (2023).
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.).
- HYDROGEN FLUORIDE - OSHA. (2020).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025).
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ag.state.mn.us [ag.state.mn.us]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Technical Support Center: Navigating Scale-Up Challenges in Sitagliptin Intermediate Production
Welcome to the Technical Support Center for the production of sitagliptin intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this critical pharmaceutical ingredient. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to overcome common challenges in your experiments.
The synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, hinges on the successful and stereoselective formation of its chiral β-amino acid core. The transition from laboratory-scale synthesis to industrial production is fraught with challenges that can impact yield, purity, and cost-effectiveness. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, providing both troubleshooting protocols and preventative strategies.
Section 1: Asymmetric Hydrogenation Route - Troubleshooting & FAQs
The second-generation synthesis of sitagliptin, developed by Merck, famously employs the asymmetric hydrogenation of a prochiral enamine intermediate. This method, while highly efficient, is sensitive to a variety of parameters that can influence its success on a larger scale.
Q1: We are observing low enantiomeric excess (ee) in our asymmetric hydrogenation reaction. What are the likely causes and how can we troubleshoot this?
Low enantiomeric excess is a critical issue that directly impacts the efficacy and safety of the final drug product. Several factors can contribute to poor stereoselectivity. Here’s a systematic approach to diagnosing and resolving the problem:
Underlying Causality: The enantioselectivity of the reaction is dictated by the precise interaction between the chiral catalyst and the substrate at the transition state. Any deviation in the reaction environment can disrupt this delicate arrangement, leading to the formation of the undesired enantiomer.
Troubleshooting Protocol:
-
Catalyst and Ligand Integrity:
-
Verification: Confirm the identity and purity of your chiral ligand (e.g., JOSIPHOS derivatives) and rhodium precursor. Impurities can poison the catalyst or compete for coordination sites.
-
Action: Use a fresh, well-characterized batch of catalyst and ligand. Ensure anaerobic handling techniques to prevent catalyst degradation.
-
-
Solvent Effects:
-
Verification: The polarity and coordinating ability of the solvent can significantly influence catalyst activity and selectivity. Protic solvents like methanol have been reported to be effective, but this can be system-dependent.
-
Action: Conduct a solvent screen with a range of solvents (e.g., methanol, ethanol, THF, dichloromethane) to identify the optimal medium for your specific substrate and catalyst system.
-
-
Hydrogen Pressure Optimization:
-
Verification: Hydrogen pressure is a critical parameter affecting both the rate of reaction and enantioselectivity. Insufficient or excessive pressure can lead to suboptimal results. For some systems, 30 bar has been identified as an optimal pressure.[1]
-
Action: Perform a systematic study of hydrogen pressure, for example, at 10, 30, 50, and 70 bar, while keeping other parameters constant. Monitor both conversion and enantiomeric excess at each pressure point.
-
-
Temperature Control:
-
Verification: Reaction temperature influences both kinetics and thermodynamics. While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity by allowing the system to overcome the energy barrier to the formation of the undesired enantiomer.
-
Action: Evaluate a range of temperatures, for instance, from 30°C to 90°C, to find the optimal balance between reaction rate and stereoselectivity.[1]
-
-
Substrate Purity:
-
Verification: Impurities in the enamine starting material can inhibit or poison the catalyst.
-
Action: Ensure the enamine intermediate is of high purity (>99%) before subjecting it to asymmetric hydrogenation. Recrystallization or chromatographic purification of the starting material may be necessary.
-
Workflow for Troubleshooting Low Enantiomeric Excess:
Caption: Systematic workflow for troubleshooting low enantiomeric excess.
Q2: Our hydrogenation reaction is sluggish or stalls before completion. What should we investigate?
Incomplete conversion is a common scale-up challenge that can be due to catalyst deactivation or suboptimal reaction conditions.
Underlying Causality: The catalyst's activity can be diminished by impurities, side reactions, or unfavorable reaction parameters, leading to a slowdown or complete halt of the hydrogenation process.
Troubleshooting Protocol:
-
Catalyst Loading:
-
Verification: Ensure the catalyst loading is appropriate for the scale of the reaction. While lower catalyst loadings are desirable for cost-effectiveness, they may not be sufficient for complete conversion, especially in the presence of trace impurities.
-
Action: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) to see if the reaction goes to completion.
-
-
Purity of Hydrogen Gas:
-
Verification: Impurities in the hydrogen gas supply (e.g., carbon monoxide, sulfur compounds) can act as catalyst poisons.
-
Action: Use high-purity hydrogen (e.g., >99.999%) and consider using an in-line gas purifier.
-
-
Mixing and Mass Transfer:
-
Verification: On a larger scale, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Poor agitation can lead to localized depletion of reactants and apparent catalyst deactivation.
-
Action: Ensure the reactor's agitation system is providing adequate mixing. For viscous reaction mixtures, consider dilution or increasing the agitation speed.
-
-
Product Inhibition:
-
Verification: In some cases, the product itself can inhibit the catalyst, slowing down the reaction as the product concentration increases.
-
Action: If product inhibition is suspected, consider running the reaction at a lower substrate concentration or exploring a continuous flow setup where the product is continuously removed.
-
Data Summary: Impact of Reaction Parameters on Asymmetric Hydrogenation
| Parameter | Potential Impact on Low ee | Potential Impact on Sluggish Reaction | Recommended Action |
| Catalyst/Ligand | Impurities, incorrect choice | Deactivation, insufficient loading | Verify purity, screen ligands, optimize loading |
| Solvent | Suboptimal for stereocontrol | Poor catalyst solubility/activity | Screen a range of suitable solvents |
| H₂ Pressure | Non-optimal for selectivity | Insufficient for reaction rate | Optimize pressure (e.g., 10-70 bar) |
| Temperature | Too high, reducing selectivity | Too low, reducing reaction rate | Find optimal balance (e.g., 30-90°C) |
| Substrate Purity | Impurities acting as poisons | Catalyst poisoning | Ensure high purity of starting materials |
Section 2: Biocatalytic Transamination Route - Troubleshooting & FAQs
A greener, third-generation approach to sitagliptin synthesis involves the use of an engineered transaminase enzyme to convert a prochiral ketone directly to the desired chiral amine.[1] While this method avoids the use of heavy metals and high pressures, it presents its own set of challenges.
Q3: The activity of our transaminase enzyme is lower than expected. How can we improve the reaction efficiency?
Low enzyme activity can be a significant hurdle in biocatalytic processes, impacting reaction times and overall productivity.
Underlying Causality: Enzyme activity is highly dependent on the reaction environment. Factors such as pH, temperature, substrate and product inhibition, and the presence of co-solvents can dramatically affect the enzyme's catalytic efficiency.
Troubleshooting Protocol:
-
pH and Buffer System:
-
Verification: Transaminases have an optimal pH range for activity. Deviations from this range can lead to reduced activity or even irreversible denaturation.
-
Action: Perform the reaction in a well-buffered system and optimize the pH. For many transaminases, a pH around 8.0 has been found to be effective.[2] Consider using a pH-stat system for larger-scale reactions where significant pH shifts may occur.[3]
-
-
Temperature Optimization:
-
Verification: Like all enzymes, transaminases have an optimal temperature for activity.
-
Action: Evaluate a range of temperatures (e.g., 30-50°C) to identify the optimal condition for your specific enzyme. Be mindful that higher temperatures can also lead to faster enzyme deactivation.
-
-
Co-product Inhibition:
-
Verification: The by-product of the transamination reaction (e.g., acetone from isopropylamine) can inhibit the enzyme, slowing down the reaction as it accumulates.
-
Action: Employ strategies to remove the co-product, such as conducting the reaction under vacuum or using a coupled-enzyme system to convert the by-product into a non-inhibitory compound.[2][3]
-
-
Substrate/Product Solubility:
-
Verification: The prochiral ketone substrate and the sitagliptin product may have limited aqueous solubility.
-
Action: Incorporate a co-solvent (e.g., DMSO) to improve the solubility of reactants and products. The concentration of the co-solvent should be optimized, as high concentrations can denature the enzyme.
-
Logical Relationship in Biocatalytic Transamination Optimization:
Caption: Key factors to optimize for enhanced transaminase activity.
Section 3: Purification and Crystallization - Troubleshooting & FAQs
The isolation and purification of sitagliptin intermediates are crucial for obtaining a final product with the required purity. Crystallization is a key step in this process.
Q4: We are experiencing low yields during the crystallization of our sitagliptin intermediate. What are the common causes and solutions?
Low crystallization yield can be due to incomplete precipitation or the formation of undesirable solid forms.
Underlying Causality: Crystallization is a thermodynamically driven process. The yield is dependent on creating a state of supersaturation that allows for the controlled precipitation of the desired crystalline form while leaving impurities in the mother liquor.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Verification: The choice of solvent and anti-solvent is critical. The ideal system will have high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Action: Screen different solvent/anti-solvent systems. For example, isopropanol/water or methanol/ethyl acetate are commonly used systems.
-
-
Cooling Profile:
-
Verification: A rapid cooling rate can lead to the formation of small, impure crystals or even an amorphous solid, which can be difficult to handle and may trap impurities.
-
Action: Implement a controlled, slow cooling profile to allow for the growth of larger, more uniform crystals.
-
-
Seeding:
-
Verification: Lack of nucleation sites can lead to a failure to crystallize or the formation of an unstable polymorphic form.
-
Action: Introduce a small amount of pure seed crystals of the desired polymorphic form to induce crystallization and control the final crystal form.[4]
-
-
Concentration and Supersaturation:
-
Verification: If the solution is not sufficiently supersaturated, crystallization will not occur or will be incomplete.
-
Action: Carefully control the concentration of the starting material and the addition rate of the anti-solvent to achieve the optimal level of supersaturation.[4]
-
Experimental Protocol: Optimizing Crystallization of a Sitagliptin Intermediate
-
Dissolution: Dissolve the crude sitagliptin intermediate in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C).
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Controlled Cooling: Slowly cool the solution to room temperature over several hours.
-
Anti-Solvent Addition (Optional): If crystallization has not occurred, slowly add an anti-solvent (e.g., n-heptane) dropwise until turbidity is observed.
-
Maturation: Allow the mixture to stir at room temperature for several hours, then cool to 0-5°C to maximize precipitation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Analysis: Analyze the yield and purity of the crystals by HPLC, and characterize the polymorphic form using techniques such as XRPD and DSC.
Section 4: Process Safety in Scale-Up
Q5: What are the key safety considerations when scaling up the high-pressure asymmetric hydrogenation of sitagliptin intermediates?
Underlying Causality: The use of flammable hydrogen gas under high pressure presents significant safety risks, including the potential for fire, explosion, and vessel rupture.
Safety Protocol:
-
Equipment:
-
Use a properly rated and maintained high-pressure reactor equipped with a pressure relief valve and a rupture disc.[5]
-
Ensure all fittings and connections are leak-proof.
-
-
Atmosphere Control:
-
Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all traces of oxygen.[5]
-
After the reaction, safely vent the excess hydrogen and purge with an inert gas before opening the reactor.
-
-
Handling of Pyrophoric Catalysts:
-
Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air). Handle these catalysts under an inert atmosphere.
-
-
Personnel Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, flame-retardant lab coats, and anti-static footwear.[5]
-
-
Ventilation:
-
Conduct high-pressure hydrogenations in a well-ventilated area or a fume hood designed for this purpose.
-
References
- The Synthesis of Sitagliptin: Understanding the Key Intermedi
- Spherical Crystallization of Sitagliptin Phosphate Monohydrate for Formulation of Directly Compressible Tablets. (2020, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]
- Khobragade, C. N., Sarak, P. G., Pagar, A. D., Jeon, E. Y., Giri, A. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(7), 4153–4159. [Link]
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153-4159. [Link]
- Khobragade, C. N., Sarak, P. G., Pagar, A. D., Jeon, E. Y., Giri, A. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in bioengineering and biotechnology, 9, 757062. [Link]
- Optimizing Sitagliptin Phosphate Monohydrate Synthesis: A Focus on Efficiency and Cost Reduction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Sitagliptin intermediates as well as preparation method and application of intermediate. (n.d.).
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). [Source Name]. [Link]
- Intermediates of sitagliptin and preparation process thereof. (n.d.).
- Lee, J., Ban, J. W., Kim, J., Yang, S., Lee, G., Dhorma, L. P., ... & Park, H. G. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS omega, 9(13), 15155–15162. [Link]
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- T-C., C., & K., P. (2011). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Angewandte Chemie International Edition, 50(29), 6488-6505. [Link]
- Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. (n.d.).
- Reddy, U. C., Sreenivasulu, B., Kumar, M. P., & Reddy, P. S. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1742–1745. [Link]
- Wang, Z., Yin, Z., & Wu, X. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules (Basel, Switzerland), 23(6), 1431. [Link]
- de Matos, J. S., de Oliveira, M. A., dos Santos, L. F., da Silva, C. C., & de Sousa, V. P. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules (Basel, Switzerland), 24(15), 2707. [Link]
- Contente, M. L., Pinna, C., & Paradisi, F. (2024). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. International journal of molecular sciences, 25(12), 6432. [Link]
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(7), 4153–4159. [Link]
- Cheng, Y., Li, G., Li, Z., Liu, J., Xu, Y., & Zheng, G. (2022). Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. Applied Microbiology and Biotechnology, 106(21), 7085-7096. [Link]
- A validated stability indicating HPLC method for determination of sitagliptin. (n.d.). [Source Name]. [Link]
- Sitagliptin phosphate impurities, method for preparing same and use thereof. (n.d.).
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2023). Molecules, 28(20), 7109. [Link]
- Bratkovič, T., & Lešnik, S. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS omega, 5(10), 5133–5142. [Link]
- A kind of preparation method of sitagliptin impurity. (n.d.).
- Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2023). Molecules, 28(20), 7109. [Link]
- Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogen
- Zhang, M., Zhou, J., Liu, H., Xu, Y., & Zheng, G. (2023). ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. Journal of biotechnology, 378, 10-18. [Link]
- Asymmetric syntheses of sitagliptin. (n.d.).
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
- Reddy, U. C., Sreenivasulu, B., Kumar, M. P., & Reddy, P. S. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1742–1745. [Link]
- Development and Validation of an RP HPLC Method for Analysis of Sitagliptin. (2018, August 15). SlideShare. [Link]
- Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. (2014). [Source Name]. [Link]
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
- Sudhakaran, S., Shinde, P. G., Aratikatla, E. K., Kaulage, S. H., Rana, P., Parit, R. S., ... & Punji, B. (2022). Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin. Chemistry, an Asian journal, 17(1), e202101208. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. njhjchem.com [njhjchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Critical Role of a Chiral Intermediate
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a cornerstone chiral building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] The therapeutic efficacy of Sitagliptin is exclusively attributed to its (R)-enantiomer. Consequently, the stereochemical purity of its precursor, this compound, is not merely a quality parameter but a critical determinant of the final drug product's safety and efficacy. The presence of the unwanted (S)-enantiomer represents a significant impurity that must be rigorously controlled and quantified.
This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive characterization of this vital intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Comparative Analysis of Key Analytical Techniques
The analytical strategy for a chiral intermediate like this compound must address two primary questions: its enantiomeric purity (the ratio of the desired R-enantiomer to the undesired S-enantiomer) and its overall chemical purity (the presence of any other non-enantiomeric impurities).
| Technique | Primary Application | Principle | Key Advantages | Limitations |
| Chiral HPLC | Enantiomeric Purity | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct analysis, high resolution, robust and reproducible, industry standard. | Requires specialized, expensive chiral columns; method development can be intensive. |
| GC (with Derivatization) | Enantiomeric Purity | Separation of derivatized, volatile diastereomers on a chiral capillary column. | High efficiency and sensitivity, short analysis times. | Indirect method requiring a robust derivatization step which adds complexity and potential for error.[3] |
| Capillary Electrophoresis (CE) | Enantiomeric Purity | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.[4] | Extremely low sample/reagent consumption, high separation efficiency. | Can have lower robustness and sensitivity compared to HPLC; requires specialized expertise. |
| NMR Spectroscopy | Structural Confirmation, Chemical Purity | Measures nuclear spin transitions in a magnetic field to elucidate molecular structure. | Unrivaled for structural confirmation and identification of unknown impurities. | Inherently achiral; cannot directly quantify enantiomers without specialized chiral shift reagents.[5] |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the quantitative determination of enantiomeric excess, no technique is more widely adopted or trusted in the pharmaceutical industry than chiral HPLC.
Expertise & Causality: The "Why" of Chiral HPLC
The power of chiral HPLC lies in the chiral stationary phase (CSP) . Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are particularly effective.[6] The mechanism of separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times.
-
Why Polysaccharide CSPs? These phases, like Chiralpak® and Chiralcel®, offer a multitude of chiral recognition sites (carbamate groups on the polysaccharide backbone).[7][8] The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral grooves of the polymer. For an amino acid derivative like our target molecule, the amino and carboxylic acid groups are primary points of interaction.
-
Mobile Phase Selection: The choice between normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) is critical.[8] Normal-phase often provides better selectivity for polysaccharide CSPs. Mobile phase additives are crucial; a small amount of an acid (like trifluoroacetic acid) ensures the carboxyl group is protonated, while a base (like diethylamine) ensures the amino group is deprotonated, leading to sharper peaks and more consistent interactions with the CSP.
A Self-Validating Protocol for Enantiomeric Purity
This protocol is designed to be self-validating through rigorous System Suitability Testing (SST), ensuring the system is performing correctly before sample analysis commences.
Objective: To determine the enantiomeric purity of this compound and quantify the (S)-enantiomer.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm[7]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 266 nm[7]
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1.0 mg/mL.
Workflow Diagram:
Caption: HPLC workflow for chiral analysis.
Experimental Steps:
-
System Preparation: Set up the HPLC system with the specified column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved (approx. 30 minutes).
-
System Suitability Test (SST):
-
Inject a solution containing a racemic (50:50) mixture of the (R)- and (S)-enantiomers.
-
Trustworthiness Check: The system is only considered suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0. This confirms the column and mobile phase can adequately separate the enantiomers.
-
-
Sample Analysis:
-
Inject the sample solution of this compound.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
-
Data Processing:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the SST injection.
-
Calculate the percentage of the (S)-enantiomer using the area normalization method:
-
% (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100
-
-
Alternative and Complementary Methods
While chiral HPLC is the primary choice, other techniques serve important roles, either as alternatives or for orthogonal confirmation.
Gas Chromatography (GC) with Derivatization
Expertise & Causality: The target molecule is a non-volatile amino acid. To analyze it by GC, its polarity must be reduced and its volatility increased. This is achieved through a two-step derivatization process:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like methanolic HCl.
-
Acylation: The amino group is acylated using a reagent like trifluoroacetic anhydride (TFAA).
This process creates a neutral, volatile derivative that can be separated on a chiral GC column (e.g., Chirasil-L-Val).[9] The key challenge is ensuring the derivatization does not cause racemization of the chiral center, which would invalidate the results. The protocol must be carefully controlled.
Workflow Diagram:
Caption: GC analysis workflow requiring derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. For our target compound, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the chemical structure and identify any process-related impurities.
Trustworthiness - Using Chiral Shift Reagents: Standard NMR cannot differentiate between enantiomers. However, by adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), a pair of diastereomeric complexes is formed in situ.[10] These complexes have slightly different magnetic environments, causing separate signals for the R and S enantiomers to appear in the ¹H NMR spectrum.[5][11] The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio. While powerful for confirmation, this method is often less precise and accurate for quantification than chiral HPLC and is susceptible to issues like line broadening.[10]
Conclusion: An Integrated Analytical Approach
A robust quality control strategy for this compound relies on an integrated approach. Chiral HPLC stands as the definitive method for the precise and accurate quantification of enantiomeric purity, essential for regulatory compliance and ensuring product efficacy. NMR spectroscopy serves as the primary tool for absolute structural confirmation and the identification of unknown chemical impurities. Techniques like GC and CE offer orthogonal checks that can be valuable during method development or for specific research applications. By understanding the principles and applying validated protocols for each method, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate.
References
- Bommarius, A. S., & Savile, B. R. (2021). Synthesis of sitagliptin intermediate by a multi-enzymatic cascade system using lipase and transaminase with benzylamine as an amino donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link not available]
- Opekar S, Zahradnickova H, Vodrazka P, Rimnacova L, Simek P, Moos M (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg_73pkJJFrXak6MKknEb3sYp-XDS_UwO9ysU1X1766bqBRrQjfTA10wS-ZPDx-XJ92UYDA4zfIoishqYMzSk-vtShHS1Zzq3mQkQl-OgGglNnGAUWQWv1gPfNPf5lvo5Zzah3I7jhkLW8dl39H851hLjgdt5hzViHStkvEK6zzXmst0sPi40=]
- Simek P, Opekar S, Zahradnickova H, et al. (2021). A cost-effective, chiral GC-MS method is described for capillary Chirasil-L-Val separation of nine cyclic secondary amino acid enantiomers. Amino Acids, 53(3), 347-358. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMmgEuljwXsAn1Z_rHVQttPbHNmzmXf9RJVhr9go0PG8eDECNtjPwac2l2cBk7QSmHVr9TWinhorOXpeGYe2bW-QdL96--AizPgYQ93GPZw7GL5yVzeVBIvQEumfw3qYFoU3h-]
- Kodama, S., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmi6lcSLxplvkx0kx_-cunbU7jm3LZHmJuiCWnT8PS8hKO39NtvGuWd1yY3lVN7_4cgwkpP_7UUp5X6KBk3v-XbCKzkoO4FmbUW4nlVqQBuB_SM6LNNE5JFO-fAuVH28jOZ36]
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4CqTr-1UBhqrj_LSunfpCFMzqQkHfnwb8Gaw3Du18ztKQV4Eo3Fs8iCanIR875S-aWAgb8DEbLGrVc8tHS6Kp13MKJ4nEkFuSci-XLf-DqAjAlnoLYvV00vByq7-848bMiVyeKO82REX2JkNBXw1RMmcTAvQ7m4JrfLnUvPgH3fWtx6aIpuBt_PwhieLUwamtQ5m24ELvBHm1UZwlXc2ArtyOLSG9kTu2iU4V3mLuIO7sc-hBmgmpNYxUPFL-jD-4NY=]
- Ghanem, A., & Aboul-Enein, H. Y. (1986). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical and Biomedical Analysis, 4(4), 535-541. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERhbSubyKRjYJkv-B1DUgoW_LiBkNY1hKvwTQski43WNshV6b3OdXvBupjacl_1GiUmBimEUo7ROoBkS-EM77b5K_Ex7CYNpDib7MNlAV7-Yvw6mul9Sh0eOnM3ZMgp4XaWIk=]
- Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXHwlqpK_2lfbeueL0Cip0vpftl2D9fBsPRIFI6tGolHBaHAfjdDuO3ZNeXm_heGNu7vBEon1rpnz3AEdUULeo4d--tPLN9Y_08say2m6wpce5l6UaB6TrKaLZtSFdadj9Jfsw]
- Al-Qasmi, A., & Al-Amri, M. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweLmflC-BQX1shixSjMVrs3FJlVtEbaywoQHN8A83xtXdX_7j2akV8aOlXTMIUpxlPh4ozTtq6SI6hsYwKmmxd1_VRzjO9t0XySxmhhrWf3JTvSDG70O8EzDFXaPp97Z6h5L1]
- BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5dEIfg6mEy82JssIzNDigWUdGKnPLMgDC3NGa5bEy1LdP1pbYj7qvoEwpMA3BNCpNzu5PjBrsG5pWjhMl6gVpxtvGxdTZ_eBjyFcMTab4QKNnecttRUWDZ4K1q5qoFMSi_I27SPAT74q6ovanAaFviLKdD-b5Y1lA68ZJETvTwR0McdlSCjVCArX5KtRQo8_H1qnSd_swwuqBCei_kaJHSo9N13_Cj2O_1nldlT8o_DqnvrI9vFmlzCHUqdfe1wV4CBpztcU=]
- Goering, H. G., Eikenberry, J. N., & Koermer, G. S. (1971). NMR method for determination of enantiomeric compositions with chiral shift reagents. US Patent 3,915,641. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcL8wCJ9lc1-c9v-t-qV3Ep0PulsfY0VtX7N6vzd3jVC7NHujLMaOpzyw30_xwnJzDYgvrPFiaOaD7O4cpk7MOn2xXShPn4VCweIdFo9fpRlp2oIAaeyNRxP2DZTYNgjWIHT-1tlQ_-7Wu]
- Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273-2276. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqPJumev4y3uQJJZZh_9xODs11JqdcYH6mi8LRjX-CB7sTIyMXsNw64n_h0AbfjPOdE0_zvLrwfIK6yMN50LvoVwK2YD7XelyCPydxfKX2LXLqnwH-GY95VmAsK6nXGmr94UJ1-_LM]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link not available]
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Bulletin 1930. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9znzVYJlZi-dXz-xEDnMui3vt9ZzxOYtREx9flw4AM3xzLV52DcZ65oey0yJUXDVnxWVsgrO80ok4hCibYJovYq27z03LKC9ipbabx6k68dNgKUxvmQGS_GZ7hAENSIq-eke91OskU4ormIgEVCaZrpqooNS49kCqqfKiS0mO8fc32g==]
- Tang, W., et al. (2007). Chiral separation of α-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-β-cyclodextrin and Its N-derivatives. Analytical Sciences, 23(7), 847-851. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTVQgaPxtQbD0gZpGAU-Xr0XIvp0pbVSUIkNUOAFDTWo85RRUSmSNfh5fXeBP1U5Y12W6kF8JwR8s18KNg3UQLGwaFhq0GwOY5vc2knr5-yOFAjlW8q2Fjfw9XE3wkEIq2BghusvrVx9iwum8cYoPl_-wSPLSC92mKYLchol-8IL2A72HNBxnxQHt7]
- Mone, M. K., et al. (2014). Development and validation of a liquid chromatographic enantiomer separation method for the estimation of (S)-enantiomer in sitagliptin. International Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 2382-2386. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlry5IHgYBe9a6JhGD6rkrviTSnuFsdo0r5d4_2U0SBkR7j0XAgd0-gHnaztGUkHapi4YS8_gDPcZ7ixkc1P7JPt1KW_w6FXVxrMvP28dygXXGyCiVlgy6ywh9iNRO6OcipsNj9KgFBSKglIQa]
- Reddy, B. P., et al. (2012). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods, 4(7), 2035-2039. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHQcbaXKinjDcvRfICg4rTd_ewnd0R_rr59-Q-SYgkHomyGMRF3MPaog8_MxQw6gElxSCr4P8cR21r6SRslyK85SG07gpoZnuBTmw4KScJGW0m94Pb4aeq7a_lKeOWwM_UXsGyx_59jLMR6AJmeCKjkd-lk5jBpTD3mL1]
- The Pharma Innovation Journal. (2018). Sitagliptin: A literature review on analytical and bio-analytical methods. The Pharma Innovation Journal, 7(7), 743-750. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14ASteyGDKtaOSWg4ix_kcoTqQzzAnCgX7K7kxYzR_ZrvFhPTuHYwWXgEayB7bk_ISfTXlkDaUxrI2rYh3YIEI-USJOHRtszmaHyhHNjxwyP9T4Cl0C-8Gbn1grY1548DXULV9GU1FLXjN1PpiwuXNUf8tQ-ZRNHq5QLVn39kHWFqoa7uRH0dt50=]
- Reddy, B. P., et al. (2012). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKlbTFZil2ktjbIMv2Hck_kOOF3oWW2rfTfnOBf69DIDSoIIDlBMXZ7lGzmLlsGNxS9RKm98ajz5N03-MNbm6W4HbeTG4AUREeueK1dBVUGLT01WoTa0LuHRM_HjXoXLs3DFLTZAlAkXep5iOHxk50dA4tQt_z8LZBQYKMaTXigC0cr080fJdh_hhcdFZi3Q35rozG37ei8C-_kwPbYWID3qwlLXZ8cSqafHle_PTP_Og8erWzaEbOQkELzpP0c7mevg3xNWbByf8=]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEzkpH-21YUcAm8DHb40UtrZ4823if1xFwIA0qlaaTLikSALWUU1LxR3GeJA1OZC91_cA3cF5cMqqiEIMr_T9RDBSm_XE6n7h0UdwivhRreJeAwzk-p8ZcIipnl_6Hm99bnGzo-icrkzNVEc=]
- International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. IJSRR, 7(8). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZRsVJOgyLJoSyCn8JGBHswSw-3yDDcZUj1QcJANtDELExJbHnucjtv5XaDtXrkCnrBBEnHqXBXEp3P76VhjJ8n8M2kw-eEHHZOmmTcp9_ZtulrgOI4lxnNFP3fHMQVGF4PkQlXdXxm2B9DaQAwgHp9UI6dydC6fu]
- Journal of Emerging Technologies and Innovative Research. (n.d.). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. JETIR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELlflWlTar5FGoj1ck5Eom92ACAIAOhg8WhmCcePf4OfAw4suFtGNutsTtb54bT6c6DDPyeCOKbWtD6HbvE5wL3BGwvIAF15fSsnWUxrPppaJqDUGsNvMoZu9xcB6p6CKa6WRCT12zVQ==]
- Journal of Global Pharma Technology. (2020). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. JGPT, 12(10). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFogKcJZF6IF-FHxDsO3awvdDTGOW0fHanGLWg_r_GMjhJToipepD3RcCaFrwwfgP6UBZcwkbZjIGQAWAUq6ScMoNHMIdmu2EI2YTnGi1K4yXOD6afQTSWgjK98MdD5L_aAv0F2W-yByEu4JlEtVRffXohdUBGw1gKqe_k4eaeZ_glNtCuM_MM02LU0PE_YCYJrWGUG8A==]
- Cureus. (2024). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Cureus, 16(9). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-RHaE3N-Z7vCMZpT3CPpTsLWsYvPFCYrJxCNF3O5f89lM42g1a5GWpFdl8f6LJ3Ua4hA0bf05mW4vSqZ09KUI0DBFCClI2ic76ZVk7GxLPl_4oZg3JLPLdzAp7uKJDRE2U1q_--1TQRbCPPo7NDo0ok2sdLIDEXmcViXpYpPVwyUlxmNGM0RobToEmA==]
- LGC Standards. (n.d.). This compound Hydrochloride. LGC Standards Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhX-MVypNIYQn68DAv8vWL7HSU_uLVzfsWoPq5l-VDsM0SHU14gEZiTShceOsZNsG6XCkF4VTOal8C2sCjrkrff022jFCW6lGu287ze9RfFtmOL5nHdCmumNLrxehu4nhulVvo3o8gGg-zQ88vyWjwgEYYx2qS7ywT3g3NhdSVvOFUQ_Soh9iP6MYHwguzgziBnpbKAu-NFarCpyrslem3bcDaK_U=]
- Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwckI7fmGvI56dkiEwB2B-EI7FiCsYgcZIjt_Nd0Y21L-i-MqQRVmZSDGvYua1gnHZ5tNuBviuOUMG3P71PXP9lNliycxKrvWb5pwaUsfXQiV45O2GfA2WeINBvbAe1syuVjG4]
- Yashima, E. (2001). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. Journal of Chromatography A, 906(1-2), 127-154. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLtY9g2kc8hzwn-TOQ2AL49PE-MdAz_mXed-vUCxOqGVNwNZYHuiB3UEpsMyduZsKmkyJBERKusCZwns6s-0CCaVTbbRYBNjA1zJ6t9CEBfAM2sq0i-VNLsoCknRvuooYcybMdzpGx0sWO56mDf7aNu9SAQ7EJUz67IwWdMiQHboLD-E3g0iDQGqc1CUKjw-jaDbRcSyqkAS0WFHUCfGN8RyHpzexUCP9QlMMvLfymDtpPpy1DgJGFjXVZ0rEZu-Iu5_eHCFQebiN8npGIVKDpJDkRBXMydIVFi6L56A==]
- ChemicalBook. (2023). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. ChemicalBook Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcrATB066Nh4-tJRwfVTsndVY5X81nxI7V_JV-zo_XrCtG3YpWo9DYFAfni6X293Ejzu6vX9qw6fu9Ijwt921NXMX_irB2qpvSA_VSISRb6X9cPZiA2pUWxlBYUf-n3JiWMYRpc4N9iIKlAWNH-jN45c97gcyhjoOTOfjFn1UAHw==]
- ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_nr4ieNUAL0icDT_U5p5-xjBW6_Nu8z9W9tPosrCZSYmUl_Dk81efq9FY0pbItxELITdytFvk6exV2S8pseSQ7GU3hMmjGNIusxU19hqci1A3JFEd_UP7fyn1BdlwB9Hm5HOFHgWssCLNYPGkTj7Xhu2rxmeFSb-MGbl0SYoZwQCxgDgZJrKYBbgl0FdV8-PtoFUCUK73XOTlR_W2Ptt03qvZ4j3zjDMy61iPhKyo8qRZ3oato4TSOiXf5le_P4UX0sOYiH6HuQmKZmuivwodQvS0iThfFK6ZGr4IZBPPMXK7lCk2ZUjbG2-Z78Q5wuiuAZ_sHKaeU5k2fB0rWfaqgmHwIEduIE=]
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0fxdXqThWQTtC59bD7R2QR_0KEJZXhnjcWZeNgukZrKxPkkf6_o_blgGTSF_bvHbTzZOb0gnosmadcTvRTxI1fNEPp6LPXHbUhaZTXdPToyX6HKF5dtFXV5UhFwGgNqDG3mQq-GwRMRMBh9u1AfBl8mNhiVWxTFmIkQEMpJwXw7DU9gkIR2DTdLyE0zzg6tKshQ5ZYpVtC60g2XekvLxjwds4XXW804UG]
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
HPLC analysis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid purity
An In-depth Comparative Guide to the HPLC Analysis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Purity
In the landscape of modern drug development, the stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This compound, a critical chiral building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, exemplifies this principle.[1][2] The precise control of its purity—both in terms of enantiomeric excess and freedom from process-related impurities—is paramount.
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methodologies for the robust analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering a framework for selecting and optimizing the ideal analytical approach for your specific research and development or quality control needs.
The Analytical Challenge: A Multifaceted Molecule
The structure of this compound presents a distinct set of analytical challenges. As a chiral β-amino acid, the primary concern is the accurate quantification of the desired (R)-enantiomer against its unwanted (S)-counterpart. Furthermore, its trifluorinated phenyl ring, while key to its biological activity in the final API, introduces unique chromatographic behavior that can be leveraged for enhanced separation.[3][4]
This guide will compare three distinct HPLC-based strategies, each tailored to a different aspect of purity analysis.
Method A: Reversed-Phase HPLC for General Purity and Impurity Profiling
This approach is the workhorse of most pharmaceutical labs, designed to separate the main compound from its non-chiral, process-related impurities.
Expertise & Rationale
A standard C18 stationary phase is selected for its broad applicability and hydrophobicity-based retention mechanism. Given the polar nature of the amino and carboxylic acid groups, a buffered mobile phase is essential to control the ionization state of the analyte and ensure symmetrical peak shapes. The trifluorophenyl group provides sufficient hydrophobicity for good retention on a C18 column. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved within a reasonable timeframe.
Experimental Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Self-Validation and Trustworthiness
This method's reliability is established through standard validation protocols as per ICH guidelines.[5][6] System suitability parameters, including theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility of replicate injections (%RSD < 2.0%), must be verified before analysis. The formic acid in the mobile phase ensures consistent protonation of the analyte, leading to robust and reproducible retention times.
Method B: Chiral HPLC for Enantiomeric Purity Determination
The critical quality attribute for this intermediate is its enantiomeric purity. This requires a chiral stationary phase (CSP) capable of discriminating between the (R) and (S) enantiomers.
Expertise & Rationale
Drawing from established methods for the chiral separation of Sitagliptin precursors, a polysaccharide-based CSP, such as Daicel Chiralpak AD-H, is an excellent choice.[7][8] These phases create a chiral environment through their three-dimensional structure, allowing for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the two enantiomers. A normal-phase mobile phase system, typically a mixture of a hydrocarbon and an alcohol (e.g., hexane/ethanol), is often used with these columns to promote the specific interactions necessary for chiral recognition.
Experimental Protocol
-
Column: Daicel Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Hexane:Ethanol (95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase at a concentration of 0.5 mg/mL.
Note: The addition of an acidic modifier like TFA is often crucial for improving peak shape and resolution of amino acids on polysaccharide-based CSPs.
Self-Validation and Trustworthiness
The primary validation metric for this method is the resolution between the enantiomeric peaks. A resolution factor (Rs) of greater than 1.5 is typically required to ensure accurate quantification. The method's trustworthiness is further confirmed by analyzing a racemic mixture of the compound to establish the elution order and confirm the separation capability. The limit of quantification (LOQ) for the undesired (S)-enantiomer must be established to ensure the method is sensitive enough for its intended purpose.
Method C (Alternative): Fluorinated Stationary Phase for Enhanced Selectivity
This method leverages the specific chemical properties of the analyte to provide a complementary and potentially superior separation of fluorinated impurities.
Expertise & Rationale
Given that the analyte is a trifluorophenyl-containing compound, a pentafluorophenyl (PFP) stationary phase offers an alternative and powerful separation mechanism.[3][4] PFP phases can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes them particularly effective for separating halogenated aromatic compounds and their positional isomers, which may be difficult to resolve on a standard C18 phase.[3]
Experimental Protocol
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Similar to Method A, but optimized for the PFP column's retention characteristics.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 268 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.
Self-Validation and Trustworthiness
The utility of this method is validated by its ability to resolve impurities that may co-elute with the main peak in the standard C18 method. This "orthogonal" selectivity provides a higher degree of confidence in the overall purity assessment. The method's robustness should be tested by slightly varying parameters like mobile phase pH and temperature to ensure the separation is not compromised.
Comparative Summary
| Parameter | Method A: Reversed-Phase C18 | Method B: Chiral (Normal Phase) | Method C: Fluorinated Phase (PFP) |
| Primary Application | General purity, process impurities | Enantiomeric purity, (S)-enantiomer quantification | Orthogonal purity check, fluorinated impurities |
| Stationary Phase | Octadecylsilane (C18) | Polysaccharide (e.g., Amylose derivative) | Pentafluorophenyl (PFP) |
| Typical Mobile Phase | Water/Acetonitrile with Acid | Hexane/Ethanol with Acid | Water/Acetonitrile with Acid |
| Key Strengths | Robust, versatile, well-understood | Direct separation of enantiomers | Unique selectivity for halogenated compounds |
| Key Limitations | Cannot separate enantiomers | May have limited robustness, expensive columns | Not a primary choice for enantiomeric separation |
| Ideal Use Case | Routine QC, in-process control | Final release testing, chiral synthesis R&D | Impurity identification, method validation |
Visualizing the Analytical Workflow
A structured approach is essential for selecting and implementing the correct analytical method.
Caption: Workflow for selecting and executing the appropriate HPLC analysis.
Logical Decision Framework
The choice of method is dictated by the analytical question at hand.
Caption: Decision tree for HPLC method selection.
Conclusion
The purity analysis of this compound is a nuanced task that requires more than a single analytical method. A comprehensive quality control strategy should judiciously employ a combination of these approaches. A robust, reversed-phase C18 method serves as the foundation for assessing chemical purity, while a highly specific chiral method is non-negotiable for ensuring enantiomeric integrity. Furthermore, the use of an alternative stationary phase, such as a PFP column, provides an invaluable orthogonal tool for method validation and a deeper understanding of the impurity profile. By understanding the scientific principles behind each method, researchers and drug development professionals can confidently ensure the quality and safety of this vital pharmaceutical intermediate.
References
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. [Link]
- Custom Synthesis of this compound. Leading Chemical Manufacturer. [Link]
- Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. Scribd. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chiral Technologies Amino Acid D
- Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Publishing. [Link]
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
- Scheme. Synthesis of b-Amino Acid 14.
- Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- This compound. PubChem. [Link]
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
- This compound CAS 486460-00-8: High-Purity Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral HPLC Separ
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Beta-Amino Acids
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. Beta-amino acids, integral components in peptidomimetics, pharmaceuticals, and natural products, present a unique analytical challenge due to their structural diversity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering unparalleled accuracy and reliability. This guide provides an in-depth comparison of contemporary chiral HPLC methods for the enantiomeric resolution of beta-amino acids, supported by experimental data, to empower you in selecting and developing robust analytical strategies.
The Criticality of Enantiomeric Purity in Beta-Amino Acids
The therapeutic efficacy and toxicological profile of a chiral drug are often confined to a single enantiomer. The "distomer," or undesired enantiomer, can be inactive, exhibit a different pharmacological effect, or even be toxic. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). Beta-amino acids, with their additional carbon in the backbone compared to their alpha-analogues, can adopt unique folded structures, making their stereochemistry particularly influential in biological systems.
Principles of Chiral Recognition in HPLC
Chiral HPLC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention times, enabling their separation. The choice of the CSP is the most critical decision in chiral method development.
A Comparative Analysis of Chiral Stationary Phases for Beta-Amino Acid Enantioseparation
The successful enantioseparation of beta-amino acids is highly dependent on the selection of an appropriate CSP. The most effective and widely used CSPs for this class of compounds fall into three main categories: macrocyclic glycopeptides, zwitterionic phases, and polysaccharide-based phases.
Macrocyclic Glycopeptide CSPs: The Workhorses for Amino Acid Analysis
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (Chirobiotic T) and its aglycone (Chirobiotic TAG), are renowned for their broad applicability in separating amino acid enantiomers, often without the need for derivatization.[1][2] These CSPs possess a complex structure with multiple chiral centers and functional groups, including carboxyl, amino, and hydroxyl groups, which can engage in a variety of interactions with the analyte, such as hydrogen bonding, ionic interactions, and inclusion complexation.[3]
A key finding in the separation of beta-amino acids is the differential selectivity between Chirobiotic T and Chirobiotic TAG. Research has shown that the Chirobiotic TAG column often exhibits superior selectivity for β²-homoamino acids, while the Chirobiotic T or T2 columns are generally more effective for the enantioseparation of β³-homoamino acid enantiomers.[4] This is attributed to the presence of sugar moieties on the teicoplanin structure, which can influence the steric accessibility of the binding sites.[5]
Zwitterionic CSPs: Exploiting Ionic Interactions for Enhanced Selectivity
Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+™) and ZWIX(-™), are based on cinchona alkaloids and possess both acidic and basic functionalities.[6][7] This dual nature makes them particularly well-suited for the separation of zwitterionic analytes like amino acids. The primary separation mechanism involves ion-pairing interactions between the charged groups on the CSP and the analyte.[7]
A significant advantage of zwitterionic CSPs is their complementary nature. CHIRALPAK® ZWIX(+) and ZWIX(-) are pseudo-enantiomeric, meaning they often provide a reversal in the elution order of the enantiomers.[6] This feature is invaluable for confirming peak identity and for the accurate quantification of a minor enantiomer in the presence of a large excess of the other.
Polysaccharide-Based CSPs: Broad Applicability and Unique Selectivity
Polysaccharide-based CSPs, derived from cellulose and amylose carbamate derivatives, are some of the most widely used chiral selectors in HPLC.[8][9] Columns such as Lux® Amylose-2 offer a different chiral recognition mechanism compared to macrocyclic glycopeptide and zwitterionic phases, often involving hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[8][10] For certain rigid beta-amino acids, polysaccharide-based CSPs can provide superior separation performance compared to other column types.
Quantitative Comparison of Chiral Stationary Phases
The following table summarizes experimental data for the enantioseparation of various beta-amino acids on different CSPs, providing a direct comparison of their performance.
| Chiral Stationary Phase | Beta-Amino Acid Analyte | Mobile Phase | k'1 | α (Selectivity Factor) | Rs (Resolution) | Reference |
| Chirobiotic T | β³-homophenylalanine | H₂O/MeOH (80/20, v/v) + 0.1% TFA | 2.15 | 1.28 | 2.45 | [4] |
| Chirobiotic TAG | β²-homophenylalanine | H₂O/MeOH (80/20, v/v) + 0.1% TFA | 3.42 | 1.45 | 3.80 | [4] |
| CHIRALPAK® ZWIX(+) | tert-Leucine | MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM FA | 2.14 | 1.57 | 4.20 | [11] |
| CHIRALPAK® ZWIX(-) | tert-Leucine | MeOH/MeCN (50/50 v/v) + 25 mM DEA + 50 mM FA | 1.98 | 1.62 | 4.50 | [6] |
| Lux® Amylose-2 | N-FMOC-β-Alanine | ACN/H₂O (60/40, v/v) + 0.1% TFA | 3.80 | 1.15 | 2.10 | [12][13] |
k'1 = retention factor of the first eluting enantiomer; α = selectivity factor (k'2/k'1); Rs = resolution between the two enantiomers. TFA = Trifluoroacetic Acid; MeOH = Methanol; MeCN = Acetonitrile; DEA = Diethylamine; FA = Formic Acid; N-FMOC = N-(9-Fluorenylmethoxycarbonyl)
Experimental Protocols
Below are detailed, step-by-step methodologies for the chiral HPLC analysis of beta-amino acids, incorporating principles of method validation as per ICH guidelines.[14][15][16]
Protocol 1: Direct Enantioseparation of Underivatized Beta-Amino Acids on a Macrocyclic Glycopeptide CSP
This protocol is suitable for the direct analysis of polar, underivatized beta-amino acids.
1. Instrumentation and Materials:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chirobiotic T column (250 x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).[17]
-
Racemic or enantiomerically-enriched beta-amino acid sample.
2. Chromatographic Conditions:
-
Mobile Phase: A typical starting condition is a mixture of water, methanol, and formic acid (e.g., 80:20:0.1, v/v/v).[17] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection for analytes lacking a strong chromophore.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the beta-amino acid sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[17]
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation (Abbreviated):
-
Specificity: Inject a solution of the racemic beta-amino acid to ensure baseline separation of the two enantiomers.
-
Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]
-
Precision: Perform at least six replicate injections of a single concentration. The relative standard deviation (RSD) of the peak areas and retention times should be < 2.0%.[15]
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which the enantiomers can be reliably quantified with acceptable precision and accuracy.
5. Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers (Area₁ and Area₂).
-
Calculate the % ee using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Caption: Workflow for Chiral HPLC Analysis of Beta-Amino Acids.
Protocol 2: Enantioseparation of Beta-Amino Acids on a Zwitterionic CSP
This protocol is particularly useful when a reversal of elution order is desired for confirmation or for trace analysis.
1. Instrumentation and Materials:
-
HPLC system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or MS).
-
CHIRALPAK® ZWIX(+) or ZWIX(-) column (150 x 3.0 mm, 3 µm particle size).[11]
-
Methanol (HPLC grade), Acetonitrile (HPLC grade), Diethylamine (DEA), Formic Acid (FA).
-
Racemic or enantiomerically-enriched beta-amino acid sample.
2. Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of Methanol/Acetonitrile (e.g., 50/50 v/v) with additives such as 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).[11]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: As appropriate for the analyte (e.g., ELSD or MS for underivatized amino acids).
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the beta-amino acid sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
Follow the validation parameters outlined in Protocol 1. To confirm peak identity, inject the sample on both ZWIX(+) and ZWIX(-) columns to observe the reversal of elution order.
Causality Behind Experimental Choices
-
Mobile Phase Composition: The ratio of organic modifiers (methanol, acetonitrile) is adjusted to optimize retention and selectivity. Additives like formic acid and diethylamine are used to control the ionization state of both the analyte and the CSP, which is crucial for separations on zwitterionic and macrocyclic glycopeptide phases.
-
Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution but longer analysis times.
-
Flow Rate: Slower flow rates can improve separation efficiency, but at the cost of longer run times.
Caption: Logic for Chiral Stationary Phase Selection.
Conclusion and Future Perspectives
The selection of the optimal chiral HPLC method for determining the enantiomeric excess of beta-amino acids is a multifaceted process that requires a thorough understanding of the analyte's properties and the mechanisms of different chiral stationary phases. Macrocyclic glycopeptide, zwitterionic, and polysaccharide-based CSPs each offer unique advantages and should be screened during method development. By systematically evaluating these options and adhering to rigorous validation protocols, researchers can develop reliable and accurate methods to ensure the enantiomeric purity of these critical compounds. The continued development of novel CSPs with enhanced selectivity and efficiency promises to further advance the field of chiral separations.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- CHIRALPAK ZWIX(-). HPLC. [Link]
- Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
- Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
- Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]
- Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. [Link]
- Lux Amylose-2. Phenomenex - Chiral - HPLC-MART. [Link]
- Lux Chiral HPLC Columns for Chiral Separ
- Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral St
- APPLIC
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. hplcmart.com [hplcmart.com]
- 9. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
NMR spectroscopy for structural elucidation of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An In-Depth Guide to the Structural Elucidation of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: An NMR-Centric Approach
Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate
This compound is a chiral intermediate of significant pharmaceutical importance, notably in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin[1][2]. For researchers in drug development, the unambiguous confirmation of its molecular structure, including its specific stereochemistry, is not merely a procedural step but a cornerstone of quality, safety, and efficacy. The presence of a stereocenter, a flexible butanoic acid chain, and a complex trifluorophenyl ring presents a distinct analytical challenge that demands a robust and multi-faceted strategy.
This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for the structural elucidation of this molecule. We will focus on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for comprehensive characterization in solution, while objectively comparing its capabilities with alternative methods such as Mass Spectrometry (MS) and X-ray Crystallography.
The Core Strategy: NMR Spectroscopy as the Primary Arbiter of Structure
While other techniques provide critical pieces of the puzzle, NMR spectroscopy is unparalleled in its ability to deliver a detailed, atom-by-atom map of a molecule's connectivity and chemical environment in its solution state, which is often more relevant to its eventual biological activity[3]. Our approach is systematic, beginning with simple one-dimensional experiments and progressing to more complex two-dimensional techniques to build a complete and validated structural picture.
Experimental Workflow for NMR Analysis
The logical flow of NMR experiments is designed to build structural information progressively, with each step confirming the last.
Comparison with Alternative Analytical Techniques
No single technique is a panacea. A comprehensive analysis relies on understanding the strengths and limitations of multiple methods. NMR's primary role is complemented by other techniques that provide orthogonal information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Primary: Atomic connectivity, molecular structure, stereochemical environment.Secondary: Purity, quantitation. | Non-destructive, provides unparalleled detail on covalent structure in solution, versatile (¹H, ¹³C, ¹⁹F, etc.). [3][4] | Lower sensitivity than MS, requires relatively pure sample (>95%), can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Primary: Molecular weight, elemental composition (HRMS).Secondary: Structural fragments. | Extremely high sensitivity (sub-picomole), rapid analysis, can be coupled to chromatography (LC-MS, GC-MS). [5][6] | Provides limited connectivity information, does not distinguish between isomers (including enantiomers) without fragmentation studies, ionization can be challenging. [7] |
| X-ray Crystallography | Primary: Definitive 3D atomic arrangement, absolute stereochemistry.Secondary: Bond lengths, bond angles. | Considered the "gold standard" for unambiguous structure determination. [8][9][10] | Requires a suitable single crystal , which can be difficult or impossible to grow;[11] provides solid-state structure, which may differ from solution conformation. |
| Chiral Chromatography | Primary: Enantiomeric excess (purity). | The benchmark for quantifying enantiomers, highly accurate and precise. [12][13] | Provides no structural information beyond separating known enantiomers; requires a chiral stationary phase specific to the molecule class. [] |
As the table illustrates, while X-ray crystallography can provide the absolute structure, its prerequisite of a high-quality crystal is a significant bottleneck.[11] Mass spectrometry excels at confirming the molecular formula but falls short on the detailed isomerism.[7] Chiral chromatography is essential for quality control in determining enantiomeric purity but is not a tool for initial structural elucidation.[12] Therefore, NMR remains the most powerful and practical first-line technique for comprehensively defining the structure of a newly synthesized molecule like this compound in the solution phase.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and for its ability to preserve the labile -NH₂ and -COOH protons for observation, unlike D₂O where they would exchange with deuterium. [15] * Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow solvent peak line shape.
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire a ¹⁹F spectrum with 64-128 scans and a spectral width appropriate for fluorinated aromatics (~100 ppm).
-
¹H-¹H COSY: Acquire a gradient-selected COSY experiment with 256-512 increments in the indirect dimension and 8-16 scans per increment.
-
¹H-¹³C HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz). Use 256-512 increments in the indirect dimension and 16-32 scans per increment.
-
-
Data Processing:
-
Apply Fourier transformation to all acquired data.
-
Phase and baseline correct all spectra.
-
Reference the ¹H and ¹³C spectra to the residual DMSO solvent peak (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).
-
Conclusion
The structural elucidation of this compound is a task that perfectly encapsulates the challenges and solutions in modern pharmaceutical analysis. While techniques like Mass Spectrometry and X-ray Crystallography provide indispensable, albeit incomplete or conditional, information, it is a well-designed suite of NMR experiments that delivers the most comprehensive and practical structural verification. By systematically employing 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR, a researcher can confidently map the atomic connectivity, confirm the substitution pattern of the fluorinated ring, and build a definitive structural model, ensuring the integrity of this crucial pharmaceutical building block.
References
- MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]
- University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
- Excillum. Small molecule crystallography. [Link]
- Chowdhury, S. K., et al. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]
- AZoLifeSciences.
- Pharmaffiliates. Custom Synthesis of this compound. [Link]
- Wikipedia. Protein mass spectrometry. [Link]
- Jolley, K., et al. The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Semantic Scholar. [Link]
- Kinter, M., & Sherman, N. E. Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
- Chemistry LibreTexts. 2D NMR Introduction. [Link]
- NIH National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]
- AZoM.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- ResearchGate.
- University of Leicester. The very basics of NMR of proteins. [Link]
- Wüthrich, K. Two-Dimensional NMR and Protein Structure. Annual Review of Biochemistry. [Link]
- NIH National Center for Biotechnology Information.
- ResearchGate. 13 C dimension of HSQC spectra of amino acids (δ 10Â10-6-55Â10-6 ) in... [Link]
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- ResearchGate. 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... [Link]
- NIH PubChem. This compound. [Link]
- NIH National Center for Biotechnology Information. Unconventional approaches for chiral resolution. [Link]
- ScienceDirect. Chiral methods. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]
- JEOL Ltd.
- NMIMS Pharmacy.
- Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]
- YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
- Quora. Other than STM, are there any experimental methods which can determine molecular chirality? [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Oregon State University. 13C NMR Chemical Shift. [Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]
- NIH PubChem. (S)-3-Amino-4-phenylbutanoic acid. [Link]
- NIH PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 7. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. rigaku.com [rigaku.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Abstract
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of pharmaceuticals like Sitagliptin[1][2][3]. We delve into the critical choices researchers face in method development, from ionization source selection to the comparative performance of different mass analyzers for both quantitative and qualitative workflows. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental protocols to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Challenge
This compound (MW: 233.19 g/mol ) is a small, polar molecule characterized by a trifluorinated phenyl ring, a butanoic acid chain, and a primary amine[4]. Its zwitterionic nature and lack of a strong chromophore make Liquid Chromatography-Mass Spectrometry (LC-MS) the analytical technique of choice. The primary challenges in developing a robust LC-MS method for this analyte are:
-
Chromatographic Retention: Its high polarity can lead to poor retention on traditional reversed-phase (RP) columns.
-
Ionization Efficiency: Selecting the optimal ionization source and conditions is critical for achieving the required sensitivity.
-
Assay Specificity: Differentiating the analyte from matrix components and potential isomers is paramount, especially in complex biological matrices.
This guide will systematically address these challenges, comparing the primary tools available to the modern analytical scientist.
The First Decision Point: Ionization Source Selection
The transition of the analyte from the liquid phase to a charged, gas-phase ion is the heart of LC-MS analysis. For a polar, non-volatile molecule like our target compound, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): As the most widely used ionization source for polar molecules, ESI is the logical starting point[5]. It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. Given the presence of a basic amino group, positive-ion mode ESI is highly effective. The acidic carboxylic acid group also allows for analysis in negative-ion mode as [M-H]⁻, providing an alternative for method development.
-
Mechanism: ESI generates ions directly from solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase[6][7].
-
Why it works for this analyte: The amino acid structure is readily protonated in the acidic mobile phases typically used for LC-MS, making it ideal for ESI[8][9][10].
-
Key Consideration: ESI is susceptible to matrix effects and ion suppression, where co-eluting compounds compete for ionization, potentially compromising sensitivity and accuracy. Careful sample preparation and chromatographic separation are essential to mitigate this.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally better suited for less polar molecules. However, it can be a viable alternative if ESI proves problematic.
-
Mechanism: In APCI, the eluent is vaporized in a heated tube, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecule.
-
Comparative Advantage: APCI is often less prone to ion suppression than ESI and can handle higher flow rates.
-
Verdict for this Analyte: ESI is the superior first choice due to the analyte's high polarity and amino acid-like structure. APCI should be considered a secondary option, primarily for troubleshooting or specific matrix challenges.
Workflow: Ionization Source Selection
Caption: Logical workflow for selecting the appropriate ionization source.
The Second Decision Point: Mass Analyzer Comparison
The choice of mass analyzer dictates the performance characteristics of the assay, particularly the trade-offs between sensitivity, selectivity, and qualitative power. The two most relevant platforms for this application are the Triple Quadrupole (QqQ) and the high-resolution Quadrupole Time-of-Flight (Q-TOF).
For Quantitative Analysis: QqQ vs. Q-TOF
In drug development, accurate quantification is critical for pharmacokinetic and bioequivalence studies.
Triple Quadrupole (QqQ) Mass Spectrometry: The QqQ is the undisputed "gold standard" for targeted quantification due to its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM)[11][12].
-
Mechanism (MRM):
-
Q1: Acts as a mass filter, isolating the precursor ion of our analyte (e.g., the [M+H]⁺ ion at m/z 234.1).
-
q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., nitrogen or argon).
-
Q3: Acts as a second mass filter, isolating a specific, characteristic fragment ion (product ion).
-
-
Why it excels: This two-stage mass filtering process is incredibly specific. It filters out nearly all chemical noise, resulting in a very high signal-to-noise ratio and enabling low limits of quantification[11].
High-Resolution Mass Spectrometry (HRMS - Q-TOF): Modern Q-TOF instruments offer the ability to perform quantification by extracting a very narrow mass window around the analyte's exact mass.
-
Mechanism (XIC): A full-scan mass spectrum is acquired, and the signal is generated by creating an Extracted Ion Chromatogram (XIC) for the analyte's high-resolution, accurate mass (e.g., m/z 234.0741 ± 0.005 Da).
-
Comparative Advantage: HRMS offers unparalleled selectivity due to its high resolving power, which can separate the analyte from interferences with the same nominal mass. It also allows for retrospective data analysis; since full spectra are collected, one can later investigate the data for metabolites or other compounds without re-running the sample[13].
Comparative Performance for Quantification
| Parameter | Triple Quadrupole (QqQ) with MRM | Q-TOF with High-Resolution XIC | Rationale & Justification |
| Sensitivity (LLOQ) | Superior (Typically low pg/mL to sub-ng/mL) | Excellent (Typically high pg/mL to low ng/mL) | QqQ instruments are purpose-built for ion transmission in MRM mode, making them inherently more sensitive for targeted analysis[12][14]. |
| Selectivity | Excellent | Superior | While MRM is highly selective, HRMS can resolve isobaric interferences that have the same precursor and product ion masses as the analyte. |
| Linear Dynamic Range | Excellent (Often 3-4 orders of magnitude) | Excellent (Often 3-4 orders ofmagnitude) | Both platforms provide wide linear ranges suitable for pharmacokinetic studies. |
| Method Development | More complex (Requires optimization of MRM transitions) | Simpler (Requires only the analyte's exact mass) | QqQ methods require careful selection and optimization of precursor-product ion pairs and collision energies for each new compound. |
| Throughput | Superior | Good | The rapid duty cycle of a QqQ allows for monitoring many MRM transitions in a short period, ideal for high-throughput screening. |
| Qualitative Capability | Limited | Superior | Q-TOF acquires full-scan MS and MS/MS data, enabling simultaneous quantification and identification of unknowns. |
Verdict: For regulated bioanalysis where the highest sensitivity is required, the Triple Quadrupole remains the platform of choice. For research environments, discovery, and metabolite profiling, the Q-TOF offers a compelling combination of excellent quantitative performance and powerful qualitative capabilities.
Diagram: MRM Workflow in a Triple Quadrupole (QqQ) MS
Caption: Predicted major fragmentation pathways for the target analyte.
Experimental Protocols: A Self-Validating System
The trustworthiness of an analytical method relies on its validation. The following protocols incorporate elements of system suitability and quality control, aligning with industry best practices and regulatory guidance such as the FDA's Bioanalytical Method Validation guidances.[15][16][17]
Protocol 1: Quantitative Analysis using LC-MS/MS (QqQ)
Objective: To accurately quantify this compound in human plasma.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of the analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples (e.g., low, mid, high) by spiking into control human plasma.[18]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar analyte. (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 0.5 min, ramp down to 40% B over 2.5 min, hold for 0.5 min, then return to 95% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (QqQ):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions:
-
Analyte: Precursor 234.1 → Product 149.0 (Collision Energy: 20 eV).
-
SIL-IS: (Adjust masses accordingly).
-
-
-
System Validation & Data Analysis:
-
System Suitability: Inject a mid-level QC sample five times at the beginning of the run. The coefficient of variation (%CV) of the peak area ratio should be <15%.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration. A linear regression with a weighting of 1/x² should yield an r² > 0.99.
-
Acceptance Criteria: The accuracy of back-calculated calibrators and measured QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Protocol 2: Metabolite Identification using LC-HRMS (Q-TOF)
Objective: To identify potential phase I and phase II metabolites in an in-vitro hepatocyte incubation sample.
-
Sample Preparation: Follow the same protein precipitation procedure as in Protocol 1.
-
LC Conditions: Use the same HILIC method to ensure chromatographic compatibility.
-
HRMS Conditions (Q-TOF):
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Acquire a full scan from m/z 50-800 at high resolution (>25,000 FWHM).
-
MS2 Scans (DDA): Trigger MS/MS fragmentation scans for the top 3 most intense ions from the MS1 scan that exceed a predefined intensity threshold. Use a dynamic exclusion list to avoid re-acquiring spectra for the same ions.
-
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate rich fragmentation spectra.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Search for predicted metabolites (e.g., hydroxylation, glucuronidation, N-oxidation) by looking for their exact mass shifts from the parent drug.
-
Compare the MS/MS fragmentation spectra of potential metabolites to the parent drug's spectrum to confirm the core structure. The presence of the characteristic trifluorobenzyl fragment (m/z 149.0) would be strong evidence.
-
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task where the choice of technology must align with the analytical goal.
-
For regulated, high-sensitivity quantification , a Triple Quadrupole (QqQ) mass spectrometer coupled with a HILIC-based LC method and a stable isotope-labeled internal standard represents the most robust and defensible approach.
-
For research, metabolite identification, and discovery workflows , a Q-TOF platform provides a powerful alternative, offering excellent quantitative capabilities alongside invaluable qualitative insights from high-resolution full-scan data.
By understanding the fundamental principles behind ionization and mass analysis and by employing systematic, self-validating protocols, researchers can confidently generate high-quality data to accelerate their drug development programs.
References
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link] [16][18]2. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [17]3. Dillen, L., Cools, W., Vereyken, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-47. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135413520, this compound. [Link] [4]7. Chen, Y. R., Chen, H. W., & Lin, C. E. (2002). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of the Chinese Chemical Society, 49(5), 783-788. [Link] [9]8. Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link] [20]9. Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] [21]10. Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link] [22]11. Zhang, T., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 968-976. [Link] [5]12. Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
Sources
- 1. This compound Hydrochloride [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchmap.jp [researchmap.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: An Essential Precursor for Sitagliptin
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical chiral building block in the pharmaceutical industry, most notably as the key intermediate for the synthesis of sitagliptin. Sitagliptin, the active ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The stereochemistry of the β-amino acid is crucial for its pharmacological activity, demanding highly enantioselective and efficient synthetic strategies. This guide provides a comparative analysis of the principal synthetic routes to this vital intermediate, offering insights into the underlying chemical principles, process efficiencies, and practical considerations for researchers and professionals in drug development and process chemistry.
Rhodium-Catalyzed Asymmetric Hydrogenation: The Industrial Benchmark
The rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor represents a landmark achievement in industrial process chemistry, developed and implemented by Merck for the large-scale manufacture of sitagliptin.[1][2] This second-generation process is lauded for its high efficiency, atom economy, and exceptional enantioselectivity.
Causality in Experimental Design
The core of this strategy lies in the enantioselective reduction of an unprotected enamine. The choice of a rhodium catalyst paired with a chiral bisphosphine ligand, specifically a Josiphos-type ligand, is critical. These ligands form a chiral coordination complex with the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, thereby establishing the desired (R)-stereocenter with high fidelity. The reaction is typically carried out under moderate hydrogen pressure and temperature, balancing reaction kinetics with catalyst stability and selectivity.
Workflow and Key Parameters
The synthesis of the enamine precursor and its subsequent hydrogenation can be visualized as follows:
Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
-
Materials: Dehydrositagliptin, Methanol (MeOH), [Rh(cod)Cl]₂ (precatalyst), (R,S)-t-Bu-JOSIPHOS (ligand), Hydrogen gas (H₂).
-
Procedure:
-
A pressure reactor is charged with dehydrositagliptin and methanol.
-
The catalyst is prepared in a separate glovebox by dissolving [Rh(cod)Cl]₂ and (R,S)-t-Bu-JOSIPHOS in methanol.
-
The catalyst solution is transferred to the reactor.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 250 psig.
-
The reaction mixture is heated to 50°C and stirred until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reactor is cooled, and the pressure is released. The crude product is then processed to isolate the final product.
-
Transaminase-Catalyzed Biocatalysis: The "Green" Evolution
In a drive for more sustainable and safer manufacturing processes, Merck and Codexis co-developed a third-generation synthesis of sitagliptin that replaces the rhodium-catalyzed hydrogenation with a highly efficient biocatalytic transamination.[3][4] This route employs a specifically engineered (R)-selective ω-transaminase to convert a prochiral ketone directly into the desired chiral amine.
Causality in Experimental Design
The success of this route hinges on the principles of directed evolution. Natural transaminases did not exhibit sufficient activity or selectivity for the sterically demanding prositagliptin ketone. Through a process of substrate walking and multiple rounds of gene shuffling and mutation, a novel transaminase was engineered with over 25,000-fold improvement in activity.[3] This enzyme facilitates the stereoselective transfer of an amino group from an amine donor (typically isopropylamine) to the ketone, generating the (R)-amine with near-perfect enantioselectivity. This process operates under mild, aqueous conditions, eliminating the need for high-pressure equipment and precious metal catalysts.
Workflow and Key Parameters
The enzymatic approach significantly streamlines the synthesis:
Caption: Transaminase-Catalyzed Asymmetric Synthesis Workflow.
Experimental Protocol: Enzymatic Transamination
-
Materials: Prositagliptin ketone, engineered (R)-selective transaminase (e.g., from Codexis), pyridoxal 5'-phosphate (PLP) cofactor, isopropylamine, aqueous buffer (e.g., triethanolamine).
-
Procedure:
-
The prositagliptin ketone is dissolved in a suitable organic co-solvent like DMSO.
-
An aqueous buffer solution is prepared containing the transaminase enzyme, PLP, and the amine donor (isopropylamine).
-
The ketone solution is added to the enzyme solution.
-
The reaction mixture is maintained at a controlled temperature (e.g., 40-45°C) and pH (e.g., 8.0-9.0) with gentle agitation.
-
The reaction progress is monitored by HPLC. The equilibrium can be driven to completion by the removal of the acetone byproduct.
-
Once the reaction is complete, the product is extracted and purified.
-
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of the sitagliptin precursor, an enantioselective aza-Michael addition reaction has been effectively demonstrated.[5][6]
Causality in Experimental Design
This approach utilizes a small organic molecule, such as a chiral prolinol derivative or a cinchona alkaloid-based catalyst, to induce enantioselectivity.[5][6] The catalyst activates the substrate, an α,β-unsaturated aldehyde or ketone, through the formation of a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the conjugate addition of a nucleophile (in this case, a protected hydroxylamine or carbamate). The chiral environment of the catalyst directs the nucleophile to attack one face of the molecule, leading to the formation of the desired enantiomer.
Workflow and Key Parameters
A representative organocatalytic route is depicted below:
Caption: Organocatalytic Aza-Michael Addition Workflow.
Experimental Protocol: Organocatalytic aza-Michael/Hemiacetal Reaction
-
Materials: (E)-4-(2,4,5-trifluorophenyl)but-2-enal, N-Boc-hydroxylamine, (S)-diphenylprolinol-TMS ether (catalyst), p-nitrobenzoic acid (co-catalyst), dichloromethane (DCM).
-
Procedure:
-
To a solution of (E)-4-(2,4,5-trifluorophenyl)but-2-enal in DCM at -20°C are added the organocatalyst and the co-catalyst.
-
N-Boc-hydroxylamine is then added, and the reaction mixture is stirred for an extended period (e.g., 15 hours).
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched, and the chiral hemiacetal intermediate is purified.
-
The intermediate is then subjected to an oxidation/reductive cleavage sequence to yield the final Boc-protected β-amino acid.[5]
-
Chiral Pool Synthesis
The chiral pool approach utilizes readily available, inexpensive enantiopure natural products as starting materials. For the synthesis of this compound, amino acids such as (S)-serine or L-methionine have been employed.[7][8]
Causality in Experimental Design
This strategy leverages the inherent chirality of the starting material, obviating the need for an asymmetric induction step. The synthesis involves a multi-step sequence to transform the starting amino acid into the target β-amino acid. A key step in the synthesis from (S)-serine involves the formation of an aziridine intermediate, followed by a regioselective ring-opening with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene.[7] While robust, this approach often involves more steps compared to asymmetric catalytic methods.
Workflow and Key Parameters
The synthesis from (S)-serine is a multi-step process:
Caption: Chiral Pool Synthesis Workflow from (S)-Serine.
Experimental Protocol: Key Step - Aziridine Ring Opening
-
Materials: N-Boc-O-tosyl-(R)-aziridin-2-methanol, 1-bromo-2,4,5-trifluorobenzene, magnesium (Mg), tetrahydrofuran (THF), CuCN.
-
Procedure:
-
The Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide, is prepared by reacting 1-bromo-2,4,5-trifluorobenzene with magnesium turnings in anhydrous THF.
-
In a separate flask, the chiral aziridine derivative is dissolved in anhydrous THF and cooled.
-
A catalytic amount of CuCN is added, followed by the slow addition of the freshly prepared Grignard reagent.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted and purified.
-
Comparative Summary
| Feature | Rh-Catalyzed Hydrogenation | Transaminase Biocatalysis | Organocatalysis | Chiral Pool Synthesis |
| Core Technology | Homogeneous Catalysis | Biocatalysis | Organocatalysis | Stoichiometric Chiral Source |
| Catalyst | Rhodium/Josiphos complex | Engineered ω-transaminase | Chiral amine or alkaloid | N/A |
| Typical Yield | >95% (hydrogenation step) | >95% (transamination step) | 80-90% (aza-Michael step) | ~30-40% (overall) |
| Enantiomeric Excess | >99.5% ee | >99.9% ee | 90-98% ee | >99% ee (from source) |
| Process Conditions | High pressure (250 psig), 50°C | Ambient pressure, ~40°C, aqueous | Ambient pressure, -20°C to RT | Varied, multi-step |
| Advantages | High efficiency, high ee, well-established | "Green", high selectivity, mild conditions, no heavy metals | Metal-free, avoids high pressure | Readily available chiral source |
| Disadvantages | Expensive/toxic Rh catalyst, high pressure | Enzyme development required, substrate scope | Higher catalyst loading, longer reaction times | Long synthetic sequence, lower overall yield |
| Industrial Application | Yes (Merck 2nd Gen)[1] | Yes (Merck 3rd Gen)[3] | Potential for scale-up | Less common for this target on large scale |
Conclusion
The synthesis of this compound offers a compelling case study in the evolution of pharmaceutical process chemistry. The transition from a highly efficient rhodium-catalyzed asymmetric hydrogenation to an even "greener" and more selective transaminase-catalyzed process highlights the industry's drive towards sustainability and innovation. While the rhodium-catalyzed route remains a benchmark for efficiency and enantioselectivity, the biocatalytic method sets a new standard for environmentally benign synthesis at scale.
Organocatalytic and chiral pool approaches provide valuable alternatives, particularly in research and smaller-scale synthesis, by avoiding precious metals or leveraging readily available chirality. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of goods, available equipment, and environmental considerations. Each of these methodologies represents a powerful strategy in the synthetic chemist's toolkit for accessing this critical pharmaceutical intermediate.
References
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Li, P., Wang, L., Zhang, Y., & Wang, P. (2022).
- Savich, V., & Savich, M. (2025). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. ResearchGate. (Note: This is a general reference discussing the processes).
- Codexis, Inc. (2023). Improved process for preparation of sitagliptin. Google Patents. (Patent application describing the use of transaminase CDX-036).
- Center for Green Chemistry & Green Engineering at Yale. (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Chemistry For Sustainability. [Link]
- Oh, S. H., Kim, H. J., Lee, J. Y., Kim, H. Y., & Park, H. G. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
- U.S. Environmental Protection Agency. (2010). Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase. Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. [Link]
- Li, T., Liang, J., Zhang, X., & Xu, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(9), 5183-5188. [Link]
- Forgách, P., et al. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. ResearchGate.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. (Supporting information with experimental procedures). [Link]
- Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry–A European Journal, 27(54), 13531-13535. [Link]
- Forgách, P., Gáti, T., Kelemen, Z., & Sánta, Z. (2015). Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool.
- Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed. [Link]
- Hansen, K. B., et al. (2009). Synthesis of Sitagliptin.
- Oh, S. H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition.
- Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)
- Khobragade, T. P., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Zhang, Z., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Taylor & Francis Online.
Sources
- 1. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Economic Analysis of Sitagliptin Synthesis Pathways: From Metal Catalysis to Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, represents a landmark case study in the evolution of pharmaceutical manufacturing. The drive for economic efficiency, sustainability, and safety has spurred the development of multiple synthetic routes, each with a distinct profile of advantages and drawbacks. This guide provides an in-depth comparative analysis of the three principal synthesis pathways: asymmetric hydrogenation, enzymatic transamination, and chemical resolution. We will delve into the core chemistry, present a comprehensive economic and performance comparison, and provide detailed experimental protocols to inform strategic decisions in drug development and manufacturing.
The Synthetic Challenge: Constructing the Chiral β-Amino Acid Core
The central challenge in sitagliptin synthesis lies in the stereoselective construction of the chiral β-amino acid moiety. The desired (R)-enantiomer is responsible for the therapeutic activity, while the (S)-enantiomer is inactive. Therefore, achieving high enantiomeric excess (ee) is paramount. The evolution of sitagliptin synthesis is a story of increasing elegance and efficiency in establishing this critical stereocenter.
The Primary Contenders: A Head-to-Head Comparison
The three main industrial routes to sitagliptin are:
-
Asymmetric Hydrogenation: The initial manufacturing route, relying on a rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine.
-
Enzymatic Transamination: A second-generation, "greener" approach that utilizes a highly engineered transaminase enzyme for the asymmetric amination of a ketone precursor.
-
Chemical Resolution: A classical method involving the separation of a racemic mixture of sitagliptin using a chiral resolving agent.
The following sections will dissect each of these pathways, culminating in a comparative data summary.
Route 1: Asymmetric Hydrogenation - The Dawn of an Efficient Synthesis
Merck's first-generation industrial synthesis of sitagliptin was a significant achievement in catalysis. This route involves the asymmetric hydrogenation of a prochiral enamine intermediate using a rhodium catalyst with a chiral phosphine ligand, typically (R)-t-Bu-JOSIPHOS.
Caption: Asymmetric Hydrogenation Pathway for Sitagliptin Synthesis.
The key to this process is the highly enantioselective hydrogenation of the enamine intermediate, which sets the desired stereochemistry. This route is characterized by high yields and excellent enantioselectivity. However, it also presents several economic and safety challenges. The rhodium catalyst and the specialized chiral ligand are expensive, contributing significantly to the overall cost. Furthermore, the reaction requires high-pressure hydrogen, necessitating specialized equipment and posing safety risks at an industrial scale.
Route 2: Enzymatic Transamination - A Greener, More Economical Approach
In a landmark example of green chemistry, Merck and Codexis developed a second-generation synthesis of sitagliptin that replaces the rhodium-catalyzed hydrogenation with a biocatalytic transamination. This route employs a highly engineered (R)-selective transaminase enzyme to directly convert the pro-sitagliptin ketone to (R)-sitagliptin with near-perfect enantioselectivity.
Caption: Enzymatic Transamination Pathway for Sitagliptin Synthesis.
This enzymatic process offers several key advantages over the asymmetric hydrogenation route. It operates under mild, aqueous conditions, eliminating the need for high-pressure hydrogenation and expensive, toxic heavy metals. This results in a safer and more environmentally friendly process. From an economic standpoint, the biocatalytic route has been reported to increase the overall yield by 10-13% and reduce total waste by 19%. The enzyme's high activity and selectivity also lead to a more streamlined process with increased productivity. While the development of a highly engineered enzyme requires significant initial investment, the long-term operational cost savings can be substantial.
Route 3: Chemical Resolution - The Classical, but Less Efficient, Alternative
Chemical resolution is a more traditional approach to obtaining a single enantiomer from a racemic mixture. In the context of sitagliptin, this involves the non-stereoselective synthesis of a racemic mixture of sitagliptin, followed by reaction with a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to form diastereomeric salts. These diastereomers can then be separated by crystallization, and the desired (R)-sitagliptin is recovered.
Caption: Chemical Resolution Pathway for Sitagliptin Synthesis.
The primary drawback of this method is its inherent inefficiency. The maximum theoretical yield for the desired enantiomer is 50%, although in practice, the overall yield is often much lower, around 11%. This route also generates a significant amount of waste in the form of the unwanted (S)-enantiomer, which must be discarded or recycled through a racemization process, adding complexity and cost. However, the reagents used, such as sodium borohydride for the initial reduction and the tartaric acid derivative for resolution, are generally less expensive than the rhodium catalysts used in asymmetric hydrogenation. This can make it a viable option for smaller-scale synthesis where the initial capital investment for specialized equipment or enzyme development is not feasible.
Data-Driven Comparison: Performance Metrics at a Glance
| Metric | Asymmetric Hydrogenation | Enzymatic Transamination | Chemical Resolution |
| Overall Yield | ~65% | ~75-82% | ~11% |
| Enantiomeric Excess (ee) | >99% | >99.9% | >96% (after resolution) |
| Key Catalyst/Reagent | Rh(I)/tBu-JOSIPHOS | Engineered Transaminase | (-)-Di-p-toluoyl-L-tartaric acid |
| Catalyst/Reagent Cost | Very High | High initial investment, lower operational | Moderate |
| Process Conditions | High pressure H₂ (up to 250 psi) | Mild, aqueous, atmospheric pressure | Ambient pressure |
| Safety Concerns | High-pressure hydrogen, heavy metal contamination | Generally regarded as safe | Flammable solvents |
| Environmental Impact | Heavy metal waste, organic solvents | Reduced waste, aqueous medium | High solvent usage, waste of undesired enantiomer |
| Scalability | Established for large-scale production | Demonstrated at large scale | Less efficient for large scale due to low yield |
Experimental Protocols: A Guide for the Bench
The following are representative, high-level protocols for the key stereochemistry-defining steps in each synthesis pathway. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Asymmetric Hydrogenation of the Enamine Intermediate
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with the enamine intermediate and a suitable solvent, such as methanol.
-
Catalyst Preparation: In a separate glovebox, a solution of the Rh(I)/tBu-JOSIPHOS catalyst is prepared.
-
Reaction: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 100-250 psi). The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude (R)-sitagliptin is then purified, typically by crystallization, to yield the final product with high enantiomeric purity.
Protocol 2: Enzymatic Transamination of Pro-sitagliptin Ketone
-
Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the pro-sitagliptin ketone, the engineered transaminase enzyme, and an amine donor such as isopropylamine. Pyridoxal phosphate (PLP) is often added as a cofactor.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH. The progress of the reaction is monitored by HPLC. The byproduct, acetone, is typically removed to drive the reaction to completion.
-
Work-up and Isolation: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The aqueous solution is then extracted with an organic solvent to isolate the (R)-sitagliptin. The product is further purified by crystallization.
Protocol 3: Chemical Resolution of Racemic Sitagliptin
-
Synthesis of Racemic Sitagliptin: The pro-sitagliptin ketone is reduced using a non-chiral reducing agent, such as sodium borohydride, to yield racemic sitagliptin.
-
Diastereomeric Salt Formation: The racemic sitagliptin is dissolved in a suitable solvent, such as methanol or isopropanol. A solution of the chiral resolving agent, (-)-di-p-toluoyl-L-tartaric acid (approximately 0.5 molar equivalents), is added.
-
Crystallization and Separation: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one of the diastereomeric salts. The solid is collected by filtration.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base to liberate the free (R)-sitagliptin, which is then extracted into an organic solvent.
-
Purification: The final product is purified by crystallization to achieve the desired level of chemical and enantiomeric purity.
Conclusion: The Ascendancy of Biocatalysis in Modern Pharmaceutical Synthesis
The evolution of sitagliptin synthesis is a compelling narrative of scientific and engineering progress. While the asymmetric hydrogenation route was a groundbreaking achievement, the development of the enzymatic transamination process has set a new standard for efficiency, safety, and sustainability in pharmaceutical manufacturing. The biocatalytic approach not only provides a more economical and environmentally friendly pathway but also highlights the transformative potential of enzyme engineering in addressing complex synthetic challenges. The chemical resolution route, while less efficient, remains a viable option in certain contexts, particularly where the high upfront investment in catalysis or biocatalysis is a limiting factor. Ultimately, the choice of synthesis pathway will depend on a careful consideration of scale, cost, safety, and environmental impact, with the clear trend in the pharmaceutical industry favoring greener and more sustainable technologies like biocatalysis.
References
- (-)-O,O'-Di-p-toluoyl-L-tartaric acid | CAS 217968-14-4 | P212121 Store. (n.d.).
- The process for the preparation of sitagliptin phosphate via chemical resolution. (n.d.). ResearchGate.
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4647-4653. [Link]
- Di-P-Toluoyl-L-Tartaric Acid Case No:32634-66-5. (n.d.). IndiaMART.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Khobragade, T. P., Sarak, S. V., Pagar, A. D., Jeon, J. Y., Giri, A. V., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
- (PDF) Synthesis of Sitagliptin. (n.d.). ResearchGate.
- (PDF) Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (n.d.). ResearchGate.
- Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydr
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogen
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (n.d.). Europe PMC.
- Practical and Economical Approach to Synthesize Sitagliptin | Request PDF. (n.d.). ResearchGate.
- Di-P-Toluoyl L-Tartaric Acid Monohydrate - High Purity at Attractive Price, CAS No 32634-66-5. (n.d.). ExportersIndia.com.
- The enzyme-chemically preparation method of sitagliptin and its intermediate. (n.d.). Google Patents.
- Bandichhor, R., Novak, Z., Gutierrez, O., Metil, D., & Armstrong, J. D. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1766–1769. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers. [Link]
- Chemical vs bio catalyzed synthesis of sitagliptin. (n.d.). ResearchGate.
A Comparative Guide to Chiral Synthons for DPP-4 Inhibitor Synthesis: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid and Its Alternatives
Introduction: The Centrality of Chirality in Modern Diabetes Treatment
Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus (T2DM), offering a mechanism that enhances the body's own ability to control blood sugar levels with a low risk of hypoglycemia.[1][2] The therapeutic success of this class, exemplified by the blockbuster drug Sitagliptin (Januvia®), is fundamentally linked to the precise three-dimensional arrangement of atoms within the molecule.[1] Specifically, the efficacy of Sitagliptin is critically dependent on the (R)-stereochemistry of its β-amino acid side chain, derived from the chiral synthon (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[3][4][5]
The synthesis of this specific enantiomer on an industrial scale has become a showcase for the evolution of asymmetric synthesis, moving from classical methods to highly advanced catalytic and biocatalytic processes. This guide provides a comparative analysis of the primary industrial strategies used to generate this crucial chiral amine, evaluating them on performance, efficiency, sustainability, and scalability. We will compare the direct synthesis of Sitagliptin via asymmetric hydrogenation and enzymatic transamination against approaches that utilize pre-formed chiral building blocks.
The Benchmark Synthon: this compound
This compound is the quintessential chiral building block for Sitagliptin. In what is now considered the "first-generation" manufacturing process, this synthon is synthesized and isolated with high enantiomeric purity. It is then chemically coupled with the heterocycle 3-(trifluoromethyl)-5,6,7,8-tetrahydro[6][7][8]triazolo[4,3-a]pyrazine hydrochloride to form the final active pharmaceutical ingredient (API).[4][9] While effective, this linear approach has been largely superseded by more convergent and efficient methods. However, the core challenge remains the same: the efficient and highly selective creation of the stereocenter at the β-position.
Head-to-Head Comparison: Dominant Strategies for Chiral Amine Synthesis
The modern synthesis of Sitagliptin is a tale of two highly optimized, competing technologies that generate the chiral amine in situ or as the final product, rather than relying on a pre-made butanoic acid synthon. These methods offer significant advantages in terms of atom economy and process efficiency.
Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach, developed by Merck, represents a landmark achievement in industrial green chemistry.[6][7][10] Instead of building the chiral amino acid separately, it introduces the chirality in one of the final steps through the asymmetric hydrogenation of a prochiral enamine precursor.
-
Core Concept: A prochiral enamine, dehydrositagliptin, is hydrogenated under high pressure using a specialized chiral rhodium catalyst. The catalyst, typically a Rh(I) complex with a ferrocenyl bisphosphine ligand like tBu-JOSIPHOS, directs the hydrogen atoms to one face of the double bond, creating the desired (R)-enantiomer with exceptional fidelity.[6][11][12]
-
Performance & Efficiency: This process is remarkably efficient, achieving near-perfect enantiomeric excess (>99.5% ee) and high chemical yield (up to 65% overall isolated yield).[6][7][10] The synthesis of the enamine precursor itself is a streamlined one-pot process.[7][10]
-
Advantages: High atom economy, reduced waste streams compared to earlier routes, and proven manufacturing-scale implementation.[7][10]
-
Limitations: Relies on an expensive and precious metal catalyst (Rhodium).[13] Requires specialized high-pressure hydrogenation equipment and subsequent steps to remove residual metal catalyst from the final product.[12][13]
Strategy 2: Biocatalytic Transamination
In a parallel innovation, Merck and Codexis developed an award-winning biocatalytic route that replaces the rhodium catalyst with a highly engineered enzyme.[14][15] This process is a prime example of how protein engineering can revolutionize pharmaceutical manufacturing.
-
Core Concept: A prochiral ketone (pro-sitagliptin ketone) is converted directly into (R)-Sitagliptin using a specifically evolved (R)-selective amine transaminase (ATA).[8][15][16] The enzyme transfers an amino group from a simple, inexpensive amine donor (like isopropylamine) to the ketone, creating the chiral amine with exquisite precision.[17]
-
Performance & Efficiency: The enzymatic route boasts extremely high enantioselectivity (>99.9% ee) and operates in an aqueous medium under mild temperature and pressure conditions.[8] The process leads to a significant reduction in overall waste and improves worker safety.
-
Advantages: Environmentally benign ("green") process that avoids heavy metals and harsh reagents.[14] Operates under ambient conditions, reducing energy consumption. The enzyme's high selectivity simplifies purification.
-
Limitations: The development of a suitable transaminase required extensive protein engineering via directed evolution to achieve the desired activity and stability for the non-natural substrate.[15][16] Potential for enzyme inhibition by substrates or products can limit reaction concentrations.[18]
Alternative Strategies: Chiral Pool and Organocatalysis
While the hydrogenation and transamination routes dominate industrial production, other scientifically elegant approaches have been developed, often relying on different types of chiral synthons.
-
Chiral Pool Synthesis: This classic strategy uses readily available and inexpensive chiral molecules from nature as the starting point. For instance, syntheses starting from (S)-serine or L-methionine have been reported.[19][20] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. The main drawback is that these routes often require multiple steps, which can lead to lower overall yields and a less efficient process compared to the highly optimized catalytic methods.[19]
-
Organocatalysis: This field uses small, metal-free chiral organic molecules to catalyze asymmetric reactions. For Sitagliptin, methods involving organocatalytic aza-Michael additions to α,β-unsaturated precursors have been developed.[21][22] These routes offer the advantage of avoiding potentially toxic metal catalysts but may require higher catalyst loadings and can present challenges for industrial scale-up.[23]
Data-Driven Performance Comparison
The choice of a synthetic route is a multi-faceted decision based on quantifiable metrics. The following table provides a comparative summary of the leading industrial strategies.
| Performance Metric | Asymmetric Hydrogenation | Biocatalytic Transamination | Chiral Pool Synthesis |
| Key Precursor | Dehydrositagliptin (enamine) | Pro-sitagliptin Ketone | L-Methionine, (S)-Serine |
| Chirality Source | Chiral Rhodium-JOSIPHOS Catalyst | Engineered (R)-Transaminase | Inherent in Starting Material |
| Enantiomeric Excess (ee) | >99.5%[6][7] | >99.9%[8] | >99% (variable)[19] |
| Overall Yield | High (up to 65%)[7][10] | High (up to 92% for the key step)[24] | Moderate (e.g., 32% over 6 steps)[19] |
| Key Advantage | High throughput, proven scalability | Unparalleled selectivity, green process | Avoids expensive catalysts/enzymes |
| Key Disadvantage | Expensive/toxic heavy metal catalyst | Requires extensive enzyme engineering | Multi-step, lower atom economy |
| Process Conditions | High pressure (H₂), organic solvent | Mild, aqueous conditions | Multiple varied reaction steps |
Visualizing the Synthetic Pathways
To better understand the process logic, the following diagrams illustrate the core workflows for the two leading industrial syntheses of Sitagliptin.
Figure 1: High-level comparison of the two dominant industrial synthetic routes to Sitagliptin.
Detailed Experimental Protocols
For researchers aiming to understand the practical application of these strategies, the following are representative protocols for the key chiral-inducing steps.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
(Based on the process described by Hansen et al., 2009)[7][10][12]
-
Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reactor is charged with the enamine precursor, dehydrositagliptin. A stock solution of the catalyst, prepared by reacting [(cod)RhCl]₂ and the chiral ligand (R,S)-t-Bu-JOSIPHOS, is added (0.15 mol%).
-
Solvent Addition: Anhydrous, degassed methanol is added to the reactor as the solvent.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 250 psig.
-
Reaction: The reaction mixture is heated to 50°C and agitated for 12-24 hours, monitoring for hydrogen uptake and reaction completion by HPLC.
-
Workup: Upon completion, the reactor is cooled, and the pressure is vented. The methanol solution containing (R)-Sitagliptin is then processed for catalyst removal (e.g., using activated carbon or a specialized scavenger) and subsequent isolation as the phosphate salt.[12] An enantiomeric excess of >99% is typically achieved.[12]
Protocol 2: Transaminase-Mediated Asymmetric Synthesis
(Based on the process described by Savile et al., 2010)[15]
-
Bioreactor Setup: A temperature-controlled bioreactor is charged with an aqueous buffer solution (e.g., Tris-HCl, pH 8.0).[24]
-
Reagent Addition: The pro-sitagliptin ketone substrate is added, followed by the amine donor (e.g., isopropylamine) in excess to drive the reaction equilibrium. The essential pyridoxal-5'-phosphate (PLP) cofactor is also added.
-
Enzyme Addition: The engineered (R)-selective transaminase (often as a whole-cell lysate or purified enzyme) is introduced to the reactor to initiate the reaction.
-
Reaction: The mixture is agitated at a controlled temperature (e.g., 37-45°C) for 24-48 hours. The reaction progress and enantiomeric excess are monitored by chiral HPLC.
-
Workup and Isolation: Once the reaction reaches completion (>99% conversion, >99.5% ee), the enzyme is removed (e.g., by filtration or centrifugation). The aqueous product mixture is then subjected to extraction with an organic solvent (e.g., ethyl acetate) after pH adjustment. The organic layers are combined, dried, and concentrated to yield (R)-Sitagliptin, which is then converted to its phosphate salt.
Figure 2: Logical workflow for evaluating and selecting a synthetic strategy for a key chiral intermediate.
Conclusion and Future Outlook
The synthesis of the chiral amine core of Sitagliptin provides a powerful case study in the advancement of pharmaceutical manufacturing. While the classical approach of preparing and isolating this compound established the viability of the drug, it has been decisively superseded by more elegant and efficient strategies.
The Rhodium-catalyzed asymmetric hydrogenation and the engineered transaminase biocatalysis represent the pinnacle of modern chemical and biochemical synthesis, respectively. They have transformed the production of Sitagliptin into a highly optimized, greener, and more cost-effective process. The choice between these two leading methods often depends on a company's specific infrastructure, expertise in catalysis versus biotechnology, and long-term sustainability goals.
For researchers and drug development professionals, the story of Sitagliptin's synthesis underscores a critical lesson: the "chiral synthon" is not merely a starting material but is often the product of a highly sophisticated, chirality-inducing transformation late in the synthetic sequence. The continued evolution of catalysts and enzymes promises even more efficient and sustainable pathways for the chiral drugs of the future.
References
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Malan, C., Grabowski, E. J., & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
- American Chemical Society. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]
- Li, P., Wang, L., Zhang, Z., & An, L. (2018).
- Corso, M., Cerea, E., Fessas, D., & Perrone, D. (2021). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Malan, C., Grabowski, E. J., & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
- Li, P., Wang, L., Zhang, Z., & An, L. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules (Basel, Switzerland), 23(6), 1440. [Link]
- Mishra, S., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 52-60. [Link]
- ResearchGate. (n.d.). Asymmetric syntheses of sitagliptin. [Link]
- Chemistry LibreTexts. (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Chemistry For Sustainability. [Link]
- Mathew, S., Sehl, T., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747656. [Link]
- Savile, C. K., Jan, J. M., Churchill, E. O., Fandrick, K. R., Fandrick, D. R., Grinberg, N., Lee, H., & McKenna, J. M. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]
- Patel, M. P., & Patel, P. R. (2020). Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation.
- Berthold, D., & Breit, B. (2019). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Helvetica Chimica Acta, 102(9), e1900115. [Link]
- ResearchGate. (n.d.). Development of A Sitagliptin Transaminase. [Link]
- Wang, Y., Ding, M., & Wang, Z. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid.
- ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14. [Link]
- ResearchGate. (n.d.). Syntheses of (R)-sitagliptin. [Link]
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Teva Pharmaceutical Industries Ltd. (2009). Preparation of sitagliptin intermediate.
- ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]
- Kang, S. K., Cho, G. H., Leem, H. J., et al. (2013). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron Letters, 54(30), 3973-3976. [Link]
- da Silva, A. C. G., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Medicinal Chemistry, 15(3), 738-751. [Link]
- G, A., & P, S. (2012). Sitagliptin synthesis.
- Kim, D. Y., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 8(29), 26305–26312. [Link]
- ResearchGate. (n.d.). Comparison of synthetic routes to sitagliptin or its analogs. [Link]
- Zentiva K S. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- ResearchGate. (2012). (PDF) Enantiospecific Synthesis of this compound Using (S)-Serine as a Chiral Pool. [Link]
- Kelly, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1233-1255. [Link]
- Biftu, T., et al. (2007). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 17(19), 5387-5391. [Link]
- Sharma, M., & Mangas-Sanchez, J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 123-143. [Link]
- Singh, A. K., & Singh, A. (2024). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Chemical Methodologies, 8(2), 100-128. [Link]
- Jończyk, J., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). International Journal of Molecular Sciences, 22(19), 10328. [Link]
- CSIR Research Space. (n.d.). Enzymatic stereoselective synthesis of B-amino acids. [Link]
- Nikolova, S., & Philipova, I. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5406. [Link]
- Contente, M. L., et al. (2020). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 22(19), 6437-6444. [Link]
- ResearchGate. (n.d.). (3R)-4-[(3R)-3Amino4-(2,4,5-trifluorophenyl)butanoyl] -3-(2,2,2-trifluoroethyl)
Sources
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 10. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistryforsustainability.org [chemistryforsustainability.org]
- 15. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of Sitagliptin
This guide provides a comprehensive comparison of the primary catalytic systems employed in the synthesis of sitagliptin, a leading oral medication for type 2 diabetes. We will delve into the evolution of synthetic strategies, from early-generation transition-metal catalysis to the current state-of-the-art biocatalytic processes. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth technical understanding of these critical manufacturing routes.
The core challenge in synthesizing sitagliptin lies in the stereoselective formation of its chiral β-amino acid core. The journey to optimize this key transformation showcases remarkable advancements in catalysis, driven by the pursuit of greater efficiency, sustainability, and cost-effectiveness. The two most prominent industrial routes for sitagliptin synthesis are asymmetric hydrogenation of an enamine and a more recent, greener approach utilizing an engineered transaminase enzyme.[1]
Comparative Overview of Catalytic Systems
The choice of a synthetic route on an industrial scale is dictated by a multitude of factors including yield, purity, cost, safety, and environmental impact.[1] The following table summarizes key quantitative data for the different sitagliptin synthesis routes.
| Parameter | First-Generation Ruthenium-Catalyzed Asymmetric Hydrogenation | Second-Generation Rhodium-Catalyzed Asymmetric Hydrogenation | Third-Generation Biocatalytic Transamination |
| Catalyst | Ruthenium-based complex | Rh(I)/tBu JOSIPHOS[2] | Engineered (R)-selective transaminase (ATA-117 evolved)[3][4] |
| Key Transformation | Asymmetric hydrogenation of a β-keto ester[3][5] | Asymmetric hydrogenation of an unprotected enamine[2][6] | Asymmetric reductive amination of a prochiral ketone[5][6] |
| Enantiomeric Excess (ee%) | Good, but often required further purification | Up to 97% (before crystallization)[6] | >99.95%[7] |
| Overall Yield | ~52%[3] | Up to 65%[2] | 10-13% increase over Rh-catalyzed process[6] |
| Reaction Conditions | High pressure | High pressure (~250 psi H₂)[1][6] | Mild, aqueous conditions (e.g., 50-52°C)[1] |
| Waste Reduction | Significant aqueous waste[8] | Eliminated aqueous waste streams compared to 1st gen.[2] | 19% reduction in total waste vs. 2nd gen.[6] |
| Productivity ( kg/L/day ) | Baseline | Improved | 53% increase over Rh-catalyzed process[6] |
| Key Advantages | Established early route | High efficiency, reduced waste from 1st gen.[2] | High enantioselectivity, mild conditions, green, cost-effective[1][4] |
| Key Disadvantages | Multiple steps, poor atom economy[5] | Use of expensive/toxic Rhodium, high pressure[1] | Requires significant enzyme engineering[3][9] |
Rhodium-Catalyzed Asymmetric Hydrogenation: The Second-Generation Process
Merck's second-generation synthesis of sitagliptin represented a significant improvement over the initial ruthenium-catalyzed route. This process hinges on the highly enantioselective hydrogenation of a key enamine intermediate using a rhodium catalyst with a chiral bisphosphine ligand, specifically tBu JOSIPHOS.[2] This approach streamlined the synthesis, reducing the number of steps and significantly cutting down on waste.[8]
Mechanistic Rationale
The success of this method lies in the formation of a chiral rhodium complex that coordinates with the enamine substrate. The chiral ligand creates a stereochemically defined environment, directing the delivery of hydrogen from one face of the double bond, thus establishing the desired stereocenter. The use of an unprotected enamine was a key breakthrough, avoiding additional protection and deprotection steps.[8]
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation of sitagliptin.
Representative Experimental Protocol
-
Reactor Charging: The dehydrositagliptin intermediate is dissolved in methanol in a high-pressure reactor.[1]
-
Catalyst Addition: A solution of the Rh(I)/tBu JOSIPHOS catalyst is added to the reactor.[2]
-
Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 250 psi and the mixture is stirred at a controlled temperature.[1][6]
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion.[1]
-
Isolation and Purification: Upon completion, the sitagliptin product is isolated. It is then recrystallized as its phosphate monohydrate salt, which also serves to upgrade the enantiomeric excess to >99%.[5]
Biocatalysis with Engineered Transaminases: The Third-Generation Green Synthesis
The collaboration between Merck and Codexis led to a groundbreaking third-generation synthesis of sitagliptin, which garnered a Presidential Green Chemistry Challenge Award.[10][11] This process utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a prochiral ketone (prositagliptin ketone) into the desired chiral amine of sitagliptin.[6]
Causality Behind Experimental Choices
Natural transaminases showed no detectable activity towards the bulky prositagliptin ketone due to steric hindrance in their active sites.[8][12] Through a process of directed evolution, starting with an enzyme (ATA-117) that had minimal activity on a smaller analog of the substrate, a variant was created with over 25,000-fold improvement in activity.[11] This engineered enzyme can accommodate the large substrate and performs the asymmetric synthesis with near-perfect enantioselectivity (>99.95% ee).[4][7] This eliminates the need for a metal catalyst, high-pressure equipment, and a separate chiral purification step.[6][11]
Catalytic Cycle: Transaminase-Mediated Asymmetric Amination
Caption: Ping-pong mechanism for the transaminase-catalyzed synthesis of sitagliptin.
Representative Experimental Protocol
-
Reaction Setup: The prositagliptin ketone is dissolved in a buffered aqueous solution, often containing a co-solvent like DMSO to aid solubility.[4]
-
Enzyme and Co-factor Addition: The engineered transaminase enzyme and the amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction relies on the pyridoxal-5'-phosphate (PLP) cofactor, which is part of the enzyme.[13]
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-52°C) and stirred. The pH is maintained at the optimal level for the enzyme's activity.[1]
-
Monitoring: The reaction progress is monitored by HPLC to track the conversion of the ketone to the amine product.[1]
-
Work-up and Isolation: Once the reaction is complete, the sitagliptin product is isolated from the reaction mixture. Due to the high enantioselectivity, a separate chiral purification step is not required.[11] The final product is then typically converted to its phosphate salt.
Comparative Analysis and Future Outlook
The evolution of sitagliptin synthesis is a testament to the power of catalysis in pharmaceutical manufacturing.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method was a significant advancement, offering high efficiency and a streamlined process compared to its predecessor.[2] However, the reliance on an expensive and toxic precious metal, coupled with the need for high-pressure hydrogenation equipment, presented significant drawbacks in terms of cost and safety.[1]
-
Biocatalytic Transamination: The enzymatic route represents a paradigm shift towards greener and more sustainable chemistry.[1] It operates under mild, aqueous conditions, completely eliminates the need for a metal catalyst, and provides exceptional enantioselectivity, which simplifies the purification process.[1][6] This leads to a significant reduction in waste, improved safety, a higher overall yield, and ultimately, a lower manufacturing cost.[4][6]
While other methods like nickel-catalyzed asymmetric hydrogenation are being explored to replace precious metals with more earth-abundant alternatives, the biocatalytic approach currently sets the benchmark for the synthesis of sitagliptin.[14][15] The initial investment in enzyme engineering has paid dividends in the form of a highly efficient, cost-effective, and environmentally friendly manufacturing process. The continued development of novel enzymes and catalysts will undoubtedly lead to even more efficient and sustainable routes for the synthesis of complex pharmaceutical agents in the future.
References
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin. PubMed.
- Asymmetric syntheses of sitagliptin. ResearchGate.
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health (NIH).
- Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Wiley Online Library.
- ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. PubMed.
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers.
- (A) The current synthesis of sitagliptin involves enamine formation... ResearchGate.
- Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. ResearchGate.
- Merck's three generations synthesis processes. ResearchGate.
- Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate.
- Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation. Google Patents.
- Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Chemistry For Sustainability.
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Publications.
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central.
- Greener Reaction Conditions Award. Merck & Co. and Codexis.
- Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. EPA.
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate.
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Moodle@Units.
- Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. epa.gov [epa.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. mdpi.com [mdpi.com]
- 14. Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid reference standard
An In-Depth Technical Guide to the Validation of a (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Reference Standard
Introduction: The Cornerstone of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It serves as the benchmark against which all subsequent analytical measurements are compared, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The quality of a reference standard is not merely a recommendation but a foundational requirement for generating scientifically valid and reproducible data that can withstand regulatory scrutiny.[1]
This guide provides a comprehensive framework for the validation of a primary reference standard for this compound. This molecule is a critical chiral intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] Given its role, ensuring the stereochemical and chemical purity of this intermediate is paramount.
We will dissect the validation process into its constituent parts, explaining the causality behind each experimental choice and providing detailed protocols. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and defensible methodology for qualifying this essential analytical standard.
The Validation Framework: An Orthogonal Approach
A reference standard cannot be qualified by a single technique. Its validation relies on an orthogonal approach, employing multiple analytical methods that measure different physicochemical properties of the molecule. This ensures a comprehensive characterization and minimizes the risk of overlooking impurities or structural discrepancies. The overall workflow is designed to confirm the standard's identity, quantify its purity and assign an accurate assay value, and verify its stereochemical integrity.
Part I: Confirmation of Identity
Rationale: The first and most fundamental step is to confirm, without ambiguity, that the chemical structure of the candidate material is indeed this compound. Spectroscopic techniques provide a "fingerprint" of the molecule, revealing its atomic connectivity and functional groups.
Methods & Expected Outcomes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is crucial for verifying the substitution pattern on the fluorophenyl ring. The observed chemical shifts, coupling constants, and integration values must be consistent with the assigned structure.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecule, which should match the calculated exact mass of C₁₀H₁₀F₃NO₂ (233.0664 Da).[6] This confirms the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present. Key expected absorbances include stretches for the carboxylic acid O-H and C=O groups, N-H stretches for the amine, and C-F stretches associated with the aromatic ring.
Data Interpretation & Acceptance Criteria: The collective data from these orthogonal techniques must unequivocally support the chemical structure of this compound. Any significant deviation warrants further investigation and potential rejection of the candidate material.
Part II: Determination of Purity and Assay
Rationale: Purity is not the same as assay. Purity refers to the percentage of the main component relative to any detected impurities (e.g., chromatographic purity). The assay is an absolute measure of the amount of the chemical substance, accounting for all impurities, including water and residual solvents. For a quantitative reference standard, an accurately assigned assay value is mandatory.[7] We utilize a mass balance approach, where the assay is calculated by subtracting the sum of all impurity contents from 100%.
Method 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: A reversed-phase HPLC method with UV detection is the industry standard for determining the purity of organic molecules and related substances.[1][8] We select a gradient elution method because it provides the necessary resolving power to separate the polar main compound from a wide range of potential process-related impurities and degradation products, which may have different polarities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. This ensures the analytical system is performing with adequate precision and efficiency.[9][10]
-
Sample Preparation: Accurately weigh and dissolve the candidate standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Method 2: Residual Solvents by Gas Chromatography (GC-HS)
Expertise & Causality: Volatile organic solvents used during synthesis can remain in the final material.[11] Gas chromatography with a headspace autosampler (GC-HS) is the preferred method as it allows for the analysis of these volatile compounds without dissolving the (often non-volatile) sample in a solvent that could interfere with the analysis.
Experimental Protocol:
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Sample Preparation: Accurately weigh about 100 mg of the candidate standard into a headspace vial and dissolve in a high-boiling solvent like DMSO.
-
Analysis: The vial is heated in the headspace autosampler to partition the volatile solvents into the gas phase, which is then injected into the GC. The analysis is performed according to USP <467> Residual Solvents methodology.
-
Calculation: The content of each residual solvent is quantified against a calibrated external standard.
Method 3: Water Content by Karl Fischer Titration
Expertise & Causality: Water is a common impurity that cannot be detected by a standard HPLC-UV method but significantly impacts the assay value. The Karl Fischer titration is a highly specific and accurate method for the determination of water content.[11]
Experimental Protocol:
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Analysis: A precisely weighed amount of the candidate standard is introduced into the titration cell. The instrument titrates the sample with Karl Fischer reagent until all water has reacted.
-
Calculation: The instrument software automatically calculates the percentage of water in the sample.
Purity & Assay Data Summary
The final assay is calculated as follows: Assay (%) = (100% - % Water - % Residual Solvents) x (% HPLC Purity / 100)
| Parameter | Acceptance Criteria | Candidate RS | Alternative Standard |
| HPLC Purity | ≥ 99.5% | 99.89% | 98.5% |
| Water Content (KF) | ≤ 0.5% | 0.15% | 1.2% |
| Residual Solvents | Per USP <467> | < 0.1% (Total) | 0.4% (Acetone) |
| Calculated Assay | Report Value | 99.64% | 96.9% |
Part III: Stereochemical Integrity - Enantiomeric Purity
Rationale: For a chiral molecule, controlling the stereochemistry is a critical quality attribute. The (s)-enantiomer is a potential process impurity and must be quantified. Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment to achieve separation.[12][13]
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Expertise & Causality: Chiral HPLC is the gold standard for determining enantiomeric purity.[13] Separation is achieved using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. Differences in the stability of these complexes lead to differential retention times. Polysaccharide-based CSPs are highly versatile and often provide excellent resolution for amino acid derivatives. The method must be sensitive enough to detect and quantify the undesired (s)-enantiomer at very low levels (e.g., below 0.1%).
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series).
-
Mobile Phase: An isocratic mixture of Hexane, Ethanol, and Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). Note: The exact mobile phase and column must be optimized for the specific compound.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
-
System Suitability Test (SST): A solution containing both the (r)- and (s)-enantiomers (a racemic mixture or a spiked sample) is injected to demonstrate that the method can adequately separate the two peaks (baseline resolution > 1.5).
-
Analysis: The candidate standard is dissolved in the mobile phase and injected. The peak area of the undesired (s)-enantiomer is compared to the total area of both peaks.
Enantiomeric Purity Data Summary
| Parameter | Acceptance Criteria | Candidate RS | Alternative Standard |
| Undesired (s)-enantiomer | ≤ 0.10% | 0.03% | 0.55% |
| Enantiomeric Excess (e.e.) | ≥ 99.8% | 99.94% | 98.9% |
Final Validation Summary & Comparison
This table consolidates all validation data, providing a clear comparison of the fully characterized candidate reference standard against its acceptance criteria and a hypothetical, lower-quality alternative.
| Validation Test | Method | Acceptance Criteria | Validated Candidate RS | Alternative Standard |
| Identity | NMR, MS, FTIR | Conforms to structure | Conforms | Conforms |
| Chromatographic Purity | HPLC | ≥ 99.5% | 99.89% | 98.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% e.e. | 99.94% e.e. | 98.9% e.e. |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% | 1.2% |
| Residual Solvents | GC-HS | Per USP <467> | < 0.1% Total | 0.4% (Acetone) |
| Assay (on as-is basis) | Mass Balance | Report Value | 99.64% | 96.9% |
Conclusion
The comprehensive, multi-faceted approach detailed in this guide demonstrates that the candidate reference standard for this compound has been thoroughly characterized and meets the stringent requirements for identity, purity, and stereochemical integrity. The assigned assay of 99.64% is supported by orthogonal analytical data, making this material suitable for its intended use as a primary quantitative reference standard in pharmaceutical analysis. In contrast, the hypothetical "Alternative Standard" fails on multiple criteria and would be unsuitable for precise quantitative work, highlighting the critical importance of this rigorous validation process.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). URL: https://www.eca-remedy.com/files/guidelines/ICH/Q2(R1).pdf
- Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/b-003-125732#10.1055/b-003-125732
- Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem. URL: https://www.benchchem.com/application-note/analytical-methods-for-determining-enantiomeric-purity-of-drugs
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. ChemicalBook. URL: https://www.chemicalbook.
- This compound. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7146283
- Enantiomeric Purity. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/19%3A_Chirality/19.04%3A_Enantiomeric_Purity
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/media/152345/download
- Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://www.starodub.
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/936630-57-8.htm
- Reference-Standard Material Qualification. Pharmaceutical Technology. URL: https://www.pharmtech.
- USP Reference Standards. United States Pharmacopeia (USP). URL: https://www.usp.org/reference-standards
- How To Choose the Proper Analytical Reference Standards? Symtera Analytics. URL: https://www.symtera.com/how-to-choose-the-proper-analytical-reference-standards
- Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. URL: https://www.veeprho.
- Pharmaceutical Impurities Certified Reference Materials. Analytical Chemical Products. URL: https://www.acpchem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/chiral-analysis/chiral-hplc-analysis-of-amino-acid-enantiomers
- Chiral HPLC Separations. Phenomenex. URL: https://www.phenomenex.
- Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1026364
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. veeprho.com [veeprho.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Impurity Profiling of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Batches
Introduction: The Critical Role of Purity in Sitagliptin Synthesis
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a pivotal chiral intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The stereochemical integrity and chemical purity of this starting material are paramount, as any impurities can propagate through the synthetic sequence, potentially compromising the final drug substance's safety and efficacy.[2] Consequently, a robust and validated impurity profiling strategy is not merely a quality control measure; it is a cornerstone of regulatory compliance and patient safety.
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of different batches of this key intermediate. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and adherence to global regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[3]
The Impurity Landscape: Understanding Origins and Classification
Impurities in a new drug substance are any components that are not the defined chemical entity.[4] For this compound, these can originate from various stages of the manufacturing process or degradation upon storage.[2] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[5][6]
According to ICH Q3A guidelines, impurities are broadly classified into three categories:[3][4]
-
Organic Impurities: These are the most common and structurally diverse class, including starting materials, by-products, intermediates, and degradation products.[2] A critical organic impurity for this specific molecule is its undesired (S)-enantiomer, which must be strictly controlled.[7]
-
Inorganic Impurities: These derive from the manufacturing process and may include reagents, ligands, catalysts, or heavy metals.[4]
-
Residual Solvents: These are organic or inorganic liquids used during synthesis and purification.[3] Their control is governed by the ICH Q3C guideline.[8]
The ICH Q3A guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[3] Any impurity exceeding the identification threshold requires structural characterization.[4]
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for impurity profiling is contingent on the nature of the impurities and the required sensitivity, selectivity, and resolution.[9][10] High-Performance Liquid Chromatography (HPLC) is the predominant technique in pharmaceutical analysis due to its versatility and robustness.[10][11]
| Technique | Principle | Strengths | Limitations | Primary Application for this API |
| HPLC with UV Detection (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | Robust, reproducible, cost-effective, and widely available. Excellent for quantifying known impurities.[10] | Limited peak capacity compared to UPLC. May fail to detect impurities that lack a UV chromophore. Co-elution can be a challenge.[11] | Routine quality control, quantification of known process-related and degradation impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS, providing mass-to-charge ratio information. | High sensitivity and selectivity. Capable of identifying unknown impurities by providing molecular weight information. Essential for structural elucidation. | More complex instrumentation and higher operational costs. Matrix effects can cause ion suppression or enhancement. | Identification of unknown impurities, characterization of degradation products in forced degradation studies, and trace-level impurity analysis. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on the formation of transient diastereomeric complexes. | The gold standard for determining enantiomeric purity.[12] Provides accurate quantification of the undesired (S)-enantiomer.[13] | CSPs can be expensive and may have limited compatibility with certain mobile phases. Method development can be more complex.[7] | Accurate quantification of the (S)-enantiomer impurity to ensure stereochemical integrity.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by mass spectrometry detection. | The definitive technique for identifying and quantifying residual solvents as per ICH Q3C guidelines.[8] | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes. | Analysis of residual solvents from the synthesis process. |
Experimental Protocols: A Self-Validating HPLC-UV Method
This section details a robust, self-validating reversed-phase HPLC (RP-HPLC) method for the routine impurity profiling of this compound. The inclusion of system suitability testing (SST) ensures the analytical system is performing correctly before sample analysis, a key tenet of trustworthiness in analytical procedures.[9]
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Step-by-Step Methodology
-
Solution Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the test batch sample in the same manner as the standard solution.
-
System Suitability Solution (SST): Prepare a solution containing the main analyte and known, specified impurities at a concentration that allows for the evaluation of resolution and other SST parameters.[9]
-
-
System Suitability Testing (SST):
-
Rationale: SST is a mandatory part of the analytical procedure to confirm that the equipment and method are capable of providing data of acceptable quality.[15]
-
Procedure: Inject the SST solution in replicate (typically five or six times).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of replicate injections.
-
-
-
Analysis:
-
Once SST criteria are met, inject the diluent (as a blank), followed by the standard solution and the sample solutions.
-
-
Data Processing and Calculation:
-
Identify and integrate all impurity peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the following formula, assuming the response factor of the impurity is the same as the main analyte:
% Impurity = (Area_impurity / Area_total) x 100
Where Area_total is the sum of all peak areas in the chromatogram.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the impurity profiling process, from sample handling to final data reporting.
Caption: Workflow for HPLC-based impurity profiling.
Case Study: Comparison of Three Hypothetical Batches
To illustrate the practical application of this methodology, consider the impurity profiles of three different batches of this compound. The acceptance criteria are based on typical ICH Q3A thresholds for an API with a maximum daily dose of ≤ 2 g/day : Reporting Threshold: 0.05%, Identification Threshold: 0.10%, Qualification Threshold: 0.15%.[3]
| Impurity (by RRT) | Batch A (%) | Batch B (%) | Batch C (%) | Specification Limit (%) |
| (S)-enantiomer | 0.08 | 0.06 | 0.12 | ≤ 0.15 |
| Impurity 1 (RRT 0.85) | 0.04 | 0.09 | 0.07 | Not Detected (ND) |
| Impurity 2 (RRT 1.15) | 0.11 | 0.07 | 0.16 | ≤ 0.15 |
| Unknown Impurity (RRT 1.30) | ND | 0.12 | ND | ≤ 0.10 |
| Total Impurities | 0.23 | 0.34 | 0.35 | ≤ 0.50 |
Interpretation and Actions
-
Batch A: Passes all specifications. The level of Impurity 2 (0.11%) is above the identification threshold, so its structure must be known and qualified. Impurity 1 is below the reporting threshold and does not need to be reported on the Certificate of Analysis (CoA).
-
Batch B: Fails. An unknown impurity at 0.12% exceeds the identification threshold of 0.10%. This triggers an investigation to identify the impurity's structure, typically using LC-MS. The batch cannot be released until the impurity is identified and qualified.
-
Batch C: Fails. Impurity 2 at 0.16% exceeds the specification limit of 0.15%. This requires an out-of-specification (OOS) investigation to determine the root cause.
Decision-Making Logic for Batch Disposition
The following diagram outlines the logical process for evaluating batch results and determining the appropriate course of action, aligning with ICH guidelines.[2]
Caption: Decision tree for batch release based on impurity results.
Conclusion
A meticulous and well-validated impurity profiling strategy is indispensable in the manufacturing of this compound. While RP-HPLC with UV detection serves as the workhorse for routine quality control, a multi-faceted approach employing chiral HPLC, GC-MS, and LC-MS is essential for comprehensive characterization. By combining robust analytical science with a deep understanding of the regulatory landscape defined by guidelines like ICH Q3A, drug manufacturers can ensure the consistent production of high-quality intermediates, ultimately safeguarding the safety and efficacy of the final Sitagliptin drug product.
References
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline][8]
- A Comparative Guide to HPLC Method Validation for Pharmaceutical Impurity Profiling. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-method-validation-for-pharmaceutical-impurity-profiling/][9]
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem. [URL: https://www.benchchem.com/blog/a-comprehensive-guide-to-controlling-impurities-in-new-drug-substances-aligning-with-ich-q3a-guidelines/][3]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [URL: https://www.jpionline.org/article.asp?issn=2230-973X;year=2023;volume=13;issue=3;spage=326;epage=333;aulast=Kaza][2]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q3ar2-impurities-in-new-drug-substances][16]
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [URL: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf][4]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [URL: https://www.nimsuniversity.org/wp-content/uploads/2023/12/2-10.pdf][10]
- Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [URL: https://www.zgyxzz.cn/EN/10.11669/cpj.2017.06.003][5]
- Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b04099][17]
- Sitagliptin phosphate intermediate impurity and preparation method thereof. Google Patents. [URL: https://patents.google.
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/349187332_Development_and_validation_of_new_analytical_methods_for_impurity_profiling_of_drugs_and_pharmaceuticals][15]
- (PDF) Synthesis of Sitagliptin. ResearchGate. [URL: https://www.researchgate.net/publication/26793616_Synthesis_of_Sitagliptin][6]
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/blog/challenges-in-hplc-method-development/][11]
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [URL: https://www.mdpi.com/2227-9717/12/5/933][19]
- Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/method-development-and-validation-for-enantiomer-in-sitagliptin-hydrochloride-by-rphplc.pdf][7]
- Sitagliptin EP Impurities & USP Related Compounds. SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/sitagliptin][20]
- Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c3ay41551a][13]
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10988008/][12]
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00481][21]
- Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph. LCGC International. [URL: https://www.chromatographyonline.
- (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. [URL: https://www.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid 486460-00-8. Boc Sciences. [URL: https://www.bocsci.com/boc-r-3-amino-4-2-4-5-trifluorophenyl-butanoic-acid-cas-486460-00-8-285880.html][1]
- This compound Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC/A589983][23]
- Sitagliptin Amino acid Impurity; this compound hydrochloride. DR JCR BIO. [URL: https://www.jcrbio.com/product/jcsit-34/][24]
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/producto/boc-r-3-amino-4-2-4-5-trifluorophenyl-butanoic-acid][25]
Sources
- 1. High Quality Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butanoic acid 486460-00-8 Suppliers, Factories | Sinova [nbsinova.com]
- 2. jpionline.org [jpionline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis: A Comparative Guide to (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a critical pharmaceutical intermediate like (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is more than a mere quality checklist; it is the foundation upon which the safety, efficacy, and regulatory success of the final active pharmaceutical ingredient (API), such as Sitagliptin, is built. This guide provides an in-depth technical comparison of the analytical data you should expect from a high-quality CoA for this chiral building block, supported by the experimental rationale behind the quality control testing.
This compound is a cornerstone intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Its chemical structure and, critically, its stereochemical integrity are paramount to the pharmacological activity of the final drug product. This guide will dissect a typical CoA, offering a comparative analysis of expected results versus potential deviations, and provide the underlying scientific principles for the analytical methodologies employed.
The Anatomy of a High-Quality Certificate of Analysis
A robust CoA for this compound should be a transparent and comprehensive document, detailing the identity, purity, and physical properties of the material. Below is a comparative table outlining the essential tests and typical specifications for a high-purity batch suitable for pharmaceutical development.
| Parameter | Test Method | Typical High-Purity Specification | Considerations for Comparison |
| Appearance | Visual Inspection | White to off-white crystalline powder | Deviations in color (e.g., yellow, tan) may indicate the presence of impurities. The physical form should be consistent with the expected crystalline structure. |
| Identification | ¹H NMR, ¹³C NMR, Mass Spec | Conforms to the structure | The spectra should be unambiguous and match reference data. Any unexpected signals must be investigated as potential impurities. |
| Assay (Purity) | HPLC | ≥ 99.0% | A lower assay value directly impacts the stoichiometry of subsequent reactions and may indicate the presence of significant impurities. |
| Chiral Purity | Chiral HPLC | ≥ 99.5% (R)-enantiomer | The presence of the (S)-enantiomer can lead to downstream separation challenges and may have different pharmacological or toxicological properties. |
| Specific Impurities | HPLC | Individual specified impurity: ≤ 0.15% | The CoA should list known process-related impurities. Higher levels may necessitate additional purification steps. |
| Total Impurities | HPLC | ≤ 1.0% | A high total impurity value, even with individual impurities within spec, can indicate a poorly controlled manufacturing process.[3] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Excess water can affect the stability and reactivity of the compound. |
| Residue on Ignition | USP <281> | ≤ 0.1% | This test indicates the level of inorganic impurities. |
| Specific Rotation | Polarimetry | [α]D²⁵: -6.54 (c=0.92, CHCl₃)[4] | The specific rotation is a critical indicator of enantiomeric purity. Deviations from the reference value warrant further investigation by chiral HPLC. |
In-Depth Analysis of Key Quality Parameters
Structural Confirmation: The Spectroscopic Fingerprint
A definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. A high-quality CoA will present data that is consistent with the expected molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. For this compound, the key is to observe the correct chemical shifts, multiplicities (splitting patterns), and integration values for each proton. A reference ¹H NMR spectrum (300 MHz, CDCl₃) would show characteristic signals around:
-
7.30-7.08 ppm (m, 2H, Aromatic CH)
-
4.12-4.10 ppm (m, 1H, CH-NH₂)
-
2.98-2.84 ppm (m, 2H, CH₂-Ar)
-
2.79-2.53 ppm (m, 2H, CH₂-COOH)
-
2.03 ppm (br s, 2H, NH₂)[4]
-
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Expected chemical shifts (75 MHz, CDCl₃) include:
-
177.4 ppm (C=O)
-
159.8, 152.6, 146.8, 123.2, 122.8, 120.4, 118.5, 105.6 ppm (Aromatic C with C-F coupling)
-
49.2 ppm (CH-NH₂)
-
45.6 ppm (CH₂-Ar)
-
34.2 ppm (CH₂-COOH)[4]
-
Causality in Spectral Interpretation: Any deviation from these expected chemical shifts or the appearance of additional signals should be scrutinized. Such discrepancies could indicate the presence of residual solvents, starting materials, or process-related impurities.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 234.[4]
Caption: Workflow for generating a comprehensive Certificate of Analysis.
Purity and Impurity Profiling: The Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity (assay) and impurity profile of this compound.
Assay and Impurity Determination (Reversed-Phase HPLC):
A standard reversed-phase HPLC method is employed to separate the main compound from any potential impurities.
Experimental Protocol: HPLC for Purity and Impurity Profiling
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the molecule.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm. Rationale: The trifluorophenyl ring provides a suitable chromophore for UV detection.
-
Data Analysis: The assay is calculated as the percentage of the main peak area relative to the total peak area. Impurities are reported as area percentages.
Comparative Analysis: A high-quality material will exhibit a clean chromatogram with a sharp, symmetrical main peak and minimal secondary peaks. When comparing CoAs, pay close attention to the impurity profile. The presence of a "condensation impurity" has been noted in the synthesis of the N-Boc protected analogue, which can carry through and affect the quality of the final API.[4]
Chiral Purity: Ensuring Stereochemical Integrity
The "r" configuration of the chiral center at the 3-position is critical for the biological activity of Sitagliptin. Therefore, the determination of enantiomeric purity is a non-negotiable aspect of the CoA.
Chiral HPLC for Enantiomeric Purity:
Direct enantiomeric separation is the preferred method, avoiding the need for derivatization which can introduce its own set of impurities.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) is essential. For β-amino acids, macrocyclic glycopeptide-based CSPs like teicoplanin (e.g., Chirobiotic T) or crown ether-based CSPs (e.g., Crownpak CR(+)) are effective.[5][6] Rationale: These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.
-
Mobile Phase: A polar organic mobile phase, such as methanol with a small amount of a volatile acid (e.g., formic acid) and/or base, is often used. The exact composition needs to be optimized for the specific CSP.[6] Rationale: The mobile phase composition influences the retention and selectivity of the enantiomers on the CSP.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 265 nm.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers. A high-purity sample should show the peak for the (S)-enantiomer at or below the limit of detection.
Comparative Analysis: When comparing different batches or suppliers, the chiral purity is a key differentiator. A CoA that does not specify the method used for chiral purity determination or only provides a specific rotation value should be considered incomplete. While specific rotation is a good indicator, chiral HPLC is the definitive method for quantifying the enantiomeric excess.
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Conclusion: The CoA as a Predictor of Success
References
- Peter, A., Fülöp, F., & Ilisz, I. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
- European Medicines Agency. (2021). Assessment report - Sitagliptin SUN.
- Veeprho.
- ChemicalBook. (r)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis.
- Sigma-Aldrich.
- Sigma-Aldrich.
- DR JCR BIO. Sitagliptin Amino acid Impurity; this compound hydrochloride.
- Pharmaffiliates. 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
- Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 54(14), 2475-2477.
- ChemicalBook. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8.
- Sriramchem. This compound HCl (Sitagliptin FP Impurity E).
- PubChem. This compound.
- Agilent.
- AmbioPharm.
- Doc Brown's Chemistry.
- CAT GmbH. Analyses of amino acids, Enantiomeric purity.
- LGC Standards. This compound Hydrochloride.
- ResearchGate. Scheme. Synthesis of b-Amino Acid 14.
- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemScene.
- [Separation of amino acid enantiomers by high performance liquid chromatography]. (2018). Ceska Slov Farm, 67(4), 155-161.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Sitagliptin intermediate Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Hangzhou Sartort Biopharma Co., Ltd [sartort.com]
- 3. veeprho.com [veeprho.com]
- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 5. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Advent of Biocatalysis in Pharmaceutical Manufacturing: A Comparative Study of Sitagliptin Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The synthesis of sitagliptin, the active pharmaceutical ingredient in the top-selling type 2 diabetes drug Januvia®, represents a landmark case study in the evolution of industrial chemical synthesis, showcasing the remarkable advantages of biocatalysis over traditional chemical methods. This guide provides a comprehensive comparison of the second-generation chemical synthesis, a rhodium-catalyzed asymmetric hydrogenation, and the third-generation biocatalytic approach, which employs a highly engineered transaminase. Through a detailed analysis of their respective methodologies, performance metrics, and environmental impact, we will elucidate the profound impact of enzymatic processes on modern drug development and manufacturing.
From Heavy Metals to Engineered Enzymes: A Paradigm Shift in Chiral Amine Synthesis
The core challenge in synthesizing sitagliptin lies in the stereoselective formation of a critical chiral β-amino acid moiety. The initial commercial synthesis developed by Merck, while effective, was a multi-step process with significant drawbacks. The second-generation process marked a significant improvement, introducing a rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.[1][2] This was a notable advancement, yet it still presented challenges, including the use of an expensive and toxic heavy metal catalyst, the need for high-pressure hydrogenation equipment, and a stereoselectivity that necessitated a subsequent crystallization step to achieve the desired enantiomeric purity.[1][3]
The quest for a more efficient, sustainable, and cost-effective method led to a collaboration between Merck and Codexis, a company specializing in enzyme engineering. This partnership resulted in the development of a groundbreaking biocatalytic process centered around a novel, highly engineered (R)-selective transaminase.[4] This enzyme could directly convert a prositagliptin ketone to the desired enantiomer of sitagliptin with near-perfect stereoselectivity, obviating the need for a heavy metal catalyst and high-pressure reactions.[1][4]
Head-to-Head Comparison: Performance and Process Parameters
The superiority of the biocatalytic route over the chemical synthesis is evident across several key performance indicators. The following table summarizes the quantitative data for both processes:
| Metric | Chemical Synthesis (Rh-catalyzed Hydrogenation) | Biocatalytic Synthesis (Engineered Transaminase) |
| Overall Yield | ~65%[5] | 10-13% increase over the chemical route[1] |
| Enantiomeric Excess (ee) | >95% (requires crystallization to reach >99.9%)[3][6] | >99.95% (direct production) |
| Key Transformation | Asymmetric hydrogenation of an enamine | Asymmetric reductive amination of a ketone |
| Catalyst | Rh(I)/tBu-JOSIPHOS[3] | Engineered (R)-transaminase |
| Process Conditions | High pressure (up to 250 psi H₂)[1] | Mild, aqueous conditions (ambient pressure, ~40°C) |
| Waste Reduction | Baseline | 19% reduction in total waste compared to the chemical route[1] |
| Productivity | Baseline | 53% increase in productivity ( kg/L per day)[1] |
The "Why" Behind the "How": Causality in Experimental Design
The decision to pursue a biocatalytic route was driven by the inherent limitations of the chemical synthesis. The reliance on a precious metal catalyst not only posed a significant cost but also necessitated stringent purification protocols to remove residual rhodium from the final active pharmaceutical ingredient (API).[3] Furthermore, the high-pressure hydrogenation required specialized and costly manufacturing infrastructure.
The biocatalytic approach, in contrast, operates under much milder and safer conditions. The engineered transaminase functions efficiently in an aqueous medium at ambient pressure and moderate temperatures. This not only reduces the energy requirements of the process but also enhances its safety profile. The remarkable stereoselectivity of the enzyme eliminates the need for a separate chiral purification step, streamlining the entire manufacturing process.[1]
Experimental Protocols: A Step-by-Step Examination
To provide a practical understanding of these two synthetic strategies, the following are detailed experimental protocols for the key transformations.
Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is based on the second-generation chemical synthesis developed by Merck.
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of the rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral phosphine ligand, t-Bu-JOSIPHOS, is prepared in an appropriate solvent like methanol.
-
Reaction Setup: The dehydrositagliptin intermediate is dissolved in methanol in a high-pressure reactor. The vessel is purged with nitrogen and then with hydrogen.
-
Hydrogenation: The pre-formed catalyst solution is transferred to the reactor. The reaction mixture is then subjected to hydrogen pressure (typically around 250 psi) and stirred at a controlled temperature (e.g., 50°C) until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up and Isolation: Upon completion, the reactor is vented, and the reaction mixture is concentrated. The crude sitagliptin free base is then dissolved in a suitable solvent system, such as aqueous isopropanol.
-
Purification and Salt Formation: The solution is treated with phosphoric acid to precipitate sitagliptin phosphate. This crystallization step also serves to upgrade the enantiomeric excess to >99.9%. The product is then filtered, washed, and dried.[3]
Route 2: Biocatalytic Transamination of Pro-sitagliptin Ketone
This protocol is based on the third-generation biocatalytic synthesis.
-
Enzyme and Reagent Preparation: A buffered aqueous solution (e.g., triethanolamine buffer at pH 8.5-9.0) is prepared. The engineered transaminase enzyme and the co-factor pyridoxal-5-phosphate (PLP) are added to this solution.[7]
-
Reaction Setup: The pro-sitagliptin ketone is dissolved in a co-solvent such as dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.[8] Isopropylamine is used as the amine donor.
-
Enzymatic Reaction: The solution of the pro-sitagliptin ketone is added to the enzyme-containing buffer. The reaction mixture is stirred at a controlled temperature (typically around 40°C) until the conversion is complete, as monitored by HPLC.
-
Work-up and Isolation: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product, sitagliptin, is then extracted from the aqueous phase using an organic solvent.
-
Purification and Salt Formation: The organic extract is concentrated, and the resulting sitagliptin free base is crystallized as its phosphate salt from a suitable solvent system to yield the final, highly pure API.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of both the chemical and biocatalytic synthesis routes.
Caption: Chemical Synthesis of Sitagliptin.
Caption: Biocatalytic Synthesis of Sitagliptin.
Techno-Economic and Environmental Analysis: The Green Advantage
The biocatalytic route is not only scientifically elegant but also economically and environmentally superior. Techno-economic analyses have shown that the manufacturing cost of sitagliptin via the enzymatic process is lower than that of the rhodium-catalyzed route.[8] This cost reduction is attributed to several factors, including the elimination of the expensive rhodium catalyst and the specialized high-pressure equipment, as well as the increased productivity and streamlined downstream processing.
From an environmental perspective, the biocatalytic process aligns with the principles of green chemistry. It significantly reduces waste generation, operates under milder conditions leading to lower energy consumption, and avoids the use of toxic heavy metals.[1] This shift towards a more sustainable manufacturing process has been recognized with a Presidential Green Chemistry Challenge Award.
Conclusion: A New Era of Pharmaceutical Synthesis
The evolution of sitagliptin synthesis is a compelling narrative that highlights the transformative power of biocatalysis in the pharmaceutical industry. The move from a heavy metal-catalyzed process to one that utilizes a highly engineered enzyme has resulted in a manufacturing process that is not only more efficient and cost-effective but also significantly safer and more environmentally friendly. This case study serves as a powerful testament to the potential of enzyme engineering to address the complex challenges of modern drug synthesis and paves the way for a future of more sustainable and responsible pharmaceutical manufacturing.
References
- Jie Yang, Anita Buekenhoudt, Miet Van Dael, Patricia Luis, Yamini Satyawali, Robert Malina, Sebastien Lizin. A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development 2022, 26 (7), 2052-2066. [Link]
- Chiara Rosati, Oreste Piccolo, Antonella Petri. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
- Taresh P. Khobragade, Amol D. Pagar, Pritam Giri, Sharad Sarak, Hyunwoo Jeon, Sangwoo Joo, Younghwan Goh, Bu-Soo Park, and Hyungdon Yun. Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering 2023, 28, 300-309. [Link]
- Fei Ye, Zhifeng Zhang, Wenxia Zhao, Jianhai Ding, Yali Wang and Xueyan Dang. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Adv., 2021, 11, 4523-4530. [Link]
- Taresh P. Khobragade, Sharad Sarak, Amol D. Pagar, Hyunwoo Jeon, Pritam Giri, and Hyungdon Yun. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Front. Bioeng. Biotechnol., 06 October 2021. [Link]
- Savile, C., Janey, J., Mundorff, E. et al. Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science 329, 305–309 (2010). [Link]
- Karl B. Hansen, Yi Hsiao, Feng Xu, Nelo Rivera, Andrew Clausen, Michele Kubryk, Shane Krska, Thorsten Rosner, Bryon Simmons, Jaume Balsells, Nori Ikemoto, Yongkui Sun, Felix Spindler, Christophe Malan, Edward J. J. Grabowski, and Joseph D. Armstrong, III. Highly Efficient Asymmetric Synthesis of Sitagliptin. J. Am. Chem. Soc. 2009, 131, 25, 8798–8804. [Link]
- IMARC Group. Sitagliptin (Januvia) Manufacturing Plant Project Report 2025. [Link]
- Patel, R. N. Biocatalysis: Synthesis of Key Intermediates for Development of Drugs.
- U.S. Patent US20230227457A1.
- Lin, K., Cai, Z., & Zhou, W. C. (2013). Practical and Economical Approach to Synthesize Sitagliptin.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2017). Syntheses of (R)-sitagliptin. [Link]
- Lin, K., Cai, Z., & Zhou, W. C. (2013). Practical and Economical Approach to Synthesize Sitagliptin. [Link]
- Kim, J. Y., Park, J. H., Kim, M. J., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of biotechnology, 285, 42-48. [Link]
- Sohi, J. S., & Chiphang, C. (2025). Biocatalysts in Green Chemistry: Enzymes as Sustainable Reaction Tools. [Link]
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Synthesis of Sitagliptin. [Link]
- U.S. Patent US8309724B2. Processes for the preparation of sitagliptin and pharmaceutically acceptable salts thereof.
- Lin, K., Cai, Z., & Zhou, W. C. (2013). Practical and Economical Approach to Synthesize Sitagliptin. [Link]
- W.O. Patent WO2020121321A1.
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
- Campbell, K. (2024). Manufacturing Costs for Diabetes Medicines Could Likely Be Lower, Study Finds. HCPLive. [Link]
- Saikia, H., Baruah, P. R., & Saikia, A. L. (2024). Cost Analysis of DPP4 and SGLT2 Inhibitors - “Dilemma of the Prescribing Physician - Which Brand to Choose?”. Journal of Pharmaceutical Research. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Analysis of pharmacoeconomic value of sitagliptin in the treatment of diabetes mellitus. European Review for Medical and Pharmacological Sciences, 22(10), 3236-3240. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documentserver.uhasselt.be [documentserver.uhasselt.be]
A Comparative Guide to the Green Synthesis of Sitagliptin: From Metal Catalysis to Biocatalysis
This guide provides a comprehensive analysis of the evolution of sitagliptin synthesis, a blockbuster drug for type 2 diabetes. We will dissect and compare the pivotal synthetic strategies, moving from an initial, highly effective rhodium-catalyzed process to a groundbreaking biocatalytic route. This comparison is framed through the lens of green chemistry, offering researchers, chemists, and drug development professionals a clear, data-driven perspective on process optimization and sustainability in pharmaceutical manufacturing.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
Sitagliptin, marketed as Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has become a cornerstone in the management of type 2 diabetes. Its complex chiral structure presents significant synthetic challenges. The initial manufacturing process developed by Merck was a landmark in asymmetric catalysis. However, the pharmaceutical industry is under increasing pressure to develop more sustainable and cost-effective manufacturing processes. This has led to a critical re-evaluation of the sitagliptin synthesis, guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve overall efficiency.
A Framework for "Greenness": Key Performance Metrics
To objectively assess the environmental performance of different synthetic routes, we utilize several key metrics:
-
Process Mass Intensity (PMI): This is a crucial metric that reflects the total mass of materials (raw materials, solvents, process water, etc.) used to produce a specific mass of the active pharmaceutical ingredient (API). A lower PMI signifies a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): Similar to PMI, the E-Factor quantifies the amount of waste produced per unit of product.
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final desired product, providing a theoretical measure of reaction efficiency.
-
Yield: The conventional measure of the amount of product obtained in a chemical reaction.
-
Solvent and Reagent Choice: The environmental impact of solvents and reagents is a critical consideration. Ideal choices are non-toxic, renewable, and recyclable.
The Evolution of Sitagliptin Synthesis: A Comparative Analysis
We will now compare the two most significant commercial routes to sitagliptin: the original rhodium-catalyzed asymmetric hydrogenation and the second-generation biocatalytic process.
Route 1: The First-Generation Merck Process (Asymmetric Hydrogenation)
The initial manufacturing route for sitagliptin was a remarkable feat of chemical engineering, centered around the asymmetric hydrogenation of a prochiral enamine. This key step established the desired stereochemistry with high fidelity.
Key Features:
-
Catalyst: A rhodium-based catalyst with the Josiphos ligand was employed. While highly effective, this utilized a precious and toxic heavy metal.
-
High Pressure: The hydrogenation step required high-pressure hydrogen gas (250 psi), necessitating specialized and energy-intensive equipment.
-
Reaction Conditions: The process involved multiple steps, including the formation of the enamine precursor and subsequent hydrogenation and deprotection steps.
-
Crystallization: A final crystallization step was necessary to isolate the desired enantiomer in high purity.
Green Chemistry Assessment:
While groundbreaking, this initial process had several drawbacks from a green chemistry perspective. The reliance on a rhodium catalyst, even at low loadings, is a significant concern due to the metal's cost, toxicity, and limited supply. The high-pressure hydrogenation also carries inherent safety risks and high energy demands.
Route 2: The Second-Generation Merck-Codexis Process (Biocatalysis)
In a landmark collaboration, Merck and Codexis developed a novel, biocatalytic route that replaced the rhodium-catalyzed hydrogenation with an enzymatic transamination. This redesign addressed many of the green chemistry limitations of the first-generation process.
Key Features:
-
Enzyme: A highly engineered (R)-selective transaminase (ATA-117) was developed to directly convert a ketone precursor (pro-sitagliptin ketone) to the chiral amine of sitagliptin.
-
Reaction Conditions: The enzymatic reaction runs in an aqueous medium at ambient temperature and pressure, a significant improvement over the high-pressure, metal-catalyzed process.
-
Process Simplification: This route eliminated several steps from the original synthesis, leading to a more streamlined and efficient process.
-
Waste Reduction: The use of an enzyme, which is biodegradable, and the elimination of the heavy metal catalyst significantly reduced hazardous waste.
Green Chemistry Assessment:
The biocatalytic route represents a paradigm shift in the synthesis of sitagliptin and a triumph for green chemistry. The move to an enzymatic process operating in water under mild conditions dramatically improves the safety and sustainability profile. The reduction in PMI and overall waste is substantial.
Data-Driven Comparison of the Synthetic Routes
The quantitative improvements of the biocatalytic route over the original asymmetric hydrogenation process are striking. The following table summarizes the key performance indicators for both processes.
| Metric | First-Generation (Asymmetric Hydrogenation) | Second-Generation (Biocatalytic) | Improvement |
| Overall Yield | ~60% | Increased by 10-13% | Significant Increase |
| Productivity | Not specified | Increased by 56% ( kg/L/day ) | Major Improvement |
| Process Mass Intensity (PMI) | ~250 | Reduced by 19% | Substantial Reduction |
| Total Waste | Not specified | Reduced by 19% | Substantial Reduction |
| Catalyst | Rhodium (precious metal) | Transaminase (enzyme) | Elimination of Heavy Metal |
| Reaction Conditions | High pressure (250 psi H2) | Ambient pressure and temperature | Improved Safety & Energy Efficiency |
| Solvent System | Primarily organic solvents | Primarily water | Greener Solvent Profile |
Visualizing the Synthetic Pathways
To better illustrate the differences between the two primary synthetic routes, the following diagrams outline the core transformations.
Caption: A comparison of the core catalytic steps in the first and second-generation syntheses of sitagliptin.
Experimental Protocol: The Biocatalytic Transamination Step
The following is an illustrative protocol for the key enzymatic transamination step, based on published principles. This protocol is intended for informational purposes and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize the chiral amine of sitagliptin from pro-sitagliptin ketone using a transaminase enzyme.
Materials:
-
Pro-sitagliptin ketone
-
(R)-selective transaminase (ATA-117 or similar)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Enzyme Solution Preparation: In a temperature-controlled reaction vessel, dissolve the transaminase enzyme in the potassium phosphate buffer. Add the PLP cofactor and stir gently until fully dissolved.
-
Reaction Mixture: To the enzyme solution, add the pro-sitagliptin ketone and isopropylamine. The isopropylamine serves as the amine donor and also drives the reaction equilibrium towards the product.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 40-45 °C) and pH (e.g., 8.5) with gentle agitation. Monitor the reaction progress using a suitable analytical technique, such as HPLC, to determine the conversion of the ketone to the amine product.
-
Workup and Extraction: Once the reaction has reached completion, quench the reaction. The product can be extracted from the aqueous phase using an appropriate organic solvent.
-
Isolation and Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be further purified, if necessary, by crystallization or chromatography to yield the highly pure sitagliptin amine.
Caption: A generalized workflow for the biocatalytic synthesis of the sitagliptin amine.
Conclusion and Future Outlook
The evolution of sitagliptin synthesis is a powerful testament to the successful application of green chemistry principles in the pharmaceutical industry. The second-generation biocatalytic process is not just an incremental improvement; it is a transformative redesign that is safer, more efficient, and significantly more sustainable. This case study serves as a benchmark for future drug development, demonstrating that economic and environmental performance can be achieved in tandem. The future of pharmaceutical synthesis will likely see an even greater integration of biocatalysis, flow chemistry, and other innovative technologies to further minimize the environmental footprint of life-saving medicines.
References
- A Green-by-Design Biocatalytic Process for Sitagliptin.Science. [Link]
- The Sitagliptin Story: A Testament to the Power of Green Chemistry.American Chemical Society. [Link]
- Green Chemistry in the Pharmaceutical Industry.John Wiley & Sons. [Link]
- Biocatalysis in the Synthesis of Sitagliptin.Organic Process Research & Development. [Link]
Conformational Analysis: A Comparative Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid and Alternative GABA Analogs
Introduction: The Crucial Role of Shape in Bioactivity
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral γ-amino acid analog of significant pharmaceutical interest. It serves as a key building block in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The therapeutic efficacy of molecules like Sitagliptin is intrinsically linked to their three-dimensional shape, or conformation, which dictates how they interact with their biological targets.
The incorporation of fluorine into pharmaceutical agents is a widely used strategy to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa.[3][4] Crucially, the high electronegativity and steric demand of fluorine atoms can profoundly influence the conformational preferences of a molecule.[5] These conformational biases can lock the molecule into a "bioactive" shape that enhances binding affinity and selectivity for its target receptor.[3]
This guide provides an in-depth comparison of the conformational landscape of this compound against non-fluorinated analogs like Pregabalin. We will explore the primary methodologies used to elucidate molecular conformation—computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—and present the experimental data that underpins our understanding of how fluorination governs molecular shape and, consequently, function.
Methodologies for Elucidating Molecular Conformation
The conformation of a flexible molecule is not static but rather an equilibrium of different spatial arrangements (rotamers) of its atoms. Understanding this equilibrium requires a multi-faceted approach, combining theoretical calculations with empirical data.
Computational Modeling: Predicting Energetic Landscapes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their lowest energy (most stable) conformations.[6] By systematically rotating the key single bonds (dihedral angles) in the molecule and calculating the corresponding energy, we can generate a potential energy surface that reveals the most probable conformations.
Experimental Protocol: DFT-Based Conformational Search
-
Structure Preparation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search Initiation: Perform an initial broad conformational search using a lower-level theory (e.g., molecular mechanics) to identify a wide range of possible conformers.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G**). This process finds the nearest local energy minimum for each starting structure.[6]
-
Frequency Calculation: Perform frequency calculations on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.
-
Energy Profiling: Plot the relative Gibbs free energies of all stable conformers to identify the global minimum and the population of other low-energy states at a given temperature.
-
Dihedral Angle Analysis: Measure the key dihedral angles (e.g., around the Cα-Cβ and Cβ-Cγ bonds) for the lowest energy conformers to define their shapes (e.g., gauche, anti).
Caption: Workflow for DFT-based conformational analysis.
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution, which most closely mimics the physiological environment. The key parameter for conformational analysis is the vicinal proton-proton coupling constant (³JHH), which is the interaction between two protons separated by three bonds. The magnitude of this coupling is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[7]
By measuring the ³JHH values between protons along the butanoic acid backbone, we can calculate the corresponding dihedral angles and determine the preferred conformation in solution.[8]
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample (~5-10 mg) of the target molecule in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a high-resolution one-dimensional proton NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Signal Assignment: Assign all proton signals to their respective positions in the molecule using 2D NMR techniques like COSY (Correlation Spectroscopy).
-
Coupling Constant Measurement: Carefully measure the vicinal coupling constants (³JHH) for the protons along the Cα-Cβ-Cγ backbone from the multiplet patterns in the 1D spectrum.
-
Karplus Equation Application: Use a parameterized Karplus equation (e.g., ³JHH = Acos²θ + Bcosθ + C) to correlate the measured J-values with possible dihedral angles (θ).[7][9] The parameters A, B, and C are empirically derived and depend on substituent electronegativity.
-
Conformer Population Analysis: For a flexible molecule, the measured J-value is a population-weighted average of the J-values for each conformer. Use the calculated dihedral angles to determine the relative populations of the major conformers (e.g., gauche vs. anti) in solution.
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides the definitive, high-resolution structure of a molecule in its solid, crystalline state. While this does not represent the dynamic nature of the molecule in solution, it often reveals a single, low-energy conformation that is highly relevant to its "bioactive" form, especially when co-crystallized with its target protein.[1] Although a crystal structure for the isolated this compound is not publicly available, the structure of Sitagliptin bound to the DPP-4 enzyme provides an excellent proxy for the conformation of this fragment in a biologically relevant context.[1]
Comparative Conformational Analysis
The primary difference between this compound and comparator molecules like Pregabalin lies in the substituent at the C4 position: a bulky, electron-withdrawing 2,4,5-trifluorophenyl group versus a smaller, non-polar isobutyl group. This substitution has profound stereoelectronic consequences.
The Bioactive Conformation: Insights from Sitagliptin
Molecular docking and solid-state NMR studies of Sitagliptin bound to the DPP-4 enzyme reveal the conformation of the this compound moiety.[3][10] In this bound state, the molecule adopts a specific, folded conformation to fit within the active site. The key interactions involve the trifluorophenyl ring, which engages in hydrophobic interactions with residues like Phe357 and Tyr662, and the amine group, which forms crucial hydrogen bonds.[1] This conformation is stabilized by the electronic effects of the fluorine atoms, which can favor specific gauche interactions between the polar C-F bonds and other polar groups in the molecule.[5]
Comparison with Pregabalin
Pregabalin, a structural analog of GABA, lacks the rigid and electronically demanding aromatic ring of the title compound. Its flexible isobutyl group allows for a greater degree of conformational freedom. Structure-activity relationship studies on Pregabalin and its analogs indicate that its therapeutic activity is highly dependent on its 3D shape, which allows it to bind with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels.
The conformational preference of the butanoic acid backbone is defined by two key dihedral angles:
-
τ1 (N-Cα-Cβ-Cγ): Describes the relationship between the amino and carboxyl groups.
-
τ2 (Cα-Cβ-Cγ-Cδ): Describes the orientation of the side chain.
The table below compares the expected low-energy conformations for our target molecule versus a non-fluorinated analog.
| Parameter | This compound (Expected) | Pregabalin (Alternative) | Rationale for Difference |
| Key Substituent | 2,4,5-Trifluorophenyl | Isobutyl | Aromatic, rigid, electron-withdrawing vs. Aliphatic, flexible, non-polar. |
| Dominant Conformer | Folded / Gauche | Extended / Anti | The bulky trifluorophenyl group promotes a folded conformation to minimize steric clash. Electron-withdrawing fluorine atoms can also stabilize gauche arrangements through favorable electrostatic interactions.[3][5] |
| Dihedral Angle τ1 | Approx. ±60° (gauche) | Approx. 180° (anti) | Folding brings the terminal groups closer. |
| Dihedral Angle τ2 | Constrained by aromatic ring | Rotameric (multiple low-energy states) | Free rotation around the Cγ-Cδ bond in Pregabalin. |
| Primary Stabilizing Force | Steric avoidance, electrostatic interactions (C-F dipoles). | Minimization of steric hindrance. | The trifluorophenyl group introduces significant electronic effects not present in the isobutyl group. |
Conclusion and Implications for Drug Design
The conformational analysis of this compound, inferred from studies on Sitagliptin and fundamental chemical principles, highlights the powerful influence of aromatic fluorination on molecular shape. Compared to a non-fluorinated analog like Pregabalin, the trifluorophenyl group induces a more constrained, folded conformation. This pre-organization reduces the entropic penalty upon binding to its target, potentially contributing to higher affinity and selectivity.
This guide demonstrates that a combination of computational modeling and experimental NMR spectroscopy provides a robust framework for understanding the conformational behavior of flexible molecules. For drug development professionals, these insights are critical for rational design, enabling the fine-tuning of molecular architecture to optimize pharmacokinetic and pharmacodynamic profiles. The strategic use of fluorination, as exemplified in this key Sitagliptin intermediate, remains a cornerstone of modern medicinal chemistry.
References
- Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches. (n.d.).
- Deciphering the Topology of Sitagliptin Using an Integrated Approach. (n.d.).
- Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2019).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- Structure−Activity Relationships of Pregabalin and Analogues That Target the α2−δ Protein. (2005). Journal of Medicinal Chemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (n.d.). Taylor & Francis Online. [Link]
- Sitagliptin. (n.d.). PubChem. [Link]
- (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem. [Link]
- Karplus equ
- Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. (n.d.). Sandoo Pharma. [Link]
- A Karplus equation for ³JHCCN in amino sugar derivatives. (n.d.).
- Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings. (n.d.). bioRxiv. [Link]
- Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings. (n.d.).
- Assignment of side-chain conformation using adiabatic energy mapping, free energy perturbation, and molecular dynamic simulations. (n.d.).
- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2025). Journal of Chemistry Letters. [Link]
- High Accuracy of Karplus Equations for Relating Three-Bond J Couplings to Protein Backbone Torsion Angles. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. High Accuracy of Karplus Equations for Relating Three-Bond J Couplings to Protein Backbone Torsion Angles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS No. 936630-57-8). As a fluorinated organic compound used in sophisticated research and development, particularly as an intermediate in pharmaceutical synthesis, its disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the critical reasoning behind each step.
Disclaimer: This guide is based on established best practices and available safety data. However, it is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS guidelines and adhere to all local, state, and federal regulations before handling and disposal.[1]
Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.[2] This initial assessment is the foundation of our safety-first approach, dictating the necessary precautions for handling and disposal.
GHS Hazard Classifications:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.[2]
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.[2]
-
H319: Causes serious eye irritation: The compound poses a significant risk to eye safety.[2]
-
H335: May cause respiratory irritation: Inhalation of the solid as a dust may irritate the respiratory tract.[2][3]
The presence of a trifluorophenyl group is of particular note. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds persistent and requiring specialized disposal methods to ensure their complete destruction and prevent environmental release.[4]
| Hazard Category | GHS Code | Primary Concern & Rationale for Disposal |
| Acute Toxicity (Oral) | H302 | Prevents accidental poisoning. Waste must be securely contained. |
| Skin Irritation | H315 | Mandates the use of appropriate gloves and lab coats to prevent contact. |
| Eye Irritation | H319 | Requires chemical splash goggles or a face shield during handling. |
| Respiratory Irritation | H335 | Necessitates handling in a ventilated area, such as a fume hood, to avoid dust inhalation. |
| Chemical Family | Fluorinated Organic | High-energy methods like incineration are often required for complete destruction due to C-F bond strength.[4] |
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Proper personal protection is non-negotiable. The choice of PPE is directly informed by the hazard assessment.
-
Eye Protection: At a minimum, chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or when cleaning spills, a chemical-resistant apron should be considered.[5]
-
Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of dust.[3][6]
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound should be treated as the disposal of a hazardous chemical waste.[1][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Identify as Halogenated Waste: Due to the three fluorine atoms, this compound must be classified as a halogenated organic waste .[1]
-
Maintain Segregation: This waste stream must be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals to prevent dangerous reactions and to ensure it is routed to the correct final disposal facility.[5][10] Mixing incompatible waste streams is a primary cause of laboratory accidents.[10]
Step 2: Container Selection and Labeling
Proper containment is essential for safe storage and transport.
-
Use a Compatible Container: The waste container must be chemically compatible with the butanoic acid derivative. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[1][10]
-
Label Immediately and Clearly: As soon as the first particle of waste enters the container, it must be labeled.[9] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Acutely Toxic")
-
The date accumulation started.
-
Step 3: Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[7][10]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7] Do not move the waste to another room for storage.
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[9]
-
Keep Containers Closed: Waste containers must remain securely closed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Professional Disposal
Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Contact EHS: Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][9]
-
Licensed Disposal Service: The EHS department will work with a licensed hazardous waste disposal service.[1] These services are equipped to transport and dispose of materials like fluorinated organic compounds in compliance with EPA regulations, likely through high-temperature incineration.[4][11]
Below is a diagram illustrating the decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
-
Empty Containers: An empty container that held this compound must still be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous halogenated waste.[9] Only after proper decontamination can the container be discarded as regular trash, with its label fully defaced.[9]
-
Small Spills: For small spills, trained laboratory personnel should:
-
Large Spills: For any large spill, evacuate the area immediately and contact your institution's emergency response team.[5]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). General Disposal Procedures for Laboratory Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- ChemicalBook. (2025). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - Safety Data Sheet.
- Echemi.com. (n.d.). BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID Safety Data Sheets.
- chemBlink. (n.d.). SDS of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, Safety Data Sheets, CAS 486460-00-8.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Capot Chemical. (2026). MSDS of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- Sigma-Aldrich. (n.d.). 3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR.
- USP Store. (n.d.). Sitagliptin Acid (25 mg) (this compound).
- BenchChem. (n.d.). Navigating the Proper Disposal of Research Compound AM-4668: A General Framework.
- National Center for Biotechnology Information. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Database.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Navigating the Safe Handling of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key building block in pharmaceutical synthesis, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Hazard Profile
A thorough understanding of the inherent risks is the foundation of safe chemical handling. This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
While comprehensive toxicological data is not available, the presence of a trifluorophenyl group warrants a cautious approach due to the general reactivity and potential for metabolic toxicity associated with some fluorinated organic compounds.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | |
| Molecular Weight | 233.19 g/mol | |
| Appearance | White to off-white solid | Generic SDS |
| Boiling Point | Not available | |
| Melting Point | Not available |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed, risk-based approach to PPE selection.
Eye and Face Protection: Shielding from a Primary Hazard
Given that the compound is a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for Splash Hazard: A full-face shield worn in addition to safety goggles when handling solutions or during procedures with a high risk of splashing.
Hand Protection: A Barrier Against Skin Irritation
Direct skin contact must be avoided. The choice of glove material is critical and should be based on the nature of the work (e.g., incidental contact vs. immersion).
-
For Incidental Contact (Splash Protection):
-
Nitrile gloves are a suitable choice for short-term splash protection. A minimum thickness of 5 mil is recommended. It is crucial to change gloves immediately upon any known contamination. Breakthrough may occur in under 15 minutes for a 5-mil or greater thickness glove.[2]
-
-
For Extended Handling or Immersion:
-
Butyl rubber gloves or Viton™ gloves should be considered for prolonged contact or when handling larger quantities, as they generally offer superior resistance to a broader range of chemicals.
-
Double-gloving (wearing two pairs of gloves) can provide an additional layer of protection, especially when handling concentrated solutions.
-
It is imperative to inspect gloves for any signs of degradation or perforation before each use.
Skin and Body Protection: Minimizing Exposure
-
A laboratory coat is the minimum requirement to protect against incidental skin contact.
-
For procedures with a higher risk of splashes or dust generation, a chemical-resistant apron over the lab coat is recommended.
-
Ensure that full-length trousers and closed-toe shoes are worn at all times in the laboratory.
Respiratory Protection: Guarding Against Inhalation
As the compound may cause respiratory irritation, particularly as a dust, appropriate respiratory protection is essential.
-
Engineering Controls First: Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.
-
When Respiratory Protection is Required: If engineering controls are insufficient or during spill cleanup where dust generation is unavoidable, a respirator is necessary.
-
For nuisance dust exposures, a P95 (US) or P1 (EU) particulate respirator may be sufficient.
-
For higher potential exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.
-
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Engineering Controls
-
Ventilation: All weighing and handling of the solid compound should be conducted in a chemical fume hood to control dust.
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of the compound.
Caption: Procedural workflow for handling this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. The following guidelines are based on the known properties of the compound, but all disposal must be in accordance with local, state, and federal regulations.
Waste Characterization
This compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a formal hazardous waste determination should be performed by the waste generator.
Solid Waste Disposal
Assuming the compound is determined to be non-hazardous, the following procedure should be followed for the disposal of solid waste:
-
Containerization: Collect the solid waste in a clearly labeled, leak-proof container.
-
Labeling: The label should clearly identify the contents as "this compound" and be marked as "non-hazardous waste for disposal."
-
Segregation: Do not mix this waste with other chemical waste streams.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical in the regular trash.
Liquid Waste Disposal
For solutions containing this compound:
-
Collection: Collect in a designated, labeled, and sealed waste container.
-
Compatibility: Ensure the waste container is compatible with the solvent used.
-
Disposal: Dispose of as chemical waste through your institution's EHS office. Do not pour solutions down the drain.
Decontamination of Labware
Glassware and other equipment contaminated with the compound should be rinsed with a suitable solvent, and the rinsate collected as chemical waste.
Emergency Procedures: Preparedness for the Unexpected
Spills
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material suitable for chemicals.
-
Carefully sweep up the solid material, minimizing dust generation.
-
Place the collected material in a sealed container for disposal.
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the laboratory and contact your institution's EHS or emergency response team.
-
Prevent the spread of the spill.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- PubChem. This compound.
- Echemi.
- University of Pennsylvania EHRS.
- Oregon State University Environmental Health and Safety.
- Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
- Rowan University.
- University of Missouri. OSHA Glove Selection Chart.
- All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
- Fisher Scientific. Chemical Resistant Gloves.
- PubChem. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid.
- LGC Standards. This compound Hydrochloride.
- PubChem. (r)-3-aminobutanoic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
